molecular formula O4PTi+ B090852 Titanium(IV) phosphate CAS No. 17017-57-1

Titanium(IV) phosphate

Cat. No.: B090852
CAS No.: 17017-57-1
M. Wt: 142.84 g/mol
InChI Key: SCZMHJCEJAGXRV-UHFFFAOYSA-K
Attention: For research use only. Not for human or veterinary use.
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Description

Titanium(IV) phosphate is an inorganic ion exchanger known for its robust thermal stability, chemical resistivity, and notable ion-exchange capacity, stemming from exchangeable protons in its structural hydroxyl groups . Its structure consists of phosphate tetrahedra connected to titanium-centered octahedra, forming versatile polymeric frameworks that can be layered or three-dimensional, creating tunable interlayer spaces . This structural flexibility makes it a valuable material in diverse research fields. A key application of this compound is in environmental remediation for the adsorption of heavy metals from aqueous solutions . Studies demonstrate its efficacy in removing metal ions like Cu²⁺, Co²⁺, and Ni²⁺ from various media, including water and ethanol solutions, with adsorption equilibrium often achieved rapidly within 10-40 minutes . Its high affinity for phosphate groups is also relevant in biological contexts, as Ti(IV) complexes are known to interact with phosphate head groups in phospholipids and phosphoesters on nucleotides, which is investigated for understanding the mechanism of anticancer drugs . Furthermore, hierarchically porous titanium(IV) phosphonates, a related class of hybrid materials, are gaining significant attention for their enhanced hydrolytic stability and applications in catalysis, pollutant adsorption, and energy storage . This compound is offered for research purposes. This product is intended for laboratory research use only and is not intended for human or veterinary use.

Properties

CAS No.

17017-57-1

Molecular Formula

O4PTi+

Molecular Weight

142.84 g/mol

IUPAC Name

titanium(4+);phosphate

InChI

InChI=1S/H3O4P.Ti/c1-5(2,3)4;/h(H3,1,2,3,4);/q;+4/p-3

InChI Key

SCZMHJCEJAGXRV-UHFFFAOYSA-K

SMILES

[O-]P(=O)([O-])[O-].[Ti+4]

Canonical SMILES

[O-]P(=O)([O-])[O-].[Ti+4]

Other CAS No.

17017-57-1

Related CAS

13772-30-0 (titanium(4+)-PO4[2:1])
15578-51-5 (titanium(4+)-PO4[4:3])

Synonyms

titanium phosphate
titanium phosphate (1:1)
titanium phosphate (2:1)
titanium phosphate (4:3)

Origin of Product

United States

Foundational & Exploratory

Synthesis of Amorphous Titanium(IV) Phosphate: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the synthesis of amorphous titanium(IV) phosphate, a material with significant potential in ion exchange, catalysis, and drug delivery applications. This document details the core methodologies for its preparation, presents quantitative data from various synthesis protocols in a comparative format, and illustrates a typical experimental workflow.

Introduction

Amorphous this compound (TiP) is an inorganic polymer characterized by a three-dimensional network of titanium atoms linked by phosphate groups. Unlike its crystalline counterparts, the amorphous form possesses a higher surface area and a more disordered structure, which can be advantageous for applications requiring high reactivity and accessibility of active sites. The material's properties, including ion-exchange capacity, surface area, and porosity, are highly dependent on the synthesis conditions. This guide explores the key parameters influencing the final product's characteristics.

Synthesis Methodologies

The synthesis of amorphous this compound can be broadly categorized into two main approaches: precipitation and sol-gel methods. The choice of method and specific parameters allows for the tailoring of the material's properties to suit specific applications.

Precipitation Method

Precipitation is a widely employed technique for the synthesis of amorphous TiP due to its relative simplicity and scalability. This method typically involves the reaction of a soluble titanium salt with a phosphate source in an aqueous solution, leading to the formation of an insoluble TiP precipitate.

Detailed Experimental Protocol (Precipitation with Titanyl Sulfate):

This protocol is based on the reaction of titanyl sulfate (TiOSO₄) with phosphoric acid (H₃PO₄).

  • Preparation of Titanium Precursor Solution: A solution of titanyl sulfate is prepared by dissolving a specific amount of TiOSO₄ in an aqueous medium. In some procedures, titanyl sulfate is first prepared by reacting titanium oxide with ammonium sulfate and sulfuric acid at elevated temperatures (e.g., 200°C) with continuous stirring to obtain a clear solution of titanyl sulfate in concentrated sulfuric acid.[1]

  • Reaction with Phosphoric Acid: A calculated amount of phosphoric acid is added to the titanyl sulfate solution in a reaction vessel. The addition can be performed dropwise or in a single step, and the rate of addition can be a controlled parameter.[1]

  • Control of Reaction Conditions: The reaction mixture is maintained at a specific temperature (e.g., 65°C) with continuous stirring at a defined speed (e.g., 400 rpm) for a set duration (e.g., 30 minutes).[1] These parameters are crucial in controlling the particle size and morphology of the resulting precipitate.

  • Aging of the Precipitate: After the reaction, the precipitate is typically aged in the mother liquor, often overnight, to allow for the completion of the reaction and stabilization of the amorphous structure.

  • Washing and Filtration: The precipitate is then separated from the solution by filtration. It is washed repeatedly with deionized water until the pH of the filtrate reaches a desired value (e.g., pH 3.8-4.2) to remove unreacted precursors and by-products.[2]

  • Drying: The final product is dried at a specific temperature (e.g., 60-80°C) for a set period (e.g., 5-48 hours) to obtain the amorphous this compound powder.[2]

Sol-Gel Method

The sol-gel process offers a versatile route to synthesize amorphous TiP with good control over the material's homogeneity and microstructure. This method involves the hydrolysis and condensation of molecular precursors (typically titanium alkoxides) in the presence of a phosphate source.

Detailed Experimental Protocol (Sol-Gel with Titanium Alkoxides):

  • Precursor Solution Preparation: A titanium alkoxide, such as titanium isopropoxide or titanium butoxide, is dissolved in an alcohol solvent.

  • Phosphate Source Addition: A phosphate precursor, which can be a mixture of phosphate mono- and di-esters prepared from the solvolysis of P₄O₁₀ in an alcohol, is added to the titanium alkoxide solution.[3]

  • Gel Formation: The reaction of the titanium and phosphate precursors leads to the formation of a homogeneous gel.[3]

  • Drying and Thermal Treatment: The gel is then dried to remove the solvent. A subsequent thermal treatment at a controlled temperature (e.g., 300°C) is performed to remove organic residues and promote the formation of the amorphous inorganic network.[3]

Quantitative Data from Synthesis Protocols

The following tables summarize the quantitative parameters from various reported synthesis protocols for amorphous this compound, allowing for a direct comparison of the experimental conditions.

Table 1: Precipitation Method - Reaction Parameters

Titanium PrecursorPhosphate PrecursorTi:P Molar RatioTemperature (°C)Reaction TimeStirring Speed (rpm)Reference
TiOSO₄H₃PO₄-6530 min400[1][2]
TiOSO₄H₃PO₄1:1 (TiO₂:P₂O₅)7010 h-
TiCl₄H₃PO₄-Room Temp.--
Ti(OBu)₄H₃PO₄1:26 (TiO₂:P₂O₅)5012 h-

Table 2: Influence of Synthesis Parameters on Ion-Exchange Capacity (IEC)

Titanium Precursor[TiO₂] (g/L)[H₂SO₄] (g/L)Resulting Na⁺ IEC (meq/g)Reference
TiOSO₄70-100480-5603.8[4]
TiOSO₄60-110400 ± 50up to 7.2
Titanyl sulfate--3.3[2]

Experimental Workflow and Characterization

The synthesis and verification of amorphous this compound involve a series of steps, from the initial reaction to the final characterization of the material.

Synthesis_Workflow cluster_synthesis Synthesis Stage cluster_processing Post-Synthesis Processing cluster_characterization Characterization start Prepare Titanium Precursor Solution add_phosphate Add Phosphoric Acid start->add_phosphate Mix Precursors reaction Controlled Reaction (Temperature, Time, Stirring) add_phosphate->reaction aging Aging of Precipitate reaction->aging filtration Filtration aging->filtration washing Washing with Deionized Water filtration->washing drying Drying washing->drying final_product Amorphous TiP Powder drying->final_product xrd XRD Analysis (Confirm Amorphous Nature) final_product->xrd sem SEM Analysis (Morphology) final_product->sem ftir FTIR Spectroscopy (Functional Groups) final_product->ftir tga TGA/DTA (Thermal Stability) final_product->tga

General experimental workflow for the synthesis of amorphous this compound.

Characterization Techniques:

  • X-ray Diffraction (XRD): This is a critical technique to confirm the amorphous nature of the synthesized material, which is characterized by the absence of sharp diffraction peaks.

  • Scanning Electron Microscopy (SEM): SEM is used to visualize the surface morphology and particle size of the TiP powder.

  • Fourier-Transform Infrared Spectroscopy (FTIR): FTIR analysis helps to identify the functional groups present in the material, such as P-O, Ti-O, and O-H bonds.

  • Thermogravimetric Analysis (TGA) and Differential Thermal Analysis (DTA): These techniques are used to evaluate the thermal stability of the amorphous TiP and to determine the amount of water molecules present in the structure.

Conclusion

The synthesis of amorphous this compound is a versatile process that allows for the production of materials with tunable properties. By carefully controlling the synthesis parameters, such as precursor concentrations, temperature, and reaction time, researchers can optimize the material for a wide range of applications in the pharmaceutical and chemical industries. The protocols and data presented in this guide serve as a comprehensive resource for the reproducible synthesis and characterization of this promising material.

References

"crystalline forms of titanium(IV) phosphate"

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Crystalline Forms of Titanium(IV) Phosphate

For Researchers, Scientists, and Drug Development Professionals

Introduction

This compound (TiP) encompasses a family of inorganic compounds with diverse crystalline structures and properties that have garnered significant interest across various scientific disciplines. Their unique layered and tunnel structures facilitate applications in ion exchange, catalysis, and, increasingly, in the biomedical field as drug delivery vehicles.[1] This technical guide provides a comprehensive overview of the prominent crystalline forms of this compound, detailing their synthesis, characterization, and key quantitative properties. The information is tailored for researchers, scientists, and drug development professionals who require a deep understanding of these materials for their work.

Crystalline Phases of this compound

This compound exists in several crystalline forms, with the alpha and gamma phases being the most extensively studied. These phases exhibit distinct layered structures that influence their chemical and physical properties.

Alpha-Titanium(IV) Phosphate (α-Ti(HPO₄)₂·H₂O)

α-Titanium(IV) phosphate monohydrate is isostructural with its zirconium analogue (α-Zr(HPO₄)₂·H₂O) and possesses a well-defined layered structure.[2][3] The layers are composed of titanium atoms linked to six oxygen atoms from hydrogen phosphate groups in a distorted octahedral arrangement.[4] This arrangement creates a three-dimensional polymeric structure with eight-membered chelate rings, contributing to its high stability.[4]

Gamma-Titanium(IV) Phosphate (γ-Ti(HPO₄)₂·2H₂O)

The gamma phase of this compound dihydrate also has a layered structure, but it differs from the alpha phase in the arrangement of the layers and the structure of the macro-anions themselves.[2] It is isostructural with γ-Zr(PO₄)(H₂PO₄)·2H₂O.[4][5] The formation of the γ-phase is favored by a high mole ratio of phosphoric acid to the metal(IV) ion in the synthesis solution.[2]

Other Crystalline Phases

Besides the well-characterized alpha and gamma phases, other crystalline forms of this compound have been reported. These include a β-phase, β-Ti(PO₄)(H₂PO₄), which is an anhydrous form of the γ-phase, and a novel phase with the chemical composition Ti₄(HPO₄)₇(H₂PO₄)₂·0-4H₂O.[2][6] Additionally, amorphous forms of titanium phosphate are known and often exhibit high ion-exchange capacities.[5]

Quantitative Data Summary

The following tables summarize key quantitative data for the different crystalline forms of this compound, facilitating easy comparison.

Table 1: Crystallographic Data for this compound Phases
Crystalline PhaseChemical FormulaCrystal SystemSpace Group
α-Titanium(IV) Phosphateα-Ti(HPO₄)₂·H₂OMonoclinicP2₁/c or P2₁/n
γ-Titanium(IV) Phosphateγ-Ti(HPO₄)₂·2H₂O--
β-Titanium(IV) Phosphateβ-Ti(PO₄)(H₂PO₄)MonoclinicP2₁/n or P2₁
Table 2: Ion-Exchange Properties of this compound
MaterialIonIon-Exchange Capacity (meq/g)
Amorphous TiPNa⁺12.3 - 16.9
Amorphous TiPDivalent ionsup to 3.8
TTP (Titanium oxyhydroxide/titanium phosphate)Na⁺10.60
TTP (Titanium oxyhydroxide/titanium phosphate)K⁺11.55

Experimental Protocols

This section provides detailed methodologies for the synthesis and characterization of crystalline this compound.

Synthesis of Crystalline this compound
4.1.1. Synthesis of α-Ti(HPO₄)₂·H₂O by Direct Precipitation

This method involves the direct chemical precipitation from titanium tetrachloride (TiCl₄) and phosphoric acid (H₃PO₄).[2]

Protocol:

  • React concentrated TiCl₄ and H₃PO₄ at a stoichiometric Ti/P ratio of 1:2.

  • The reaction generates HCl gas, which should be safely trapped (e.g., by bubbling through water).

  • After the initial reaction, add distilled water to the reactor and cease mixing.

  • Allow the product to settle for 72 hours.

  • Wash the resulting solid with deionized water, using centrifugation to separate the solid, until the pH of the supernatant is constant.

  • Dry the final product at 110°C (383 K).[2]

4.1.2. Hydrothermal Synthesis of α-Ti(HPO₄)₂·H₂O and γ-Ti(HPO₄)₂·2H₂O

Hydrothermal synthesis can yield different crystalline phases depending on the reaction temperature.[7]

Protocol:

  • Place 1 g of a protonated lepidocrocite-type titanate as the starting material in a 70 mL autoclave.

  • Add 5 mL of 85% H₃PO₄.

  • For the synthesis of α-Ti(HPO₄)₂·H₂O, heat the autoclave at a temperature between 180°C and 200°C for 24 hours.[7]

  • For the synthesis of γ-Ti(HPO₄)₂·2H₂O, heat the autoclave at a temperature between 220°C and 240°C for 24 hours.[7]

  • After the reaction, filter the product, wash it with distilled water, and dry it at 80°C.[7]

Characterization Techniques
4.2.1. Powder X-ray Diffraction (XRD)

XRD is a fundamental technique for identifying the crystalline phases and determining the structural properties of this compound.[8][9][10]

Methodology:

  • Sample Preparation: Finely grind the crystalline this compound sample to a powder with a particle size of 5-10 microns to ensure random orientation of the crystallites.[11] Mount the powder on a sample holder.

  • Instrumentation: Use a powder X-ray diffractometer equipped with a CuKα radiation source.

  • Data Collection: Scan the sample over a 2θ range of 5° to 70° with a step size of 0.02° per second.[12][13]

  • Data Analysis: Identify the crystalline phases by comparing the obtained diffraction pattern with standard reference patterns from a database such as the International Centre for Diffraction Data (ICDD).[8] Perform Rietveld refinement for detailed structural analysis.

4.2.2. Scanning Electron Microscopy (SEM)

SEM is used to observe the morphology and particle size of the synthesized this compound crystals.[1][14][15]

Methodology:

  • Sample Preparation: Mount a small amount of the powder sample onto an aluminum stub using double-sided conductive carbon tape.[15] For non-conductive samples, apply a thin coating of a conductive material (e.g., gold or carbon) using a sputter coater to prevent charging under the electron beam.[1][16]

  • Imaging: Place the stub in the SEM chamber. Operate the microscope at an appropriate accelerating voltage and magnification to obtain clear images of the particle morphology.

  • Elemental Analysis (Optional): Use an energy-dispersive X-ray spectroscopy (EDS) detector to perform elemental analysis of the sample.

4.2.3. Thermogravimetric Analysis (TGA)

TGA is employed to study the thermal stability of the crystalline hydrates of this compound and to determine their water content.[17]

Methodology:

  • Sample Preparation: Place a small, accurately weighed amount of the sample (5-15 mg) into a crucible (e.g., alumina or platinum).

  • Instrumentation: Use a thermogravimetric analyzer.

  • Analysis: Heat the sample from room temperature to a final temperature (e.g., 800°C) at a constant heating rate (e.g., 10°C/min) in a controlled atmosphere (e.g., nitrogen or air).[18][19]

  • Data Interpretation: The resulting TGA curve plots the percentage weight loss against temperature. The weight loss at specific temperatures corresponds to the loss of water molecules and the decomposition of the material.

Logical Relationships and Workflows

General Experimental Workflow

The following diagram illustrates a typical workflow for the synthesis and characterization of crystalline this compound.

G cluster_application Application synthesis_method Synthesis Method (e.g., Direct Precipitation, Hydrothermal) reaction Reaction synthesis_method->reaction precursors Precursors (e.g., TiCl4, H3PO4) precursors->synthesis_method washing_drying Washing & Drying reaction->washing_drying xrd XRD Analysis (Phase Identification, Structure) washing_drying->xrd sem SEM Analysis (Morphology, Particle Size) washing_drying->sem tga TGA Analysis (Thermal Stability, Hydration) washing_drying->tga other Other Techniques (FTIR, NMR, etc.) washing_drying->other drug_delivery Drug Delivery System xrd->drug_delivery sem->drug_delivery tga->drug_delivery other->drug_delivery

Caption: General workflow for synthesis and characterization of crystalline this compound.

Targeted Drug Delivery Using Functionalized Titanium Phosphate Nanoparticles

While crystalline this compound itself does not directly participate in cellular signaling pathways, its nanoparticles can be functionalized to create sophisticated drug delivery systems. These systems can target specific cells (e.g., cancer cells) and release therapeutic agents in response to specific stimuli, thereby enhancing therapeutic efficacy and reducing side effects.[4][6][20] The biocompatibility of titanium-based materials is a key factor in their suitability for such biomedical applications.[21][22][23]

The following diagram illustrates the logical relationship in a targeted drug delivery system using functionalized titanium phosphate nanoparticles.

G cluster_nanoparticle Functionalized Nanoparticle cluster_cell Target Cell (e.g., Cancer Cell) tip_core Titanium Phosphate Nanoparticle Core peg PEG Layer (Biocompatibility) tip_core->peg coated with drug Loaded Drug (e.g., Doxorubicin) tip_core->drug loaded with targeting_ligand Targeting Ligand (e.g., Folic Acid) peg->targeting_ligand functionalized with receptor Cell Surface Receptor targeting_ligand->receptor binds to endocytosis Receptor-Mediated Endocytosis receptor->endocytosis initiates drug_release Drug Release (e.g., pH-triggered) endocytosis->drug_release leads to therapeutic_effect Therapeutic Effect drug_release->therapeutic_effect causes

Caption: Targeted drug delivery using functionalized titanium phosphate nanoparticles.

References

"titanium(IV) phosphate chemical formula and structure"

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to Titanium(IV) Phosphate: Chemical Formula and Structure

Introduction

This compound (TiP) encompasses a family of inorganic compounds with diverse structural motifs and chemical compositions. These materials have garnered significant interest from the scientific community due to their applications as ion-exchangers, catalysts, and sorbents for environmental remediation.[1][2] Their efficacy is intrinsically linked to their structural characteristics, which can be tailored through specific synthesis conditions.[1] This guide provides a detailed overview of the chemical formula and structure of various this compound phases, experimental protocols for their synthesis and characterization, and a summary of their key structural data.

Chemical Formula and Nomenclature

The chemical formula for this compound is not represented by a single stoichiometric unit but rather a series of compounds that include anhydrous, hydrated, and hydrogen phosphate forms. The specific formulation is highly dependent on the synthesis method and post-synthesis treatments.[3][4]

The neutral, anhydrous form is often represented as Ti₃(PO₄)₄ .[5] However, more commonly studied and utilized forms are the acidic phosphate hydrates, which possess ion-exchange capabilities.[1][2] These include:

  • α-Titanium(IV) hydrogen phosphate monohydrate (α-TiP): Ti(HPO₄)₂·H₂O[3]

  • γ-Titanium(IV) phosphate dihydrogen phosphate dihydrate (γ-TiP): γ-Ti(PO₄)(H₂PO₄)·2H₂O[3]

  • Amorphous Titanium(IV) oxo-hydroxy-dihydrogen-phosphate monohydrate: TiO(OH)(H₂PO₄)·H₂O[1][3][6]

  • A newly identified crystalline phase: Ti₄(HPO₄)₇(H₂PO₄)₂·0-4H₂O[7]

These variations arise from the different possible protonation states of the phosphate anion (PO₄³⁻, HPO₄²⁻, H₂PO₄⁻) and the inclusion of water molecules or hydroxyl groups within the structure.

Structural Characteristics

The structural chemistry of titanium(IV) phosphates is complex, featuring both amorphous and crystalline phases. The crystalline forms are often lamellar (layered) in nature, analogous to the well-studied zirconium(IV) phosphates.[3][6]

Crystalline Structures

The two most prominent crystalline polymorphs are the α and γ phases.[3][6]

  • α-Ti(HPO₄)₂·H₂O (α-TiP): This phase possesses a layered structure where each layer consists of a plane of titanium atoms linked to six oxygen atoms in a distorted octahedral geometry.[3][6][8] These octahedra are bridged by phosphate groups. The Ti-O bond distances in the octahedra are reported to be in the range of 1.911–2.062 Å.[6] The layers are held together by hydrogen bonding, and a single water molecule is intercalated between the layers.[3]

  • γ-Ti(PO₄)(H₂PO₄)·2H₂O (γ-TiP): This form also has a layered structure but with a different interlayer arrangement and containing two types of phosphate groups: orthophosphate (PO₄³⁻) and dihydrogen phosphate (H₂PO₄⁻).[3][6] It is isostructural with its zirconium analogue, γ-Zr(PO₄)(H₂PO₄)·2H₂O.[3][6]

Amorphous Structures

Amorphous titanium(IV) phosphates are often produced under mild synthesis conditions.[1] These materials lack long-range crystalline order but possess short-range structural features. For instance, the amorphous compound TiO(OH)(H₂PO₄)·H₂O is characterized by the presence of a short Ti=O bond (titanyl group), which has been confirmed by EXAFS (Extended X-ray Absorption Fine Structure) analysis.[3][6] These amorphous materials are particularly relevant for ion-exchange applications.[1]

Quantitative Structural Data

The following table summarizes the crystallographic data for key this compound phases.

Compound FormulaCommon NameCrystal SystemSpace GroupUnit Cell ParametersReference
α-Ti(HPO₄)₂·H₂Oα-TiPMonoclinicP2₁/ca = 7.56 Å, b = 7.68 Å, c = 16.22 Å, β = 111.5°[6]
γ-Ti(PO₄)(H₂PO₄)·2H₂Oγ-TiPMonoclinicP2₁/nIsostructural with γ-Zr(PO₄)(H₂PO₄)·2H₂O[3][6]
[Ti₃O₂(OH)₂(HPO₄)₂(PO₄)₂]·(NH₃(CH₂)₃NH₃)₂·(H₂O)₂MIL-28₃OrthorhombicFm2ma = 18.331(2) Å, b = 18.943(3) Å, c = 7.111(1) Å[9]

Experimental Protocols

The synthesis and characterization of titanium(IV) phosphates involve a range of chemical and analytical techniques. The final structure is highly sensitive to parameters like precursor choice, temperature, reaction time, and reactant molar ratios.[1]

Synthesis of α-Ti(HPO₄)₂·H₂O

A common method for preparing well-crystallized α-TiP involves the oxidation of a titanium(III) precursor in a concentrated phosphoric acid solution.[2][7][10]

Protocol:

  • Precursor Solution: A solution of titanium(III) chloride (TiCl₃) is prepared in concentrated phosphoric acid (e.g., 15 M H₃PO₄).

  • Reaction: The solution is heated in an oven at 140 °C.[7] During this process, Ti(III) is oxidized to Ti(IV), which then precipitates as crystalline this compound.

  • Isolation: The resulting precipitate is isolated from the solution by filtration.

  • Washing: The solid product is washed repeatedly with deionized water to remove any unreacted phosphoric acid and other soluble impurities.

  • Drying: The final product is dried at a low temperature (e.g., 60 °C) to yield α-Ti(HPO₄)₂·H₂O powder.

Structural Characterization

The structural elucidation of titanium(IV) phosphates relies on a combination of spectroscopic and diffraction techniques.

  • X-ray Diffraction (XRD): Powder XRD is the primary technique used to identify the crystalline phase (α, γ, etc.) and determine the degree of crystallinity. For microcrystalline powders, crystal structures can be solved and refined from high-resolution powder diffraction data.[6]

  • X-ray Absorption Spectroscopy (XAS): This includes XANES (X-ray Absorption Near Edge Structure) and EXAFS (Extended X-ray Absorption Fine Structure). XAS is particularly useful for probing the local coordination environment of the titanium atoms, such as their oxidation state, coordination number, and bond distances with neighboring oxygen atoms.[3][8] It is a key technique for characterizing amorphous or poorly crystalline materials.[3][6]

  • Solid-State Nuclear Magnetic Resonance (NMR) Spectroscopy: ³¹P MAS (Magic Angle Spinning) NMR is used to distinguish between the different phosphate environments (e.g., PO₄, HPO₄, H₂PO₄) within the structure.[3][8] ⁴⁷/⁴⁹Ti NMR can provide information about the different titanium environments.[3][8]

Visualizations

The following diagrams illustrate key conceptual frameworks related to this compound.

G cluster_reactants Reactants cluster_process Synthesis Process cluster_purification Purification cluster_product Final Product Ti_III Ti(III) Precursor (e.g., TiCl₃) Mixing Mixing Ti_III->Mixing H3PO4 Concentrated Phosphoric Acid (H₃PO₄) H3PO4->Mixing Heating Heating (e.g., 140°C) Oxidation of Ti(III) to Ti(IV) Mixing->Heating Precipitation Precipitation Heating->Precipitation Filtration Filtration Precipitation->Filtration Washing Washing with H₂O Filtration->Washing Drying Drying (e.g., 60°C) Washing->Drying alpha_TiP α-Ti(HPO₄)₂·H₂O Drying->alpha_TiP

Caption: Experimental workflow for the synthesis of α-Ti(HPO₄)₂·H₂O.

Caption: Distorted octahedral coordination of Ti(IV) by phosphate oxygen atoms.

References

An In-depth Technical Guide to α-Titanium Phosphate vs. γ-Titanium Phosphate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Titanium phosphates, existing in various crystalline forms, have garnered significant attention in materials science and chemistry due to their unique layered structures and versatile properties. Among these, the alpha (α) and gamma (γ) phases are the most extensively studied. This technical guide provides a comprehensive comparison of α-titanium phosphate (α-TiP) and γ-titanium phosphate (γ-TiP), focusing on their synthesis, structure, physicochemical properties, and potential applications. Detailed experimental protocols for their synthesis are provided, along with a comparative analysis of their key characteristics to aid researchers in selecting the appropriate material for their specific needs.

Introduction

Layered inorganic materials have emerged as a critical class of compounds with wide-ranging applications in catalysis, ion exchange, and as hosts for intercalation chemistry. Titanium phosphates, in particular, exhibit a rich structural diversity, with the α and γ polymorphs being prime examples of how subtle changes in composition and structure can lead to significant differences in properties and functionality. α-Titanium phosphate, with the chemical formula Ti(HPO₄)₂·H₂O, and γ-titanium phosphate, Ti(H₂PO₄)(PO₄)·2H₂O, both possess layered structures but differ in the arrangement and nature of their phosphate groups and interlayer water content.[1] These differences manifest in distinct interlayer distances, ion-exchange capacities, and thermal stabilities, making them suitable for different applications. This guide aims to provide a detailed technical overview and comparison of these two important materials.

Synthesis and Structural Comparison

Synthesis Methodologies

The synthesis of α-TiP and γ-TiP can be achieved through several methods, with hydrothermal and reflux techniques being the most common. The choice of synthesis route and reaction conditions plays a crucial role in determining the final phase and crystallinity of the product.[2]

Experimental Protocols:

Synthesis of α-Titanium Phosphate (Hydrothermal Method) [3]

  • Precursor Preparation: A protonated lepidocrocite-type titanate (1 g) is used as the titanium source.

  • Reaction Mixture: The titanate is mixed with 5 mL of phosphoric acid (H₃PO₄).

  • Hydrothermal Reaction: The mixture is transferred to a Teflon-lined stainless-steel autoclave and heated at 180-200°C for 24 hours.

  • Product Recovery: After cooling, the solid product is collected by filtration, washed with deionized water, and dried.

Synthesis of γ-Titanium Phosphate (Hydrothermal Method) [3]

  • Precursor Preparation: A protonated lepidocrocite-type titanate (1 g) is used as the titanium source.

  • Reaction Mixture: The titanate is mixed with 5 mL of phosphoric acid (H₃PO₄).

  • Hydrothermal Reaction: The mixture is transferred to a Teflon-lined stainless-steel autoclave and heated at a higher temperature range of 220-240°C for 24 hours.

  • Product Recovery: The solid product is collected by filtration, washed with deionized water, and dried.

Synthesis of α-Titanium Phosphate (Reflux Method) [4]

  • Precursor Preparation: Amorphous titanium phosphate is refluxed with phosphoric acid.

  • Reaction: The refluxing process facilitates the crystallization of the α-phase.

  • Product Recovery: The crystalline product is separated, washed, and dried.

Synthesis of γ-Titanium Phosphate (Reflux Method) [2]

  • Precursor Preparation: A solution of TiCl₃ is used as the titanium source.

  • Reaction: The TiCl₃ solution is refluxed with phosphoric acid for at least 18 hours.

  • Product Recovery: The resulting γ-TiP precipitate is collected, washed, and dried.

Structural Characteristics

The fundamental difference between α-TiP and γ-TiP lies in their layered structures, which are dictated by the coordination of titanium atoms with phosphate groups.

  • α-Titanium Phosphate (α-TiP): This phase has a monoclinic crystal structure (space group P2₁/c).[1] Each layer consists of titanium atoms octahedrally coordinated to six oxygen atoms from six different hydrogen phosphate (HPO₄²⁻) groups. The layers are held together by van der Waals forces and hydrogen bonding involving the interlayer water molecule.[1]

  • γ-Titanium Phosphate (γ-TiP): The structure of γ-TiP is also monoclinic (space group P2₁).[5] In contrast to the alpha phase, the layers in γ-TiP are composed of titanium atoms linked by both orthophosphate (PO₄³⁻) and dihydrogen phosphate (H₂PO₄⁻) groups. This arrangement results in a different interlayer environment and a greater number of interlayer water molecules (two per formula unit).[1]

Synthesis_Workflows

Comparative Physicochemical Properties

The structural differences between α-TiP and γ-TiP give rise to distinct physicochemical properties, which are summarized in the table below.

Propertyα-Titanium Phosphate (α-TiP)γ-Titanium Phosphate (γ-TiP)
Chemical Formula Ti(HPO₄)₂·H₂OTi(H₂PO₄)(PO₄)·2H₂O
Crystal System Monoclinic[1]Monoclinic[5]
Space Group P2₁/c[1]P2₁[5]
Interlayer Distance ~7.6 Å[4]~11.6 Å
Ion Exchange Capacity High for Li⁺ and Na⁺ (~7 meq/g)[4]Varies with cation
Thermal Decomposition Two-stage decomposition to form TiP₂O₇[6]Multi-stage decomposition involving dehydration and condensation to TiP₂O₇[7]
BET Surface Area ~169 m²/g (for a generic TiP)[8]Not specifically reported for γ-phase

Ion Exchange and Intercalation Chemistry

Both α-TiP and γ-TiP are known for their ability to undergo ion exchange and intercalation reactions, a property stemming from their layered structures and the presence of exchangeable protons in the interlayer space.

Ion Exchange in α-Titanium Phosphate

α-TiP exhibits a high ion-exchange capacity, particularly for small cations like Li⁺ and Na⁺.[4] The exchange process involves the replacement of the interlayer protons of the P-OH groups with metal cations. The relatively small interlayer distance of α-TiP can sometimes hinder the exchange of larger cations.

Ion_Exchange_Alpha_TiP

Intercalation in γ-Titanium Phosphate

The larger interlayer spacing of γ-TiP, due to the presence of two water molecules, makes it more amenable to the intercalation of larger guest species, including organic molecules. The intercalation process often involves the displacement of interlayer water and interaction with the P-OH groups.

Thermal Stability and Decomposition

The thermal behavior of α-TiP and γ-TiP is a critical aspect of their characterization and application, particularly in catalysis where high temperatures are often employed.

Thermal Decomposition of α-Titanium Phosphate

Thermogravimetric analysis (TGA) of α-TiP typically reveals a two-stage decomposition process. The first stage corresponds to the loss of the interlayer water molecule, followed by the condensation of the HPO₄²⁻ groups at higher temperatures to form titanium pyrophosphate (TiP₂O₇).[6]

Thermal Decomposition of γ-Titanium Phosphate

The thermal decomposition of γ-TiP is more complex and occurs in multiple steps.[7] Initially, the two interlayer water molecules are lost at relatively low temperatures. This is followed by a series of condensation reactions of the H₂PO₄⁻ and PO₄³⁻ groups, leading to the formation of intermediate pyrophosphate species and ultimately yielding cubic titanium pyrophosphate (TiP₂O₇) at high temperatures.[7]

Thermal_Decomposition_Gamma_TiP

Applications

The distinct properties of α-TiP and γ-TiP lend themselves to a variety of applications:

  • Ion Exchange and Separation: Both materials are effective ion exchangers. The high capacity of α-TiP for alkali metals makes it suitable for applications in separations and as a solid-state electrolyte.[4] The larger interlayer spacing of γ-TiP may be advantageous for the exchange of larger cations.

  • Catalysis: The acidic nature of the P-OH groups in both phases imparts catalytic activity for various acid-catalyzed reactions. Their layered structure allows for shape-selective catalysis when guest molecules are intercalated.

  • Intercalation Chemistry and Host-Guest Systems: The ability to intercalate organic and inorganic species opens up possibilities for the design of novel functional materials with tailored optical, electronic, or catalytic properties.

  • Drug Delivery: The layered structure and ion-exchange capabilities of titanium phosphates are being explored for controlled drug release applications, where drug molecules can be intercalated and subsequently released under specific physiological conditions.

Conclusion

α-Titanium phosphate and γ-titanium phosphate represent two well-defined crystalline phases of a versatile layered material. While both share a common structural motif of titanium phosphate layers, their distinct compositions and arrangements lead to significant differences in their physicochemical properties. α-TiP, with its smaller interlayer spacing, exhibits high ion-exchange capacity for small cations, while the larger interlayer spacing of γ-TiP makes it more suitable for the intercalation of larger guest molecules. Their thermal stabilities also differ, with γ-TiP showing a more complex decomposition pathway. A thorough understanding of these differences, as outlined in this guide, is crucial for the rational design and selection of the appropriate titanium phosphate phase for a given application in research, catalysis, and drug development.

References

An In-depth Technical Guide to the Thermal Stability of Titanium(IV) Phosphate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the thermal stability of various forms of titanium(IV) phosphate, a material of significant interest in fields ranging from catalysis and ion exchange to biomaterials and drug delivery. This document details the synthesis, thermal decomposition pathways, and analytical characterization of amorphous, α-crystalline, and γ-crystalline this compound.

Introduction to this compound and its Polymorphs

This compound (TiP) is an inorganic compound that exists in several polymorphic forms, most notably as an amorphous solid (aTiP) and in two crystalline layered structures, designated as α-TiP and γ-TiP. The arrangement of the phosphate and titanium oxide polyhedra, as well as the presence of water molecules and hydroxyl groups, dictates the material's properties, including its thermal stability. The synthesis conditions, such as temperature, reaction time, and the ratio of phosphorus pentoxide to titanium dioxide, play a crucial role in determining the resulting structure. Crystalline forms are often obtained under more demanding conditions, such as high temperatures and long reaction times, sometimes involving the use of an autoclave.

Thermal Decomposition of this compound

The thermal decomposition of this compound is a multi-step process that typically involves dehydration (loss of physically adsorbed and chemically bound water), followed by the condensation of phosphate groups at higher temperatures. The final products of thermal decomposition at very high temperatures are generally titanium pyrophosphate (TiP₂O₇) and ultimately titanium dioxide.

Amorphous this compound (aTiP)

Amorphous this compound, with a general formula often represented as TiO(OH)(H₂PO₄)·nH₂O, exhibits a less defined thermal decomposition profile compared to its crystalline counterparts. The process is characterized by a continuous loss of water over a broad temperature range, followed by the condensation of phosphate groups.

Thermal Decomposition Data for Amorphous this compound

Temperature Range (°C) Mass Loss (%) Event
60 - 160 Variable Loss of lattice and physically adsorbed water.
160 - 700 ~17.8% (for a specific formulation) Condensation of phosphate units.[1]

| > 700 | - | Conversion to pyrophosphate.[1] |

α-Titanium(IV) Phosphate (α-Ti(HPO₄)₂·H₂O)

The α-form of this compound has a well-defined layered structure. Its thermal decomposition is characterized by distinct steps corresponding to the loss of interlayer water and the subsequent condensation of hydrogen phosphate groups to form pyrophosphate.

Thermal Decomposition Data for α-Titanium(IV) Phosphate

Temperature Range (°C) Mass Loss (%) Event
> 623 K (~350 °C) Not specified Onset of thermal instability.[2]

| High Temperatures | Not specified | Formation of titanium pyrophosphate (TiP₂O₇). |

γ-Titanium(IV) Phosphate (γ-Ti(PO₄)(H₂PO₄)·2H₂O)

The γ-form of this compound also possesses a layered structure, but with a different stacking arrangement compared to the α-form. Its thermal decomposition is a sequential process involving dehydration to an intermediate phase and then condensation to pyrophosphate.

Thermal Decomposition Data for γ-Titanium(IV) Phosphate

Temperature (°C) Event
~50 Dehydration to a partially dehydrated form, γ'-Ti(PO₄)(H₂PO₄)·(2-x)H₂O (where x ≈ 1).[3]
Higher Temperatures Further dehydration to the anhydrous β-Ti(PO₄)(H₂PO₄) form.[3]
375 Condensation to layered titanium pyrophosphate, Ti(PO₄)(H₂P₂O₇)₀.₅.[3]

| High Temperatures | Final conversion to cubic titanium pyrophosphate (TiP₂O₇).[3] |

Experimental Protocols

The following sections detail the methodologies for the synthesis and thermal analysis of this compound.

Synthesis of this compound Polymorphs

3.1.1. Synthesis of Amorphous this compound (aTiP) from Titanyl Sulfate

This method produces amorphous this compound with the approximate formula TiO(OH)(H₂PO₄)·1.3H₂O.[4]

  • Materials: Titanium oxide, ammonium sulfate, sulfuric acid (97.9%), and wet-process phosphoric acid.

  • Procedure:

    • Prepare titanyl sulfate by mixing 50 g of titanium oxide with 500 g of ammonium sulfate and 1.0 liter of sulfuric acid (specific gravity 1.825).

    • Gradually heat the mixture to 200°C with continuous stirring to obtain a clear solution of titanyl sulfate.[4]

    • In a separate reactor, mix a calculated amount of phosphoric acid with the appropriate amount of the titanyl sulfate solution.

    • The optimal precipitation conditions are a reaction temperature of 65°C, a phosphoric acid concentration of 35.8% H₃PO₄, a reaction time of 30 minutes, a phosphoric acid addition time of 5 minutes, and a stirring speed of 400 rpm.[4]

    • Filter the resulting precipitate using a Buchner funnel and a vacuum pump.[4]

3.1.2. Synthesis of α-Titanium(IV) Phosphate (α-Ti(HPO₄)₂·H₂O) by Direct Precipitation

This protocol yields crystalline α-TiP from titanium tetrachloride and phosphoric acid.[2]

  • Materials: Titanium tetrachloride (TiCl₄) and phosphoric acid (H₃PO₄).

  • Procedure:

    • React concentrated TiCl₄ and H₃PO₄ at a stoichiometric Ti/P ratio of 1:2.

    • Allow the HCl gas generated during the reaction to bubble through a water trap.

    • After the reaction ceases, add distilled water to the reactor and stop stirring.

    • Allow the product to stand for 72 hours.

    • Wash the material with deionized water and centrifuge until the pH of the supernatant is constant.

    • Dry the final product at 110°C (383 K).[2]

3.1.3. Hydrothermal Synthesis of γ-Titanium(IV) Phosphate (γ-Ti(PO₄)(H₂PO₄)·2H₂O)

This method utilizes a protonated titanate precursor to form γ-TiP under hydrothermal conditions.[2]

  • Materials: Lepidocrocite-type potassium titanate, hydrochloric acid (1 M), and phosphoric acid (85%).

  • Procedure:

    • Prepare protonated titanate by ion-exchanging lepidocrocite-type potassium titanate in 1 M HCl.

    • Mix the protonated titanate with 85% H₃PO₄ and deionized water in a Teflon-lined autoclave.

    • Heat the mixture at a reaction temperature of 180 - 240°C.

    • After the reaction, filter the product, wash it with distilled water, and dry at 80°C.[2]

Thermal Analysis

The thermal stability of the synthesized this compound materials is evaluated using thermogravimetric analysis (TGA) and differential thermal analysis (DTA).

  • Instrumentation: A simultaneous thermal analyzer capable of performing TGA and DTA.

  • Sample Preparation: Accurately weigh 5-10 mg of the dried this compound powder into an alumina or platinum crucible.

  • Atmosphere: The analysis is typically performed under a controlled atmosphere, such as dry air or nitrogen, with a constant flow rate (e.g., 50 cm³/min).

  • Temperature Program:

    • Equilibrate the sample at a starting temperature of 30°C.

    • Ramp the temperature to an upper limit of 1000-1200°C at a linear heating rate of 10°C/min.

  • Data Analysis:

    • Record the sample weight as a function of temperature (TGA curve).

    • Record the temperature difference between the sample and a reference as a function of temperature (DTA curve).

    • Generate the first derivative of the TGA curve (DTG curve) to identify the temperatures of maximum weight loss rates.

High-Temperature X-ray Diffraction (HT-XRD)

HT-XRD is employed to identify the crystalline phases present at different stages of the thermal decomposition process.

  • Instrumentation: An X-ray diffractometer equipped with a high-temperature chamber.

  • Sample Preparation: Place a thin layer of the this compound powder on the sample holder of the high-temperature chamber.

  • Procedure:

    • Obtain an initial XRD pattern at room temperature.

    • Heat the sample to various target temperatures corresponding to the thermal events observed in the TGA/DTA curves.

    • At each target temperature, hold for a sufficient time to ensure thermal equilibrium and then collect the XRD pattern.

    • The diffraction data is typically collected over a 2θ range of 10-70°.

  • Data Analysis: Identify the crystalline phases present at each temperature by comparing the obtained XRD patterns with standard diffraction databases.

Visualization of Synthesis and Characterization Workflow

The following diagram illustrates the general workflow for the synthesis of different this compound polymorphs and their subsequent thermal characterization.

G Workflow for Synthesis and Thermal Characterization of this compound cluster_synthesis Synthesis of TiP Polymorphs cluster_amorphous Amorphous TiP (aTiP) cluster_alpha α-Titanium(IV) Phosphate (α-TiP) cluster_gamma γ-Titanium(IV) Phosphate (γ-TiP) cluster_characterization Thermal Characterization a_precursor TiOSO4 Solution a_synthesis Precipitation at 65°C a_precursor->a_synthesis a_reagent H3PO4 a_reagent->a_synthesis a_product aTiP a_synthesis->a_product tga_dta TGA / DTA a_product->tga_dta ht_xrd High-Temperature XRD a_product->ht_xrd alpha_precursor TiCl4 alpha_synthesis Direct Precipitation alpha_precursor->alpha_synthesis alpha_reagent H3PO4 alpha_reagent->alpha_synthesis alpha_product α-TiP alpha_synthesis->alpha_product alpha_product->tga_dta alpha_product->ht_xrd gamma_precursor Protonated Titanate gamma_synthesis Hydrothermal Synthesis (180-240°C) gamma_precursor->gamma_synthesis gamma_reagent H3PO4 gamma_reagent->gamma_synthesis gamma_product γ-TiP gamma_synthesis->gamma_product gamma_product->tga_dta gamma_product->ht_xrd data_analysis Data Analysis and Phase Identification tga_dta->data_analysis ht_xrd->data_analysis

Caption: Synthesis and characterization workflow.

Conclusion

The thermal stability of this compound is highly dependent on its polymorphic form. Amorphous this compound displays a broad decomposition profile, while the crystalline α- and γ-forms exhibit more defined, stepwise thermal degradation patterns. Understanding these thermal properties is crucial for the application of this compound in various fields, especially in high-temperature processes or applications where thermal stability is a critical parameter. The provided experimental protocols offer a foundation for the synthesis and characterization of these materials, enabling further research and development.

References

An In-depth Technical Guide to the Ion-Exchange Properties of Titanium(IV) Phosphate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Titanium(IV) phosphate (TiP) is an inorganic ion exchanger that has garnered significant attention due to its remarkable thermal and chemical stability, high ion-exchange capacity, and unique selectivity for various metal ions.[1] These properties make it a versatile material with applications ranging from the removal of heavy metals and radionuclides from wastewater to potential uses in drug delivery and catalysis.[2][3] This technical guide provides a comprehensive overview of the ion-exchange properties of this compound, including its synthesis, characterization, and key applications, with a focus on providing practical information for researchers in the field.

This compound can exist in both amorphous and crystalline forms, with the most studied crystalline phases being α-TiP (Ti(HPO₄)₂·H₂O) and γ-TiP (Ti(PO₄)(H₂PO₄)·2H₂O).[4] The ion-exchange functionality of TiP arises from the presence of exchangeable protons in its structural phosphate groups, primarily –HPO₄ and –H₂PO₄.[2] The synthesis conditions, such as the titanium source, P₂O₅:TiO₂ molar ratio, temperature, and reaction time, critically influence the material's structure, degree of crystallinity, and the type and proportion of these active ion-exchange units.[2]

Synthesis of this compound

The synthesis of this compound can be achieved through various methods, including precipitation, sol-gel, and hydrothermal routes. The choice of method and reaction parameters determines the final properties of the ion exchanger.

Experimental Protocol: Synthesis of Amorphous this compound by Precipitation

This protocol describes a common method for synthesizing amorphous TiP with a high ion-exchange capacity.

Materials:

  • Titanium(IV) oxysulfate sulfuric acid hydrate (TiOSO₄·xH₂SO₄·yH₂O)

  • Orthophosphoric acid (85% H₃PO₄)

  • Sulfuric acid (1 M H₂SO₄)

  • Deionized water

Procedure:

  • Prepare a clear acidic solution of TiOSO₄ by dissolving 30 g of titanium(IV) oxysulfate in 300 mL of 1 M H₂SO₄ solution.[4]

  • In a separate beaker, dilute the appropriate amount of 85% H₃PO₄ in 100 mL of 1 M H₂SO₄ to achieve the desired P:Ti molar ratio.[4]

  • Add the TiOSO₄ solution dropwise to the H₃PO₄ solution with constant stirring at room temperature.[4]

  • Continue stirring the resulting gel for several hours to ensure complete precipitation.

  • Allow the precipitate to age in the mother liquor overnight.

  • Filter the precipitate and wash it thoroughly with deionized water until the filtrate is neutral.

  • Dry the resulting this compound in an oven at a controlled temperature (e.g., 60-80 °C).

Characterization of this compound

A suite of analytical techniques is employed to characterize the structural, morphological, and thermal properties of synthesized TiP materials.

  • X-ray Diffraction (XRD): Used to determine the crystallinity of the material, identifying amorphous or specific crystalline phases like α-TiP or γ-TiP.[5]

  • Scanning Electron Microscopy (SEM) with Energy Dispersive X-ray Spectroscopy (EDS): Provides information on the surface morphology and elemental composition of the TiP particles.[4]

  • Fourier-Transform Infrared Spectroscopy (FTIR): Helps to identify the functional groups present in the material, such as P-O, Ti-O, and O-H bonds, confirming the presence of phosphate and hydroxyl groups.[1]

  • Thermogravimetric Analysis (TGA): Used to study the thermal stability of the ion exchanger and to determine the water content.[1]

  • Solid-State ³¹P Magic Angle Spinning Nuclear Magnetic Resonance (MAS NMR): A powerful technique to probe the local environment of phosphorus atoms, distinguishing between different phosphate groups (e.g., –HPO₄ and –H₂PO₄).[5]

Ion-Exchange Properties and Data

The ion-exchange performance of this compound is quantified by its ion-exchange capacity (IEC) and its selectivity for different ions, often expressed by the distribution coefficient (Kd).

Determination of Ion-Exchange Capacity (IEC)

The IEC is a measure of the total number of exchangeable ions per unit weight of the material. A common method for its determination is through acid-base titration.

Experimental Protocol: IEC Determination by Titration

  • Accurately weigh 0.2 g of the synthesized TiP and place it in a flask.[4]

  • Add 50 mL of deionized water to the flask.[4]

  • Titrate the suspension with a standardized 0.1 M NaOH solution, measuring the pH after each addition of the titrant.[4]

  • Continue the titration until the pH of the solution remains constant.[4]

  • The ion-exchange capacity, expressed in milliequivalents per gram (meq/g), can be calculated from the volume of NaOH consumed to reach the equivalence point.

Table 1: Ion-Exchange Capacities of Various this compound Materials for Na⁺

This compound TypeSynthesis ConditionsIon-Exchange Capacity (meq/g) for Na⁺Reference
Amorphous TiP1TiOSO₄ source, HCl/water post-treatmentup to 7.2[6]
Amorphous TiPP:Ti molar ratio of 1016.9[4]
Amorphous TiPP:Ti molar ratio of 515.8[4]
Amorphous TiPP:Ti molar ratio of 212.3[4]
Crystalline α-TiPRefluxing amorphous TiP with H₃PO₄~7[7]

Table 2: Ion-Exchange Capacities of this compound for Divalent and Trivalent Cations

CationThis compound TypeIon-Exchange Capacity (meq/g)Reference
Divalent ions (general)Amorphous TiP1up to 3.8[6]
Cu²⁺Amorphous TiP~1.8[8]
Co²⁺Amorphous TiP~1.2[8]
Ni²⁺Amorphous TiP~1.0[8]
Fe³⁺Crystalline α-TiPHigher affinity than divalent ions[9]
Selectivity and Distribution Coefficient (Kd)

The selectivity of an ion exchanger for a particular ion is described by the distribution coefficient (Kd), which is the ratio of the concentration of the ion in the solid phase to its concentration in the liquid phase at equilibrium.

Experimental Protocol: Determination of Distribution Coefficient (Kd)

  • Add a known weight of the TiP ion exchanger to a solution of known volume containing the metal ion of interest at a specific concentration.

  • Agitate the mixture for a sufficient time to reach equilibrium (typically several hours).

  • Separate the solid and liquid phases by filtration or centrifugation.

  • Analyze the concentration of the metal ion remaining in the liquid phase using a suitable analytical technique (e.g., Atomic Absorption Spectroscopy or Inductively Coupled Plasma Mass Spectrometry).

  • Calculate the Kd value using the following formula:

    Kd (mL/g) = [ (Initial Concentration - Final Concentration) / Final Concentration ] * (Volume of Solution (mL) / Mass of Exchanger (g))

Table 3: Selectivity Order of Crystalline α-Titanium(IV) Phosphate for Various Cations

CationSelectivity Ranking
Fe³⁺1
Cu²⁺2
Co²⁺3
Mn²⁺4
Cr³⁺5
Ni²⁺6

Reference:[9]

Applications in Drug Development

The unique properties of this compound, particularly in its nanoparticle form, have opened avenues for its use in drug delivery systems. Its high surface area allows for significant drug loading, and its surface chemistry can be modified to achieve targeted delivery and controlled release.

Logical Workflow for TiP-Based Drug Delivery System Development

The development of a drug delivery system using this compound nanoparticles typically follows a structured workflow, from synthesis to in-vitro/in-vivo evaluation.

DrugDeliveryWorkflow A Synthesis of TiP Nanoparticles B Surface Functionalization (e.g., with targeting ligands) A->B Modification C Drug Loading (e.g., doxorubicin) B->C Incubation D Characterization of Drug-Loaded Nanoparticles C->D Analysis E In Vitro Studies (Drug Release, Cytotoxicity) D->E Testing F In Vivo Studies (Pharmacokinetics, Efficacy) E->F Pre-clinical G Data Analysis and Therapeutic Efficacy Evaluation F->G Evaluation ColumnSeparationWorkflow A Column Packing with This compound B Column Conditioning (e.g., with acid) A->B Preparation C Sample Loading (Mixture of Metal Ions) B->C Introduction D Elution of Weakly Bound Ions C->D Step 1 E Elution of Strongly Bound Ions D->E Step 2 F Fraction Collection and Analysis E->F Quantification

References

Titanium(IV) Phosphate (CAS No. 17017-57-1): A Comprehensive Technical Guide for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

An in-depth exploration of the synthesis, characterization, and multifaceted applications of titanium(IV) phosphate, a versatile inorganic material with significant potential in environmental remediation, catalysis, and advanced drug delivery systems.

Introduction

This compound (TiP), identified by the CAS number 17017-57-1, is an inorganic compound that has garnered considerable attention within the scientific community. Known for its remarkable thermal stability, chemical resistance, and significant ion-exchange capabilities, TiP presents a versatile platform for a wide array of applications.[1] Its unique structural properties, which can be tailored from crystalline to amorphous forms, allow for a broad spectrum of functionalities. The structure of this compound is characterized by phosphate tetrahedra linked to titanium-centered octahedra, creating robust polymeric frameworks that can be either layered or three-dimensional.[1] This structural adaptability makes it a valuable material in diverse fields of research.

This technical guide provides a comprehensive overview of this compound, with a particular focus on its synthesis, characterization, and applications relevant to researchers, scientists, and professionals in drug development. All quantitative data are summarized in structured tables for ease of comparison, and detailed experimental protocols for key procedures are provided. Furthermore, signaling pathways, experimental workflows, and logical relationships are visualized using Graphviz diagrams to offer a clear and concise understanding of the underlying concepts.

Physicochemical Properties

This compound is a white, crystalline or amorphous powder. Its properties are highly dependent on its specific phase and the method of synthesis. The fundamental physicochemical properties are summarized in the table below.

PropertyValueReference
CAS Number 17017-57-1[2]
Molecular Formula O4PTi+[2]
Molecular Weight 142.84 g/mol [2]
Appearance White crystalline or amorphous powder[3]
Thermal Stability High[1]
Chemical Resistivity High[1]

Synthesis of this compound

The synthesis of this compound can be tailored to produce different structural phases, primarily crystalline (α-TiP and γ-TiP) and amorphous forms. The choice of precursor, reaction temperature, time, and post-synthesis treatment are critical factors that determine the final product's characteristics.[4]

Synthesis of Crystalline α-Titanium(IV) Phosphate (α-TiP)

Crystalline α-TiP, with the chemical formula Ti(HPO₄)₂·H₂O, is often synthesized via direct precipitation from titanium(III) solutions followed by oxidation, or through hydrothermal methods.[5]

Experimental Protocol: Synthesis of α-TiP from Ti(III)

  • Preparation of Ti(III) solution: A solution of titanium(III) chloride in phosphoric acid is prepared.

  • Oxidation: The Ti(III) in the phosphoric acid solution is oxidized to Ti(IV). This can be achieved by heating the solution in the presence of air or by bubbling oxygen through it.[5] Well-crystallized α-Ti(HPO₄)₂·H₂O can be prepared by the oxidation of Ti(III) in 15 M H₃PO₄ at 140 °C.[5]

  • Precipitation: As Ti(III) is oxidized to Ti(IV), α-titanium phosphate precipitates out of the solution.

  • Washing and Drying: The precipitate is then filtered, washed with deionized water to remove any unreacted precursors, and dried at a controlled temperature.

Synthesis of Crystalline γ-Titanium(IV) Phosphate (γ-TiP)

γ-Titanium phosphate, with the formula Ti(PO₄)(H₂PO₄)·2H₂O, is another crystalline phase that can be obtained under specific synthesis conditions, often involving higher temperatures or longer reaction times.[4]

Experimental Protocol: Synthesis of γ-TiP

  • Reaction Mixture: A titanium source, such as an amorphous TiP solid or a TiCl₃ solution, is mixed with a high concentration of phosphoric acid.[4]

  • Hydrothermal Treatment: The mixture is subjected to hydrothermal treatment in an autoclave at elevated temperatures (e.g., 250 °C) for an extended period (e.g., 48 hours).[4] Alternatively, refluxing for at least 18 hours can also yield γ-TiP.[4]

  • Isolation and Purification: The resulting solid is collected by filtration, washed thoroughly with deionized water, and dried.

Synthesis of Amorphous this compound (aTiP)

Amorphous this compound is often preferred for applications requiring high surface area and ion-exchange capacity.[6] Its synthesis is typically carried out under milder conditions compared to its crystalline counterparts.

Experimental Protocol: Synthesis of Amorphous TiP

  • Precursor Solution: A solution of a titanium salt, such as titanium(IV) chloride or titanyl sulfate, is prepared.[6][7]

  • Precipitation: Phosphoric acid is added to the titanium salt solution under controlled conditions of temperature (e.g., 65 °C) and stirring.[7] The optimal conditions for precipitation can include a reaction time of 30 minutes and a phosphoric acid concentration of 35.8%.[7]

  • Washing and Post-Treatment: The resulting amorphous precipitate is washed to remove impurities. A post-synthesis acid wash can be employed to control the nature of the phosphate groups on the surface.[2] Repeated washing with hydrochloric acid can lead to the formation of TiO(OH)(H₂PO₄)·H₂O.[1]

  • Drying: The final product is dried at a relatively low temperature to preserve its amorphous structure.

Table of Synthesis Parameters for Different TiP Phases

PhaseTitanium SourceTemperatureReaction TimeP₂O₅:TiO₂ Molar RatioKey CharacteristicsReference
α-TiP TiCl₄ solution60-180 °C12 h - 4 days2:1 - 3.3:1Layered crystalline structure[4]
α-TiP Ti powder140 °C-12.5:1Well-crystallized[4][5]
γ-TiP Amorphous TiP solid250 °C48 h19.5:1Crystalline, requires autoclave[4]
γ-TiP TiCl₃ solutionReflux≥ 18 h8.5:1Crystalline[4]
Amorphous TiP Titanyl sulfate65 °C30 min-High surface area, high ion-exchange capacity[7]

Synthesis Workflow Diagram

Synthesis_Workflow cluster_precursors Titanium Precursors cluster_conditions Reaction Conditions cluster_products Titanium Phosphate Phases TiCl4 TiCl₄ High_Temp High Temp (180-250°C) TiCl4->High_Temp H₃PO₄ TiCl3 TiCl₃ Reflux Reflux TiCl3->Reflux H₃PO₄ TiOSO4 TiOSO₄ Mild_Temp Mild Temp (60-80°C) TiOSO4->Mild_Temp H₃PO₄ Ti_powder Ti Powder Ti_powder->Mild_Temp H₃PO₄, Oxidation alpha_TiP α-TiP Ti(HPO₄)₂·H₂O High_Temp->alpha_TiP Mild_Temp->alpha_TiP amorphous_TiP Amorphous TiP TiO(OH)(H₂PO₄)·H₂O Mild_Temp->amorphous_TiP gamma_TiP γ-TiP Ti(PO₄)(H₂PO₄)·2H₂O Reflux->gamma_TiP Acid_Wash Acid Wash Acid_Wash->amorphous_TiP Modified surface amorphous_TiP->Acid_Wash

Caption: Synthesis pathways for different phases of this compound.

Characterization Techniques

A comprehensive characterization of this compound is essential to understand its structure-property relationships. A variety of analytical techniques are employed for this purpose.

  • X-ray Diffraction (XRD): Used to determine the crystalline phase, purity, and crystallite size of the synthesized materials. Amorphous materials will show broad, diffuse peaks, while crystalline phases like α-TiP and γ-TiP exhibit sharp, well-defined diffraction patterns.[1]

  • Scanning Electron Microscopy (SEM) and Energy-Dispersive X-ray Spectroscopy (EDS): SEM provides information on the morphology, particle size, and surface texture of the TiP particles. EDS is used for elemental analysis, confirming the presence and relative ratios of titanium, phosphorus, and oxygen.

  • Transmission Electron Microscopy (TEM): Offers higher resolution imaging of the material's internal structure and morphology.

  • Fourier-Transform Infrared Spectroscopy (FTIR): Helps to identify the functional groups present in the material, such as P-O, Ti-O, and O-H bonds, providing insights into the phosphate and hydroxyl groups.

  • Thermogravimetric Analysis (TGA): Used to study the thermal stability of the material and to determine the amount of water of hydration. The thermal decomposition of γ-titanium phosphate has been studied using TGA, revealing intermediate layered phases.[8]

  • Solid-State Nuclear Magnetic Resonance (NMR) Spectroscopy: ³¹P and ⁴⁷/⁴⁹Ti NMR are powerful techniques for probing the local chemical environments of phosphorus and titanium atoms, providing detailed structural information.[2]

  • X-ray Absorption Spectroscopy (XAS): Techniques like X-ray Absorption Near Edge Structure (XANES) and Extended X-ray Absorption Fine Structure (EXAFS) provide information on the oxidation state and coordination environment of the titanium atoms.[2]

Characterization Workflow Diagram

Characterization_Workflow cluster_structural Structural Analysis cluster_morphological Morphological & Elemental Analysis cluster_compositional Compositional & Thermal Analysis TiP_Sample This compound Sample XRD XRD TiP_Sample->XRD Phase ID, Crystallinity NMR Solid-State NMR (³¹P, ⁴⁷/⁴⁹Ti) TiP_Sample->NMR Local Environment XAS XAS (XANES, EXAFS) TiP_Sample->XAS Coordination, Oxidation State SEM SEM TiP_Sample->SEM Morphology, Particle Size TEM TEM TiP_Sample->TEM Internal Structure FTIR FTIR TiP_Sample->FTIR Functional Groups TGA TGA TiP_Sample->TGA Thermal Stability, Hydration EDS EDS SEM->EDS Elemental Composition

Caption: A typical workflow for the characterization of this compound.

Applications

The unique properties of this compound make it a promising material for a variety of applications.

Ion Exchange and Environmental Remediation

This compound is an excellent inorganic ion exchanger, particularly effective in the removal of heavy metal ions from aqueous solutions.[1] The ion-exchange capacity is attributed to the presence of exchangeable protons in its structural hydroxyl and phosphate groups (-HPO₄ and -H₂PO₄).[4]

Ion-Exchange Performance Data

Metal IonAdsorption Capacity (meq/g)MediumReference
Na⁺up to 7.2Aqueous[9]
Divalent Ions (general)up to 3.8Aqueous[9]
Cu²⁺, Co²⁺, Ni²⁺-Water, Ethanol solutions[10]

Experimental Protocol: Batch Adsorption Study for Heavy Metal Removal

  • Preparation of Metal Ion Solution: A stock solution of the target heavy metal ion (e.g., Cu²⁺, Pb²⁺, Cd²⁺) of a known concentration is prepared.

  • Adsorption Experiment: A known mass of this compound is added to a fixed volume of the metal ion solution in a flask.

  • Equilibration: The flask is agitated at a constant temperature for a specific period to reach equilibrium. Kinetic studies have shown that equilibrium is often reached within 10-40 minutes.[10]

  • Analysis: The mixture is filtered, and the concentration of the metal ion remaining in the filtrate is determined using techniques such as Atomic Absorption Spectroscopy (AAS) or Inductively Coupled Plasma-Optical Emission Spectrometry (ICP-OES).

  • Calculation of Adsorption Capacity: The amount of metal ion adsorbed per unit mass of the adsorbent is calculated using the initial and final concentrations of the metal ion.

Ion-Exchange Mechanism Diagram

Caption: Schematic of the ion-exchange mechanism on the surface of this compound.

Catalysis

Titanium phosphate complexes have demonstrated potent catalytic activity in various chemical reactions, including organic synthesis and polymerization.[3] They can act as solid acid catalysts, facilitating reactions such as esterification.[11] The high surface area and tunable acidity of amorphous titanium phosphate make it particularly attractive for catalytic applications.

Drug Delivery

The biocompatibility and high surface area of this compound nanoparticles make them promising candidates for drug delivery systems.[12] They can be functionalized to enhance drug loading capacity and achieve targeted delivery.

Drug Delivery Application Data

DrugCarrier SystemLoading EfficiencyKey FindingReference
KS-01 (hydrophobic drug)TiP-PEG/peptide nanoparticles~29.8 mg/gEnhanced therapeutic efficacy by improving water solubility[12]
DoxorubicinFA-functionalized TiP nanoparticles-Enhanced folate-receptor-mediated cellular uptake[13]

Experimental Protocol: Drug Loading on TiP Nanoparticles

  • Nanoparticle Synthesis and Functionalization: Titanium phosphate nanoparticles are synthesized and, if required, functionalized with targeting ligands (e.g., folic acid) or polymers (e.g., PEG) to improve biocompatibility and circulation time.[12]

  • Drug Incubation: A solution of the drug is incubated with a dispersion of the TiP nanoparticles under specific conditions (e.g., pH, temperature, time) to allow for drug adsorption or encapsulation.

  • Separation and Quantification: The drug-loaded nanoparticles are separated from the solution by centrifugation. The amount of unloaded drug in the supernatant is quantified using a suitable analytical method (e.g., UV-Vis spectroscopy, HPLC).

  • Calculation of Loading Efficiency: The drug loading efficiency is calculated as the percentage of the initial drug that has been loaded onto the nanoparticles.

Drug Delivery Mechanism Diagram

Drug_Delivery cluster_carrier Drug Carrier cluster_biological Biological Environment TiP_NP TiP Nanoparticle Drug Molecules Functionalization Functionalization (e.g., PEG, Folic Acid) TiP_NP->Functionalization Surface Modification Cell Target Cell (e.g., Cancer Cell) TiP_NP->Cell Cellular Uptake (Endocytosis) Drug_Release Drug Release TiP_NP->Drug_Release Internalization Functionalization->Cell Targeting Receptor Receptor Drug_Release->Cell Therapeutic Effect

Caption: A conceptual diagram of targeted drug delivery using functionalized TiP nanoparticles.

Biocompatibility and Biomedical Applications

Titanium and its compounds, including titanium phosphate, are generally considered biocompatible.[14] The biocompatibility of titanium-based materials is largely attributed to the formation of a stable, passive titanium dioxide (TiO₂) layer on their surface, which prevents the release of potentially toxic ions.[14] Studies on calcium phosphate coatings on titanium alloys have shown good biocompatibility, promoting cell proliferation and reducing inflammatory responses.[15] While specific cytotoxicity data for this compound with CAS number 17017-57-1 is limited, the general biocompatibility of titanium-based materials supports its potential for use in biomedical applications, including as a component in bone cements and as coatings for implants. However, comprehensive in vitro and in vivo studies are necessary to fully establish the safety profile of this compound for specific drug delivery and biomedical applications.

Safety and Handling

A Safety Data Sheet (SDS) for a substance with a similar CAS number indicates that titanium phosphate may cause acute oral toxicity (Category 4), skin irritation (Category 2), and serious eye irritation (Category 2A).[15] It is also classified as a specific target organ toxicant for single exposure, causing respiratory tract irritation (Category 3).[15] Therefore, appropriate personal protective equipment (PPE), including gloves, safety goggles, and respiratory protection, should be used when handling this material. It should be handled in a well-ventilated area, and dust formation should be avoided.[15]

Conclusion

This compound (CAS No. 17017-57-1) is a highly versatile inorganic material with a wide range of properties and applications that are of significant interest to researchers and drug development professionals. Its tunable structure, from crystalline to amorphous, allows for the optimization of its characteristics for specific functions, including efficient ion exchange for environmental remediation, robust catalysis, and innovative drug delivery systems. The ability to functionalize its surface further expands its potential in targeted therapies. While the biocompatibility of titanium-based materials is well-established, further investigation into the specific toxicological profile of this compound is crucial for its advancement in biomedical applications. The detailed synthesis protocols, characterization techniques, and application data provided in this guide offer a solid foundation for future research and development of this promising material.

References

For Researchers, Scientists, and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Solubility of Titanium(IV) Phosphate

Abstract

This technical guide provides a comprehensive overview of the solubility of this compound in various solvents. This compound, an inorganic compound with the general formula Ti₃(PO₄)₄, is characterized by its low solubility in aqueous solutions and common organic solvents. However, its solubility is significantly influenced by the presence of strong acids and complexing agents. This document collates available quantitative and qualitative data, details experimental protocols for solubility determination, and presents a visual representation of the factors influencing its dissolution. This guide is intended to be a valuable resource for researchers and professionals working with titanium-based compounds in diverse applications, including materials science and drug development.

Introduction

This compound encompasses a family of inorganic compounds with varying stoichiometry and hydration states. Generally, it is a white, amorphous or crystalline solid that is sparingly soluble in water. This low solubility is a key characteristic, but understanding its behavior in different chemical environments is crucial for its application and synthesis. The dissolution of this compound is primarily governed by chemical reactions that lead to the formation of soluble titanium complexes.

Solubility Profile of this compound

The solubility of this compound is highly dependent on the nature of the solvent, temperature, and pH. While it is practically insoluble in water and non-polar organic solvents, it exhibits significant solubility in strong mineral acids and solutions containing complexing agents.

Aqueous Solubility

This compound is generally considered insoluble in water. The strong ionic and covalent bonds within the crystal lattice contribute to its low solubility.

Solubility in Acidic Solutions

This compound demonstrates notable solubility in strong acids. This is attributed to the protonation of the phosphate anions and the formation of soluble titanium complexes.

  • Phosphoric Acid: Concentrated phosphoric acid is an effective solvent for this compound. The dissolution process involves the formation of soluble phosphato-titanium complexes. For example, the dissolution of orthotitanic acid in 85% phosphoric acid can yield a titanium(IV) concentration of 8.0 g/L[1].

  • Hydrochloric Acid (HCl): The solubility in HCl is dependent on the acid concentration and temperature. While dilute HCl has a limited effect, concentrated solutions can facilitate dissolution.

  • Sulfuric Acid (H₂SO₄): Similar to other strong acids, sulfuric acid can dissolve this compound, with the effectiveness increasing with acid concentration and temperature. The dissolution process leads to the formation of titanyl sulfate (TiOSO₄)[2].

  • Hydrofluoric Acid (HF): HF is a particularly effective solvent due to the formation of highly stable fluoro-titanium complexes.

Solubility in Alkaline Solutions

This compound can react with concentrated alkaline solutions, such as sodium hydroxide (NaOH), to form alkali titanates. This reaction leads to the decomposition of the phosphate salt rather than simple dissolution[3].

Solubility in Organic Solvents

This compound is generally insoluble in common organic solvents such as ethanol and acetone. However, organo-soluble this compound complexes can be synthesized, which are soluble in solvents like tetrahydrofuran (THF)[4].

Quantitative Solubility Data

The following table summarizes the available quantitative and qualitative solubility data for this compound in various solvents. It is important to note that specific solubility values are scarce in the literature, and much of the information is descriptive.

SolventTemperature (°C)Concentration of SolventSolubilityNotes
WaterAmbient-Insoluble[5][6]
Phosphoric Acid (H₃PO₄)Ambient85%8.0 g/L (as Ti(IV))Dissolution of a titanium precursor to form a phosphato-titanium complex solution.[1]
Sulfuric Acid (H₂SO₄)AmbientConcentratedSolubleForms titanyl sulfate complexes.[2]
Hydrochloric Acid (HCl)AmbientConcentratedSolubleDissolution is generally slow and depends on the specific form of titanium phosphate.
Hydrofluoric Acid (HF)AmbientConcentratedSolubleForms stable fluoro-titanium complexes.
Sodium Hydroxide (NaOH)60 - 905 MReactiveReacts to form sodium titanate nanofibers and nanotubes.[3]
Ammonium Hydroxide (NH₄OH)Ambient-InsolubleGamma-titanium phosphate can undergo ion exchange with ammonium ions.[7]
EthanolAmbient-Insoluble[8]
AcetoneAmbient-InsolubleGeneral observation for inorganic salts.
Tetrahydrofuran (THF)25-Soluble (for specific organo-complexes)Organically modified titanium phosphates show solubility.[4]

Experimental Protocols for Solubility Determination

The determination of the solubility of a sparingly soluble salt like this compound requires precise and well-controlled experimental procedures. The two primary methods are gravimetric and spectroscopic analysis.

Gravimetric Method

This classical method involves measuring the mass of the dissolved solute in a known volume of a saturated solution.

Protocol:

  • Preparation of Saturated Solution:

    • Add an excess amount of this compound powder to the chosen solvent in a sealed, temperature-controlled vessel.

    • Agitate the mixture for an extended period (e.g., 24-48 hours) to ensure equilibrium is reached. The vessel should be maintained at a constant temperature.

  • Phase Separation:

    • Allow the undissolved solid to settle.

    • Carefully withdraw a known volume of the supernatant liquid using a volumetric pipette. To avoid transferring solid particles, the pipette tip can be fitted with a filter.

  • Solvent Evaporation:

    • Transfer the filtered supernatant to a pre-weighed, dry evaporating dish.

    • Heat the dish gently in a drying oven at a temperature sufficient to evaporate the solvent without decomposing the this compound (e.g., 100-120°C).

  • Mass Determination:

    • Cool the evaporating dish in a desiccator to room temperature.

    • Weigh the dish containing the dry residue.

    • Repeat the drying and weighing steps until a constant mass is obtained.

  • Calculation of Solubility:

    • The mass of the dissolved this compound is the difference between the final mass of the dish with the residue and the initial mass of the empty dish.

    • Solubility is typically expressed in grams per liter (g/L) or moles per liter (mol/L).

Spectroscopic Method (UV-Vis)

This method is suitable for determining low concentrations of dissolved titanium and relies on the formation of a colored complex that can be quantified using UV-Vis spectrophotometry.

Protocol:

  • Preparation of Saturated Solution:

    • Follow the same procedure as in the gravimetric method to prepare a saturated solution of this compound and separate the liquid phase.

  • Complexation Reaction:

    • Take a precise aliquot of the clear supernatant.

    • Add a suitable complexing agent that forms a colored complex with titanium(IV) ions (e.g., tiron, chromotropic acid). The reaction conditions (pH, temperature, and reaction time) must be carefully controlled to ensure complete complex formation.

  • Spectrophotometric Measurement:

    • Measure the absorbance of the colored solution at the wavelength of maximum absorbance (λ_max) using a UV-Vis spectrophotometer.

  • Concentration Determination:

    • Prepare a series of standard solutions of known titanium(IV) concentrations and react them with the complexing agent under the same conditions.

    • Measure the absorbance of these standards to construct a calibration curve (absorbance vs. concentration).

    • Determine the concentration of titanium(IV) in the unknown sample by comparing its absorbance to the calibration curve.

  • Calculation of Solubility:

    • The solubility of this compound is calculated from the determined concentration of titanium(IV) in the saturated solution.

Factors Influencing Solubility

The solubility of this compound is a complex interplay of several factors. The following diagram illustrates the key relationships.

G Factors Influencing this compound Solubility Solubility Solubility of Ti₃(PO₄)₄ Solvent Solvent Properties Solvent->Solubility Polarity, H-bonding Temperature Temperature Temperature->Solubility Thermodynamics (ΔH_sol) pH pH / Acidity pH->Solubility Protonation of PO₄³⁻ Complexation Complexing Agents Complexation->Solubility Formation of soluble complexes ParticleSize Particle Size & Surface Area ParticleSize->Solubility Affects dissolution rate Crystallinity Crystallinity Crystallinity->Solubility Lattice energy

Caption: Logical relationship of factors affecting the solubility of this compound.

Conclusion

The solubility of this compound is a critical parameter that dictates its behavior in various chemical systems. While it is largely insoluble in water and common organic solvents, its dissolution can be achieved in strong acidic media and in the presence of potent complexing agents. For researchers and professionals in fields ranging from materials science to pharmaceuticals, a thorough understanding of these solubility characteristics is essential for the successful synthesis, processing, and application of titanium phosphate-based materials. The experimental protocols provided in this guide offer a foundation for accurate and reliable solubility determination.

References

An In-depth Technical Guide to Titanium(IV) Phosphate Precursors for Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the common precursors and synthetic methodologies employed in the preparation of titanium(IV) phosphate materials. These materials are of significant interest across various scientific disciplines, including catalysis, ion exchange, and biomedical applications, owing to their unique structural and chemical properties. This document details the primary precursor types, outlines key synthesis protocols, presents comparative data, and visualizes the reaction pathways to aid in the rational design and synthesis of tailored this compound compounds.

Overview of this compound Precursors

The selection of the titanium and phosphorus precursors is a critical determinant of the final properties of the synthesized this compound material, influencing its crystallinity, morphology, porosity, and surface chemistry. Precursors can be broadly categorized based on the source of titanium.

Common Titanium Precursors:

  • Titanium Alkoxides: Compounds such as titanium isopropoxide (Ti(OPr¹)₄) and tetrabutyl titanate (Ti(OBu)₄) are frequently used, particularly in sol-gel synthesis, due to their high reactivity and ability to form homogeneous solutions.[1][2][3]

  • Titanium Halides: Titanium tetrachloride (TiCl₄) is a versatile precursor employed in various methods, including direct precipitation and hydrothermal synthesis.[4][5][6] Its high reactivity necessitates careful handling. Titanium(III) chloride (TiCl₃) can also be used, which is subsequently oxidized to Ti(IV) during the synthesis process.[4]

  • Titanium Sulfates: Titanyl sulfate (TiOSO₄) and titanium(IV) sulfate (Ti(SO₄)₂) are stable, water-soluble precursors often utilized in precipitation and hydrothermal methods.[4][7][8]

  • Metallic Titanium and Oxides: Titanium powder, titanium dioxide (TiO₂), and layered titanates (e.g., Na₂Ti₃O₇) can serve as titanium sources, typically in hydrothermal or solid-state reactions.[9][10][11][12]

Common Phosphate Precursors:

  • Phosphoric Acid (H₃PO₄): The most common and direct source of phosphate groups.[6][8][9][11]

  • Phosphate Salts: Ammonium phosphates (e.g., NH₄H₂PO₄, (NH₄)₂HPO₄) and sodium phosphates are often used, particularly in hydrothermal synthesis where they can also influence the pH and introduce heteroatoms.[13]

  • Organophosphates: Alkyl phosphates can be used to introduce organic functionalities or to control the material's morphology.[2][14]

  • Phosphorus Pentoxide (P₄O₁₀): A highly reactive precursor used in sol-gel synthesis, often reacted with an alcohol to form phosphate esters in situ.[1]

Synthetic Methodologies and Experimental Protocols

The choice of synthesis method profoundly impacts the characteristics of the resulting this compound. The following sections detail the most prevalent techniques.

Hydrothermal Synthesis

Hydrothermal synthesis is a versatile method for producing crystalline titanium phosphate materials, including layered and open-framework structures. The reaction is typically carried out in a Teflon-lined stainless steel autoclave at elevated temperatures and pressures.

General Workflow for Hydrothermal Synthesis:

cluster_prep Precursor Preparation cluster_reaction Hydrothermal Reaction cluster_processing Post-Synthesis Processing P1 Dissolve Ti Precursor R1 Mix Precursors P1->R1 P2 Prepare Phosphate Solution P2->R1 R2 Transfer to Autoclave R1->R2 R3 Heat at specified T & t R2->R3 PS1 Cool and Filter R3->PS1 PS2 Wash with DI Water PS1->PS2 PS3 Dry PS2->PS3

Caption: General workflow for hydrothermal synthesis of titanium phosphates.

Experimental Protocol: Synthesis of Layered Titanium Phosphate [13]

  • Precursor Solution A (Titanium): Prepare a titanium lactate complex solution. The final concentration of Ti should be adjusted as required, for example, 0.0021 M.

  • Precursor Solution B (Phosphate): Prepare an aqueous solution of ammonium dihydrogen phosphate (NH₄H₂PO₄).

  • Reaction Mixture: Combine the titanium lactate solution with the NH₄H₂PO₄ solution in a beaker. Varying the Ti:P molar ratio (e.g., from 1:0.5 to 1:4) allows for the synthesis of different phases. Add urea to the mixture.

  • Hydrothermal Treatment: Transfer the final solution into a Teflon-lined stainless steel autoclave. Heat the autoclave at 180 °C for 48 hours.

  • Product Recovery: After cooling the autoclave to room temperature, filter the resulting white powder, wash it thoroughly with deionized water, and dry it in an oven.

Sol-Gel Synthesis

The sol-gel method is particularly effective for preparing amorphous or nanocrystalline titanium phosphates with high surface areas. It involves the hydrolysis and condensation of molecular precursors in a liquid medium.

General Workflow for Sol-Gel Synthesis:

cluster_sol Sol Formation cluster_gel Gelation cluster_post Post-Processing S1 Dissolve Ti Alkoxide in Alcohol S2 Add Phosphate Precursor S1->S2 G1 Hydrolysis (add water/catalyst) S2->G1 G2 Condensation and Gel Formation G1->G2 P1 Aging G2->P1 P2 Drying P1->P2 P3 Calcination (optional) P2->P3

Caption: General workflow for sol-gel synthesis of titanium phosphates.

Experimental Protocol: Synthesis of Amorphous Lithium Conducting Titanium Phosphates [1]

  • Phosphate Precursor Preparation: Prepare a mixture of phosphate mono- and di-esters by the solvolysis of P₄O₁₀ in isopropanol.

  • Alkoxide Solution: Prepare a solution of titanium and lithium alkoxides in an appropriate solvent.

  • Sol Formation: React the phosphate ester precursors with the titanium and lithium alkoxides. This should result in the formation of a homogeneous gel.

  • Drying and Thermal Treatment: Dry the gel and then thermally treat it at 300 °C to induce cleavage of the ester groups, yielding an amorphous inorganic product. For crystallization, higher temperatures (e.g., 550 °C) may be required.

Direct Precipitation

Direct precipitation is a straightforward method for synthesizing titanium phosphates, often resulting in amorphous or poorly crystalline materials. It involves the reaction of soluble titanium and phosphate precursors in a solution, leading to the formation of a solid precipitate.

Experimental Protocol: Synthesis of Amorphous Titanium Phosphate [8]

  • Titanium Solution: Prepare a solution of titanyl sulfate (TiOSO₄).

  • Phosphate Solution: Use wet-process phosphoric acid (e.g., 35.8% H₃PO₄).

  • Precipitation: Mix the calculated amount of phosphoric acid with the titanyl sulfate solution in a reactor.

  • Reaction Conditions: Maintain the reaction at an optimized temperature (e.g., 65 °C) with stirring (e.g., 400 rpm) for a specific duration (e.g., 30 minutes).

  • Product Recovery: Filter the resulting precipitate, wash it, and then dry it.

Quantitative Data Summary

The properties of synthesized this compound materials are highly dependent on the precursors and synthesis conditions. The following tables summarize key quantitative data from the literature.

Table 1: Influence of Ti:P Molar Ratio on Phase Composition in Hydrothermal Synthesis [13]

Ti:P Molar RatioResulting Phase(s)
1:0Brookite (TiO₂)
1:0.5Anatase (TiO₂)
1:0.75 - 1:1.5Mixture of Ti₂O₂H(PO₄)[(NH₄)₂PO₄]₂ and (NH₄)TiOPO₄
> 1:2Pure Ti₂O₂H(PO₄)[(NH₄)₂PO₄]₂

Table 2: Synthesis Parameters for Amorphous Titanium Phosphate via Precipitation [8]

ParameterOptimal Value
Reaction Temperature65 °C
H₃PO₄ Concentration35.8 %
Reaction Time30 minutes
Stirring Speed400 rpm
Resulting Ion Exchange Capacity (for Na⁺)3.3 meq/g

Logical Relationships in Synthesis

The formation of different titanium phosphate phases is governed by a complex interplay of reaction parameters. The following diagram illustrates the logical relationship between precursor choice, synthesis method, and the resulting material characteristics.

cluster_precursors Precursor Selection cluster_methods Synthesis Method cluster_materials Material Characteristics Ti_Alkoxide Titanium Alkoxides SolGel Sol-Gel Ti_Alkoxide->SolGel Ti_Halide Titanium Halides Hydrothermal Hydrothermal Ti_Halide->Hydrothermal Precipitation Direct Precipitation Ti_Halide->Precipitation Ti_Sulfate Titanium Sulfates Ti_Sulfate->Hydrothermal Ti_Sulfate->Precipitation Phosphate Phosphate Source (H₃PO₄, Salts, etc.) Phosphate->SolGel Phosphate->Hydrothermal Phosphate->Precipitation Amorphous Amorphous SolGel->Amorphous Nanostructured Nanostructured SolGel->Nanostructured HighSurfaceArea High Surface Area SolGel->HighSurfaceArea Crystalline Crystalline (Layered, Framework) Hydrothermal->Crystalline Hydrothermal->Nanostructured Precipitation->Amorphous

References

A Deep Dive into the Hydrolysis of Titanium(IV) Precursors: A Technical Guide for Synthesis and Application

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the fundamental principles and practical methodologies governing the hydrolysis of titanium(IV) precursors in the synthesis of titanium dioxide (TiO₂) nanomaterials. Given the burgeoning interest in TiO₂ for applications ranging from photocatalysis to advanced drug delivery systems, a thorough understanding of its synthesis is paramount. This document elucidates the core reaction mechanisms, critical process parameters, and detailed experimental protocols, with a special focus on reproducibility and the generation of tailored nanomaterials for specialized applications.

Core Principles: The Chemistry of Hydrolysis and Condensation

The synthesis of titanium dioxide from molecular precursors is primarily a wet-chemical process governed by two concurrent reactions: hydrolysis and condensation. The choice of precursor, typically a titanium alkoxide like titanium(IV) isopropoxide (TTIP) or a halide like titanium(IV) tetrachloride (TiCl₄), significantly influences the reaction kinetics and the properties of the final material.

Hydrolysis: This initial step involves the nucleophilic attack of water on the titanium center, leading to the replacement of alkoxy (-OR) or chloro (-Cl) groups with hydroxyl (-OH) groups. This is a stepwise process, and the degree of hydrolysis can be controlled by the reaction conditions.

  • For Titanium Alkoxides: Ti(OR)₄ + nH₂O → Ti(OR)₄₋ₙ(OH)ₙ + nROH

  • For Titanium Tetrachloride: TiCl₄ + nH₂O → TiCl₄₋ₙ(OH)ₙ + nHCl

Condensation: Following hydrolysis, the newly formed hydroxyl groups react with each other or with remaining alkoxy/chloro groups to form Ti-O-Ti (oxolation) or Ti-OH-Ti (olation) bridges. This process eliminates water, alcohol, or hydrogen chloride and leads to the formation of a three-dimensional titania network, which constitutes the "sol" that eventually ages into a "gel".[1][2]

The interplay between the rates of hydrolysis and condensation is critical in determining the final characteristics of the TiO₂ nanoparticles, such as their size, morphology, crystallinity, and surface area.

Key Parameters Influencing Hydrolysis

Precise control over the synthesis of TiO₂ nanoparticles requires careful management of several key experimental parameters. These factors dictate the kinetics of hydrolysis and condensation, thereby influencing the final product's properties.

  • pH (Catalysis): The pH of the reaction medium is a powerful tool for controlling the rates of hydrolysis and condensation.[3] Acidic conditions (pH < 4) tend to promote slower hydrolysis and faster condensation, leading to the formation of more linear, polymer-like structures and often smaller, more stable nanoparticles.[3] Conversely, basic or neutral conditions lead to rapid, uncontrolled hydrolysis and condensation, often resulting in the precipitation of large, agglomerated particles.[3]

  • Water-to-Precursor Molar Ratio (h): The 'h' value is a critical parameter that dictates the extent of the hydrolysis reaction.[4] Low h-values favor the formation of partially hydrolyzed species, leading to more organic content in the resulting gel and often amorphous structures upon drying.[4] High h-values lead to more complete hydrolysis, resulting in the precipitation of crystalline powders.[4]

  • Precursor Type: The reactivity of the titanium precursor is influenced by the nature of its ligands. For alkoxides, the steric hindrance of the alkyl group plays a significant role.[5] Reactivity generally decreases with increasing alkyl chain length (e.g., TTIP is more reactive than titanium(IV) butoxide, TBT).[5] Titanium tetrachloride is highly reactive and its hydrolysis is often more difficult to control than that of alkoxides.[6]

  • Temperature: Higher reaction temperatures generally increase the rates of both hydrolysis and condensation, leading to faster nucleation and growth of particles. Temperature also plays a crucial role in the subsequent calcination step, which is used to control the crystallinity and phase of the TiO₂ nanoparticles.

  • Solvent: The choice of solvent can influence the reaction by affecting the solubility of the reactants and intermediates, as well as by potentially participating in the reaction through alcohol exchange.

Data Presentation: Quantitative Insights into Hydrolysis Control

The following tables summarize quantitative data from various studies, illustrating the impact of key parameters on the properties of synthesized TiO₂ nanoparticles.

PrecursorpHAverage Crystallite Size (nm)Predominant Crystal PhaseReference
Titanium Isopropoxide27.6Anatase[2]
Titanium Isopropoxide4-Anatase[7]
Titanium Isopropoxide6-Anatase[7]
Titanium Isopropoxide7~3 (primary), 300-500 (agg.)Anatase + Rutile (4wt%)[2][7]
Titanium Isopropoxide8-Anatase[7]
Titanium Isopropoxide10-Anatase[7]
Titanium Tetrachloride7--[6]

Table 1: Effect of pH on TiO₂ Nanoparticle Properties. The pH of the synthesis medium has a profound effect on both the crystal size and the resulting crystalline phase of the TiO₂ nanoparticles.

Water:TTIP Molar Ratio (h)Resulting StructureReference
6Amorphous, highly porous[4]
100Crystalline precipitate (brookite and anatase)[4]
>6000Enhanced particle dispersion[2]

Table 2: Influence of Water-to-Precursor Molar Ratio (h) on TiO₂ Structure. The amount of water relative to the titanium precursor is a key determinant of the final material's crystallinity and morphology.

ParameterTitanium Isopropoxide (TTIP)Titanium Tetrachloride (TiCl₄)
Activation Energy (Ea) 94.1 kJ/mol (at high temperature)4.49 kJ/mol
Rate Constant (k) @ 1 atm k = 1.23 × 10¹⁴ × exp(−11,323/T) cm³ mol⁻¹ s⁻¹ (second-order)Pre-exponential factor (A) = 0.107 (for a first-order reaction)
Reference [8][9][6][10][11]

Table 3: Comparative Kinetic Data for TTIP and TiCl₄ Hydrolysis. This table presents a comparison of the kinetic parameters for the hydrolysis of two common titanium precursors. Note that the conditions under which these values were determined differ significantly.

Experimental Protocols

This section provides detailed methodologies for two common synthesis routes for TiO₂ nanoparticles: sol-gel synthesis using titanium isopropoxide and hydrothermal synthesis.

Sol-Gel Synthesis of TiO₂ Nanoparticles from TTIP

This protocol is a widely used method for producing anatase TiO₂ nanoparticles with good control over particle size.

Materials:

  • Titanium(IV) isopropoxide (TTIP)

  • Anhydrous ethanol

  • Deionized water

  • Nitric acid (HNO₃) or Hydrochloric acid (HCl) for pH adjustment

Procedure:

  • Precursor Solution Preparation: Prepare a solution of TTIP in anhydrous ethanol. A typical molar ratio is 1:35 (TTIP:Ethanol). This should be done in a dry environment to prevent premature hydrolysis.

  • Hydrolysis Solution Preparation: In a separate beaker, prepare a solution of deionized water and ethanol.

  • pH Adjustment: Adjust the pH of the water-ethanol solution to the desired level (typically between 2 and 4) by the dropwise addition of nitric acid or hydrochloric acid under stirring.

  • Hydrolysis Reaction: Slowly add the acidic water-ethanol solution to the TTIP solution under vigorous and continuous stirring. A white precipitate or a translucent sol will begin to form.

  • Aging: Allow the resulting sol to age for a period of 24 hours at room temperature to ensure the completion of the hydrolysis and condensation reactions, leading to the formation of a stable gel.

  • Drying: Dry the gel in an oven at 80-100 °C to remove the solvent and residual water.

  • Calcination: Calcine the dried powder in a furnace at a specific temperature (e.g., 400-600 °C) for several hours to induce crystallization into the desired phase (typically anatase). The heating and cooling rates should be controlled to ensure uniform crystal growth.

Hydrothermal Synthesis of TiO₂ Nanotubes

This method is effective for producing one-dimensional TiO₂ nanostructures.

Materials:

  • Anatase TiO₂ powder (commercial or synthesized via sol-gel)

  • Sodium hydroxide (NaOH)

  • Deionized water

  • Hydrochloric acid (HCl)

Procedure:

  • Alkaline Treatment: Disperse the anatase TiO₂ powder in a concentrated NaOH solution (e.g., 10 M) in a Teflon-lined stainless-steel autoclave.

  • Hydrothermal Reaction: Seal the autoclave and heat it to a temperature between 110-150 °C for 24-48 hours. During this process, the TiO₂ particles will exfoliate and reform into sodium titanate nanotubes.

  • Washing and Ion Exchange: After the autoclave has cooled to room temperature, collect the white precipitate by filtration. Wash the product repeatedly with deionized water until the pH of the filtrate is neutral. Subsequently, wash the product with a dilute HCl solution (e.g., 0.1 M) to exchange the Na⁺ ions with H⁺ ions, forming hydrogen titanate nanotubes. Finally, wash again with deionized water to remove excess acid.

  • Drying: Dry the resulting powder in an oven at around 80-100 °C.

  • Calcination: Calcine the dried hydrogen titanate nanotubes at a temperature of 400-600 °C to transform them into anatase TiO₂ nanotubes.

Mandatory Visualizations

Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language, illustrate the key logical relationships and workflows in the synthesis of TiO₂ nanoparticles.

Hydrolysis_Condensation_Pathway cluster_precursor Precursor cluster_reactions Core Reactions cluster_intermediates Intermediates cluster_product Final Product Ti_OR4 Titanium Alkoxide Ti(OR)₄ Hydrolysis Hydrolysis + H₂O, - ROH Ti_OR4->Hydrolysis Ti_OH Hydroxylated Species Ti(OR)₄₋ₙ(OH)ₙ Hydrolysis->Ti_OH Condensation Condensation - H₂O or - ROH Sol Colloidal Sol (Ti-O-Ti network) Condensation->Sol Ti_OH->Condensation Gel Gel Sol->Gel TiO2_NP TiO₂ Nanoparticles (after drying & calcination) Gel->TiO2_NP

Caption: Simplified reaction pathway for the sol-gel synthesis of TiO₂ nanoparticles.

Sol_Gel_Workflow cluster_solution_prep Solution Preparation cluster_reaction Reaction cluster_processing Post-Processing cluster_characterization Characterization Prep_Precursor Prepare Precursor Solution (e.g., TTIP in Ethanol) Mixing Mix Solutions (Vigorous Stirring) Prep_Precursor->Mixing Prep_Hydrolysis Prepare Hydrolysis Solution (H₂O in Ethanol) pH_Adjust Adjust pH of Hydrolysis Solution Prep_Hydrolysis->pH_Adjust pH_Adjust->Mixing Aging Aging (Gel Formation) Mixing->Aging Drying Drying Aging->Drying Calcination Calcination Drying->Calcination Characterization Physicochemical Characterization Calcination->Characterization

Caption: General experimental workflow for the sol-gel synthesis of TiO₂ nanoparticles.

Synthesis_Decision_Tree Desired_Props Desired Nanoparticle Properties Morphology Morphology? Desired_Props->Morphology Size_Control Precise Size Control? Morphology->Size_Control Spherical Hydrothermal Hydrothermal Method Morphology->Hydrothermal Nanotubes/ Rods Crystallinity High Crystallinity? Size_Control->Crystallinity Yes Precipitation Direct Precipitation Size_Control->Precipitation No Sol_Gel Sol-Gel Method Crystallinity->Sol_Gel Yes Crystallinity->Precipitation Less Critical

Caption: A decision tree for selecting a synthesis method based on desired TiO₂ properties.

Applications in Drug Development

The unique properties of TiO₂ nanoparticles, such as their high surface area, biocompatibility, and photocatalytic activity, make them promising candidates for various applications in drug development.[5][12]

  • Drug Delivery Vehicles: The porous structure and high surface area of TiO₂ nanoparticles allow for the efficient loading of therapeutic agents.[12] Surface functionalization can be employed to achieve controlled and targeted drug release.[12] For instance, pH-responsive coatings can be designed to release drugs preferentially in the acidic tumor microenvironment.[12]

  • Photodynamic Therapy (PDT): The ability of TiO₂ to generate reactive oxygen species (ROS) upon UV irradiation is harnessed in PDT for cancer treatment. When TiO₂ nanoparticles accumulate in tumor tissue, localized irradiation can induce cancer cell death.[13]

  • Biocompatibility and Toxicity: While generally considered biocompatible, the toxicity of TiO₂ nanoparticles is a subject of ongoing research and appears to be dependent on factors such as particle size, crystal phase (anatase is often reported to be more cytotoxic than rutile), and surface chemistry.[14][15] For drug delivery applications, surface modifications with biocompatible polymers like polyethylene glycol (PEG) can improve their in-vivo stability and reduce potential toxicity.[13] Rigorous toxicological assessment is a critical step before clinical application.[5]

Conclusion

The hydrolysis of titanium(IV) precursors is a versatile and powerful method for the synthesis of TiO₂ nanomaterials with tailored properties. By carefully controlling key reaction parameters such as pH, temperature, and precursor-to-water ratio, researchers can fine-tune the size, morphology, and crystallinity of the resulting nanoparticles. This level of control is essential for optimizing the performance of TiO₂ in a wide range of applications, from catalysis to advanced drug delivery systems. As our understanding of the intricate hydrolysis and condensation mechanisms continues to grow, so too will our ability to design and fabricate novel titania-based materials for addressing challenges in science and medicine.

References

The Pivotal Role of P:Ti Molar Ratio in the Synthesis of Titanium(IV) Phosphate: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The synthesis of titanium(IV) phosphate (TiP), a versatile inorganic material with significant applications in ion exchange, catalysis, and drug delivery, is a process where precise control of reaction parameters is paramount. Among these, the molar ratio of phosphorus to titanium (P:Ti) precursors stands out as a critical determinant of the final product's physicochemical properties and, consequently, its performance. This technical guide provides an in-depth exploration of the influence of the P:Ti molar ratio on the synthesis of this compound, offering detailed experimental protocols, quantitative data summaries, and visual representations of the synthetic pathways.

The Influence of P:Ti Molar Ratio on Material Properties

The P:Ti molar ratio directly impacts several key characteristics of the synthesized this compound, including its crystallinity, phase composition, surface area, particle morphology, and ion-exchange capacity. The interplay of these properties is crucial for tailoring the material to specific applications.

Crystallinity and Phase Composition: The P:Ti ratio is a determining factor in whether the resulting TiP is amorphous or crystalline.[1] For instance, an excess of phosphoric acid (P:Ti ratio > 2:1) can lead to the formation of microcrystalline α-Ti(HPO₄)₂·H₂O (α-TiP).[2] Conversely, lower P:Ti ratios may favor the formation of amorphous phases or other crystalline structures like titanium pyrophosphate (TiP₂O₇) upon heat treatment.[1] The synthesis can yield different ion-exchange units, such as –HPO₄ and –H₂PO₄ groups, with their prevalence being highly dependent on the synthesis conditions, including the P:Ti ratio.[3]

Ion-Exchange Capacity: One of the most significant properties influenced by the P:Ti ratio is the ion-exchange capacity. Studies have shown a direct correlation between the molar ratio and the capacity for ion uptake. For example, in the adsorption of U(VI), a P/Ti ratio of 2 was found to yield the maximum adsorption capacity.[1] Similarly, titanium phosphates synthesized with P:Metal(IV) molar ratios ranging from 0.5 to 10 have exhibited sodium ion capacities between 12.3 and 16.9 meq/g.[4]

Morphology and Surface Area: The P:Ti ratio also affects the particle size and surface area of the synthesized material. These physical characteristics are crucial for applications where surface interactions are important, such as in catalysis and adsorption.

The following diagram illustrates the logical relationship between the P:Ti molar ratio and the resulting properties of this compound.

PTi_Ratio_Effects PTI_Ratio P:Ti Molar Ratio Crystallinity Crystallinity (Amorphous vs. Crystalline) PTI_Ratio->Crystallinity Phase Phase Composition (α-TiP, γ-TiP, TiP₂O₇) PTI_Ratio->Phase IonExchange Ion-Exchange Capacity PTI_Ratio->IonExchange Morphology Particle Morphology & Surface Area PTI_Ratio->Morphology Crystallinity->IonExchange Phase->IonExchange Morphology->IonExchange

Caption: Influence of P:Ti Molar Ratio on this compound Properties.

Quantitative Data Summary

The following tables summarize the quantitative data from various studies, highlighting the effect of the P:Ti molar ratio on key material properties.

Table 1: Effect of P:Ti Molar Ratio on U(VI) Adsorption

P:Ti Molar RatioMaximum Adsorption Capacity (mg g⁻¹)Adsorption Model
2266.4Langmuir
Data sourced from a study on the adsorption of U(VI) in aqueous solution.[1]

Table 2: Ion-Exchange Capacities of Titanium Phosphates with Varying P:Ti Ratios

P:Metal(IV) Molar Ratio in SynthesisSodium Ion Capacity (meq/g)
0.5 - 1012.3 - 16.9
Data for titanium phosphates synthesized under mild conditions.[4]

Table 3: Properties of Titanium Phosphate at Different P/Ti Molar Ratios

P/Ti Molar RatioPhase Composition (after heat treatment)Key Observation
0.412Amorphous TiP₂O₇ (at 500 °C)Lower P/Ti ratio favors amorphous phase formation.[1]
2.06Crystalline TiP₂O₇ (at 500 °C)Higher P/Ti ratio leads to crystalline material.[1]
Data from a study on titanium phosphates for lithium-ion batteries.[5]

Experimental Protocols

Detailed methodologies are crucial for the reproducible synthesis of this compound with desired properties. Below are representative experimental protocols from the literature.

Hydrothermal Synthesis of Titanium Phosphate

This method utilizes hydrothermal conditions to control the crystallization and morphology of the product.

Protocol:

  • Precursor Preparation: Tetra-n-butyl titanate (TBOT) is used as the titanium source and phosphoric acid (H₃PO₄) as the phosphorus source.[1]

  • Mixing: A specific molar ratio of TBOT and H₃PO₄ is mixed in a Teflon-lined stainless steel autoclave.

  • Hydrothermal Treatment: The autoclave is sealed and heated to a specified temperature (e.g., 180 °C) for a defined period (e.g., 24 hours).

  • Product Recovery: After cooling to room temperature, the solid product is collected by centrifugation or filtration.

  • Washing: The product is washed several times with deionized water and ethanol to remove any unreacted precursors and byproducts.

  • Drying: The final product is dried in an oven at a specific temperature (e.g., 60 °C) overnight.

The following diagram illustrates the experimental workflow for the hydrothermal synthesis of titanium phosphate.

Hydrothermal_Synthesis cluster_0 Preparation cluster_1 Reaction cluster_2 Product Recovery Precursors TBOT + H₃PO₄ (Varying P:Ti Ratio) Mixing Mixing in Autoclave Precursors->Mixing Hydrothermal Hydrothermal Treatment (e.g., 180°C, 24h) Mixing->Hydrothermal Cooling Cooling to RT Hydrothermal->Cooling Filtration Filtration/Centrifugation Cooling->Filtration Washing Washing (DI Water & Ethanol) Filtration->Washing Drying Drying (e.g., 60°C) Washing->Drying FinalProduct Titanium Phosphate Drying->FinalProduct

Caption: Experimental Workflow for Hydrothermal Synthesis of Titanium Phosphate.

Direct Chemical Precipitation

This method involves the direct reaction of titanium and phosphorus precursors in an aqueous solution.

Protocol:

  • Precursor Solutions: A solution of titanium tetrachloride (TiCl₄) in concentrated hydrochloric acid and a separate solution of phosphoric acid (H₃PO₄) are prepared.

  • Precipitation: The phosphoric acid solution is added dropwise to the vigorously stirred titanium tetrachloride solution at a controlled temperature. A stoichiometric Ti/P ratio of 1:2 has been used in some studies.[1]

  • Aging: The resulting precipitate is aged in the mother liquor for a specific duration (e.g., 24 hours) to allow for crystal growth and stabilization.

  • Washing: The precipitate is then filtered and washed repeatedly with deionized water until the washings are free of chloride ions (tested with AgNO₃ solution).

  • Drying: The washed product is dried at a suitable temperature (e.g., 100 °C) to obtain the final this compound powder.

Conclusion

The P:Ti molar ratio is a cornerstone in the synthesis of this compound, profoundly influencing its structural and functional properties. A thorough understanding and precise control of this parameter enable the rational design of TiP materials with tailored characteristics for a wide array of applications, from environmental remediation to advanced drug delivery systems. The experimental protocols and data presented in this guide serve as a valuable resource for researchers and professionals seeking to harness the full potential of this remarkable inorganic material.

References

Formation of Titanyl Compounds in Titanium Phosphate Synthesis: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

The synthesis of titanium phosphate materials is a field of significant interest due to their diverse applications, including in catalysis, ion exchange, and as precursors for advanced materials. A critical aspect of this synthesis is the formation of titanyl compounds, characterized by the presence of the titanyl group (Ti=O). The existence of this functional group can significantly influence the material's structural and chemical properties. This technical guide provides an in-depth exploration of the formation of titanyl compounds during titanium phosphate synthesis, detailing the underlying reaction mechanisms, the influence of key experimental parameters, and comprehensive experimental protocols.

Introduction to Titanyl Compounds in Titanium Phosphate Systems

Titanium phosphates are a class of inorganic materials with a framework built from titanium and phosphate groups. The coordination environment of the titanium atom can vary, leading to different structural motifs. One common and important structural feature is the titanyl group, a terminal titanium-oxygen double bond (Ti=O). The presence of this group results in a distorted octahedral or square-pyramidal geometry around the titanium center.

The formation of titanyl compounds is often associated with specific synthesis conditions, particularly those involving the hydrolysis of titanium precursors in a phosphate medium. A notable example of a titanyl-containing titanium phosphate is the weakly ordered solid, TiO(OH)(H2PO4)·H2O.[1][2][3] The presence of the titanyl group can impact the material's surface acidity, ion-exchange capacity, and overall reactivity, making the ability to control its formation crucial for tailoring material properties for specific applications.

Reaction Mechanisms and Influencing Factors

The formation of titanyl compounds during titanium phosphate synthesis is primarily governed by the hydrolysis and condensation of titanium precursors in the presence of phosphate ions. The key factors influencing these reactions are pH, temperature, precursor type, and concentration.

Role of Hydrolysis and pH

The hydrolysis of titanium precursors, such as titanium tetrachloride (TiCl₄) or titanium alkoxides, is a critical initial step. In aqueous solutions, these precursors undergo rapid hydrolysis to form various titanium-hydroxy and titanium-oxo species. The pH of the reaction medium plays a pivotal role in determining the nature of these species.

  • Acidic Conditions: In strongly acidic solutions, the hydrolysis of titanium precursors can be controlled, leading to the formation of soluble titanyl ions (TiO²⁺).[4] Subsequent reaction with phosphate ions can then lead to the precipitation of titanyl phosphate compounds. For instance, repeated washing of primary β-/γ-titanium phosphate with hydrochloric acid induces acidic hydrolysis, resulting in the formation of the titanyl compound TiO(OH)(H₂PO₄)·H₂O.[1][2][3] The formation of different titanium dioxide polymorphs from TiCl₄ hydrolysis is also highly pH-dependent, with anatase being favored at low pH and amorphous complexes forming as the pH increases.[5]

  • Neutral to Basic Conditions: At higher pH values, the hydrolysis of titanium precursors is more extensive, leading to the formation of titanium hydroxide (Ti(OH)₄) or hydrated titanium dioxide (TiO₂·nH₂O). Under these conditions, the formation of titanyl groups may be less favorable, with the titanium atoms tending to be fully coordinated in an octahedral environment.

Effect of Temperature

Temperature is another critical parameter that influences both the kinetics of the hydrolysis and condensation reactions and the crystalline phase of the final product.

  • Hydrothermal Synthesis: Hydrothermal methods, which are carried out in a closed system at elevated temperatures and pressures, are often employed for the synthesis of crystalline titanium phosphates. In the hydrothermal synthesis of potassium titanyl phosphate (KTP), a temperature of 170°C is utilized.[6] For the synthesis of a layered titanium phosphate, a temperature of 180°C is applied.[7] Higher temperatures generally promote the formation of more crystalline and thermodynamically stable phases.

Influence of Precursor Type and Concentration

The choice of titanium precursor and its concentration can significantly affect the reaction pathway and the final product.

  • Titanium Precursors: Common titanium precursors include titanium tetrachloride (TiCl₄), titanium alkoxides (e.g., titanium isopropoxide, tetrabutyl orthotitanate), and titanyl sulfate (TiOSO₄). The reactivity and hydrolysis behavior of these precursors differ, influencing the formation of titanyl species. For example, the synthesis of TiO(OH)(H₂PO₄)·H₂O can be achieved using a titanyl sulfate precursor.[8]

  • Concentration: The concentration of both the titanium precursor and the phosphate source can impact the nucleation and growth of the titanium phosphate particles. In the sol-gel synthesis of TiO₂, the precursor concentration affects the crystallite size and phase composition.[9]

Experimental Protocols

This section provides detailed methodologies for the synthesis of titanium phosphate compounds where the formation of titanyl groups is a key feature.

Synthesis of TiO(OH)(H₂PO₄)·H₂O via Acidic Washing

This protocol is based on the acidic treatment of a pre-synthesized titanium phosphate material.[1][2][3]

Materials:

  • Primary β-/γ-titanium phosphate (TiP)

  • Hydrochloric acid (HCl), concentrated

  • Deionized water

Procedure:

  • Synthesize primary β-/γ-TiP through a suitable method (e.g., precipitation from a Ti(IV) salt solution with phosphoric acid).

  • Suspend the primary β-/γ-TiP in a solution of concentrated hydrochloric acid.

  • Stir the suspension vigorously for a defined period (e.g., 24 hours) at room temperature.

  • Separate the solid product by filtration or centrifugation.

  • Wash the solid repeatedly with deionized water until the washings are free of chloride ions (as tested with AgNO₃ solution).

  • Dry the resulting white powder, TiO(OH)(H₂PO₄)·H₂O, at a moderate temperature (e.g., 60°C).

Hydrothermal Synthesis of Potassium Titanyl Phosphate (KTP) Nanocrystals

This protocol describes the hydrothermal synthesis of KTP, a well-known titanyl phosphate compound.[6]

Materials:

  • Tetrabutyl orthotitanate

  • Potassium dihydrogen phosphate (KH₂PO₄)

  • Deionized water

Procedure:

  • Prepare a titanium solution by adding a stoichiometric amount of tetrabutyl orthotitanate to 40 ml of deionized water to achieve a 1 M concentration.

  • Prepare a potassium dihydrogen phosphate solution.

  • Add the potassium dihydrogen phosphate solution to the titanium solution at a Ti⁴⁺:KH₂PO₄ molar ratio of 1:1.

  • Stir the resulting mixture vigorously until it becomes homogeneous.

  • Transfer the solution to a Teflon-lined stainless-steel autoclave.

  • Seal the autoclave and heat it in an oven at 170°C for 48 hours.

  • After cooling, collect the white precipitate by filtration, wash with deionized water, and dry.

Hydrothermal Synthesis of Layered Titanium Phosphate

This method yields a layered titanium phosphate material.[7]

Materials:

  • Titanium lactate complex solution (Ti concentration of 0.0021 M)

  • Ammonium dihydrogen phosphate (NH₄H₂PO₄)

  • Urea

  • Deionized water

Procedure:

  • Prepare a solution by combining 4.86 g of urea and 10 mL of the titanium lactate complex solution in deionized water to a total volume of 24 mL.

  • Adjust the Ti:P molar ratio by adding the desired amount of NH₄H₂PO₄ to the solution. Ratios can range from 1:0 to 1:4.

  • Transfer the solution to a Teflon-lined stainless-steel autoclave (60 mL total volume, 40% loading).

  • Heat the autoclave at 180°C for 48 hours.

  • After cooling, collect the resulting white powder by filtration, wash with deionized water, and dry.

Data Presentation

Table 1: Synthesis Parameters for Titanyl-Containing Titanium Phosphates

CompoundSynthesis MethodTitanium PrecursorPhosphate SourceTemperature (°C)DurationTi:P Molar RatioKey OutcomeReference
TiO(OH)(H₂PO₄)·H₂OAcidic Washingβ-/γ-TiP-Room Temp.24 h-Formation of titanyl group[1][2][3]
KTiOPO₄ (KTP)HydrothermalTetrabutyl orthotitanateKH₂PO₄17048 h1:1Crystalline titanyl phosphate[6]
Layered Ti₂O₂H(PO₄)[(NH₄)₂PO₄]₂HydrothermalTitanium lactate complexNH₄H₂PO₄18048 h1:2 to 1:4Layered titanyl phosphate[7]

Visualization of Key Processes

Signaling Pathways and Experimental Workflows

The formation of titanyl compounds can be visualized through signaling pathway diagrams that illustrate the reaction sequences and influencing factors.

Titanyl_Formation_Pathway cluster_precursors Precursors cluster_factors Influencing Factors Ti_precursor Titanium Precursor (e.g., TiCl4, Ti(OR)4, TiOSO4) Hydrolysis Hydrolysis Ti_precursor->Hydrolysis P_source Phosphate Source (e.g., H3PO4, KH2PO4) P_source->Hydrolysis Condensation Condensation Hydrolysis->Condensation Titanyl_Phosphate Titanyl Phosphate (e.g., TiO(OH)(H2PO4)·H2O) Condensation->Titanyl_Phosphate Other_TiP Other Titanium Phosphates (e.g., α-TiP) Condensation->Other_TiP pH pH (Acidic vs. Neutral/Basic) pH->Hydrolysis Controls species Temp Temperature (Room Temp. vs. Hydrothermal) Temp->Condensation Affects kinetics & crystallinity Conc Concentration (Precursor & Phosphate) Conc->Condensation Influences nucleation

Caption: General pathway for the formation of titanyl phosphates.

Experimental Workflow for Hydrothermal Synthesis

The following diagram illustrates a typical workflow for the hydrothermal synthesis of titanyl phosphate compounds.

Hydrothermal_Workflow start Start prep_precursors Prepare Titanium and Phosphate Precursor Solutions start->prep_precursors mix Mix Precursor Solutions under Vigorous Stirring prep_precursors->mix autoclave Transfer to Teflon-lined Autoclave mix->autoclave heat Heat in Oven (e.g., 170-180°C for 48h) autoclave->heat cool Cool to Room Temperature heat->cool filter_wash Filter and Wash the Precipitate cool->filter_wash dry Dry the Final Product filter_wash->dry characterize Characterize the Material (XRD, SEM, etc.) dry->characterize end End characterize->end

Caption: Workflow for hydrothermal synthesis of titanyl phosphates.

Characterization of Titanyl Compounds

The definitive identification of the titanyl group in titanium phosphate materials relies on advanced characterization techniques.

  • X-ray Absorption Spectroscopy (XAS): Both X-ray Absorption Near Edge Structure (XANES) and Extended X-ray Absorption Fine Structure (EXAFS) are powerful tools. EXAFS can directly probe the local atomic environment around the titanium atom, and the presence of a short Ti=O bond distance (typically around 1.7-1.8 Å) is a clear indicator of a titanyl group.[1]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: Solid-state ³¹P and ⁴⁷/⁴⁹Ti NMR spectroscopy can provide valuable information about the different phosphate and titanium environments within the material, helping to distinguish between titanyl and other titanium phosphate species.[1][2][3]

  • Infrared (IR) and Raman Spectroscopy: Vibrational spectroscopy can detect the characteristic stretching frequency of the Ti=O bond, which typically appears in the range of 900-1000 cm⁻¹.

Conclusion

The formation of titanyl compounds is an integral aspect of titanium phosphate chemistry, significantly influenced by synthesis parameters such as pH, temperature, and precursor choice. Understanding and controlling these factors are essential for the rational design of titanium phosphate materials with tailored properties for various advanced applications. The experimental protocols and characterization methods outlined in this guide provide a comprehensive framework for researchers and scientists working in this field. Further research focusing on the quantitative correlation between synthesis conditions and the degree of titanyl group formation will enable even finer control over the properties of these versatile materials.

References

A Comprehensive Technical Guide to the Coordination Chemistry of Titanium(IV) Phosphate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Titanium(IV) phosphate (TiP) and its derivatives represent a versatile class of inorganic materials with a rich and complex coordination chemistry. Their applications span a wide range of scientific and industrial fields, from catalysis and ion exchange to pioneering uses in drug delivery systems. This guide provides an in-depth exploration of the synthesis, structure, and properties of various this compound compounds, with a focus on the coordination environment of the titanium center. Detailed experimental protocols, quantitative data, and visual representations of key processes are presented to serve as a comprehensive resource for researchers and professionals in materials science, chemistry, and pharmacology.

Introduction to this compound

This compound materials are a group of inorganic compounds that have garnered significant interest due to their diverse structural forms and functional properties. These materials can be broadly categorized into crystalline and amorphous phases, each possessing unique characteristics. The crystalline forms, such as α-Ti(HPO₄)₂·H₂O (α-TiP) and γ-Ti(PO₄)(H₂PO₄)·2H₂O (γ-TiP), exhibit well-defined layered structures, while amorphous TiP materials offer larger surface areas and often higher ion-exchange capacities.[1][2] The versatility of this compound chemistry stems from the ability to tune the synthesis conditions to control the final structure and properties of the material.[3]

The coordination environment of the titanium(IV) ion is a key determinant of the material's properties. In most this compound compounds, titanium is octahedrally coordinated by oxygen atoms from phosphate or water ligands.[1][4] However, the reactivity of Ti(IV) can also lead to the formation of five- or even four-coordinate structures.[5] This variability in coordination geometry, coupled with the presence of different phosphate groups (PO₄³⁻, HPO₄²⁻, H₂PO₄⁻), gives rise to the diverse range of observed structures and functionalities.

Synthesis of this compound Materials

The synthesis of this compound can be achieved through various methods, with the final product's characteristics being highly dependent on parameters such as the titanium source, P₂O₅:TiO₂ molar ratio, temperature, and reaction time.[3] Both crystalline and amorphous materials can be obtained under mild conditions.[6]

General Synthesis Workflow

The synthesis of different phases of this compound generally follows a precipitation or hydrothermal process. The following diagram illustrates a generalized workflow.

G General Synthesis Workflow for this compound cluster_reactants Reactants cluster_process Process cluster_product Product Formation & Treatment Ti_source Titanium(IV) Source (e.g., TiCl4, TiOSO4) Mixing Mixing & Reaction Ti_source->Mixing P_source Phosphorus Source (e.g., H3PO4) P_source->Mixing Control Control Parameters (Temp, Time, Molar Ratio) Mixing->Control Precipitate Precipitate Formation Mixing->Precipitate Control->Precipitate Aging Aging / Hydrothermal Treatment Washing Washing (e.g., with HCl, H2O) Precipitate->Washing Drying Drying Washing->Drying Final_Product Final TiP Material (Amorphous or Crystalline) Washing->Final_Product Structural Rearrangement Drying->Final_Product

Caption: Generalized workflow for the synthesis of this compound materials.

Experimental Protocol: Synthesis of Amorphous TiO(OH)(H₂PO₄)·H₂O

This protocol describes a method for synthesizing an amorphous titanium phosphate with dihydrogen phosphate ion-exchange units, designated as TiP1.[3][7]

  • Preparation of Titanium Solution: A stock solution of titanyl oxysulfate (TiOSO₄) is prepared. The concentration of titanium and sulfuric acid in this primary solution should be controlled, for instance, to 60–110 g/L and 400 ± 50 g/L, respectively.[7]

  • Precipitation: Phosphoric acid (H₃PO₄) is added to the titanium solution to induce precipitation of the titanium phosphate precursor.

  • Post-synthesis Treatment: The resulting precipitate is repeatedly washed with hydrochloric acid (HCl) and deionized water. This step is crucial as it can induce acidic hydrolysis and lead to structural rearrangements in the material.[1][8]

  • Drying: The washed product is dried to obtain the final amorphous material, TiO(OH)(H₂PO₄)·H₂O.

Experimental Protocol: Synthesis of Crystalline α-Ti(HPO₄)₂·H₂O

Crystalline α-TiP can be synthesized under mild conditions by adjusting the reactant molar ratio.[7]

  • Reactant Mixture: A titanium source (e.g., TiOSO₄ solution) is mixed with phosphoric acid. A key parameter for obtaining the crystalline α-phase is a P₂O₅:TiO₂ molar ratio greater than 1:1.[7]

  • Reaction: The reaction can be carried out at ambient temperature, though in some cases, a reflux in phosphoric acid at 60-80 °C may be employed to enhance crystallinity.[3]

  • Isolation and Washing: The crystalline product is isolated by filtration and washed thoroughly with deionized water.

  • Drying: The final product, α-Ti(HPO₄)₂·H₂O, is dried at a suitable temperature.

Structural and Coordination Chemistry

The structural diversity of titanium(IV) phosphates is a direct consequence of the coordination flexibility of the titanium center and the various protonation states of the phosphate ligands.

Coordination Environment of Titanium(IV)

In the majority of crystalline titanium(IV) phosphates, the titanium atom is octahedrally coordinated to six oxygen atoms.[1] These oxygen atoms are typically provided by the phosphate groups, which bridge adjacent titanium centers to form the characteristic layered structures. The Ti-O bond distances in these octahedral environments are typically in the range of 1.839 to 2.062 Å.[1][6] The octahedra are often distorted, which is attributed to the smaller ionic radius of Ti(IV) compared to Zr(IV) in the analogous zirconium phosphates.[6]

In some forms, particularly those derived from post-synthesis acid treatments, a titanyl group (Ti=O) can form, characterized by a short Ti=O bond.[4] This introduces a different coordination environment and can significantly alter the material's properties.

Structural Data of Crystalline Titanium(IV) Phosphates

The following table summarizes key structural parameters for several crystalline phases of this compound.

CompoundCrystal SystemSpace GroupTi-O Bond Distances (Å)Average Ti-O (Å)Reference
α-Ti(HPO₄)₂·H₂OMonoclinicP2₁/c1.911–2.0622.001[6]
α-Ti(HPO₄)₂·H₂OMonoclinicP2₁/n1.844–2.0261.952[6]
β-Ti(PO₄)(H₂PO₄)MonoclinicP2₁/n1.910–1.9551.932[1][6]
β-Ti(PO₄)(H₂PO₄)MonoclinicP2₁1.839–2.0361.938[1][6]
γ-Ti(PO₄)(H₂PO₄)·2H₂O----[1]
MIL-283OrthorhombicFm2m--[9]

Physicochemical Properties and Characterization

A variety of analytical techniques are employed to characterize the structure, composition, and properties of this compound materials.

Key Characterization Techniques
  • X-ray Diffraction (XRD): Used to determine the crystalline phase and structure of the material.

  • Solid-State Nuclear Magnetic Resonance (NMR) Spectroscopy: ³¹P MAS NMR is particularly useful for identifying the different phosphate environments (e.g., -HPO₄ and -H₂PO₄ groups).[4]

  • X-ray Absorption Spectroscopy (XAS): Techniques like EXAFS and XANES provide detailed information about the local coordination environment of the titanium atoms, including bond distances and coordination numbers.[1][4]

  • Thermogravimetric Analysis (TGA): Used to study the thermal stability of the materials and to quantify the water of hydration.[10]

  • Fourier-Transform Infrared (FTIR) Spectroscopy: Provides information about the functional groups present in the material.

Ion-Exchange Properties

Titanium(IV) phosphates are well-known for their ion-exchange capabilities, which are crucial for applications in wastewater treatment and selective separations.[3] The ion-exchange capacity is dependent on the type and number of acidic phosphate groups (-HPO₄ and -H₂PO₄).[3] Amorphous materials often exhibit higher ion-exchange capacities than their crystalline counterparts, which is attributed to their larger surface area and interlayer distances.[1]

The following diagram illustrates the ion-exchange process in a this compound material.

G Ion-Exchange Mechanism in this compound cluster_before Before Exchange cluster_after After Exchange TiP_Matrix TiP Matrix with -H2PO4 groups Proton Proton (H+) TiP_Matrix->Proton Exchanged_TiP TiP Matrix with Exchanged Metal Ion TiP_Matrix->Exchanged_TiP Ion Exchange Aqueous_Phase Aqueous Phase Metal_Ion Metal Ion (e.g., M^2+) Aqueous_Phase->Metal_Ion Metal_Ion->TiP_Matrix Aqueous_Phase_After Aqueous Phase Aqueous_Phase_After->Proton

Caption: Schematic of the ion-exchange process in this compound.

Quantitative Ion-Exchange Data

The ion-exchange capacity of this compound materials can be significant, making them effective sorbents for various metal ions.

Material TypeIon-Exchange Capacity (meq/g)Target IonReference
Amorphous TiP (TiP1)~6.4Na⁺[3]
Amorphous TiP (TiP1)3.4 - 4.1Divalent metals[3]
Amorphous TiP3.8-[11]
Amorphous TiP5.9 - 7.2Na⁺[7]
Amorphous TiP12.3 - 16.9Na⁺[2]

Applications in Catalysis and Drug Delivery

The unique properties of titanium(IV) phosphates make them promising candidates for advanced applications, including catalysis and drug delivery.

Catalysis

Titanium(IV) phosphates have demonstrated catalytic activity in various organic reactions. For instance, flower-like mesoporous titanium phosphate has been used as a reusable catalyst for the chemical fixation of CO₂ into cyclic organic carbonates and carbamates.[12] The presence of both Lewis and Brønsted acid sites in some titanium phosphate materials enhances their catalytic performance.[13]

Drug Delivery

The biocompatibility and tunable properties of titanium-based nanomaterials have led to their exploration as drug delivery vehicles.[14] PEG and peptide-modified titanium phosphate nanoparticles have been synthesized to enhance the delivery of hydrophobic drugs.[15][16] These systems can improve the water solubility of drugs and potentially offer controlled release mechanisms.

The following diagram outlines a conceptual workflow for the development of a TiP-based drug delivery system.

G Workflow for TiP-Based Drug Delivery System Development Synthesis Synthesis of TiP Nanoparticles Surface_Mod Surface Modification (e.g., PEG, Peptides) Synthesis->Surface_Mod Drug_Loading Drug Loading (e.g., Hydrophobic Drug) Surface_Mod->Drug_Loading Characterization Physicochemical Characterization Drug_Loading->Characterization In_Vitro In Vitro Studies (Cell Viability, Drug Release) Characterization->In_Vitro In_Vitro->Synthesis Feedback for Optimization In_Vivo In Vivo Studies (Efficacy, Toxicity) In_Vitro->In_Vivo In_Vivo->Synthesis Feedback for Optimization Final_System Optimized Drug Delivery System In_Vivo->Final_System

References

"surface chemistry of titanium(IV) phosphate materials"

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Surface Chemistry of Titanium(IV) Phosphate Materials

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the surface chemistry of this compound (TiP) materials. It delves into their synthesis, surface properties, characterization, and applications, with a particular focus on aspects relevant to research and drug development.

Introduction to this compound Materials

This compound materials are a class of inorganic compounds that have garnered significant interest due to their versatile surface chemistry. They are known for their high ion-exchange capacity, thermal stability, and biocompatibility.[1][2] The surface properties of TiP materials are largely dictated by the presence of phosphate functional groups, specifically –HPO4 and –H2PO4 groups, which act as ion-exchange units.[3] The nature and density of these groups, as well as the material's crystallinity (amorphous or crystalline), are highly dependent on the synthesis conditions.[3][4] This tunability makes TiP materials attractive for a range of applications, from environmental remediation to advanced drug delivery systems.[3][5][6]

Synthesis of this compound Materials

The synthesis of TiP materials can be tailored to produce either amorphous or crystalline structures with specific surface characteristics. Key parameters influencing the final product include the titanium source, the P2O5:TiO2 molar ratio, reaction temperature, and time.[3]

Synthesis of Amorphous this compound

Amorphous TiP is often preferred for applications requiring high surface area and ion-exchange capacity.[4][7] A common method involves the direct precipitation of a titanium salt with phosphoric acid under controlled conditions.

Experimental Protocol: Synthesis of Amorphous TiO(OH)(H2PO4)·H2O

A representative synthesis for an amorphous TiP with the formula TiO(OH)(H2PO4)·H2O (TiP1) is as follows:[3]

  • Preparation of Titanium Solution: A solution of titanyl sulfate (TiOSO4) is prepared. The concentration of titanium and sulfuric acid in the primary solution is maintained between 60–110 g/L and 400 ± 50 g/L, respectively.[8]

  • Precipitation: Phosphoric acid (H3PO4) is added to the titanium solution. The reaction is heated to 60–80 °C for one hour.[4]

  • Post-synthesis Treatment: The resulting precipitate is repeatedly washed with deionized water until the pH of the washings is between 3.5 and 4.[3] Further treatment with hydrochloric acid can be used to ensure the protonation of phosphate groups to –H2PO4 units.[4]

  • Drying: The final product is dried at a controlled temperature.

Logical Relationship of Synthesis Parameters to Material Properties

The following diagram illustrates the influence of key synthesis parameters on the final properties of amorphous TiP.

G cluster_params Synthesis Parameters cluster_props Material Properties Ti_Source Titanium Source (e.g., TiCl4, TiOSO4) Crystallinity Crystallinity (Amorphous vs. Crystalline) Ti_Source->Crystallinity P_Ti_Ratio P2O5:TiO2 Ratio Functional_Groups Surface Functional Groups (-HPO4 vs. -H2PO4) P_Ti_Ratio->Functional_Groups Temp Temperature Temp->Crystallinity Time Reaction Time Time->Crystallinity Post_Treatment Post-Synthesis Treatment (e.g., acid washing) Post_Treatment->Functional_Groups Ion_Exchange Ion-Exchange Capacity Crystallinity->Ion_Exchange Surface_Area Surface Area Crystallinity->Surface_Area Functional_Groups->Ion_Exchange

Caption: Influence of synthesis parameters on TiP properties.
Synthesis of Crystalline this compound

Crystalline TiP, such as α-Ti(HPO4)2·H2O (α-TiP) and γ-Ti(HPO4)2·2H2O, typically requires more stringent synthesis conditions, including higher temperatures and longer reaction times.[3]

Experimental Protocol: Synthesis of Crystalline α-Ti(HPO4)2·H2O

One method for synthesizing well-crystallized α-TiP involves the oxidation of a Ti(III) solution:[9]

  • Preparation of Ti(III) Solution: A solution of Ti(III) is prepared in 15 M phosphoric acid.

  • Oxidation and Precipitation: The solution is heated to 140 °C to facilitate the oxidation of Ti(III) to Ti(IV) and the subsequent precipitation of α-TiP.

  • Washing and Drying: The crystalline product is washed and dried.

Table 1: Synthesis Parameters for Different Crystalline Phases of this compound

PhaseTitanium SourceTemperature (°C)Reaction TimeP2O5:TiO2 Molar RatioReference
α-TiPTiCl4 solution18012 h-[3]
α-TiPTiCl4 solution604 days-[3]
α-TiPTi(OBu)45012 h26:1[3]
γ-TiPAmorphous TiP solid25048 h19.5:1[3]
γ-TiPTiCl3 solution-≥ 18h (reflux)8.5:1[3]

Surface Properties and Characterization

The surface of TiP materials is rich in hydroxyl and phosphate groups, which govern their chemical behavior. The primary techniques for characterizing these surfaces are detailed below.

Experimental Workflow for Characterization

The following diagram outlines a typical workflow for the characterization of synthesized TiP materials.

G cluster_structural Structural Analysis cluster_surface Surface Chemistry Analysis cluster_thermal Thermal Analysis Start Synthesized TiP Material XRD X-ray Diffraction (XRD) (Crystallinity) Start->XRD SEM Scanning Electron Microscopy (SEM) (Morphology) Start->SEM FTIR Fourier-Transform Infrared Spectroscopy (FTIR) (Functional Groups) Start->FTIR NMR Solid-State NMR (31P, 47/49Ti) (Local Structure) Start->NMR XPS X-ray Photoelectron Spectroscopy (XPS) (Surface Composition) Start->XPS BET Brunauer-Emmett-Teller (BET) (Surface Area) Start->BET TGA Thermogravimetric Analysis (TGA) (Thermal Stability) Start->TGA

Caption: Experimental workflow for TiP characterization.
Ion-Exchange Properties

The ion-exchange capacity of TiP materials is a critical surface property. It arises from the exchangeable protons in the phosphate groups.[7] Amorphous TiP materials generally exhibit higher ion-exchange capacities than their crystalline counterparts due to their larger surface area and less rigid structure.[4][7]

Table 2: Ion-Exchange Capacities of Selected this compound Materials

MaterialIonIon-Exchange Capacity (meq/g)Reference
Amorphous TiP1Na+6.4 (max), up to 7.2[3][8]
Amorphous TiP1Divalent metal ions3.4 (batch), up to 4.1 (column)[3]
Amorphous TiPNa+3.8 (max)[10]
Amorphous TiPNa+12.3 - 16.9[7]
Amorphous TiPNa+3.3[1]
TTP (nano-sized)Na+10.60[10]
TTP (nano-sized)K+11.55[10]
Surface Functionalization for Drug Delivery

The surface of TiP nanoparticles can be functionalized to enhance their utility in drug delivery. For example, surface modification with polyethylene glycol (PEG) and peptides can improve biocompatibility and target specificity.[6] Folic acid functionalization has also been explored for targeted delivery to cancer cells.[5]

Logical Relationship for Drug Delivery System Development

G TiP_NP Titanium Phosphate Nanoparticle Core Surface_Func Surface Functionalization (e.g., PEG, Peptides, Folic Acid) TiP_NP->Surface_Func Drug_Loading Drug Loading (Hydrophobic Drug) Surface_Func->Drug_Loading Targeted_Delivery Targeted Drug Delivery (e.g., to Cancer Cells) Drug_Loading->Targeted_Delivery Improved_Sol Improved Drug Solubility Drug_Loading->Improved_Sol Enhanced_Efficacy Enhanced Therapeutic Efficacy Targeted_Delivery->Enhanced_Efficacy Improved_Sol->Enhanced_Efficacy

Caption: Development of TiP-based drug delivery systems.

Applications in Drug Development and Research

The unique surface chemistry of TiP materials makes them promising candidates for various applications in drug development and biomedical research.

  • Drug Delivery: As discussed, functionalized TiP nanoparticles can serve as carriers for hydrophobic drugs, improving their solubility and enabling targeted delivery.[6][11] The drug loading efficiency can be significant, for instance, around 29.8 mg of a hydrophobic drug per gram of TiP-PEG/peptide nanoparticles has been reported.[6]

  • Biocompatibility: Titanium-based materials, in general, exhibit excellent biocompatibility due to the formation of a stable, passive titanium dioxide layer.[2][12] This inherent property is advantageous for in vivo applications. Surface functionalization with calcium phosphates can further enhance osteoconductivity for bone-related applications.[13]

  • Adsorption and Separation: The high ion-exchange capacity of TiP materials makes them suitable for the adsorption and separation of various molecules, which can be relevant in purification processes during drug manufacturing.[14]

Conclusion

The surface chemistry of this compound materials is rich and tunable, offering a wide range of possibilities for researchers, scientists, and drug development professionals. By carefully controlling the synthesis conditions, it is possible to produce materials with tailored properties, including high ion-exchange capacity and specific surface functionalities. These characteristics, combined with their inherent biocompatibility, position TiP materials as a valuable platform for a variety of advanced applications, particularly in the field of drug delivery and biomedical engineering. Further research into the surface modification and biological interactions of these materials is likely to unlock even greater potential.

References

Methodological & Application

Application Notes and Protocols: Synthesis of Titanium(IV) Phosphate by Precipitation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview and experimental protocols for the synthesis of titanium(IV) phosphate (TiP) via the precipitation method. This method is widely utilized for its relative simplicity and scalability in producing TiP materials for various applications, including ion exchange, catalysis, and drug delivery.

Introduction

This compound is an inorganic material known for its high ion-exchange capacity, thermal stability, and resistance to chemical degradation.[1][2] The precipitation method allows for the synthesis of both amorphous and crystalline forms of TiP, such as α-Ti(HPO₄)₂·H₂O and γ-Ti(HPO₄)₂·2H₂O, by reacting a titanium(IV) precursor with a phosphate source under controlled conditions.[3] The properties of the resulting material are highly dependent on synthesis parameters such as the precursors used, reactant concentrations, temperature, reaction time, and post-synthesis treatments.[4][5]

Synthesis Overview & Key Parameters

The precipitation of this compound generally involves the controlled reaction between a soluble titanium(IV) salt and a phosphate-containing solution. The most common approaches include:

  • Direct Precipitation: A straightforward method where a titanium(IV) salt solution is mixed with phosphoric acid or a phosphate salt solution.[5]

  • Hydrolysis followed by Phosphation: Involves the initial hydrolysis of a titanium precursor (e.g., titanium tetrachloride or titanium isopropoxide) to form a titanium hydroxide or oxyhydroxide intermediate, which is then reacted with phosphoric acid.[3]

  • Oxidation-Precipitation: Crystalline phases of this compound can be precipitated through the oxidation of a titanium(III) precursor in a phosphoric acid solution.[3]

The key parameters influencing the final product's characteristics are summarized in the table below.

Table 1: Key Synthesis Parameters and Their Effects on this compound Properties

ParameterTypical Range/ValuesEffect on Product Properties
Titanium Precursor TiCl₄, Ti(SO₄)₂, Ti(OCH(CH₃)₂)₄, (NH₄)₂TiO(SO₄)₂·H₂OInfluences reactivity and the formation of byproducts.[3][6]
Phosphate Source H₃PO₄, Na₂HPO₄, NaH₂PO₄Determines the phosphate groups (-HPO₄ or -H₂PO₄) in the final structure.[4]
P/Ti Molar Ratio 1:1 to 8:1Affects the composition and crystallinity of the product.[3]
Reaction Temperature 20°C - 140°CHigher temperatures can promote the formation of more crystalline phases.[3][7]
Phosphoric Acid Conc. 5 wt% - 80 wt%Higher concentrations can lead to the formation of different crystalline products.[8]
Stirring Speed 400 rpm (typical)Affects particle size and homogeneity.[7]
Post-Synthesis Treatment Washing (water, HCl), Drying, CalcinationRemoves impurities and can induce phase transformations.[9][10][11]

Experimental Protocols

The following protocols are generalized procedures based on common methodologies reported in the literature. Researchers should optimize these protocols based on their specific requirements and available equipment.

Protocol 1: Direct Precipitation from Titanium(IV) Chloride

This protocol describes the synthesis of amorphous this compound.

Materials:

  • Titanium(IV) chloride (TiCl₄)

  • Orthophosphoric acid (H₃PO₄, 85%)

  • Deionized water

  • Ammonium hydroxide (NH₄OH) solution (for pH adjustment)

Equipment:

  • Jacketed glass reactor with overhead stirrer

  • Dropping funnel

  • pH meter

  • Buchner funnel and filter paper

  • Drying oven

Procedure:

  • Preparation of Titanium Solution: In a fume hood, slowly add a calculated amount of TiCl₄ to chilled deionized water with vigorous stirring to prepare a titanium tetrachloride solution (e.g., 0.5 M). Caution: The reaction is highly exothermic and releases HCl gas.

  • Preparation of Phosphate Solution: Prepare a phosphoric acid solution of the desired concentration (e.g., 1 M) by diluting 85% H₃PO₄ with deionized water.

  • Precipitation:

    • Place the titanium solution in the jacketed reactor and maintain the desired temperature (e.g., 25°C) using a circulating water bath.

    • Slowly add the phosphoric acid solution to the titanium solution dropwise from the dropping funnel while stirring continuously.

    • A white precipitate will form. Continue stirring for a set period (e.g., 2-4 hours) to ensure complete reaction.

    • Adjust the pH of the suspension if necessary using a dilute ammonium hydroxide solution.

  • Aging: Allow the precipitate to age in the mother liquor for a specified time (e.g., 24 hours) at room temperature.

  • Washing:

    • Separate the precipitate from the solution by filtration using a Buchner funnel.

    • Wash the precipitate repeatedly with deionized water until the filtrate is free of chloride ions (tested with AgNO₃ solution).

  • Drying: Dry the washed precipitate in an oven at a specific temperature (e.g., 80-100°C) for 12-24 hours to obtain the final this compound powder.

Table 2: Example Quantitative Data for Direct Precipitation

ParameterValue
TiCl₄ Concentration0.5 M
H₃PO₄ Concentration1.0 M
P/Ti Molar Ratio2:1
Reaction Temperature25 °C
Reaction Time4 hours
Aging Time24 hours
Drying Temperature90 °C
Protocol 2: Precipitation from Titanyl Sulfate

This protocol is suitable for producing this compound from an industrial precursor.[8]

Materials:

  • Titanyl sulfate (TiOSO₄) solution

  • Orthophosphoric acid (H₃PO₄) of varying concentrations (e.g., 5-80 wt%)

  • Deionized water

Equipment:

  • Beakers and magnetic stirrer

  • Filtration apparatus

  • Drying oven

  • Muffle furnace (for calcination)

Procedure:

  • Precipitation:

    • In a beaker, place the titanyl sulfate solution.

    • Add orthophosphoric acid of a specific concentration to the titanyl sulfate solution with constant stirring. Precipitation is reported to occur at phosphoric acid concentrations between 5 and 80 wt%.[8]

    • Continue stirring for a defined period to ensure thorough mixing and reaction.

  • Separation and Washing:

    • Filter the resulting precipitate.

    • Wash the precipitate with deionized water to remove any unreacted reagents and byproducts.

  • Drying and Calcination:

    • Dry the precipitate in an oven.

    • The dried amorphous product can be thermally treated (calcined) at higher temperatures to induce crystallization into phases like titanium pyrophosphate (TiP₂O₇) or a mixture with titanium oxide biphosphate (Ti₂O(PO₄)₂).[8]

Visualization of Experimental Workflow

The following diagrams illustrate the general workflows for the synthesis of this compound by precipitation.

G cluster_0 Preparation of Precursors cluster_1 Precipitation Reaction cluster_2 Post-Synthesis Processing Ti_precursor Titanium(IV) Precursor (e.g., TiCl4, TiOSO4) Mixing Mixing & Reaction (Controlled Temp & Stirring) Ti_precursor->Mixing P_source Phosphate Source (e.g., H3PO4) P_source->Mixing Aging Aging of Precipitate Mixing->Aging Filtration Filtration & Washing Aging->Filtration Drying Drying Filtration->Drying Calcination Calcination (Optional) Drying->Calcination Final_Product This compound Drying->Final_Product Calcination->Final_Product

Caption: General workflow for the synthesis of this compound by precipitation.

G start Start prepare_ti Prepare Titanium Precursor Solution start->prepare_ti prepare_p Prepare Phosphate Source Solution start->prepare_p mix Mix Solutions under Controlled Conditions prepare_ti->mix prepare_p->mix age Age Precipitate mix->age wash Filter and Wash Precipitate age->wash dry Dry the Product wash->dry calcine_check Calcination Required? dry->calcine_check calcine Calcine at High Temperature calcine_check->calcine Yes end End Product calcine_check->end No calcine->end

Caption: Decision workflow for this compound synthesis.

Characterization

The synthesized this compound can be characterized by various techniques to determine its properties:

  • X-ray Diffraction (XRD): To identify the crystalline phase and degree of crystallinity.[8][9]

  • Fourier-Transform Infrared (FTIR) Spectroscopy: To identify the functional groups present (e.g., P-O, Ti-O, O-H).

  • Thermogravimetric Analysis (TGA): To study the thermal stability and water content.[4]

  • Scanning Electron Microscopy (SEM): To observe the morphology and particle size of the powder.

  • Brunauer-Emmett-Teller (BET) Analysis: To determine the specific surface area.[4]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: Solid-state ³¹P and ⁴⁷/⁴⁹Ti NMR can provide detailed structural information.[9][10]

Applications

This compound synthesized by precipitation has a wide range of applications, including:

  • Ion Exchange and Adsorption: Due to its layered structure and presence of exchangeable protons, it is effective in removing heavy metal ions and radionuclides from wastewater.[1][2][4][9]

  • Catalysis: It can be used as a solid acid catalyst or as a support for other catalytic materials.[1][2]

  • Drug Delivery: Its porous nature and biocompatibility make it a potential candidate for controlled drug release systems.

  • Cosmetics: Used as a white pigment with low photocatalytic activity, making it suitable for skin applications.[12]

These notes provide a foundational guide for the synthesis of this compound. For specific applications, further optimization of the synthesis parameters is recommended to achieve the desired material properties.

References

Application Notes and Protocols for Sol-Gel Synthesis of Titanium(IV) Phosphate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the synthesis of titanium(IV) phosphate via the sol-gel method. This technique offers a versatile route to produce amorphous and crystalline this compound materials with tunable properties for various applications, including catalysis, ion exchange, and biomaterials.

Introduction to Sol-Gel Synthesis of this compound

The sol-gel process is a wet-chemical technique used for the fabrication of materials from a chemical solution which acts as a precursor for an integrated network (or gel) of discrete particles or network polymers. In the context of this compound, this method involves the hydrolysis and condensation of titanium precursors and phosphorus precursors in a solvent.

The key advantages of the sol-gel method include:

  • High purity and homogeneity of the resulting material.

  • Control over the material's microstructure (e.g., particle size, pore size, and surface area).

  • Lower synthesis temperatures compared to traditional solid-state reactions.

  • Versatility in producing various forms such as powders, thin films, and monoliths.

The synthesis process generally involves the formation of a sol, which is a colloidal suspension of solid particles in a liquid. This sol is then destabilized to form a gel, a three-dimensional solid network enclosing the solvent. Subsequent drying and heat treatment of the gel lead to the final this compound material. The properties of the final product are highly dependent on several factors, including the choice of precursors, their molar ratios, the solvent, pH, reaction temperature, and aging time.

Experimental Protocols

Two primary protocols are presented below, one for the synthesis of amorphous this compound and another for crystalline α-titanium(IV) phosphate.

Protocol for Synthesis of Amorphous this compound

This protocol is based on the reaction of a titanium precursor with phosphoric acid, leading to the formation of an amorphous gel.

Materials:

  • Titanium precursor (e.g., Titanium(IV) isopropoxide, Titanium(IV) butoxide, Titanyl sulfate)

  • Phosphorus precursor (e.g., Orthophosphoric acid (85 wt%))

  • Solvent (e.g., Ethanol, Isopropanol)

  • Distilled water

Equipment:

  • Reaction vessel (e.g., beaker, round-bottom flask)

  • Magnetic stirrer with hotplate

  • Dropping funnel

  • Drying oven

  • Furnace (for calcination)

Procedure:

  • Preparation of Titanium Precursor Solution: Dissolve the titanium precursor in the chosen solvent in the reaction vessel. Stir the solution continuously.

  • Preparation of Phosphorus Precursor Solution: Dilute the phosphoric acid with the solvent in a separate beaker.

  • Hydrolysis and Condensation: Slowly add the phosphorus precursor solution to the titanium precursor solution dropwise using a dropping funnel while stirring vigorously. The rate of addition is crucial to control the hydrolysis and condensation reactions.

  • Gelation: Continue stirring the mixture. A gel will form over time. The gelation time can vary from minutes to hours depending on the reaction conditions.

  • Aging: Allow the gel to age in the mother liquor, typically overnight, to strengthen the network.

  • Washing: Wash the gel with distilled water to remove any unreacted precursors and by-products. Washing is typically continued until the pH of the washing solution is neutral.

  • Drying: Dry the gel in an oven at a controlled temperature (e.g., 60-100 °C) to remove the solvent.

  • Calcination (Optional): The dried powder can be calcined at higher temperatures to induce crystallization or to modify its surface properties. For amorphous titanium phosphate, this step is omitted or performed at a low temperature.

Protocol for Synthesis of Crystalline α-Titanium(IV) Phosphate (α-TiP)

This protocol involves the refluxing of an amorphous titanium source with phosphoric acid to induce crystallization.

Materials:

  • Amorphous titanium source (e.g., freshly prepared amorphous titanium phosphate gel or mesoporous titania)

  • Orthophosphoric acid (85 wt%)

  • Deionized water

Equipment:

  • Round-bottom flask with a reflux condenser

  • Heating mantle

  • Magnetic stirrer

  • Filtration apparatus (e.g., Buchner funnel)

  • Drying oven

Procedure:

  • Reaction Mixture: Place the amorphous titanium source and phosphoric acid in a round-bottom flask.

  • Refluxing: Heat the mixture to reflux (e.g., 95 °C) and maintain it for an extended period (e.g., 24-72 hours) with continuous stirring.[1]

  • Dilution: After the initial reflux period, carefully add deionized water to the mixture and continue refluxing for an additional period (e.g., 72 hours).[1]

  • Cooling and Filtration: Allow the mixture to cool to room temperature. Collect the crystalline product by filtration.

  • Washing: Wash the product thoroughly with deionized water to remove excess phosphoric acid.

  • Drying: Dry the crystalline α-titanium(IV) phosphate powder in an oven at a suitable temperature (e.g., 60 °C).

Quantitative Data Summary

The following tables summarize key quantitative parameters from various sol-gel synthesis approaches for titanium phosphate and related materials.

Table 1: Synthesis Parameters for Amorphous this compound

ParameterValueReference
Titanium Precursor Titanyl sulfate[2]
Phosphorus Precursor Phosphoric acid (35.8% H₃PO₄)[2]
Reaction Temperature 65 °C[2]
Reaction Time 30 minutes[2]
Phosphoric Acid Addition Time 5 minutes[2]
Stirring Speed 400 rpm[2]
Drying Temperature 60 °C[2]
Drying Time 5 hours[2]

Table 2: Synthesis Parameters for Crystalline α-Titanium(IV) Phosphate

ParameterValueReference
Titanium Source Calcined TiO₂ mesoporous material[1]
Phosphorus Source Phosphoric acid (85 wt%)[1]
Reflux Temperature 95 °C[1]
Initial Reflux Time 24 hours[1]
Reflux Time after Water Addition 72 hours[1]
Drying Temperature Room Temperature[1]

Visualization of the Sol-Gel Workflow

The following diagram illustrates the general workflow for the sol-gel synthesis of this compound.

Sol_Gel_Workflow Precursors Titanium & Phosphorus Precursors Sol_Formation Sol Formation (Hydrolysis & Condensation) Precursors->Sol_Formation Mixing in Solvent Gelation Gelation Sol_Formation->Gelation Aging Aging Gelation->Aging Washing_Drying Washing & Drying Aging->Washing_Drying Amorphous_Product Amorphous Titanium Phosphate Washing_Drying->Amorphous_Product Crystallization Crystallization (e.g., Refluxing) Amorphous_Product->Crystallization Heat Treatment Crystalline_Product Crystalline Titanium Phosphate Crystallization->Crystalline_Product

References

Hydrothermal Synthesis of Crystalline Titanium(IV) Phosphate: Application Notes and Protocols for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

Prepared for: Researchers, scientists, and drug development professionals.

These application notes provide a comprehensive overview and detailed protocols for the hydrothermal synthesis of crystalline titanium(IV) phosphate. This material is of significant interest for a range of applications, including catalysis, ion exchange, and notably, as a carrier for drug delivery systems due to its high surface area, stability, and biocompatibility.

Application Notes

Crystalline this compound, particularly in its layered forms such as α-Ti(HPO₄)₂·H₂O and γ-Ti(HPO₄)₂(H₂PO₄)·2H₂O, presents a versatile platform for biomedical applications. Its unique structure allows for the intercalation of guest molecules, making it a promising candidate for the controlled release of therapeutic agents. The high ion-exchange capacity of these materials also facilitates surface modification, enabling the attachment of targeting ligands or polymers like PEG to enhance drug delivery efficacy.[1]

Recent studies have demonstrated the potential of titanium phosphate nanoparticles as carriers for hydrophobic drugs, significantly improving their water solubility and therapeutic efficacy.[1] Furthermore, the inherent biocompatibility of titanium-based materials is well-established, reducing concerns of toxicity.[2][3] The ability to tune the crystalline phase and morphology of titanium phosphate through hydrothermal synthesis allows for the optimization of properties such as drug loading capacity and release kinetics.

Experimental Protocols

The following section details protocols for the hydrothermal synthesis of two common crystalline phases of this compound: α-Ti(HPO₄)₂·H₂O and a layered ammonium titanium phosphate. These protocols are compiled from established methodologies and provide a foundation for reproducible synthesis.

Protocol 1: Synthesis of α-Ti(HPO₄)₂·H₂O

This protocol describes the synthesis of α-titanium phosphate via a direct chemical precipitation method followed by hydrothermal treatment.

Materials:

  • Titanium(IV) chloride (TiCl₄)

  • Concentrated phosphoric acid (H₃PO₄, 85%)

  • Deionized water

Equipment:

  • Teflon-lined stainless steel autoclave

  • Magnetic stirrer with heating plate

  • Centrifuge

  • Drying oven

Procedure:

  • In a fume hood, slowly add a stoichiometric amount of TiCl₄ to concentrated H₃PO₄ with vigorous stirring. The Ti/P molar ratio should be 1:2.

  • After complete mixing, transfer the resulting solution to a Teflon-lined stainless steel autoclave.

  • Seal the autoclave and heat it in an oven at 180°C for 12-24 hours. The reaction time can be adjusted to control the crystallinity of the product.[4]

  • After the hydrothermal treatment, allow the autoclave to cool down to room temperature naturally.

  • Collect the white precipitate by centrifugation at 7000 rpm for 10 minutes.

  • Wash the product repeatedly with deionized water until the pH of the supernatant is neutral.

  • Dry the final product in an oven at 80°C overnight.

Protocol 2: Synthesis of Layered Titanium Ammonium Phosphate

This protocol outlines the synthesis of a layered titanium phosphate using a titanium lactate complex as the precursor.[5][6]

Materials:

  • Titanium butoxide

  • Lactic acid (85%)

  • Urea

  • Ammonium dihydrogen phosphate (NH₄H₂PO₄)

  • Deionized water

  • Ethanol

Equipment:

  • Teflon-lined stainless steel autoclave (60 mL capacity)

  • Magnetic stirrer with heating plate

  • Centrifuge

  • Drying oven

Procedure:

  • Preparation of Titanium Lactate Complex:

    • Add 17 mL of titanium butoxide to a solution of 14 mL of lactic acid in water.

    • Heat the mixture to 80°C for approximately 4 hours until the precipitate dissolves and excess butanol has evaporated.

    • Dilute the final titanium lactate complex solution to 100 mL with deionized water.[5]

  • Hydrothermal Synthesis:

    • In a beaker, combine 4.86 g of urea and 10 mL of the prepared titanium lactate complex solution in deionized water to a total volume of 24 mL.[6]

    • To achieve the desired Ti:P molar ratio (e.g., 1:2 or 1:4 for a pure phase), add the calculated amount of NH₄H₂PO₄ to the solution.[5]

    • Transfer the clear solution into a 60 mL Teflon-lined stainless steel autoclave, ensuring the loading is approximately 40%.[6]

    • Heat the autoclave at 180°C for 48 hours.[6]

  • Product Recovery:

    • After cooling to room temperature, collect the white product by centrifugation at 7000 rpm.

    • Wash the product four times with deionized water and once with ethanol.[6]

    • Dry the resulting powder in air at room temperature overnight.[6]

Data Presentation

The following tables summarize key quantitative parameters for the hydrothermal synthesis of different crystalline phases of this compound, compiled from various reported studies.

Table 1: Synthesis Parameters for α-Ti(HPO₄)₂·H₂O

Titanium SourcePhosphate SourceTemperature (°C)Reaction TimeP₂O₅:TiO₂ Molar RatioReference
TiCl₄ solutionH₃PO₄18012 hours3.3:1[4]
TiCl₄ solutionH₃PO₄604 days2:1[4]
Ti powderH₃PO₄120Not specified12.5:1[4]
Ti(OBu)₄ solutionH₃PO₄5013 hours26:1[4]
Lepidocrocite-type titanateH₃PO₄180-20024 hoursNot specified[7]

Table 2: Synthesis Parameters for γ-Ti(PO₄)(H₂PO₄)·2H₂O

Titanium SourceTemperature (°C)Reaction TimeAutoclave UsedP₂O₅:TiO₂ Molar RatioReference
Amorphous TiP solid25048 hoursYes19.5:1[4]
TiCl₃ solutionNot specified≥ 18 hoursNo (Reflux)8.5:1[4]
Lepidocrocite-type titanate220-24024 hoursYesNot specified[7]

Visualization

The following diagram illustrates the general workflow for the hydrothermal synthesis of crystalline this compound.

Hydrothermal_Synthesis_Workflow cluster_prep Precursor Preparation cluster_synthesis Hydrothermal Reaction cluster_recovery Product Recovery start Start precursors Mix Titanium and Phosphate Precursors start->precursors solution Homogeneous Reaction Mixture precursors->solution autoclave Transfer to Autoclave solution->autoclave heating Controlled Heating (Temperature & Time) autoclave->heating cooling Cool to Room Temperature heating->cooling separation Separate Solid (Centrifugation) cooling->separation washing Wash with DI Water/Ethanol separation->washing drying Dry the Product washing->drying end Crystalline Ti(IV) Phosphate drying->end

General workflow for hydrothermal synthesis.

References

Characterization of Titanium(IV) Phosphate Using X-ray Diffraction: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed guide for the characterization of titanium(IV) phosphate using X-ray Diffraction (XRD). It includes comprehensive application notes, step-by-step experimental protocols for synthesis, data acquisition, and analysis, and summarizes key quantitative data for different crystalline phases.

Introduction

This compound (TiP) exists in various amorphous and crystalline forms, each possessing unique structural and physicochemical properties.[1][2][3] These materials have garnered significant interest in diverse fields, including catalysis, ion exchange, and as components in drug delivery systems, owing to their high stability and tunable properties. X-ray diffraction is a fundamental and powerful technique for the characterization of both amorphous and crystalline TiP, providing insights into phase composition, crystal structure, crystallite size, and lattice strain.

This guide focuses on the practical application of powder XRD for the routine and in-depth characterization of this compound, with a particular emphasis on the crystalline α- and γ-phases.

Synthesis of Crystalline this compound Phases

The properties of this compound are highly dependent on its synthesis conditions. Below are protocols for the preparation of two common crystalline phases.

Protocol for Synthesis of α-Titanium(IV) Phosphate Monohydrate (α-Ti(HPO₄)₂·H₂O)

This protocol is adapted from methods involving the direct precipitation from a Ti(III) solution followed by oxidation.[4]

Materials:

  • Titanium(III) chloride (TiCl₃) solution (15%)

  • Orthophosphoric acid (H₃PO₄, 85%)

  • Deionized water

Procedure:

  • Prepare a 15 M solution of phosphoric acid.

  • Slowly add the TiCl₃ solution to the phosphoric acid with vigorous stirring. The molar ratio of Ti to P should be controlled.

  • Heat the mixture to 140 °C and maintain this temperature for several hours to allow for the oxidation of Ti(III) to Ti(IV) and the precipitation of α-Ti(HPO₄)₂·H₂O.

  • Allow the solution to cool to room temperature.

  • Collect the white precipitate by centrifugation or filtration.

  • Wash the precipitate repeatedly with deionized water to remove any unreacted reagents.

  • Dry the final product in an oven at 60 °C overnight.

Protocol for Hydrothermal Synthesis of γ-Titanium(IV) Phosphate Dihydrate (γ-Ti(PO₄)(H₂PO₄)·2H₂O)

This protocol utilizes hydrothermal conditions to favor the formation of the γ-phase.[5][6]

Materials:

  • Titanium(IV) butoxide or Titanium(IV) isopropoxide

  • Lactic acid

  • Ammonium dihydrogen phosphate (NH₄H₂PO₄)

  • Deionized water

Procedure:

  • Prepare a titanium lactate complex by reacting titanium butoxide with a lactic acid solution at 80 °C until a clear solution is formed.[5]

  • In a separate vessel, dissolve a calculated amount of NH₄H₂PO₄ in deionized water to achieve the desired Ti:P molar ratio (ratios higher than 1:2 favor the formation of pure layered titanium phosphates).[5]

  • Add the titanium lactate complex solution to the ammonium dihydrogen phosphate solution with stirring.

  • Transfer the final mixture to a Teflon-lined stainless steel autoclave.

  • Heat the autoclave to 180 °C for 48 hours.[5]

  • After cooling, collect the white solid product by centrifugation.

  • Wash the product sequentially with deionized water and ethanol.

  • Dry the sample in air at room temperature.

XRD Data Acquisition Protocol

The following is a general protocol for acquiring powder XRD data for this compound samples.

Instrumentation:

  • A standard powder X-ray diffractometer equipped with a Cu Kα radiation source (λ = 1.5406 Å) and a detector (e.g., scintillation or position-sensitive detector).

Sample Preparation:

  • Grind the synthesized this compound powder to a fine, homogenous consistency using an agate mortar and pestle. This minimizes preferred orientation effects.

  • Mount the powdered sample onto a zero-background sample holder. Ensure the surface of the powder is flat and level with the surface of the holder.

Instrument Parameters:

  • X-ray Source: Cu Kα (λ = 1.5406 Å)

  • Voltage and Current: 40 kV and 40 mA

  • Scan Type: Continuous or step scan

  • 2θ Scan Range: 5° to 70° (a wider range may be necessary for Rietveld refinement)

  • Step Size: 0.02°

  • Scan Speed (Continuous): 1°/minute

  • Dwell Time (Step Scan): 1.2 seconds/step (equivalent to 1°/minute)

  • Sample Rotation: On (to further reduce preferred orientation), unless data below 10° 2θ is critical, in which case the sample should be stationary.[1]

XRD Data Analysis

Phase Identification
  • Import the raw XRD data into a suitable analysis software (e.g., JADE, HighScore Plus).

  • Perform background subtraction and Kα₂ stripping.

  • Compare the experimental diffraction pattern with standard patterns from the International Centre for Diffraction Data (ICDD) Powder Diffraction File (PDF) database to identify the crystalline phases present.[7]

Crystallite Size and Microstrain Analysis (Williamson-Hall Method)

The Williamson-Hall (W-H) plot is a method to deconvolve the contributions of crystallite size and microstrain to the broadening of diffraction peaks.[2][8][9]

The W-H equation is:

β * cos(θ) = (K * λ / D) + (4 * ε * sin(θ))

where:

  • β is the full width at half maximum (FWHM) of the diffraction peak in radians.

  • θ is the Bragg angle.

  • K is the Scherrer constant (typically ~0.9).

  • λ is the X-ray wavelength.

  • D is the average crystallite size.

  • ε is the microstrain.

Procedure:

  • Determine the FWHM (β) and position (2θ) of several diffraction peaks from the background-corrected XRD pattern.

  • Calculate β * cos(θ) and 4 * sin(θ).

  • Plot β * cos(θ) on the y-axis against 4 * sin(θ) on the x-axis.

  • Perform a linear fit to the data points.

  • The crystallite size (D) can be calculated from the y-intercept, and the microstrain (ε) from the slope of the fitted line.[9]

Rietveld Refinement

Rietveld refinement is a powerful technique for crystal structure refinement from powder diffraction data.[10][11] It involves fitting a calculated diffraction pattern to the experimental data by refining various structural and instrumental parameters.

Software:

  • FullProf Suite, GSAS-II, or other dedicated Rietveld refinement software.

General Workflow:

  • Input Files: Prepare the experimental data file (e.g., .raw, .xy) and a crystallographic information file (.cif) for the known phase of this compound. The .cif file contains initial structural information such as space group, lattice parameters, and atomic positions.

  • Initial Refinement: Start by refining the scale factor and background parameters.

  • Lattice Parameter Refinement: Refine the unit cell parameters.

  • Peak Profile Refinement: Refine the parameters that describe the shape of the diffraction peaks (e.g., Caglioti parameters U, V, W).

  • Atomic Parameter Refinement: Refine the atomic coordinates and isotropic displacement parameters (Biso).

  • Goodness-of-Fit: Monitor the agreement indices (e.g., Rwp, Rp, χ²) to assess the quality of the refinement. A good refinement will have low agreement indices and a flat difference plot (observed - calculated pattern).

Quantitative Data

The following tables summarize key quantitative data for different phases of this compound obtained from XRD analysis.

Table 1: Crystallographic Data for this compound Phases

Phase NameChemical FormulaCrystal SystemSpace GroupPDF Card NumberReference
α-Titanium(IV) Phosphate Monohydrateα-Ti(HPO₄)₂·H₂OMonoclinicP2₁/c00-039-0294[12]
γ-Titanium(IV) Phosphate Dihydrateγ-Ti(PO₄)(H₂PO₄)·2H₂OMonoclinicP2₁00-043-0498[12]
Amorphous this compoundTiPAmorphous--[1]

Table 2: Lattice Parameters of Crystalline this compound Phases

Phasea (Å)b (Å)c (Å)β (°)Reference
α-Ti(HPO₄)₂·H₂O8.630(2)5.006(1)16.189(3)110.20(1)[4]
γ-Ti(PO₄)(H₂PO₄)·2H₂O5.181(1)6.347(1)11.881(1)102.59(1)[12]

Table 3: Example Rietveld Refinement Parameters for a Ti(IV) Phosphate Compound

ParameterValueReference
Rwp (%)5.64[13]
Rp (%)--
Goodness of Fit (χ²)--
Crystallite Size (nm)Varies[8]
Microstrain (%)Varies[2]

Note: Crystallite size and microstrain are highly dependent on the synthesis method and post-synthesis treatment and should be determined for each sample.

Visualizations

XRD_Workflow cluster_synthesis Synthesis cluster_preparation Sample Preparation cluster_acquisition XRD Data Acquisition cluster_analysis Data Analysis cluster_results Results synthesis Synthesis of Titanium(IV) Phosphate grinding Grinding of Sample synthesis->grinding mounting Mounting on Sample Holder grinding->mounting instrument_setup Instrument Setup (e.g., Cu Kα, 40kV, 40mA) mounting->instrument_setup data_collection Data Collection (e.g., 5-70° 2θ, 1°/min) instrument_setup->data_collection phase_id Phase Identification (ICDD Database) data_collection->phase_id quant_analysis Quantitative Analysis data_collection->quant_analysis rietveld Rietveld Refinement quant_analysis->rietveld wh_plot Williamson-Hall Plot quant_analysis->wh_plot crystal_structure Crystal Structure rietveld->crystal_structure lattice_params Lattice Parameters rietveld->lattice_params crystallite_size Crystallite Size wh_plot->crystallite_size microstrain Microstrain wh_plot->microstrain

Caption: Experimental workflow for the XRD characterization of this compound.

Rietveld_Refinement_Flowchart start Start with Experimental XRD Data and .cif File refine_scale_bg Refine Scale Factor and Background start->refine_scale_bg refine_lattice Refine Lattice Parameters refine_scale_bg->refine_lattice refine_profile Refine Peak Profile Parameters (U, V, W) refine_lattice->refine_profile refine_atomic Refine Atomic Positions and Isotropic Displacement (Biso) refine_profile->refine_atomic check_fit Check Goodness-of-Fit (Rwp, Rp, χ²) refine_atomic->check_fit check_fit->refine_scale_bg Poor Fit - Re-evaluate final_results Final Structural Parameters check_fit->final_results Good Fit

Caption: Logical workflow for Rietveld refinement of this compound XRD data.

References

Application Note: Analysis of Titanium(IV) Phosphate Surface Groups by Fourier-Transform Infrared (FTIR) Spectroscopy

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Titanium(IV) phosphate (TiP) is a versatile inorganic material with significant potential in various applications, including catalysis, ion exchange, and as a component in drug delivery systems. The surface chemistry of TiP, particularly the nature and abundance of its surface functional groups, plays a crucial role in its performance. Fourier-Transform Infrared (FTIR) spectroscopy is a powerful, non-destructive technique for identifying the chemical bonds and functional groups present on the surface of materials like TiP. This application note provides a detailed protocol for the FTIR analysis of this compound surface groups, methods for data interpretation, and a summary of characteristic vibrational frequencies.

Data Presentation: Characteristic FTIR Bands for this compound Surface Groups

The following table summarizes the key FTIR absorption bands observed for this compound and the corresponding assignments of their vibrational modes. These values are compiled from various studies and can be used as a reference for spectral interpretation.[1][2][3][4]

Wavenumber Range (cm⁻¹)AssignmentVibrational ModeNotes
3600 - 3000Surface Hydroxyl (O-H) groups, Adsorbed WaterStretching (ν)A broad band is indicative of hydrogen-bonded water molecules and surface hydroxyls.[3][5]
~1630Adsorbed WaterBending (δ) H-O-HThis band confirms the presence of physisorbed or chemisorbed water on the material's surface.[1]
1250 - 900P-O stretching in PO₄ tetrahedraAsymmetric & Symmetric Stretching (ν)This is a complex region with multiple overlapping bands.[1]
~1128, ~989P-OH groupsStretching (ν)The presence of these bands indicates Brønsted acidity.[2]
~1055Ti-O-P skeletal vibrationsStretching (ν)A key indicator of the formation of the titanium phosphate network.[1]
750 - 630Ti-O vibrational modesStretching (ν)Associated with the Ti-O bonds within the Ti-O-P matrix.[2]
650 - 500O-P-O bendingBending (δ)Relates to the deformation modes of the phosphate units.[1]
571 - 463P-O deformationDeformationCorresponds to the deformation of the [PO₄] unit.[2]

Experimental Protocols

Two common methods for the FTIR analysis of solid samples like this compound are the Potassium Bromide (KBr) pellet method and the Attenuated Total Reflectance (ATR) method.

Protocol 1: KBr Pellet Method

This traditional transmission method provides high-quality spectra for powdered samples.

Materials:

  • This compound powder (finely ground)

  • Spectroscopic grade Potassium Bromide (KBr), dried

  • Agate mortar and pestle

  • Pellet press die set

  • Hydraulic press

Procedure:

  • Drying: Dry the this compound sample in an oven at a suitable temperature (e.g., 110°C) to remove physically adsorbed water, if desired. Dry the KBr powder in an oven to ensure it is free of moisture, which can interfere with the sample spectrum.

  • Grinding: Weigh approximately 1-2 mg of the this compound sample and 100-200 mg of the dried KBr powder.[6] Place the sample in a clean agate mortar and grind it to a very fine powder.[7][8]

  • Mixing: Add the KBr powder to the mortar and mix thoroughly with the sample by gentle grinding until a homogenous mixture is obtained.[8] The concentration of the sample in KBr should be in the range of 0.2% to 1%.[7]

  • Pellet Formation: Transfer the mixture to a pellet die. Place the die in a hydraulic press and apply pressure (typically 8-10 tons) for a few minutes to form a thin, transparent, or translucent pellet.[8][9]

  • Background Measurement: Prepare a blank KBr pellet (containing only KBr) using the same procedure. Place the blank pellet in the FTIR spectrometer and collect a background spectrum.

  • Sample Measurement: Replace the blank pellet with the sample pellet in the spectrometer and acquire the FTIR spectrum. The typical scanning range for this analysis is 4000-400 cm⁻¹.

Protocol 2: Attenuated Total Reflectance (ATR)-FTIR Method

ATR-FTIR is a modern, rapid technique that requires minimal sample preparation.

Materials:

  • This compound powder

  • FTIR spectrometer equipped with an ATR accessory (e.g., with a diamond or zinc selenide crystal)

  • Spatula

Procedure:

  • Crystal Cleaning: Before analysis, ensure the ATR crystal is clean. Wipe the crystal surface with a suitable solvent (e.g., isopropanol or ethanol) and a soft, lint-free tissue and allow it to dry completely.

  • Background Measurement: With the clean, dry ATR crystal, perform a background scan. This will account for any ambient atmospheric interference (e.g., CO₂, water vapor).

  • Sample Application: Place a small amount of the this compound powder directly onto the ATR crystal, ensuring complete coverage of the crystal surface.[6]

  • Pressure Application: Use the ATR's pressure clamp to apply consistent pressure to the sample. This ensures good contact between the sample and the crystal, which is crucial for obtaining a high-quality spectrum.[6]

  • Sample Measurement: Acquire the FTIR spectrum of the sample. The typical scanning range is 4000-400 cm⁻¹.

  • Cleaning: After the measurement, clean the ATR crystal thoroughly to remove all traces of the sample.

Mandatory Visualizations

Experimental Workflow Diagram

experimental_workflow FTIR Analysis Workflow for this compound cluster_prep Sample Preparation cluster_analysis FTIR Analysis cluster_data Data Processing & Interpretation start Start: this compound Sample grind Grind Sample to Fine Powder start->grind mix Mix with KBr (for Pellet Method) grind->mix KBr Method atr_place Place Powder on ATR Crystal grind->atr_place ATR Method pellet Press into Pellet mix->pellet background Collect Background Spectrum pellet->background atr_place->background sample_scan Collect Sample Spectrum background->sample_scan process Baseline Correction & Normalization sample_scan->process identify Identify Peak Positions process->identify assign Assign Peaks to Vibrational Modes identify->assign report Report Surface Groups assign->report

Caption: Experimental workflow for FTIR analysis.

Logical Relationship Diagram for Spectral Interpretation

spectral_interpretation Interpretation of FTIR Spectra for TiP Surface Groups cluster_spectrum FTIR Spectrum Regions (cm⁻¹) cluster_groups Surface Functional Groups r1 3600-3000 g1 O-H Stretch (Hydroxyls, Water) r1->g1 indicates r2 ~1630 g2 H-O-H Bend (Adsorbed Water) r2->g2 indicates r3 1250-900 g3 P-O Stretch (Phosphate backbone, P-OH) r3->g3 indicates r4 750-450 g4 Ti-O-P & Ti-O Stretch, O-P-O Bend r4->g4 indicates

Caption: FTIR spectral regions and corresponding surface groups.

References

Solid-State NMR Spectroscopy of Titanium(IV) Phosphate: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Solid-state Nuclear Magnetic Resonance (ssNMR) spectroscopy is a powerful, non-destructive analytical technique for the detailed structural characterization of solid materials. In the field of materials science and pharmaceuticals, titanium(IV) phosphate (TiP) based materials are of significant interest due to their applications in ion exchange, catalysis, and as components in drug delivery systems. The various crystalline and amorphous forms of this compound, such as α-TiP, β-TiP, γ-TiP, and linked or amorphous structures, exhibit distinct physicochemical properties that are directly related to their local atomic arrangements.

Solid-state NMR, particularly of phosphorus-31 (³¹P) and the titanium isotopes, titanium-47 (⁴⁷Ti) and titanium-49 (⁴⁹Ti), provides invaluable insights into the coordination environments, internuclear distances, and phase purity of these materials. This information is crucial for understanding structure-property relationships and for the rational design of new titanium phosphate-based materials with tailored functionalities.

These application notes provide a comprehensive overview of the application of solid-state NMR for the characterization of this compound, including detailed experimental protocols and a summary of key NMR parameters.

Data Presentation

The following tables summarize the key quantitative solid-state NMR parameters for different phases of this compound, providing a valuable reference for spectral interpretation.

Table 1: ³¹P Solid-State NMR Parameters for this compound Phases

PhaseIsotropic Chemical Shift (δiso) / ppmReference
α-Ti(HPO₄)₂·H₂O-8.5, -17.8[1]
Amorphous TiPBroad signal centered around -10 to -20[1]
Linked TiP (LTP)Multiple resonances including those similar to α-TiP and other phosphate environments[2]
Titanyl Phosphate (TiP1-H)-13.1[2]

Table 2: ⁴⁷/⁴⁹Ti Solid-State NMR Parameters for this compound Phases

PhaseIsotopeIsotropic Chemical Shift (δiso) / ppmQuadrupolar Coupling Constant (Cq) / MHzAsymmetry Parameter (η)Reference
α-Ti(HPO₄)₂·H₂O⁴⁹Ti-11304.90.9[1]
Linked TiP (LTP) - Site 1⁴⁹Ti-108012.00.45[2]
Linked TiP (LTP) - Site 2⁴⁹Ti-11306.00.9[2]
Titanyl Phosphate (TiP1-H)⁴⁹Ti-108012.00.45[2]

Note: ⁴⁷/⁴⁹Ti NMR is challenging due to the low natural abundance and large quadrupolar moments of these nuclei, often resulting in broad signals.

Experimental Protocols

Detailed methodologies for the synthesis and solid-state NMR analysis of this compound are provided below. These protocols are based on established literature procedures and provide a starting point for researchers in this field.

Protocol 1: Synthesis of α-Titanium(IV) Phosphate (α-Ti(HPO₄)₂·H₂O)

This protocol describes a hydrothermal method for the synthesis of crystalline α-titanium(IV) phosphate.

Materials:

  • Titanium(IV) isopropoxide (TTIP)

  • Orthophosphoric acid (85%)

  • Deionized water

Procedure:

  • Slowly add titanium(IV) isopropoxide to a stirred solution of 85% orthophosphoric acid. The molar ratio of Ti:P should be approximately 1:10.

  • Stir the resulting mixture vigorously at room temperature for 24 hours to ensure complete hydrolysis and precipitation.

  • Transfer the white precipitate and the mother liquor to a Teflon-lined stainless steel autoclave.

  • Heat the autoclave at 180 °C for 48 hours.

  • After cooling to room temperature, filter the solid product and wash it thoroughly with deionized water until the pH of the filtrate is neutral.

  • Dry the final product, α-Ti(HPO₄)₂·H₂O, in an oven at 60 °C overnight.

Protocol 2: ³¹P Magic-Angle Spinning (MAS) Solid-State NMR

This protocol outlines the acquisition of high-resolution ³¹P solid-state NMR spectra.

Instrumentation:

  • Solid-state NMR spectrometer (e.g., 400 MHz or higher)

  • MAS probe (e.g., 4 mm)

  • Zirconia rotors

Sample Preparation:

  • Finely grind the this compound sample to a homogeneous powder.

  • Pack the powdered sample into a zirconia rotor, ensuring it is tightly packed to avoid movement during spinning.

NMR Acquisition Parameters:

  • Pulse Sequence: Single-pulse excitation with high-power proton decoupling (e.g., SPINAL-64 or TPPM).

  • Larmor Frequency: (e.g., 161.9 MHz for ³¹P on a 400 MHz spectrometer).

  • Magic-Angle Spinning (MAS) Rate: 10-15 kHz.

  • ⁹⁰° Pulse Width: Determine experimentally (typically 2-4 µs).

  • Recycle Delay: 60-120 s (A long delay is crucial for quantitative analysis of phosphates).

  • Number of Scans: 128-1024, depending on the sample amount and crystallinity.

  • Chemical Shift Referencing: Use an external standard of 85% H₃PO₄ (0 ppm).

Protocol 3: ⁴⁷/⁴⁹Ti Static Solid-State NMR

This protocol describes the acquisition of static ⁴⁷/⁴⁹Ti NMR spectra, which is necessary due to the large quadrupolar interactions of these nuclei.

Instrumentation:

  • High-field solid-state NMR spectrometer (e.g., 850 MHz or higher is recommended).[2]

  • Static probe (e.g., 7 mm).[2]

  • Zirconia rotors or sample holders suitable for static experiments.

Sample Preparation:

  • Pack the finely ground this compound sample into a suitable sample holder for the static probe.

NMR Acquisition Parameters:

  • Pulse Sequence: Hahn echo (90° - τ - 180° - acquire) or Quadrupolar Carr-Purcell-Meiboom-Gill (QCPMG). A static Hahn echo experiment is a common choice.[2]

  • Larmor Frequency: (e.g., ~47.9 MHz for ⁴⁹Ti on an 850 MHz spectrometer).[2]

  • ⁹⁰° Pulse Width: Determine experimentally.

  • Echo Delay (τ): 100 µs.[2]

  • Recycle Delay: 0.5-2 s.

  • Number of Scans: 10,000 to >100,000 due to the low sensitivity.

  • Chemical Shift Referencing: Use an external standard of TiCl₄ (0 ppm).

Protocol 4: 2D ³¹P-³¹P Homonuclear Correlation Solid-State NMR

This protocol is for acquiring a 2D ³¹P-³¹P Nuclear Overhauser Effect Spectroscopy (NOESY)-type spectrum to probe spatial proximities between phosphorus atoms.

Instrumentation:

  • Solid-state NMR spectrometer with 2D capabilities.

  • MAS probe.

Sample Preparation:

  • As described in Protocol 2.

NMR Acquisition Parameters:

  • Pulse Sequence: 2D NOESY-type pulse sequence with t₁ incrementation.

  • MAS Rate: 10-15 kHz.

  • Mixing Time: 100 ms to 5 s, a range of mixing times should be tested to observe the build-up of cross-peaks.

  • Recycle Delay: 60-120 s.

  • Number of t₁ increments: 128-256.

  • Number of Scans per t₁ increment: 64-256.

Mandatory Visualization

The following diagrams illustrate key workflows and relationships in the solid-state NMR analysis of this compound.

experimental_workflow cluster_synthesis Sample Synthesis cluster_nmr Solid-State NMR Analysis cluster_analysis Data Analysis & Interpretation synthesis Synthesis of TiP Phases (e.g., α-TiP, Amorphous) p31_mas 31P MAS NMR synthesis->p31_mas Characterize P environments ti4749_static 47/49Ti Static NMR synthesis->ti4749_static Characterize Ti environments p31_2d 2D 31P-31P Correlation p31_mas->p31_2d Probe P-P proximity spectral_analysis Spectral Analysis (Chemical Shifts, Cq, η) p31_mas->spectral_analysis ti4749_static->spectral_analysis p31_2d->spectral_analysis structural_char Structural Characterization (Phase ID, Coordination) spectral_analysis->structural_char

Experimental workflow for ssNMR of titanium phosphate.

TiP_Phases_NMR cluster_phases This compound Phases cluster_nmr Solid-State NMR Observables alpha_tip α-Ti(HPO₄)₂·H₂O p31_sharp Sharp 31P Resonances alpha_tip->p31_sharp Crystalline order ti_quad Distinct 47/49Ti Quadrupolar Parameters alpha_tip->ti_quad amorphous_tip Amorphous TiP p31_broad Broad 31P Resonance amorphous_tip->p31_broad Disordered structure ltp Linked TiP (LTP) p31_multiple Multiple 31P Resonances ltp->p31_multiple Multiple P sites ltp->ti_quad

Relationship between TiP phases and ssNMR observables.

References

Application Note: Titanium(IV) Phosphate for Efficient Heavy Metal Ion Removal

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Heavy metal contamination of water sources is a critical environmental and health issue, necessitating the development of effective and efficient remediation technologies. Among various methods, adsorption is considered a promising technique due to its operational simplicity and high efficiency.[1] Titanium(IV) phosphate (TiP) has emerged as a highly effective inorganic ion-exchanger for the removal of heavy metal ions from aqueous solutions.[2][3] Its high selectivity, rapid kinetics, and excellent ion-exchange capacity make it a suitable candidate for treating industrial wastewater.[2][4]

This document provides detailed protocols for the synthesis, characterization, and application of amorphous this compound as an adsorbent for heavy metal ions such as Lead (Pb²⁺), Cadmium (Cd²⁺), Zinc (Zn²⁺), Copper (Cu²⁺), Cobalt (Co²⁺), and Nickel (Ni²⁺). The primary removal mechanism is ion-exchange, facilitated by the acidic phosphate groups (–HPO₄ and –H₂PO₄) on the material's surface.[2][5]

Quantitative Data Summary

The performance of this compound and its composites in removing various heavy metal ions is summarized below. Adsorption capacity is highly dependent on experimental conditions such as pH, temperature, and initial ion concentration.

Table 1: Adsorption Capacities for Various Heavy Metal Ions
Heavy Metal IonAdsorbentMax. Adsorption Capacity (mg/g)Adsorption Capacity (mmol/g)Optimal pHContact Time (min)Reference
Lead (Pb²⁺)Phosphate-modified TiO₂ (PCM)204.34~0.986-< 60[6]
Lead (Pb²⁺)Amorphous TiP-1.95-5-10[4]
Cobalt (Co²⁺)Phosphate-modified TiO₂170.17~2.888--[6]
Copper (Cu²⁺)Phosphate-modified TiO₂ (TiPh)30.12-5.8120[6]
Copper (Cu²⁺)Phosphate-modified TiO₂ (TiPh)-0.91-10-40[7]
Cobalt (Co²⁺)Phosphate-modified TiO₂ (TiPh)-0.59-10-40[7]
Nickel (Ni²⁺)Phosphate-modified TiO₂ (TiPh)-0.51-10-40[7]
Zinc (Zn²⁺)Amorphous TiP---< 20[4][5]
Cadmium (Cd²⁺)Amorphous TiP---< 20[5]

Note: Adsorption capacities can vary significantly based on the specific synthesis method and experimental conditions.

Experimental Protocols

Protocol 1: Synthesis of Amorphous this compound (TiP)

This protocol describes a common method for synthesizing amorphous TiP suitable for heavy metal adsorption.[6][7]

Materials:

  • Titanium(IV) isopropoxide (or Tetrabutyl titanate)

  • Phosphoric acid (H₃PO₄), 85%

  • Deionized water

  • Ethanol

Procedure:

  • Prepare an aqueous solution of phosphoric acid. The molar ratio of P₂O₅:TiO₂ is a critical parameter and can be varied to optimize adsorbent properties.[2]

  • Slowly add titanium(IV) isopropoxide to the stirred phosphoric acid solution. A white precipitate will form immediately.

  • Continue stirring the mixture vigorously for 2-4 hours at room temperature. For some synthesis variations, heating at 50-80°C may be applied to influence the material's properties.[2][8]

  • Age the resulting gel-like precipitate for 12-24 hours without stirring.

  • Separate the precipitate by filtration or centrifugation.

  • Wash the solid product repeatedly with deionized water until the pH of the wash water is neutral (pH ~6-7). This step is crucial to remove excess acid.

  • Dry the washed precipitate in an oven at 80-100°C for 12 hours to obtain the final amorphous this compound powder.

  • Store the dried adsorbent in a desiccator.

Protocol 2: Characterization of this compound

To understand the adsorbent's properties, the following characterization techniques are recommended:

  • X-ray Diffraction (XRD): To confirm the amorphous nature of the synthesized material.[8][9]

  • Scanning Electron Microscopy (SEM): To observe the surface morphology and particle size.[8]

  • Fourier-Transform Infrared Spectroscopy (FTIR): To identify the functional groups, particularly the P-O and Ti-O bonds, which are crucial for the adsorption process.[5]

  • Brunauer-Emmett-Teller (BET) Analysis: To determine the surface area and pore size distribution of the adsorbent.[2]

Protocol 3: Batch Adsorption Experiments

This protocol outlines the procedure for evaluating the heavy metal removal efficiency of the synthesized TiP.

Procedure:

  • Prepare Stock Solutions: Prepare a 1000 mg/L stock solution of the target heavy metal ion (e.g., Pb(NO₃)₂, CdCl₂) in deionized water. Prepare working solutions of desired concentrations (e.g., 10-500 mg/L) by diluting the stock solution.

  • Adsorption Test:

    • Add a known amount of TiP adsorbent (e.g., 0.05 g) to a series of flasks containing a fixed volume of the heavy metal solution (e.g., 50 mL).[8]

    • Adjust the initial pH of the solutions to the desired value using dilute HCl or NaOH. The optimal pH for adsorption is a critical parameter to investigate.[6][10]

    • Agitate the flasks on a mechanical shaker at a constant speed (e.g., 150 rpm) and temperature for a predetermined contact time. Kinetic studies show equilibrium is often reached within 10-60 minutes.[6][7]

  • Sample Analysis:

    • After agitation, separate the adsorbent from the solution by filtration or centrifugation.

    • Measure the final concentration of the heavy metal ion in the supernatant using Atomic Absorption Spectroscopy (AAS) or Inductively Coupled Plasma-Mass Spectrometry (ICP-MS).

  • Calculate Adsorption Capacity:

    • The amount of metal ion adsorbed at equilibrium (qₑ, in mg/g) is calculated using the following equation: qₑ = (C₀ - Cₑ) * V / m Where:

      • C₀ = Initial metal ion concentration (mg/L)[8]

      • Cₑ = Equilibrium metal ion concentration (mg/L)[8]

      • V = Volume of the solution (L)[8]

      • m = Mass of the adsorbent (g)[8]

Protocol 4: Adsorbent Regeneration

TiP can be regenerated and reused for multiple cycles, which is crucial for its cost-effectiveness.

Procedure:

  • After the adsorption experiment, collect the metal-laden TiP adsorbent.

  • Wash the adsorbent with a dilute acid solution, such as 0.1 M - 0.2 M HCl, to desorb the bound metal ions.[5][6]

  • Agitate the mixture for 30-60 minutes.

  • Separate the adsorbent by filtration.

  • Wash the regenerated adsorbent thoroughly with deionized water until the filtrate is neutral.

  • Dry the regenerated TiP in an oven at 80-100°C.

  • The regenerated adsorbent can now be reused for subsequent adsorption cycles. The efficiency of the regenerated material should be tested to evaluate its stability.

Visualized Workflows and Relationships

Experimental Workflow Diagram

G cluster_synthesis Synthesis & Preparation cluster_characterization Characterization cluster_adsorption Adsorption Studies cluster_regeneration Regeneration s1 Precursor Mixing (Ti-source + H₃PO₄) s2 Precipitation & Aging s1->s2 s3 Washing & Drying s2->s3 s4 Amorphous TiP Powder s3->s4 c1 XRD s4->c1 c2 SEM s4->c2 c3 FTIR s4->c3 c4 BET s4->c4 a2 Batch Adsorption (TiP + Solution) s4->a2 Add Adsorbent a1 Prepare Metal Solution a1->a2 a3 Solid-Liquid Separation a2->a3 a4 Analyze Supernatant (AAS/ICP-MS) a3->a4 r1 Spent Adsorbent a3->r1 r2 Acid Elution (HCl) r1->r2 r3 Washing & Drying r2->r3 r4 Regenerated TiP r3->r4 r4->a2 Reuse

Caption: Experimental workflow for heavy metal removal using this compound.

Factors Affecting Adsorption Efficiency

G center Adsorption Efficiency pH Solution pH pH->center Affects surface charge & metal speciation time Contact Time time->center Determines equilibrium state conc Initial Ion Concentration conc->center Provides driving force for mass transfer temp Temperature temp->center Influences kinetics & thermodynamics dose Adsorbent Dose dose->center Determines number of available active sites

Caption: Key parameters influencing the efficiency of heavy metal adsorption by TiP.

References

Application Notes and Protocols: Titanium(IV) Phosphate as a Catalyst for Oxidation Reactions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of titanium(IV) phosphate as a catalyst in various oxidation reactions. The following sections detail the synthesis of the catalyst, and its application in the oxidation of sulfides, alcohols, and ketones, including detailed experimental protocols and quantitative data.

Catalyst Preparation: this compound

This compound can be synthesized in both amorphous and crystalline forms. The choice of synthesis method can influence the catalyst's surface area, acidity, and overall catalytic activity.

Synthesis of Amorphous this compound

Amorphous this compound is often favored for its high surface area. One common method involves the precipitation from titanium tetrachloride and phosphoric acid.

Protocol:

  • Dissolve 19 grams of titanium tetrachloride (TiCl₄) in 500 mL of 1N hydrochloric acid (HCl).

  • In a separate beaker, dilute 24 grams of 85% phosphoric acid (H₃PO₄) with 500 mL of distilled water.

  • Mix the two solutions at room temperature with constant stirring. A precipitate will begin to form immediately.

  • Adjust the pH of the resulting suspension to 5.0 by the gradual addition of concentrated ammonia water.

  • Allow the mixture to stand for 24 hours to ensure complete precipitation.

  • Separate the precipitate by filtration.

  • Wash the precipitate thoroughly with distilled water to remove any unreacted reagents and by-products.

  • Dry the washed precipitate at 300°C for one hour.[1]

  • The resulting amorphous this compound typically possesses a high specific surface area (e.g., 169 m²/g).[1]

Diagram: Synthesis of Amorphous this compound

G cluster_reactants Reactants cluster_process Process cluster_product Product TiCl4 Titanium Tetrachloride (TiCl₄) in HCl Mixing Mixing & Precipitation TiCl4->Mixing H3PO4 Phosphoric Acid (H₃PO₄) in H₂O H3PO4->Mixing pH_Adjustment pH Adjustment to 5.0 (Ammonia Water) Mixing->pH_Adjustment Stirring Aging Aging (24h) pH_Adjustment->Aging Filtration Filtration & Washing Aging->Filtration Drying Drying (300°C) Filtration->Drying Catalyst Amorphous this compound Drying->Catalyst

Caption: Workflow for the synthesis of amorphous this compound.

Synthesis of Crystalline this compound (α-Ti(HPO₄)₂·H₂O)

Crystalline phases of this compound can be obtained through methods such as the oxidation of titanium(III) in phosphoric acid.

Protocol:

  • Prepare a solution of titanium(III) in 15 M phosphoric acid (H₃PO₄).

  • Heat the solution to 140°C to induce the oxidation of Ti(III) to Ti(IV) and facilitate the crystallization of the product.[2]

  • The resulting precipitate is α-titanium bis(monohydrogen phosphate) monohydrate (α-Ti(HPO₄)₂·H₂O).

  • Isolate the crystalline product by filtration, wash with water, and dry appropriately.

Catalytic Oxidation Reactions

This compound and its derivatives are effective catalysts for a range of oxidation reactions, utilizing common and environmentally benign oxidants like hydrogen peroxide (H₂O₂).

Oxidation of Sulfides to Sulfoxides

While direct use of this compound is plausible, a highly effective related catalyst involves titanium species supported on a high-surface-area material like graphene oxide. This approach enhances catalyst stability and reusability.

Reaction: Selective oxidation of arylalkyl sulfides to the corresponding sulfoxides.

Catalyst: Graphene oxide foam supported titanium sulfate [Ti(SO₄)₂@GOF].[3]

Protocol:

  • To a solution of the sulfide (e.g., methylphenyl sulfide, 6.45 mmol) in a suitable solvent (e.g., 10 mL of methanol), add the Ti(SO₄)₂@GOF catalyst (e.g., 20 mg).

  • Slowly add 30 wt% hydrogen peroxide (H₂O₂) (1.01 equivalents) to the reaction mixture.

  • Stir the reaction at room temperature and monitor its progress by thin-layer chromatography (TLC).

  • Upon completion, the catalyst can be recovered by filtration for reuse.

  • The product can be purified by column chromatography on silica gel.

Quantitative Data:

SubstrateProductYield (%)
Methylphenyl sulfideMethylphenyl sulfoxide98

Data sourced from a study on Ti(SO₄)₂@GOF, a related titanium-based catalyst.[3]

Diagram: Oxidation of Sulfides

G cluster_input Inputs cluster_reaction Reaction cluster_output Outputs Sulfide Sulfide Substrate ReactionVessel Reaction at Room Temperature Sulfide->ReactionVessel Catalyst Ti-based Catalyst Catalyst->ReactionVessel H2O2 Hydrogen Peroxide (H₂O₂) H2O2->ReactionVessel Solvent Solvent (e.g., Methanol) Solvent->ReactionVessel Sulfoxide Sulfoxide Product ReactionVessel->Sulfoxide Purification RecoveredCatalyst Recovered Catalyst ReactionVessel->RecoveredCatalyst Filtration

References

Application Notes and Protocols for Titanium(IV) Phosphate in Environmental Remediation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Titanium(IV) phosphate (TiP) and its composites have emerged as versatile materials in environmental remediation, demonstrating high efficacy in the removal of heavy metal ions, radionuclides, and in the photocatalytic degradation of organic pollutants.[1][2][3] The unique properties of this compound, including its high ion-exchange capacity, chemical stability, and photocatalytic potential, make it a subject of significant interest for wastewater treatment and environmental cleanup applications.[2][4] The performance of TiP is highly dependent on its synthesis conditions, which influence its structural characteristics, such as the presence of –HPO4 and –H2PO4 ion-exchange units.[1][2]

These application notes provide detailed protocols for the synthesis of amorphous this compound and its application in heavy metal adsorption and photocatalytic degradation of organic pollutants.

Data Presentation

Heavy Metal Adsorption Capacities of this compound
Heavy Metal IonAdsorbentAdsorption CapacityExperimental ConditionsReference
Copper (Cu²⁺)Phosphate-modified TiO₂ (TiPh)9.1 x 10⁻⁴ mol/g42% ethanol aqueous solution[5]
Cobalt (Co²⁺)Phosphate-modified TiO₂ (TiPh)5.9 x 10⁻⁴ mol/g42% ethanol aqueous solution[5]
Nickel (Ni²⁺)Phosphate-modified TiO₂ (TiPh)5.1 x 10⁻⁴ mol/g42% ethanol aqueous solution[5]
Zinc (Zn²⁺)nano-TiO₂ with phosphate588.3 mg/gAqueous solution[2]
Cadmium (Cd²⁺)nano-TiO₂ with phosphate434.8 mg/gAqueous solution[2]
Lead (Pb²⁺)Mesoporous titanium phosphate1.95 mmol/gAqueous solution[5]
Photocatalytic Degradation Efficiency
Organic PollutantPhotocatalystDegradation EfficiencyExperimental ConditionsReference
Methylene BlueN-TiO₂/MoS₂99%Visible light irradiation[6]
Basic Red 46 (BR46)TiO₂–clay nanocomposite-UV irradiation in a rotary photoreactor[7]

Experimental Protocols

Protocol 1: Synthesis of Amorphous this compound

This protocol describes the synthesis of amorphous this compound via a precipitation method, suitable for producing materials for heavy metal adsorption.[8][9]

Materials:

  • Titanium(IV) source (e.g., Titanium tetrachloride (TiCl₄) or Titanyl sulfate (TiOSO₄))

  • Phosphoric acid (H₃PO₄)

  • Ammonium hydroxide (NH₄OH) or Sodium hydroxide (NaOH) for pH adjustment

  • Deionized water

  • Beakers and flasks

  • Magnetic stirrer and hotplate

  • Filtration apparatus (e.g., Buchner funnel with vacuum flask)

  • Drying oven

Procedure:

  • Preparation of Titanium Solution: Prepare a solution of the titanium(IV) precursor. For example, slowly add a calculated amount of TiCl₄ to chilled deionized water with vigorous stirring to form a titanyl chloride solution. Alternatively, dissolve TiOSO₄ in dilute sulfuric acid.[8]

  • Precipitation: While stirring vigorously, add a solution of phosphoric acid to the titanium solution. The molar ratio of P₂O₅:TiO₂ is a critical parameter influencing the material's properties and should be controlled based on the desired characteristics.[1]

  • pH Adjustment: Adjust the pH of the mixture by the dropwise addition of a base (e.g., NH₄OH or NaOH) until a precipitate is formed. The final pH affects the surface charge and ion-exchange properties of the TiP.

  • Aging the Precipitate: Continue stirring the suspension for a predetermined period (e.g., 1-2 hours) at a constant temperature (e.g., 60-80°C) to allow for the aging of the precipitate.[6]

  • Washing: Filter the precipitate and wash it repeatedly with deionized water to remove any unreacted precursors and by-products.

  • Drying: Dry the washed precipitate in an oven at a temperature of approximately 80-100°C overnight to obtain the amorphous this compound powder.

Protocol 2: Batch Adsorption of Heavy Metals

This protocol outlines a standard batch experiment to evaluate the heavy metal adsorption capacity of synthesized this compound.

Materials:

  • Synthesized this compound (adsorbent)

  • Stock solutions of heavy metal salts (e.g., CuSO₄, Pb(NO₃)₂, CdCl₂) of known concentration

  • Deionized water

  • pH meter

  • Orbital shaker or magnetic stirrer

  • Centrifuge or filtration apparatus

  • Inductively Coupled Plasma-Optical Emission Spectrometry (ICP-OES) or Atomic Absorption Spectroscopy (AAS) for metal concentration analysis

Procedure:

  • Preparation of Working Solutions: Prepare a series of heavy metal solutions of varying concentrations by diluting the stock solution with deionized water.

  • Adsorption Experiment:

    • Accurately weigh a specific amount of this compound adsorbent (e.g., 0.1 g) and place it into a series of flasks or vials.

    • Add a known volume (e.g., 50 mL) of the heavy metal working solutions to each flask.

    • Adjust the initial pH of the solutions to the desired value using dilute HCl or NaOH.

    • Seal the flasks and place them on an orbital shaker at a constant speed and temperature for a specified contact time (e.g., 24 hours to ensure equilibrium).

  • Sample Analysis:

    • After the desired contact time, separate the adsorbent from the solution by centrifugation or filtration.

    • Determine the final concentration of the heavy metal in the supernatant using ICP-OES or AAS.

  • Data Analysis:

    • Calculate the amount of heavy metal adsorbed per unit mass of adsorbent (qₑ, in mg/g) using the following equation: qₑ = (C₀ - Cₑ) * V / m where C₀ and Cₑ are the initial and equilibrium concentrations of the heavy metal (mg/L), V is the volume of the solution (L), and m is the mass of the adsorbent (g).

    • Analyze the data using adsorption isotherm models (e.g., Langmuir, Freundlich) to determine the maximum adsorption capacity and understand the adsorption mechanism.

Protocol 3: Photocatalytic Degradation of Organic Pollutants

This protocol describes a typical experiment for assessing the photocatalytic activity of this compound for the degradation of an organic pollutant, such as a dye.

Materials:

  • Synthesized this compound (photocatalyst)

  • Model organic pollutant (e.g., Methylene Blue, Rhodamine B)

  • Photoreactor equipped with a light source (e.g., UV lamp or solar simulator)

  • Magnetic stirrer

  • UV-Vis Spectrophotometer for measuring pollutant concentration

  • Deionized water

Procedure:

  • Catalyst Suspension:

    • Disperse a specific amount of the this compound photocatalyst (e.g., 0.5 g/L) in a known volume of an aqueous solution of the organic pollutant with a specific initial concentration.

  • Adsorption-Desorption Equilibrium:

    • Stir the suspension in the dark for a period (e.g., 30-60 minutes) to establish adsorption-desorption equilibrium between the photocatalyst surface and the pollutant molecules.

  • Photocatalytic Reaction:

    • Expose the suspension to a light source (UV or visible, depending on the catalyst's properties) while continuously stirring.

    • Collect aliquots of the suspension at regular time intervals.

  • Sample Analysis:

    • Immediately after collection, centrifuge or filter the aliquots to remove the photocatalyst particles.

    • Measure the absorbance of the supernatant at the maximum wavelength of the pollutant using a UV-Vis spectrophotometer.

  • Data Analysis:

    • Calculate the degradation efficiency of the pollutant at each time point using the following equation: Degradation (%) = ((A₀ - Aₜ) / A₀) * 100 where A₀ is the initial absorbance (after establishing adsorption-desorption equilibrium) and Aₜ is the absorbance at time t.

    • Analyze the kinetics of the photocatalytic degradation, often modeled using pseudo-first-order kinetics.

Visualizations

Synthesis and Application Workflow

G cluster_synthesis Synthesis of Amorphous TiP cluster_application Environmental Remediation Applications Titanium(IV) Precursor Titanium(IV) Precursor Precipitation Precipitation Titanium(IV) Precursor->Precipitation Phosphoric Acid Phosphoric Acid Phosphoric Acid->Precipitation pH Adjustment pH Adjustment Precipitation->pH Adjustment Aging Aging pH Adjustment->Aging Washing & Drying Washing & Drying Aging->Washing & Drying Amorphous TiP Powder Amorphous TiP Powder Washing & Drying->Amorphous TiP Powder Heavy Metal Adsorption Heavy Metal Adsorption Amorphous TiP Powder->Heavy Metal Adsorption Batch Experiments Photocatalytic Degradation Photocatalytic Degradation Amorphous TiP Powder->Photocatalytic Degradation Photoreactor

Caption: Workflow for synthesis and application of amorphous TiP.

Mechanism of Heavy Metal Adsorption

G TiP_Surface Titanium Phosphate Surface (-Ti-OH, -P-OH groups) Adsorbed_Complex Surface Adsorbed Complex (-Ti-O-M, -P-O-M) TiP_Surface->Adsorbed_Complex Ion Exchange Heavy_Metal Heavy Metal Cation (Mⁿ⁺) in Aqueous Solution Heavy_Metal->Adsorbed_Complex Complexation Protons Protons (H⁺) Released into Solution Adsorbed_Complex->Protons

Caption: Ion exchange and complexation in heavy metal adsorption.

Photocatalytic Degradation Pathway

G cluster_photocatalysis Photocatalytic Process Light Light (hν) TiP This compound Light->TiP e_h_pair Electron-Hole Pair (e⁻ + h⁺) TiP->e_h_pair Excitation Radicals Reactive Oxygen Species (•OH, •O₂⁻) e_h_pair->Radicals Reaction with H₂O/O₂ Degradation Degradation Products (CO₂, H₂O, etc.) Radicals->Degradation Pollutant Organic Pollutant Pollutant->Degradation Oxidation by Radicals

References

Application Notes and Protocols: Titanium(IV) Phosphate in Wastewater Treatment

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Titanium(IV) phosphate (TiP) and its composites have emerged as highly effective materials for the treatment of wastewater contaminated with heavy metals and organic pollutants.[1][2][3] Their high ion-exchange capacity, photocatalytic activity, chemical stability, and potential for regeneration make them promising candidates for environmental remediation applications.[1][4] This document provides detailed application notes, experimental protocols, and performance data for the use of this compound in wastewater treatment.

Data Presentation

Adsorption of Heavy Metals

The adsorption capacity of various this compound-based materials for different heavy metal ions is summarized in Table 1. The data highlights the influence of the material's composition and the experimental conditions on its performance.

Table 1: Adsorption Capacities of this compound Materials for Heavy Metal Ions

Adsorbent MaterialPollutantAdsorption Capacity (mg/g)Optimal pHContact Time (min)Reference
Amorphous TiPPb(II)Not specified6.0< 10[5]
Amorphous TiPZn(II)Not specified7.0< 10[5]
Amorphous TiPCd(II)Not specifiedNot specified-[1]
Amorphous Tin(VI) Hydrogen PhosphatePb(II)373 (1.801 mmol/g)5.0180[6]
Amorphous Tin(VI) Hydrogen PhosphateCu(II)154 (2.425 mmol/g)5.0180[6]
Amorphous Tin(VI) Hydrogen PhosphateZn(II)39 (0.600 mmol/g)5.5180[6]
α-Ti(HPO₄)₂·H₂OEu(III)40.6Not specifiedEquilibrium[7]
Ti-AM NanocompositePb(II)98.85.5-[8]
Phosphate-modified TiO₂Cu(II)57.8 (0.91 mmol/g)Not specified10-40[3]
Phosphate-modified TiO₂Co(II)34.8 (0.59 mmol/g)Not specified10-40[3]
Phosphate-modified TiO₂Ni(II)29.9 (0.51 mmol/g)Not specified10-40[3]
Reduced Graphene Oxide@Titanate HybridsPb(II)530.55.0-[6]
Reduced Graphene Oxide@Titanate HybridsCd(II)2015.0-[6]
Reduced Graphene Oxide@Titanate HybridsCu(II)130.55.0-[6]
Photocatalytic Degradation of Organic Dyes

This compound-based materials also exhibit significant photocatalytic activity for the degradation of organic dyes. Table 2 summarizes the removal efficiency for various dyes.

Table 2: Photocatalytic Degradation of Organic Dyes by this compound Materials

PhotocatalystDyeRemoval Efficiency (%)Irradiation Time (min)Light SourceReference
TiO₂/PhosphateMethylene Blue99Not specifiedUV[5]
TiO₂/PhosphateMethyl Orange88Not specifiedUV[5]
TiO₂/AC (4:1)Methylene Blue96.630UV-Vis[9]
TiO₂/LDHsMethylene Blue98.270Simulated Sunlight[10]
TiO₂ filmRhodamine B (15 mg/L)~10030UV[11]
TiO₂-UV100Reactive Blue 49~98 (TOC removal)180Sunlight[12]
TiO₂-P25Reactive Blue 49~85 (TOC removal)180Sunlight[12]

Experimental Protocols

Synthesis of this compound Materials

Protocol 1: Synthesis of Amorphous this compound [13]

This protocol describes a cost-effective method for synthesizing amorphous this compound.

Materials:

  • Titanium oxide (TiO₂)

  • Ammonium sulfate ((NH₄)₂SO₄)

  • Sulfuric acid (H₂SO₄, 98%)

  • Phosphoric acid (H₃PO₄, 35.8%)

  • Distilled water

Procedure:

  • Preparation of Titanyl Sulfate Solution:

    • Mix 50 g of titanium oxide with 500 g of ammonium sulfate and 1.0 L of sulfuric acid.

    • Gradually heat the mixture to 200°C with continuous stirring until a clear solution of titanyl sulfate is obtained.

  • Precipitation of this compound:

    • In a reactor, mix a calculated amount of 35.8% phosphoric acid with the appropriate amount of the prepared titanyl sulfate solution.

    • Maintain the reaction temperature at 65°C.

    • Stir the mixture at 400 rpm.

    • Add the phosphoric acid over a period of 5 minutes.

    • Allow the reaction to proceed for 30 minutes.

  • Washing and Drying:

    • Filter the resulting precipitate using a vacuum pump.

    • Wash the precipitate thoroughly with distilled water.

    • Dry the amorphous this compound particles in an oven.

Protocol 2: Synthesis of Crystalline α-Ti(HPO₄)₂·H₂O [7]

This protocol details the synthesis of crystalline α-titanium(IV) phosphate by direct chemical precipitation.

Materials:

  • Titanium(IV) chloride (TiCl₄), concentrated solution

  • Phosphoric acid (H₃PO₄), concentrated solution

  • Distilled water

Procedure:

  • Precipitation:

    • Prepare a solution with a stoichiometric Ti/P ratio of 1:2 by mixing concentrated TiCl₄ and H₃PO₄.

    • The precipitation reaction will occur upon mixing.

  • Washing and Drying:

    • Filter the precipitate.

    • Wash the crystalline solid extensively with distilled water to remove unreacted precursors and byproducts.

    • Dry the synthesized α-Ti(HPO₄)₂·H₂O.

Protocol 3: Preparation of Titanium Phosphate/Activated Carbon (TiP/AC) Composite [14]

This protocol describes the synthesis of a TiP composite supported on activated carbon.

Materials:

  • Titanium(IV) chloride (TiCl₄)

  • Phosphoric acid (H₃PO₄)

  • Activated Carbon (AC)

  • A basic medium (e.g., NaOH solution)

  • Distilled water

Procedure:

  • Hydrolysis of TiCl₄:

    • Hydrolyze TiCl₄ in a basic medium in the presence of activated carbon under vigorous stirring. This will form titanium oxyhydroxide on the surface of the activated carbon.

  • Reaction with Phosphoric Acid:

    • Add phosphoric acid to the mixture to react with the titanium oxyhydroxide, forming this compound on the activated carbon support.

  • Washing and Drying:

    • Wash the resulting TiP/AC composite with distilled water until the pH of the filtrate is neutral (around 3).[14]

    • Dry the composite in an oven at 100°C.[14]

Wastewater Treatment Experiments

Protocol 4: Batch Adsorption of Heavy Metals [15][16]

This protocol outlines a general procedure for evaluating the adsorption of heavy metals from an aqueous solution.

Materials:

  • This compound adsorbent

  • Stock solution of the target heavy metal ion (e.g., Cd(NO₃)₂, Pb(NO₃)₂)

  • Distilled water

  • HCl and NaOH solutions for pH adjustment

  • Conical flasks

  • Shaker

Procedure:

  • Preparation of Metal Ion Solutions:

    • Prepare a series of standard solutions of the heavy metal ion with varying concentrations (e.g., 10, 25, 50, 75, 100 mg/L) from the stock solution.[17]

  • Adsorption Experiment:

    • Add a specific amount of the this compound adsorbent (e.g., 0.1 g) to a series of conical flasks.

    • Add a fixed volume of the metal ion solution (e.g., 50 mL) to each flask.

    • Adjust the initial pH of the solutions to the desired value using HCl or NaOH.

    • Place the flasks on a shaker and agitate at a constant speed (e.g., 200 rpm) for a predetermined contact time (e.g., 2 hours).

  • Analysis:

    • After the desired contact time, filter the suspension to separate the adsorbent.

    • Analyze the concentration of the heavy metal ion in the filtrate using an appropriate analytical technique, such as Atomic Absorption Spectroscopy (AAS) or Inductively Coupled Plasma-Optical Emission Spectrometry (ICP-OES).

    • Calculate the amount of metal adsorbed per unit mass of adsorbent (qₑ) and the removal efficiency.

Protocol 5: Photocatalytic Degradation of Organic Dyes [18][19][20]

This protocol provides a general method for assessing the photocatalytic degradation of organic dyes.

Materials:

  • This compound photocatalyst

  • Stock solution of the target organic dye (e.g., Methylene Blue, Rhodamine B)

  • Distilled water

  • Photoreactor equipped with a light source (e.g., UV lamp, simulated sunlight)

  • Magnetic stirrer

  • Spectrophotometer

Procedure:

  • Preparation of Dye Solution:

    • Prepare a dye solution of a known initial concentration (e.g., 20 ppm) from the stock solution.[19]

  • Photocatalytic Reaction:

    • Add a specific amount of the this compound photocatalyst (e.g., 10 mg) to a fixed volume of the dye solution (e.g., 500 mL) in the photoreactor.[19]

    • Stir the suspension in the dark for a period (e.g., 30 minutes) to establish adsorption-desorption equilibrium.

    • Turn on the light source to initiate the photocatalytic reaction.

  • Analysis:

    • At regular time intervals, withdraw a small aliquot of the suspension.

    • Centrifuge or filter the aliquot to remove the photocatalyst particles.

    • Measure the absorbance of the supernatant at the maximum wavelength of the dye using a spectrophotometer.

    • Calculate the degradation efficiency over time.

Protocol 6: Regeneration and Reusability of this compound Adsorbent [1][8]

This protocol describes a method for regenerating the adsorbent for multiple uses.

Materials:

  • Spent this compound adsorbent (after heavy metal adsorption)

  • HCl solution (e.g., 0.05 N or higher)[1][8]

  • NaOH solution (for pH neutralization if needed)

  • Distilled water

Procedure:

  • Desorption:

    • Wash the spent adsorbent with a dilute HCl solution to desorb the adsorbed heavy metal ions.

  • Washing and Neutralization:

    • Thoroughly wash the regenerated adsorbent with distilled water to remove excess acid and desorbed metal ions.

    • If necessary, neutralize the adsorbent with a dilute NaOH solution and then wash again with distilled water until the pH is neutral.

  • Drying:

    • Dry the regenerated adsorbent in an oven.

  • Reusability Test:

    • Use the regenerated adsorbent for a new cycle of heavy metal removal following Protocol 4.

    • Repeat the adsorption-regeneration cycle multiple times (e.g., up to six cycles) to evaluate the reusability and any loss in adsorption capacity.[8]

Mechanisms of Pollutant Removal and Visualization

Ion Exchange Mechanism for Heavy Metal Removal

The primary mechanism for heavy metal removal by this compound is ion exchange.[1] The protons of the phosphate and hydroxyl groups on the surface of the material can be exchanged for heavy metal cations in the wastewater.

Ion_Exchange_Mechanism cluster_surface Titanium Phosphate Surface cluster_solution Wastewater cluster_surface_after Surface after Exchange TiP_Surface ≡Ti-O-PO₃H₂ Proton H⁺(aq) TiP_Surface->Proton Proton Release TiP_Complex (≡Ti-O-PO₃)₂M Metal_Ion M²⁺(aq) Metal_Ion->TiP_Surface Adsorption

Ion exchange mechanism for heavy metal removal.
Photocatalytic Degradation of Organic Dyes

The photocatalytic activity of this compound is attributed to the generation of highly reactive oxygen species (ROS) upon irradiation with light of sufficient energy. These ROS then degrade the organic dye molecules.

Photocatalysis_Mechanism cluster_photocatalyst Titanium Phosphate Particle TiP TiP VB Valence Band (VB) CB Conduction Band (CB) Hole h⁺ VB->Hole Generation Electron e⁻ CB->Electron Generation Light Light (hν) Light->TiP Excitation O2 O₂ Electron->O2 H2O H₂O Hole->H2O Superoxide •O₂⁻ O2->Superoxide Reduction Hydroxyl_Radical •OH H2O->Hydroxyl_Radical Oxidation Dye Organic Dye Superoxide->Dye Hydroxyl_Radical->Dye Degradation_Products Degradation Products (CO₂, H₂O, etc.) Dye->Degradation_Products Oxidation

Photocatalytic degradation of organic dyes.
Experimental Workflow for Wastewater Treatment

The general workflow for treating wastewater using this compound is depicted below.

Wastewater_Treatment_Workflow Start Wastewater (with Pollutants) Add_TiP Add Titanium(IV) Phosphate Start->Add_TiP Mix Mixing / Agitation (Adsorption / Photocatalysis) Add_TiP->Mix Separate Solid-Liquid Separation (Filtration / Centrifugation) Mix->Separate Treated_Water Treated Water Separate->Treated_Water Spent_TiP Spent TiP Separate->Spent_TiP Regenerate Regeneration Spent_TiP->Regenerate Reuse Reuse Regenerate->Reuse Reuse->Add_TiP

General workflow for wastewater treatment.

Conclusion

This compound and its composites are versatile and efficient materials for the removal of a wide range of pollutants from wastewater. The provided protocols offer a foundation for researchers to synthesize these materials and evaluate their performance. The quantitative data and mechanistic insights further support their potential for practical environmental remediation applications. Further research can focus on optimizing the synthesis conditions to enhance the materials' properties and on scaling up the treatment processes for industrial applications.

References

Application Notes and Protocols: Titanium(IV) Phosphate for Radioactive Waste Separation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The management of radioactive waste, particularly high-level liquid waste (HLLW) generated from nuclear fuel reprocessing, presents a significant challenge due to the presence of long-lived, heat-emitting radionuclides such as Cesium-137 (¹³⁷Cs) and Strontium-90 (⁹⁰Sr). The effective separation of these radionuclides is crucial for reducing the volume and radiotoxicity of the waste, thereby facilitating safer long-term storage and disposal. Inorganic ion exchangers have garnered considerable attention for this purpose owing to their high selectivity, and thermal and radiation stability. Among these, amorphous titanium(IV) phosphate has emerged as a promising material for the selective removal of Cs⁺ and Sr²⁺ from acidic radioactive waste streams.

These application notes provide a comprehensive overview of the synthesis, characterization, and application of amorphous this compound for the separation of cesium and strontium from radioactive waste. Detailed experimental protocols for its synthesis, batch adsorption studies, and column chromatography are presented to guide researchers in their implementation.

Key Advantages of this compound

This compound possesses several key characteristics that make it a highly suitable material for the separation of radionuclides from radioactive waste streams.

Advantages cluster_0 Key Advantages of this compound Adv1 High Selectivity for Cs⁺ and Sr²⁺ Adv2 Excellent Radiation Stability Adv3 High Thermal and Chemical Stability Adv4 Effective in Acidic Media Adv5 Favorable Ion Exchange Kinetics Material Titanium(IV) Phosphate Material->Adv1 Material->Adv2 Material->Adv3 Material->Adv4 Material->Adv5

Caption: Key advantages of this compound for radioactive waste separation.

Data Presentation

The performance of this compound in separating cesium and strontium is quantified by several parameters, including the distribution coefficient (Kd), ion exchange capacity, and separation factor (α).

Table 1: Distribution Coefficients (Kd) of Cs⁺ and Sr²⁺ on this compound

The distribution coefficient (Kd) is a measure of the affinity of the adsorbent for a particular ion and is calculated using the following equation:

Kd (mL/g) = [(C₀ - Cₑ) / Cₑ] * (V / m)

Where C₀ is the initial concentration, Cₑ is the equilibrium concentration, V is the volume of the solution (mL), and m is the mass of the adsorbent (g).

RadionuclidepHCompeting IonsKd (mL/g)Reference
¹³⁷Cs4.0-10.0-> 10⁴[1]
⁹⁰SrNot Specified-1.6 x 10⁴ (in 0.01 M CaCl₂)[2]
Cs⁺4-7High salt530[2]
Sr²⁺4-7High salt840[2]
Cs⁺~7Na⁺, K⁺, Mg²⁺, Ca²⁺> 10³[3]
Sr²⁺~7Na⁺, K⁺, Mg²⁺, Ca²⁺> 10³[3]

Note: Kd values can vary significantly depending on the specific synthesis method of the this compound, the composition of the waste stream, and the experimental conditions.

Table 2: Ion Exchange Capacity of this compound

Ion exchange capacity refers to the maximum amount of an ion that can be taken up by a unit mass of the adsorbent.

IonAdsorbentCapacity (meq/g)Reference
Na⁺Amorphous TiP3.1 - 7.2[4]
Na⁺Amorphous TiP12.3 - 16.9[4]
Cs⁺Ti-Ca-Mg phosphates< 2.18 (mmol/g)[1]
Sr²⁺Ti-containing sorbents2.2 (mmol/g)[1]

Experimental Protocols

Protocol 1: Synthesis of Amorphous this compound

This protocol describes a co-precipitation method for synthesizing amorphous this compound.[5][6]

Materials:

  • Titanyl sulfate (TiOSO₄) solution

  • Phosphoric acid (H₃PO₄, 35.8%)

  • Deionized water

  • Stirring hotplate

  • Beakers

  • Filtration apparatus (e.g., Buchner funnel and filter paper)

  • Drying oven

Procedure:

  • In a beaker, prepare a solution of titanyl sulfate.

  • While stirring vigorously at 400 rpm, slowly add 35.8% phosphoric acid to the titanyl sulfate solution over a period of 5 minutes.

  • Heat the mixture to 65°C and maintain this temperature for 30 minutes with continuous stirring to allow for the precipitation of this compound.

  • After 30 minutes, stop heating and stirring and allow the precipitate to settle.

  • Separate the precipitate from the supernatant by filtration.

  • Wash the precipitate thoroughly with deionized water to remove any unreacted reagents.

  • Dry the resulting white solid in an oven at 80-100°C for 12-24 hours.

  • The final product is amorphous this compound powder.

Protocol 2: Batch Adsorption Experiments

This protocol outlines the procedure for determining the distribution coefficient (Kd) and adsorption capacity of this compound for Cs⁺ and Sr²⁺.

Materials:

  • Amorphous this compound powder

  • Stock solutions of non-radioactive CsCl and SrCl₂ (or radioactive tracers like ¹³⁷Cs and ⁹⁰Sr)

  • pH meter and buffers

  • Shaker or magnetic stirrer

  • Centrifuge

  • Analytical instrumentation for measuring ion concentrations (e.g., Atomic Absorption Spectroscopy (AAS), Inductively Coupled Plasma Mass Spectrometry (ICP-MS), or gamma spectroscopy for radioactive tracers)

Procedure:

  • Weigh a precise amount of amorphous this compound (e.g., 0.05 g) into a series of centrifuge tubes.

  • To each tube, add a known volume (e.g., 10 mL) of a solution containing a known initial concentration of Cs⁺ or Sr²⁺.

  • Adjust the pH of the solutions to the desired values (e.g., ranging from 2 to 10) using dilute HCl or NaOH.

  • Securely cap the tubes and place them on a shaker. Agitate the samples for a predetermined amount of time (e.g., 24 hours) to ensure equilibrium is reached.

  • After shaking, centrifuge the tubes to separate the solid adsorbent from the solution.

  • Carefully collect the supernatant and measure the final equilibrium concentration of Cs⁺ or Sr²⁺ using the appropriate analytical technique.

  • Calculate the amount of adsorbed ion per unit mass of adsorbent and the distribution coefficient (Kd) using the formulas provided earlier.

Protocol 3: Column Chromatography for Radionuclide Separation

This protocol describes the use of a packed column of this compound for the continuous separation of Cs⁺ and Sr²⁺ from a simulated waste solution.

Materials:

  • Amorphous this compound granules or powder

  • Chromatography column

  • Peristaltic pump

  • Simulated radioactive waste solution containing Cs⁺ and Sr²⁺

  • Eluent solution (e.g., dilute nitric acid)

  • Fraction collector

  • Analytical instrumentation for ion concentration measurement

Procedure:

  • Prepare a slurry of amorphous this compound in deionized water.

  • Carefully pack the chromatography column with the slurry to create a uniform adsorbent bed.

  • Wash the packed column with several bed volumes of deionized water to condition the adsorbent.

  • Using a peristaltic pump, pass the simulated radioactive waste solution through the column at a constant flow rate.

  • Collect the effluent from the column in fractions using a fraction collector.

  • Analyze the concentration of Cs⁺ and Sr²⁺ in each fraction to determine the breakthrough curves. The breakthrough point is when the concentration of the radionuclide in the effluent reaches a certain percentage (e.g., 5%) of the influent concentration.

  • Once the column is saturated, the adsorbed radionuclides can be eluted using an appropriate eluent, such as dilute nitric acid.

Workflow and Mechanisms

Experimental Workflow

The general workflow for utilizing this compound for radioactive waste separation involves several key stages, from material synthesis to the final separation and analysis.

Workflow cluster_0 Experimental Workflow A Synthesis of This compound B Material Characterization (XRD, SEM, etc.) A->B C Batch Adsorption Studies (Kd, Capacity) B->C D Column Chromatography Separation C->D E Analysis of Effluent (AAS, ICP-MS) D->E F Regeneration of Adsorbent (Optional) D->F

Caption: Experimental workflow for radioactive waste separation.

Ion Exchange Mechanism

The primary mechanism for the removal of Cs⁺ and Sr²⁺ by this compound is ion exchange. The protons of the phosphate groups on the surface of the material are exchanged for the cations in the radioactive waste solution.

Mechanism TiP Ti-O-PO₃H₂ (Titanium Phosphate Surface) Exchanged_Cs Ti-O-PO₃H(Cs) (Cesium Adsorbed) TiP->Exchanged_Cs + Cs⁺ Exchanged_Sr Ti-O-PO₃(Sr) (Strontium Adsorbed) TiP->Exchanged_Sr Cs Cs⁺ Sr Sr²⁺ H H⁺ Exchanged_Cs->H - H⁺ Exchanged_Sr->H - 2H⁺

Caption: Simplified ion exchange mechanism on this compound.

Conclusion

Amorphous this compound is a highly effective and robust material for the selective separation of cesium and strontium from radioactive waste streams. Its favorable properties, including high selectivity, radiation and chemical stability, and effectiveness in acidic conditions, make it a valuable tool for researchers and professionals in the field of nuclear waste management. The detailed protocols and data presented in these application notes provide a solid foundation for the implementation and further development of this compound-based separation technologies.

References

Preparation of Titanium(IV) Phosphate Supported Catalysts: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the preparation of titanium(IV) phosphate supported catalysts. These materials are of significant interest in various catalytic applications, including acid-catalyzed reactions, oxidation processes, and photocatalysis, owing to their tunable acidity, high thermal stability, and versatile structural properties. This guide offers a comparative overview of different synthesis methodologies, quantitative data on catalyst properties, and step-by-step experimental procedures.

Application Notes

This compound (TiP) supported catalysts are composite materials where active titanium phosphate species are dispersed on a high-surface-area support material, such as silica (SiO₂) or alumina (Al₂O₃). The support provides mechanical strength, enhances thermal stability, and increases the active surface area of the catalyst. The choice of preparation method significantly influences the physicochemical properties and, consequently, the catalytic performance of the final material. The most common synthesis routes include sol-gel, precipitation, and hydrothermal methods.

The sol-gel method offers excellent control over the catalyst's texture and composition, often resulting in materials with high surface area and uniform pore size distribution. This method involves the hydrolysis and condensation of titanium and phosphorus precursors to form a sol, which then gels and is subsequently dried and calcinated.

The precipitation technique is a widely used and relatively simple method where the active phase is precipitated onto the support from a solution of its precursor. The properties of the resulting catalyst are highly dependent on parameters such as pH, temperature, and precursor concentration.

Hydrothermal synthesis is carried out in an autoclave under elevated temperature and pressure. This method can lead to the formation of highly crystalline materials with unique morphologies and improved stability.

The selection of the appropriate synthesis method depends on the desired catalyst characteristics for a specific application. For instance, for reactions requiring high surface area and well-defined porosity, the sol-gel method is often preferred. For applications where high crystallinity is crucial, the hydrothermal method may be more suitable.

Data Presentation

The following tables summarize the quantitative data on the physicochemical properties and catalytic performance of this compound supported catalysts prepared by different methods.

CatalystPreparation MethodSupportBET Surface Area (m²/g)Pore Volume (cm³/g)Total Acidity (mmol/g)Reference
P-3Ti/SBA-15Sol-Gel (Grafting)SBA-15>300Not specifiedHigher than post-phosphated bulk titania[1]
Ti-SBA-15 (grafted)Sol-Gel (Grafting)SBA-15~450Not specifiedLewis acidity in water
TiO₂-HTHydrothermalNoneup to 134Larger than sol-gel samplesNot specified[2]
TiO₂-SGSol-GelNone67-81 (crystallinity %)Smaller than hydrothermal samplesNot specified[2]
TiP₂O₇Molten SaltNoneNot specifiedNot specifiedBrønsted acid sites[3]
CatalystReactionSubstrateConversion (%)Selectivity (%)Reaction ConditionsReference
P-3Ti/SBA-15Glucose to HMFGlucose~71 (HMF yield)Not specified160 °C, 150 min, water-mTHF biphasic system[1]
TiPO-nn-butane oxidationn-butane>5020 (maleic anhydride)Continuous flow, industrially relevant conditions[3]
TiO₂-HTPropene oxidationPropeneMore active than sol-gel and P25Not specifiedPhotocatalytic oxidation[2]
P90/UV/H₂O₂Phenol degradationPhenol100~70 (mineralization)3 hours, UV-LED irradiation

Experimental Protocols

Sol-Gel Synthesis of SBA-15 Supported this compound

This protocol describes the grafting of titanium phosphate onto a mesoporous silica (SBA-15) support.[1]

Materials:

  • SBA-15 silica

  • Titanium(IV) isopropoxide (Ti(OPr)₄)

  • Phosphoric acid (H₃PO₄)

  • Anhydrous toluene

  • Ethanol

Procedure:

  • Titania Grafting (Surface Sol-Gel Reaction):

    • Activate SBA-15 by heating at 120 °C under vacuum for 4 hours to remove adsorbed water.

    • Suspend the activated SBA-15 in anhydrous toluene.

    • Add a solution of Ti(OPr)₄ in toluene dropwise to the SBA-15 suspension under an inert atmosphere (e.g., nitrogen).

    • Stir the mixture at room temperature for 12 hours.

    • Filter the solid, wash with toluene and ethanol, and dry at 80 °C. This material is denoted as 1Ti/SBA-15.

    • For higher titania loading, the grafting cycle can be repeated. Before the next cycle, hydrolyze the grafted titania by treating with a water/ethanol mixture to generate surface Ti-OH groups.

  • Phosphation:

    • Disperse the titania-grafted SBA-15 (nTi/SBA-15) in an ethanol solution of phosphoric acid.

    • Stir the suspension at room temperature for 24 hours.

    • Filter the resulting solid, wash thoroughly with ethanol, and dry at 80 °C.

    • Calcination is typically performed at temperatures around 550 °C to obtain the final catalyst (P-nTi/SBA-15).

Hydrothermal Synthesis of this compound

This protocol describes the synthesis of unsupported titanium phosphate. This method can be adapted for supported catalysts by introducing the support material into the initial reaction mixture.

Materials:

  • Titanium source (e.g., titanium(IV) isopropoxide, titanium tetrachloride, or titanium lactate complex)

  • Phosphorus source (e.g., phosphoric acid or ammonium dihydrogen phosphate)

  • Deionized water

  • Urea (optional, as a precipitating agent)

Procedure:

  • Precursor Solution Preparation:

    • Prepare an aqueous solution of the titanium precursor.

    • Prepare a separate aqueous solution of the phosphorus precursor.

  • Mixing and Hydrothermal Treatment:

    • Add the phosphorus precursor solution to the titanium precursor solution under vigorous stirring. The Ti:P molar ratio is a critical parameter and should be controlled based on the desired phase of the final product.[4]

    • Transfer the resulting mixture to a Teflon-lined stainless-steel autoclave.

    • Heat the autoclave to the desired temperature (e.g., 180 °C) and maintain for a specific duration (e.g., 24-48 hours).[4]

  • Product Recovery:

    • After the hydrothermal treatment, allow the autoclave to cool down to room temperature.

    • Filter the solid product, wash it thoroughly with deionized water and ethanol.

    • Dry the final product in an oven at a temperature of 60-100 °C.

Precipitation Method for this compound Synthesis

This protocol outlines a general procedure for the synthesis of this compound via precipitation. For supported catalysts, the support material is typically suspended in the reaction medium before the precipitation is initiated.

Materials:

  • Titanium salt solution (e.g., titanium tetrachloride in HCl or titanyl sulfate)

  • Phosphoric acid (H₃PO₄) or a phosphate salt solution

  • Base for pH adjustment (e.g., ammonium hydroxide)

  • Support material (e.g., silica or alumina powder)

Procedure:

  • Support Suspension:

    • Disperse the support material in deionized water and stir vigorously to form a homogeneous suspension.

  • Precipitation:

    • Slowly add the titanium salt solution to the support suspension.

    • Concurrently, add the phosphoric acid or phosphate salt solution to the mixture.

    • Maintain a constant pH during the precipitation by the dropwise addition of a base (e.g., ammonium hydroxide). The final pH significantly influences the properties of the catalyst.

    • Continue stirring for several hours to ensure complete precipitation and aging of the precipitate.

  • Washing and Drying:

    • Filter the solid product and wash it extensively with deionized water to remove any residual ions.

    • Dry the catalyst in an oven, typically at 100-120 °C.

  • Calcination:

    • Calcine the dried powder in a furnace at a specific temperature (e.g., 400-600 °C) for several hours to obtain the final supported catalyst.

Visualizations

experimental_workflow cluster_synthesis Synthesis Method cluster_steps General Preparation Steps cluster_characterization Characterization cluster_testing Catalytic Testing synthesis_method Choose Synthesis Method sol_gel Sol-Gel synthesis_method->sol_gel e.g., Grafting precipitation Precipitation synthesis_method->precipitation e.g., Co-precipitation hydrothermal Hydrothermal synthesis_method->hydrothermal e.g., Autoclave precursors 1. Precursor Preparation (Ti & P sources, Support) mixing 2. Mixing & Reaction precursors->mixing aging 3. Aging/Crystallization mixing->aging separation 4. Separation (Filtration/Centrifugation) aging->separation washing 5. Washing separation->washing drying 6. Drying washing->drying calcination 7. Calcination drying->calcination characterization Physicochemical Characterization (XRD, BET, FTIR, etc.) calcination->characterization catalytic_test Catalytic Performance Evaluation characterization->catalytic_test

Caption: Experimental workflow for preparing this compound supported catalysts.

logical_relationship synthesis Synthesis Parameters - Method (Sol-Gel, Ppt, HT) - Precursors - T, P, pH, Time properties Physicochemical Properties - Surface Area & Porosity - Crystallinity & Phase - Acidity (Lewis/Brønsted) - Morphology synthesis->properties determines performance Catalytic Performance - Activity - Selectivity - Stability properties->performance influences

Caption: Relationship between synthesis, properties, and performance.

References

Application Notes and Protocols: Titanium(IV) Phosphate for the Removal of Organic Pollutants

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction: The proliferation of persistent organic pollutants (POPs) in wastewater, originating from industrial, agricultural, and pharmaceutical sources, poses a significant environmental and health risk. These compounds are often resistant to conventional water treatment methods. Advanced oxidation processes (AOPs) and novel adsorption techniques are therefore crucial for their effective removal. Titanium(IV) phosphate (TiP) and phosphate-modified titanium dioxide (TiO₂) have emerged as highly promising materials for this purpose. Their efficacy stems from a combination of high adsorption capacity and potent photocatalytic activity, enabling the degradation of complex organic molecules into benign substances like CO₂ and H₂O.[1][2][3][4]

Phosphate modification of TiO₂ can significantly enhance photocatalytic activity by accelerating the generation of hydroxyl radicals, which are powerful oxidizing agents.[5] Furthermore, titanium phosphate composites can act as excellent adsorbents, a critical first step for subsequent photocatalytic degradation.[6] This document provides detailed application notes and experimental protocols for the synthesis and use of this compound-based materials in the removal of organic pollutants.

Synthesis of this compound Materials

The structural and functional properties of titanium phosphate materials are highly dependent on the synthesis conditions.[7] Parameters such as the titanium source, P₂O₅:TiO₂ molar ratio, temperature, and reaction time determine the crystallinity, surface area, and the type of ion-exchange units (–HPO₄ or –H₂PO₄ groups) present in the final product.[7] Below are protocols for synthesizing different forms of titanium phosphate.

Protocol 1.1: Synthesis of Amorphous Titanium Phosphate (TTP)

This protocol describes a mild-condition synthesis for an amorphous composite of titanium oxyhydroxide and titanium phosphate.[1][8]

  • Hydrolysis: Begin by hydrolyzing Titanium(IV) chloride (TiCl₄) in a basic medium.

  • Reaction with Phosphoric Acid: React the resulting titanium oxyhydroxide precursor with phosphoric acid (H₃PO₄).

  • Washing and Drying: The resulting precipitate is washed thoroughly with deionized water to remove unreacted precursors and by-products.

  • Final Product: Dry the washed solid in an oven at a controlled temperature (e.g., 100-120°C) to obtain the final nano-sized, low-crystalline TTP material.[1][5]

Protocol 1.2: Synthesis of Crystalline α-TiP and γ-TiP

Crystalline phases of titanium phosphate are often obtained under more strenuous conditions, such as high temperatures or pressures in an autoclave.[7]

  • Precursor Preparation: Mix a titanium source (e.g., TiCl₄, Ti(OBu)₄, or titanium powder) with a phosphoric acid solution.[7][9] The P₂O₅:TiO₂ molar ratio is a critical parameter to control the final phase.

  • Hydrothermal Treatment/Reflux:

    • For α-TiP , the mixture can be heated in an oven at temperatures ranging from 60°C to 180°C for several hours to days.[7] For instance, well-crystallized α-Ti(HPO₄)₂·H₂O can be prepared by oxidizing Ti(III) in 15 M H₃PO₄ at 140°C.[9]

    • For γ-TiP , the reaction mixture is typically heated in an autoclave at temperatures up to 250°C for extended periods (e.g., 48 hours) or refluxed.[7]

  • Isolation and Washing: After the reaction, the crystalline product is isolated by filtration, washed extensively with deionized water, and dried.

Protocol 1.3: Phosphate Surface Modification of TiO₂

This method enhances the photocatalytic properties of commercial or synthesized TiO₂.[5]

  • Dispersion: Disperse TiO₂ powder (e.g., Degussa P25) in deionized water.

  • Acid Treatment: Add a specific volume of phosphoric acid (H₃PO₄) solution to the TiO₂ suspension to achieve the desired P:Ti molar ratio.

  • Stirring and Aging: Stir the mixture for several hours (e.g., 3 hours) to ensure uniform surface modification.

  • Drying and Calcination: Evaporate the water at 100°C. The resulting powder is then triturated and sintered (calcined) at a high temperature (e.g., 430°C for 3 hours) to obtain the phosphate-modified TiO₂ catalyst.[5]

Data Summary: Synthesis Parameters

Table 1: Comparison of Synthesis Parameters for this compound Materials.

Material Type Titanium Source P₂O₅:TiO₂ Ratio Temperature (°C) Reaction Time Key Characteristics Reference
Amorphous TiP TiOSO₄ - Mild (Ambient) Short (e.g., 2h) Entirely –H₂PO₄ units, high ion-exchange capacity. [7]
α-TiP TiCl₄ - 60 - 180 12h - 4 days Crystalline, layered structure. [7]
α-TiP (well-crystallized) Ti(III) solution - 140 - Oxidation of Ti(III) in 15M H₃PO₄. [9]
γ-TiP Amorphous TiP 19.5:1 250 48h (in autoclave) Crystalline, layered structure. [7]

| Phosphate-Modified TiO₂ | TiO₂ gel | 0.05 - 0.20 | 430 (sintering) | 3h (sintering) | Enhanced hydroxyl radical production. |[5] |

Mechanism of Organic Pollutant Removal

The removal of organic pollutants by titanium phosphate materials primarily occurs through two synergistic mechanisms: adsorption and photocatalysis .

Adsorption

Adsorption of organic molecules onto the catalyst surface is often a prerequisite for efficient photocatalytic degradation.[5] The surface of titanium phosphate contains hydroxyl and phosphate functional groups that can interact with pollutant molecules through electrostatic interactions or hydrogen bonding. The efficiency of adsorption is influenced by factors such as the pH of the solution, the surface area of the material, and the chemical structure of the pollutant.[6][10]

Photocatalysis

Titanium-based materials can act as semiconductors. When irradiated with light of sufficient energy (i.e., greater than their band gap), an electron (e⁻) is promoted from the valence band (VB) to the conduction band (CB), leaving behind a positive hole (h⁺).[5][11] These charge carriers migrate to the surface and initiate redox reactions.

  • Oxidation: The valence band holes (h⁺) are powerful oxidants. They can directly oxidize adsorbed organic molecules or react with water/hydroxide ions to produce highly reactive hydroxyl radicals (•OH).[5]

  • Reduction: Conduction band electrons (e⁻) can reduce adsorbed oxygen to form superoxide radicals (•O₂⁻), which can further react to produce other reactive oxygen species (ROS).

These ROS, particularly the •OH radical, are non-selective and can mineralize a wide range of organic pollutants into CO₂, H₂O, and inorganic acids.[4][11] Phosphate modification of the TiO₂ surface has been shown to significantly accelerate the hydroxyl radical attack pathway while hindering the direct hole oxidation pathway.[5]

Experimental Protocols

Protocol 3.1: Evaluating Photocatalytic Activity

This protocol outlines a general procedure for assessing the efficiency of a synthesized titanium phosphate material in degrading a model organic pollutant (e.g., methylene blue, phenol, 4-chlorophenol) under light irradiation.[5][12][13]

  • Catalyst Suspension: Prepare a stock suspension of the titanium phosphate catalyst in deionized water (e.g., 0.5 - 1.0 g/L).[5][14]

  • Pollutant Solution: Prepare a stock solution of the target organic pollutant at a known concentration (e.g., 10-20 mg/L or 2.0 x 10⁻⁴ M).[5][10]

  • Reaction Setup:

    • In a photoreactor vessel (e.g., a cylindrical glass vessel), add a specific volume of the pollutant solution.[14]

    • Add the required amount of the catalyst suspension to achieve the desired final concentration.

    • Adjust the pH of the solution to the desired value using dilute HCl or NaOH, as pH can significantly affect both adsorption and degradation.[6][15]

  • Adsorption-Desorption Equilibrium: Stir the suspension in the dark for a set period (e.g., 30-60 minutes) to allow the pollutant to adsorb onto the catalyst surface and reach equilibrium. This ensures that the removal observed during irradiation is due to photocatalysis and not just initial adsorption.

  • Photocatalytic Reaction:

    • Begin irradiation using a suitable light source (e.g., UV lamp, solar simulator).

    • Maintain constant stirring throughout the experiment to keep the catalyst suspended.

    • Maintain a constant temperature, if required, using a water bath.

  • Sampling and Analysis:

    • At regular time intervals (e.g., 0, 15, 30, 60, 90, 120 min), withdraw aliquots of the suspension.

    • Immediately filter the sample through a syringe filter (e.g., 0.45 µm) to remove the catalyst particles and quench the reaction.[10]

    • Analyze the concentration of the remaining pollutant in the filtrate using a suitable analytical technique, such as UV-Vis spectrophotometry at the pollutant's maximum absorbance wavelength (λ_max) or High-Performance Liquid Chromatography (HPLC).[10]

  • Data Calculation: Calculate the degradation efficiency (%) at each time point using the formula: Degradation (%) = [(C₀ - Cₜ) / C₀] x 100 where C₀ is the initial concentration (after dark adsorption) and Cₜ is the concentration at time t.

Data Summary: Performance in Pollutant Removal

Table 2: Photocatalytic Degradation of Various Organic Pollutants using Titanium Phosphate/Phosphate-Modified TiO₂.

Catalyst Pollutant Catalyst Dose (g/L) Light Source Key Finding Reference
Phosphate-Modified TiO₂ 4-chlorophenol 1.0 UV Degradation was markedly accelerated compared to pure TiO₂. [5]
Phosphate-Modified TiO₂ Phenol 1.0 UV Accelerated degradation due to enhanced •OH radical attack. [5]
Phosphate-Modified TiO₂ Rhodamine B 0.5 UV Accelerated degradation for substrates with weak adsorption on pure TiO₂. [5]
TiP_0.2 4-chlorophenol, TCP, Bisphenol A - - Exhibited better photocatalytic property than pure TiO₂. [12]
H₃PO₄-modified TiO₂/Biochar Dyes - - Adsorbed dyes were completely degraded by solid-phase photocatalysis. [6]

| N-TiO₂/MoS₂ (NTM₂) | Methylene Blue | - | Visible | Degradation efficiency of 99%, 7.61 times higher than pure TiO₂. |[16] |

Table 3: Adsorption Capacities of Titanium Phosphate Composites for Pollutants.

Adsorbent Pollutant Medium Max. Adsorption Capacity Adsorption Model Reference
Phosphate-modified TiO₂ Dichloroacetic acid, Alizarin red Aqueous Lower degradation rate due to strong competitive adsorption by phosphate. - [5]
Amorphous TiP U(VI) Aqueous 266.4 mg/g (at P/Ti ratio of 2) Langmuir [15]
Phosphate doped with TiO₂ Methylene Blue Aqueous Adsorption equilibrium at 110 min. Freundlich [10]
Phosphate doped with TiO₂ Methyl Orange Aqueous Adsorption equilibrium at 90 min. Freundlich [10]

| TTP/Active Carbon (TTPC) | Metal ions & Organic pollutants | Real Wastewater | Showed satisfied performance for removal. | - |[1][8] |

Regeneration and Reusability

For practical and industrial applications, the ability to regenerate and reuse the catalyst is crucial. It reduces operational costs and minimizes secondary pollution.[7]

  • Solid-Phase Photocatalysis: One effective regeneration method involves the photocatalytic degradation of the adsorbed pollutants directly on the saturated adsorbent. The material is collected after an adsorption cycle and illuminated, which cleans the surface and restores its adsorptive and photocatalytic capacity. This method has shown high regeneration rates (over 88%) for multiple cycles.[6]

  • Washing/Solvent Extraction: In some cases, washing the used material with an appropriate solvent or a solution at a specific pH can desorb the pollutants, regenerating the active sites. However, this may generate secondary liquid waste that requires further treatment.

  • Thermal Treatment: Calcination at high temperatures can burn off adsorbed organic matter, but care must be taken as excessive heat can alter the catalyst's phase structure and reduce its surface area and activity.

References

Troubleshooting & Optimization

Technical Support Center: Titanium(IV) Phosphate Ion-Exchange Capacity

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working to improve the ion-exchange capacity of titanium(IV) phosphate.

Troubleshooting Guide

Issue: Low Ion-Exchange Capacity (IEC)

Q1: My synthesized this compound has a much lower ion-exchange capacity than expected. What are the common causes?

A1: Several factors during synthesis can lead to a low ion-exchange capacity. The primary reasons include:

  • High Crystallinity: Amorphous this compound generally exhibits a higher ion-exchange capacity than its crystalline counterparts.[1] The synthesis conditions you've used may have favored the formation of a more crystalline structure.

  • Incorrect P:Ti Molar Ratio: The molar ratio of phosphate to titanium in your reaction mixture is a critical parameter. An optimal ratio is necessary to maximize the density of exchangeable proton sites (-HPO4 and -H2PO4 groups) in the final material.[1][2]

  • Inadequate Post-Synthesis Treatment: Acid washing after synthesis can help protonate the phosphate groups, converting them into active ion-exchange sites.[3] Insufficient or omitted acid treatment can result in a lower-than-expected capacity.

  • Non-optimal Synthesis Temperature: The reaction temperature influences the material's structure and, consequently, its ion-exchange properties.[2]

Q2: How can I increase the ion-exchange capacity of my this compound?

A2: To enhance the ion-exchange capacity, consider the following adjustments to your experimental protocol:

  • Promote Amorphous Phase Formation: Synthesize the material under mild conditions, such as at room temperature and atmospheric pressure, to favor the formation of an amorphous structure.[1]

  • Optimize the P:Ti Molar Ratio: Experiment with a range of P:Ti molar ratios in your synthesis. For example, studies have shown that varying this ratio can significantly impact the final ion-exchange capacity.[1]

  • Implement an Acid Post-Treatment: After synthesis, wash the this compound material with an acid (e.g., H₂SO₄) to ensure full protonation of the phosphate groups to -H₂PO₄ units.[3]

  • Consider Doping or Composite Formation: Incorporating other metals, such as zirconium, to create mixed metal phosphates can sometimes lead to improved ion-exchange performance and stability.[1]

Q3: The ion-exchange capacity of my material decreases after the first use. What could be the reason?

A3: A decrease in ion-exchange capacity after initial use could be due to:

  • Hydrolysis: Some forms of this compound can be susceptible to hydrolysis, especially in alkaline or neutral solutions, which can degrade the material and reduce its capacity.[4]

  • Incomplete Regeneration: The regeneration process might not be fully restoring the ion-exchange sites to their original protonated form. Review your regeneration protocol to ensure it is effective.

  • Fouling: The material's surface may have been fouled by strongly adsorbed species from the solution that are not removed during regeneration.

Frequently Asked Questions (FAQs)

Q4: What is a typical range for the ion-exchange capacity of this compound?

A4: The ion-exchange capacity can vary widely depending on the synthesis method and the material's properties. Amorphous titanium(IV) phosphates have reported sodium ion-exchange capacities ranging from 3.1 meq/g to as high as 16.9 meq/g.[1] Crystalline forms generally have lower capacities.

Q5: How does the degree of crystallinity affect the ion-exchange capacity?

A5: Amorphous materials typically exhibit better sorption properties and higher ion-exchange capacities than their crystalline counterparts.[1] This is often attributed to a less ordered structure that allows for more accessible ion-exchange sites.

Q6: What are the key synthesis parameters I should control to maximize ion-exchange capacity?

A6: The most critical synthesis parameters to control are:

  • The P₂O₅:TiO₂ molar ratio.[2][3]

  • The source of the titanium precursor.[2][3]

  • The reaction temperature and time.[2]

  • Post-synthesis treatments, such as acid washing.[3]

Q7: Can I use a different acid for the post-synthesis treatment?

A7: Yes, both inorganic and organic acids can be used for post-synthesis treatment to protonate the phosphate groups.[3] The choice of acid may influence the surface characteristics of the material, but the primary goal is to introduce protons to the active sites.

Q8: Is it possible to create this compound with both anion and cation exchange capabilities?

A8: Yes, novel mesoporous titanium phosphates have been synthesized that exhibit both anion and cation exchange capacities.[5][6] This is attributed to the presence of defect P-OH groups (for cation exchange) and framework phosphonium cations (for anion exchange).[5][6]

Data Presentation

Table 1: Ion-Exchange Capacities of this compound Synthesized Under Different Conditions

Material IDP:Ti Molar RatioSynthesis ConditionsPost-TreatmentIon-Exchange Capacity (meq/g for Na⁺)Reference
TiP10.5:1Precipitation, RTNone12.3[1]
TiP21:1Precipitation, RTNone13.1[1]
TiP32:1Precipitation, RTNone16.9[1]
TiP45:1Precipitation, RTNone14.5[1]
TiP510:1Precipitation, RTNone13.8[1]
TiP1-typeNot specifiedPrecipitationAcid Washup to 7.2[3]

Experimental Protocols

Protocol 1: Synthesis of Amorphous this compound via Precipitation

This protocol is adapted from a method demonstrated to yield high ion-exchange capacity material.[1]

Materials:

  • Titanium(IV) oxide sulfate sulfuric acid hydrate (TiOSO₄·xH₂SO₄·yH₂O)

  • 85% Phosphoric acid (H₃PO₄)

  • 1 M Sulfuric acid (H₂SO₄)

  • Deionized water

Procedure:

  • Prepare a titanium solution by dissolving 30 g of titanium(IV) oxide sulfate in 300 mL of 1 M H₂SO₄.

  • Prepare a phosphate solution by diluting the appropriate amount of 85% H₃PO₄ (to achieve the desired P:Ti molar ratio) in 100 mL of 1 M H₂SO₄.

  • With constant stirring, add the titanium solution dropwise to the phosphate solution at room temperature.

  • A precipitate will form. Continue stirring for a designated period (e.g., 2 hours).

  • Filter the precipitate and wash it thoroughly with deionized water until the filtrate is neutral.

  • Dry the resulting material at a suitable temperature (e.g., 60-80°C).

Protocol 2: Determination of Total Ion-Exchange Capacity by Titration

This protocol is a standard method for measuring the total ion-exchange capacity.[1]

Materials:

  • 0.2 g of synthesized this compound

  • 50 mL of deionized water

  • 0.1 M Sodium hydroxide (NaOH) solution

  • pH meter

Procedure:

  • Suspend 0.2 g of the this compound material in 50 mL of deionized water.

  • Titrate the suspension with a 0.1 M NaOH solution.

  • After each addition of a fixed volume of titrant (e.g., 2.0 mL), measure the pH of the mixture.

  • Continue the titration until the pH of the solution remains constant.

  • The total ion-exchange capacity (in meq/g) can be calculated from the volume of NaOH solution required to reach the equivalence point.

Visualizations

experimental_workflow_synthesis start Start prep_ti Prepare TiOSO4 in H2SO4 Solution start->prep_ti prep_p Prepare H3PO4 in H2SO4 Solution start->prep_p mix Mix Solutions (Dropwise addition of Ti to P) prep_ti->mix prep_p->mix precipitate Precipitation & Stirring mix->precipitate filter_wash Filter and Wash with DI Water precipitate->filter_wash dry Dry Material filter_wash->dry end End Product: Amorphous TiP dry->end

Caption: Workflow for the synthesis of amorphous this compound.

titration_workflow start Start suspend Suspend 0.2g TiP in 50mL DI Water start->suspend titrate Titrate with 0.1M NaOH suspend->titrate measure_ph Measure pH after each addition titrate->measure_ph check_ph Is pH constant? measure_ph->check_ph check_ph->titrate No calculate Calculate Ion-Exchange Capacity (IEC) check_ph->calculate Yes end End calculate->end

Caption: Workflow for determining ion-exchange capacity via titration.

References

Technical Support Center: Controlling the Crystallinity of Titanium(IV) Phosphate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols for controlling the crystallinity of titanium(IV) phosphate during synthesis.

Troubleshooting Guide

Encountering unexpected results during the synthesis of this compound is common. This guide addresses frequent issues related to achieving the desired crystallinity.

Problem Probable Cause(s) Recommended Solution(s)
Product is amorphous when a crystalline phase was expected. Insufficient reaction temperature or time: Crystallization often requires higher energy input and longer durations for atomic ordering.[1]Increase the reaction temperature and/or extend the reaction time. For hydrothermal synthesis, temperatures can range from 140°C to 250°C, with reaction times from hours to several days.[1][2]
Inappropriate Ti:P molar ratio: The stoichiometry of the reactants significantly influences the final product phase.[3][4]Adjust the molar ratio of the titanium precursor to the phosphate precursor. For example, a higher P₂O₅:TiO₂ molar ratio may be required for certain crystalline phases.[1]
Rapid precipitation: Fast formation of the solid can prevent the orderly arrangement of atoms into a crystal lattice.Control the rate of addition of precursors and ensure homogenous mixing. A slower, more controlled reaction can promote crystal growth.
Product is crystalline when an amorphous phase was desired. High reaction temperature: Elevated temperatures provide the energy for crystallization to occur.Conduct the synthesis at a lower temperature, such as room temperature or slightly above (e.g., 65°C).[5][6]
Prolonged reaction time: Even at lower temperatures, extended reaction times can sometimes lead to the formation of crystalline domains.Reduce the overall reaction time. For amorphous materials, precipitation is often rapid.[5]
Post-synthesis treatment: Certain washing or drying procedures can induce crystallization.Use mild post-synthesis washing and drying conditions. Avoid high-temperature calcination unless a crystalline phase is the final goal.[7]
Mixed phases of amorphous and crystalline material are obtained. Non-uniform reaction conditions: Temperature or concentration gradients within the reaction vessel can lead to the formation of different phases.Ensure uniform heating and vigorous stirring to maintain homogeneity throughout the synthesis.
Incorrect precursor concentration: The concentration of reactants can influence the nucleation and growth kinetics, leading to mixed phases.[8]Optimize the concentrations of the titanium and phosphate precursors based on literature protocols for the desired phase.
Low yield of the desired crystalline phase. Suboptimal pH: The pH of the reaction medium can affect the speciation of both titanium and phosphate ions, influencing the formation of the desired crystalline structure.Carefully control and adjust the pH of the synthesis mixture. The optimal pH can be highly specific to the desired crystalline polymorph.
Presence of impurities: Impurities in the precursors or solvent can interfere with crystal growth.Use high-purity reagents and solvents.

Frequently Asked Questions (FAQs)

Q1: What is the most critical parameter for controlling the crystallinity of this compound?

A1: While several factors are interdependent, temperature is often the most critical parameter.[1] Higher temperatures (typically above 100°C, often in hydrothermal or reflux setups) generally favor the formation of crystalline phases like α-TiP and γ-TiP by providing the necessary activation energy for crystal lattice formation.[1][2] Conversely, lower temperatures, often around room temperature to 65°C, promote the rapid precipitation of amorphous titanium phosphate.[5][6]

Q2: How does the Ti:P molar ratio influence the final product?

A2: The molar ratio of titanium to phosphorus precursors is a key factor in determining the phase composition of the product.[3][4] For instance, in some hydrothermal syntheses, a Ti:P ratio of 1:2 or higher is necessary to obtain pure crystalline phases and avoid the formation of titanium oxides like anatase or brookite.[3] The specific ratio required can vary significantly depending on the other synthesis conditions.

Q3: Can I obtain crystalline this compound without high temperatures?

A3: Yes, it is possible under certain conditions. Some methods, such as the direct precipitation from Ti(III) solutions followed by oxidation, can yield crystalline α-Ti(HPO₄)₂·H₂O at temperatures as low as 60-80°C.[9] Additionally, post-synthesis refluxing of an amorphous product in phosphoric acid can induce crystallization.[2]

Q4: What is the role of pH in the synthesis?

A4: The pH of the reaction medium influences the hydrolysis and condensation reactions of the titanium precursor and the protonation state of the phosphate ions. This can affect the structure of the resulting titanium phosphate. While detailed studies on the direct correlation between pH and the crystallinity of this compound are less common than for titanium dioxide, it is an important parameter to control for reproducibility. For TiO₂, lower acidity tends to favor the anatase structure, while higher acidity can lead to the rutile phase.[10][11]

Q5: Which synthesis method offers the best control over crystallinity?

A5: The hydrothermal method generally offers excellent control over the crystallinity of this compound.[12][13][14] By precisely controlling the temperature, time, and precursor concentrations within a sealed autoclave, it is possible to synthesize a variety of crystalline phases. The sol-gel method also provides a degree of control, often yielding amorphous or poorly crystalline materials at lower temperatures, which can then be crystallized through subsequent thermal treatment.[15][16][17][18]

Q6: How can I confirm the crystallinity of my synthesized this compound?

A6: The primary technique for determining the crystallinity of a material is Powder X-ray Diffraction (XRD) .[19][20] Amorphous materials will produce a broad, featureless pattern, while crystalline materials will exhibit sharp, well-defined peaks corresponding to specific crystal planes.[19] Other techniques like solid-state NMR and Transmission Electron Microscopy (TEM) can also provide insights into the local structure and morphology.[7][19]

Experimental Protocols

Protocol 1: Synthesis of Amorphous this compound

This protocol is based on direct precipitation under mild conditions.

Materials:

  • Titanium(IV) precursor (e.g., Titanyl sulfate solution)

  • Phosphoric acid (H₃PO₄)

  • Deionized water

  • Stirring hotplate

  • Reaction vessel (beaker)

Procedure:

  • In the reaction vessel, prepare a solution of phosphoric acid at the desired concentration (e.g., 35.8% H₃PO₄).[5]

  • Heat the phosphoric acid solution to the target temperature (e.g., 65°C) while stirring at a constant rate (e.g., 400 rpm).[5]

  • Slowly add the titanyl sulfate solution to the heated phosphoric acid over a period of 5 minutes.[5]

  • Allow the reaction to proceed for 30 minutes at the set temperature and stirring speed.[5]

  • A white precipitate of amorphous titanium phosphate will form.

  • Filter the precipitate and wash it several times with deionized water.

  • Dry the product at a low temperature (e.g., 60-80°C) to avoid inducing crystallization.

  • Characterize the final product using XRD to confirm its amorphous nature.[20]

Protocol 2: Synthesis of Crystalline α-Titanium(IV) Phosphate (α-TiP) via Hydrothermal Method

This protocol describes a typical hydrothermal synthesis for crystalline α-TiP.

Materials:

  • Titanium(IV) precursor (e.g., Titanium(IV) isopropoxide)

  • Orthophosphoric acid (H₃PO₄, 85%)

  • Deionized water

  • Teflon-lined stainless steel autoclave

Procedure:

  • Prepare a reaction mixture by adding titanium(IV) isopropoxide to an excess of orthophosphoric acid (e.g., a molar ratio of 1:8).[2]

  • Stir the mixture vigorously to ensure homogeneity.

  • Transfer the mixture to a Teflon-lined stainless steel autoclave.

  • Seal the autoclave and heat it to a temperature between 140°C and 180°C for a duration of 12 to 48 hours.[1][2][3]

  • After the reaction, allow the autoclave to cool down to room temperature naturally.

  • Collect the resulting white crystalline powder by filtration.

  • Wash the product thoroughly with deionized water and then with ethanol.[3]

  • Dry the crystalline α-TiP in an oven at a moderate temperature (e.g., 100°C).

  • Confirm the crystalline phase using XRD.

Quantitative Data Summary

The following table summarizes the influence of key synthesis parameters on the crystallinity of this compound as reported in the literature.

ParameterValue/ConditionResulting PhaseSynthesis MethodReference
Temperature 65°CAmorphousDirect Precipitation[5]
140°CCrystalline α-TiPDirect Precipitation from Ti(III)[2]
180°CCrystalline Layered TiPHydrothermal[3]
250°CCrystalline γ-TiPHydrothermal[1]
Ti:P Molar Ratio 1:0.5Anatase (TiO₂)Hydrothermal[3]
>1:2Pure Crystalline Ti₂O₂H(PO₄)[(NH₄)₂PO₄]₂Hydrothermal[3]
Reaction Time 30 minutesAmorphousDirect Precipitation[5]
12 hoursCrystalline α-TiPHydrothermal[1]
48 hoursCrystalline Layered TiPHydrothermal[3]
≥ 18 hours (reflux)Crystalline γ-TiPReflux[1]
H₃PO₄ Concentration 35.8%AmorphousDirect Precipitation[5]
15 MCrystalline α-TiPDirect Precipitation from Ti(III)[2]

Visualizations

Logical Relationship for Controlling Crystallinity

The following diagram illustrates the decision-making process and the influence of key parameters on the resulting crystallinity of this compound.

G Factors Influencing this compound Crystallinity cluster_input Synthesis Parameters cluster_conditions Reaction Conditions cluster_output Product Characteristics Synthesis_Method Synthesis Method (e.g., Hydrothermal, Sol-Gel) High_Energy High Energy Input (High Temp, Long Time) Synthesis_Method->High_Energy Hydrothermal Low_Energy Low Energy Input (Low Temp, Short Time) Synthesis_Method->Low_Energy Direct Precipitation Temperature Temperature Temperature->High_Energy Temperature->Low_Energy Time Reaction Time Time->High_Energy Time->Low_Energy Ti_P_Ratio Ti:P Molar Ratio Stoichiometry Optimized Stoichiometry (Correct Ti:P Ratio) Ti_P_Ratio->Stoichiometry Precursor_Conc Precursor Concentration Precursor_Conc->Stoichiometry Crystalline Crystalline TiP (e.g., α-TiP, γ-TiP) High_Energy->Crystalline Amorphous Amorphous TiP Low_Energy->Amorphous Stoichiometry->Crystalline

Caption: Key parameters influencing the crystallinity of this compound.

Experimental Workflow for Crystallinity Control

This diagram outlines the general workflow for synthesizing this compound with controlled crystallinity.

G Experimental Workflow for Crystallinity Control Start Define Target Crystallinity (Amorphous or Crystalline) Select_Method Select Synthesis Method (Hydrothermal, Sol-Gel, etc.) Start->Select_Method Set_Params Set Key Parameters - Temperature - Time - Ti:P Ratio Select_Method->Set_Params Synthesis Perform Synthesis Set_Params->Synthesis Post_Processing Post-Processing (Washing, Drying) Synthesis->Post_Processing Characterization Characterize Product (XRD) Post_Processing->Characterization Analysis Analyze Results Characterization->Analysis End Desired Product Obtained Analysis->End Crystallinity Matches Target Optimize Optimize Parameters Analysis->Optimize Mismatch Optimize->Set_Params

Caption: Workflow for synthesis and optimization of this compound.

References

Technical Support Center: Preventing Agglomeration of Titanium(IV) Phosphate Nanoparticles

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals working with titanium(IV) phosphate nanoparticles. This guide provides troubleshooting advice and frequently asked questions (FAQs) to help you overcome challenges related to nanoparticle agglomeration in your experiments.

Frequently Asked Questions (FAQs)

Q1: Why is preventing the agglomeration of this compound nanoparticles crucial for my research?

Agglomeration, or the clumping of nanoparticles, can significantly impact your experimental outcomes. When nanoparticles agglomerate, their effective surface area decreases, which can lead to reduced reactivity and altered material properties. In drug delivery applications, particle size is a critical parameter that influences biocompatibility, cellular uptake, and biodistribution. Therefore, maintaining a stable, monodisperse suspension of this compound nanoparticles is essential for reproducible and reliable results.

Q2: What are the primary causes of this compound nanoparticle agglomeration?

Nanoparticle agglomeration is primarily driven by attractive van der Waals forces between particles. Agglomeration occurs when these attractive forces overcome the repulsive forces that keep the particles separated. The main factors that contribute to agglomeration include:

  • pH at or near the isoelectric point (IEP): At the IEP, the nanoparticle surface has a net neutral charge, minimizing electrostatic repulsion and leading to rapid agglomeration.

  • High ionic strength of the medium: High salt concentrations can compress the electrical double layer around the nanoparticles, reducing the range of electrostatic repulsion and allowing van der Waals forces to dominate.[1][2]

  • High nanoparticle concentration: A higher concentration of nanoparticles increases the frequency of collisions, leading to a greater likelihood of agglomeration.

  • Inadequate surface stabilization: Without sufficient stabilizing agents, the nanoparticle surfaces are more prone to aggregation.

Q3: What are the main strategies to prevent the agglomeration of this compound nanoparticles?

The key to preventing agglomeration is to enhance the repulsive forces between nanoparticles. The two main strategies are:

  • Electrostatic Stabilization: This involves manipulating the surface charge of the nanoparticles to create strong electrostatic repulsion. This is typically achieved by adjusting the pH of the suspension to be far from the isoelectric point.[3]

  • Steric Stabilization: This involves coating the nanoparticles with polymers or large molecules that create a physical barrier, preventing them from getting close enough to agglomerate.[3]

Often, a combination of these methods, along with proper dispersion techniques like sonication, is the most effective approach.

Q4: How does pH affect the stability of my this compound nanoparticle dispersion?

The pH of the solution has a profound effect on the surface charge of the nanoparticles. The surface of this compound contains hydroxyl groups that can be protonated or deprotonated depending on the pH.

  • In acidic conditions (low pH): The surface becomes positively charged.

  • In alkaline conditions (high pH): The surface becomes negatively charged.

At the isoelectric point (IEP) , the surface has a net zero charge, leading to minimal electrostatic repulsion and maximum agglomeration. To maintain a stable dispersion, the pH should be adjusted to a value significantly above or below the IEP.[1][2][4][5] While the exact IEP for this compound nanoparticles is not widely reported, for the closely related titanium dioxide (TiO2), it is typically in the range of pH 4-7.[1] It is crucial to experimentally determine the optimal pH for your specific nanoparticles.

Q5: What is zeta potential, and how does it relate to nanoparticle stability?

Zeta potential is a measure of the magnitude of the electrostatic or charge repulsion/attraction between particles in a liquid suspension. It is a key indicator of the stability of a colloidal dispersion.

  • A high absolute zeta potential (e.g., > +30 mV or < -30 mV) indicates strong electrostatic repulsion between particles, leading to a stable, well-dispersed suspension.[3]

  • A zeta potential close to zero indicates a lack of repulsive forces, which will lead to agglomeration.

Monitoring the zeta potential as you adjust the pH or add stabilizers can help you identify the conditions for optimal stability.

Troubleshooting Guide

Issue EncounteredPossible Cause(s)Recommended Solution(s)
Nanoparticles agglomerate immediately after synthesis. - Synthesis conditions favor agglomeration (e.g., pH near IEP).- Lack of in-situ stabilization.- Adjust the pH of the reaction mixture away from the expected IEP.- Introduce a stabilizer or capping agent during the synthesis process.
Nanoparticles settle out of suspension over time. - Insufficient repulsive forces between particles.- pH has shifted towards the IEP.- High ionic strength of the medium.- Adjust the pH to be further from the IEP and confirm with zeta potential measurements.- Add a suitable stabilizer (e.g., a polymer like PEG or a surfactant).- If possible, reduce the ionic strength of the suspension medium.[1][2]
Sonication temporarily disperses the nanoparticles, but they re-agglomerate quickly. - Sonication provides mechanical energy to break up agglomerates but does not address the underlying attractive forces.- Combine sonication with a stabilization strategy. First, adjust the pH or add a stabilizer to the suspension, then sonicate to disperse the nanoparticles.
The addition of a stabilizer does not prevent agglomeration. - The stabilizer is not compatible with the solvent or the nanoparticle surface.- The concentration of the stabilizer is too low or too high.- The pH is not optimal for the stabilizer to be effective.- Select a different stabilizer. Consider anionic, cationic, or non-ionic surfactants, or polymers like polyethylene glycol (PEG).- Optimize the concentration of the stabilizer. Create a concentration series to find the optimal amount.- Ensure the pH of the suspension is appropriate for the chosen stabilizer to adsorb to the nanoparticle surface and provide stabilization.
Agglomeration is observed after adding the nanoparticles to a biological medium. - The high ionic strength and presence of proteins in the medium can destabilize the nanoparticles.- Use a pre-stabilized nanoparticle formulation. Coating with a biocompatible polymer like PEG can improve stability in biological media.[3]- Fetal bovine serum (FBS) has been shown to be an effective dispersing agent for TiO2 nanoparticles in cell culture media due to the synergistic effects of its multiple protein components.[6]
Quantitative Data Summary

The following table summarizes the expected impact of pH and stabilizers on the properties of a titanium-based nanoparticle suspension, using titanium dioxide (TiO2) as an illustrative example. The specific values for this compound may vary and should be determined experimentally.

ConditionExpected Zeta PotentialExpected Particle Size (Hydrodynamic Diameter)Stability
pH near IEP (e.g., pH 6.5 for TiO2) [4]~ 0 mVLarge (micrometer range)Unstable, rapid agglomeration
Low pH (e.g., pH < 4 for TiO2) [4]Highly Positive (> +30 mV)Small (nanometer range)Stable
High pH (e.g., pH > 9 for TiO2) [4]Highly Negative (< -30 mV)Small (nanometer range)Stable
Addition of Anionic Stabilizer (e.g., Sodium Hexametaphosphate) More NegativeSmall (nanometer range)Stable
Addition of Cationic Stabilizer (e.g., CTAB) More PositiveSmall (nanometer range)Stable
Addition of Non-ionic Polymer (e.g., PEG) May not significantly changeSmall (nanometer range)Stable (due to steric hindrance)[3]

Experimental Protocols

Protocol 1: Basic Dispersion of this compound Nanoparticles

This protocol describes a general method for dispersing a powder of this compound nanoparticles in an aqueous solution.

Materials:

  • This compound nanoparticle powder

  • High-purity deionized water

  • Dilute HCl or NaOH for pH adjustment

  • Ultrasonic bath or probe sonicator

Procedure:

  • Weigh the desired amount of this compound nanoparticle powder.

  • Add the powder to a known volume of deionized water to create a stock suspension.

  • Measure the initial pH of the suspension.

  • Adjust the pH of the suspension to a value significantly away from the isoelectric point (a starting point could be pH 3 or pH 9). Add dilute HCl or NaOH dropwise while continuously stirring.

  • Disperse the suspension using ultrasonication.

    • Probe sonicator: Use at a specific power setting for a set duration (e.g., 5-15 minutes). To prevent overheating, the sample should be kept in an ice bath.

    • Bath sonicator: Place the sample vial in the bath sonicator for a longer duration (e.g., 30 minutes).

  • After sonication, allow the suspension to equilibrate.

  • Characterize the dispersion by measuring the particle size (e.g., using Dynamic Light Scattering - DLS) and zeta potential to confirm stability.

Protocol 2: Stabilization of this compound Nanoparticles with a Surfactant

This protocol provides a method for stabilizing this compound nanoparticles using a surfactant.

Materials:

  • This compound nanoparticle powder

  • High-purity deionized water

  • Surfactant (e.g., Sodium Dodecyl Sulfate - SDS, Cetyltrimethylammonium Bromide - CTAB)

  • Ultrasonic bath or probe sonicator

Procedure:

  • Prepare a stock solution of the chosen surfactant in deionized water at a desired concentration (e.g., 1% w/v).

  • Weigh the desired amount of this compound nanoparticle powder.

  • Add the nanoparticle powder to the surfactant solution.

  • Disperse the suspension using ultrasonication as described in Protocol 1.

  • Characterize the stability of the dispersion using DLS and zeta potential measurements. It is advisable to test a range of surfactant concentrations to determine the optimal level for stabilization.

Visualizations

experimental_workflow cluster_prep Preparation cluster_stabilization Stabilization Strategy cluster_dispersion Dispersion cluster_characterization Characterization start Start with this compound Nanoparticle Powder add_solvent Add to Solvent (e.g., Deionized Water) start->add_solvent ph_adjust pH Adjustment (away from IEP) add_solvent->ph_adjust Electrostatic Stabilization add_stabilizer Add Stabilizer (Surfactant/Polymer) add_solvent->add_stabilizer Steric/Electrosteric Stabilization sonicate Ultrasonication (Probe or Bath) ph_adjust->sonicate add_stabilizer->sonicate dls Particle Size Analysis (DLS) sonicate->dls zeta Zeta Potential Measurement sonicate->zeta stable_suspension Stable Nanoparticle Suspension dls->stable_suspension zeta->stable_suspension

Caption: Workflow for preventing agglomeration.

electrostatic_stabilization Mechanism of Electrostatic Stabilization cluster_low_ph Low pH (Acidic) cluster_iep pH at IEP cluster_high_ph High pH (Alkaline) lp1 + lp2 + label_lp Strong Repulsion iep1 0 iep2 0 label_iep Agglomeration hp1 - hp2 - label_hp Strong Repulsion

Caption: Effect of pH on nanoparticle surface charge.

References

"troubleshooting low yield in titanium(IV) phosphate synthesis"

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during the synthesis of titanium(IV) phosphate, with a focus on resolving low product yield.

Troubleshooting Guides & FAQs

Our troubleshooting section is designed to help researchers, scientists, and drug development professionals identify and resolve common problems in this compound synthesis.

Frequently Asked Questions (FAQs)

Q1: What are the most critical factors influencing the yield of this compound?

A1: The yield of this compound is highly sensitive to several experimental parameters. The most critical factors include the choice of titanium precursor, the molar ratio of phosphate to titanium, reaction temperature, and reaction time. Post-synthesis processing, such as washing and drying procedures, can also significantly impact the final yield.[1]

Q2: My reaction has resulted in a very low precipitate of this compound. What are the likely causes?

A2: Low precipitation can stem from several issues:

  • Incomplete hydrolysis of the titanium precursor: If using a precursor like titanium tetrachloride (TiCl4), incomplete reaction with water can limit the formation of titanium hydroxide, a key intermediate.[2][3][4]

  • Suboptimal pH: The pH of the reaction mixture plays a crucial role in the precipitation of titanium phosphate. A pH that is too low may keep the product dissolved in the solution.

  • Inappropriate P:Ti molar ratio: An insufficient amount of phosphoric acid can lead to incomplete conversion of the titanium precursor to titanium phosphate. Conversely, an excessively high ratio might lead to the formation of soluble phosphate complexes.[1][5]

  • Low reaction temperature: Some synthesis methods require elevated temperatures to drive the reaction to completion.[1][6]

Q3: I observe the formation of a gelatinous precipitate that is difficult to filter, leading to product loss. How can I resolve this?

A3: The formation of a gelatinous precipitate is often related to rapid, uncontrolled precipitation. To obtain a more crystalline and filterable product, consider the following adjustments:

  • Slower addition of reactants: Add the titanium precursor or the phosphoric acid solution dropwise while vigorously stirring the reaction mixture.

  • Temperature control: Performing the precipitation at a controlled, and often elevated, temperature can promote the growth of larger, more crystalline particles.[7]

  • Aging the precipitate: Allowing the precipitate to age in the mother liquor, sometimes with heating (a process known as digestion), can improve its crystallinity and filterability.

Q4: After washing and drying, my final product weight is significantly lower than expected. What could be the reason?

A4: Significant product loss during post-synthesis processing can be attributed to:

  • Dissolution during washing: Excessive washing, especially with deionized water, can lead to the dissolution of the product, particularly if it is amorphous or has some solubility in the washing medium.[8][9][10] Washing with a dilute phosphoric acid solution might mitigate this in some cases.

  • Loss of material during filtration: A very fine or gelatinous precipitate can pass through the filter paper. Using a finer porosity filter or employing centrifugation for separation can help.

  • Decomposition during drying: Drying at excessively high temperatures can lead to the decomposition of the this compound, potentially forming titanium pyrophosphate and losing water of hydration, which would decrease the final mass.[11]

Data Presentation: Synthesis Parameters

The following table summarizes various reported synthesis parameters for different phases of this compound, providing a reference for optimizing your experimental conditions.

Titanium SourceP₂O₅:TiO₂ Molar RatioTemperature (°C)Reaction TimePost-Synthesis TreatmentReported PhaseReference
TiCl₄2:1604 daysReflux in phosphoric acidα-TiP[1]
TiCl₄3.3:118012 hours-α-TiP[1]
Ti(OBu)₄26:15012 hours-α-TiP[1]
Titanium Powder12.5:1140-Reflux or oven heatingα-TiP[1][7]
Amorphous TiP19.5:125048 hoursAutoclaveγ-TiP[1]
TiCl₃ solution8.5:1Ambient, then 60-80≥ 18 hoursRefluxγ-TiP[1]
TiOSO₄-Ambient, then 60-802 hours, then refluxReflux in phosphoric acidCrystalline TiP[1]

Experimental Protocols

Below are detailed methodologies for key experiments in the synthesis of this compound.

Protocol 1: Direct Precipitation from Titanium Tetrachloride

This method involves the direct reaction of titanium tetrachloride with phosphoric acid.

  • Preparation of Reactant Solutions:

    • Dissolve 19 grams of titanium tetrachloride (TiCl₄) in 500 ml of 1N hydrochloric acid (HCl).

    • Separately, dilute 24 grams of 85% phosphoric acid (H₃PO₄) with 500 ml of distilled water.

  • Precipitation:

    • Mix the two solutions at room temperature with constant stirring. The formation of a precipitate should begin upon mixing.

  • pH Adjustment:

    • Gradually add concentrated ammonia water to the solution to adjust the pH to 5.0.

  • Aging:

    • Allow the solution with the precipitate to stand for 24 hours.

  • Isolation and Drying:

    • Separate the precipitate by filtration.

    • Wash the precipitate with deionized water.

    • Dry the final product at 300°C for one hour.[12]

Protocol 2: Synthesis from a Titanium-Oxygen Compound

This process utilizes a titanium-oxygen compound as the starting material.

  • Suspension Formation:

    • Introduce a dried titanium-oxygen compound into an aqueous solution of phosphoric acid with a concentration greater than 85% by weight.

  • Dissolution:

    • Treat the resulting suspension in a temperature range of 50°C to 150°C until the titanium-oxygen compound is completely dissolved.[6]

  • Precipitation (if not spontaneous):

    • Precipitation may occur upon cooling or by adjusting the solution's conditions (e.g., pH, concentration).

  • Isolation and Drying:

    • Separate the precipitate by filtration or centrifugation.

    • Wash the product as required.

    • Dry the final this compound product at an appropriate temperature.

Visualizations

Troubleshooting Workflow for Low Yield

The following diagram illustrates a logical workflow for troubleshooting low yield in this compound synthesis.

TroubleshootingWorkflow cluster_problem Problem Identification cluster_investigation Investigation Steps cluster_solutions Potential Solutions LowYield Low Yield Observed CheckPrecipitation Check Precipitation Process LowYield->CheckPrecipitation Incomplete Precipitation? CheckWashing Review Washing & Drying LowYield->CheckWashing Product Loss Post-Synthesis? CheckReactants Verify Reactant Stoichiometry LowYield->CheckReactants AdjustpH Adjust pH CheckPrecipitation->AdjustpH OptimizeTemp Optimize Temperature CheckPrecipitation->OptimizeTemp ImproveFiltration Improve Filtration/Separation CheckWashing->ImproveFiltration ControlDrying Control Drying Conditions CheckWashing->ControlDrying ModifyRatio Modify P:Ti Ratio CheckReactants->ModifyRatio

A troubleshooting workflow for low product yield.

General Reaction Pathway

This diagram outlines the general steps involved in the synthesis of this compound via a precipitation method.

ReactionPathway TitaniumPrecursor Titanium Precursor (e.g., TiCl4, TiOSO4) ReactionMixture Reaction Mixture TitaniumPrecursor->ReactionMixture PhosphateSource Phosphate Source (e.g., H3PO4) PhosphateSource->ReactionMixture Precipitation Precipitation ReactionMixture->Precipitation Control T, pH, stirring WashingDrying Washing & Drying Precipitation->WashingDrying Separation FinalProduct This compound WashingDrying->FinalProduct

A general pathway for this compound synthesis.

References

Technical Support Center: Purification of Titanium(IV) Phosphate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working on the purification of titanium(IV) phosphate from iron impurities.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for removing iron impurities from this compound?

A1: The primary methods for purifying this compound from iron impurities include selective precipitation, solvent extraction, and ion-exchange chromatography. Each method has its advantages and is suited for different scales and purity requirements.

Q2: How can I determine the concentration of iron impurities in my this compound sample?

A2: Several analytical techniques can be used to determine iron concentration. A common and effective method is spectrophotometry, where a chromogenic reagent like 3,4-dihydroxybenzoic acid is used to form a colored complex with iron, allowing for its quantification.[1] Inductively Coupled Plasma-Atomic Emission Spectrometry (ICP-AES) is another highly sensitive method for accurate determination of elemental impurities.

Q3: What is the expected purity of this compound after purification?

A3: The achievable purity depends on the chosen method and the initial impurity concentration. For instance, selective precipitation methods have been shown to produce iron phosphate with a purity of up to 99.6%, indicating a highly effective separation of iron from other components.[2] Solvent extraction techniques can achieve iron removal efficiencies of over 99%.[3][4]

Q4: Are there any safety precautions I should take when handling the chemicals involved in these purification processes?

A4: Yes, safety is paramount. Many of these procedures involve strong acids (e.g., hydrochloric acid, sulfuric acid) and organic solvents (e.g., kerosene, tributyl phosphate). Always work in a well-ventilated fume hood, wear appropriate personal protective equipment (PPE) including safety goggles, gloves, and a lab coat. Review the Safety Data Sheets (SDS) for all chemicals before starting any experiment.

Troubleshooting Guides

Method 1: Selective Precipitation

This method involves adjusting the pH and other conditions of a solution containing dissolved this compound and iron impurities to selectively precipitate the iron as iron(III) phosphate.

Problem: Low purity of the precipitated iron phosphate, indicating co-precipitation of titanium.

Possible Cause Suggested Solution
Incorrect pH The pH is a critical factor. Iron phosphate precipitates preferentially at a lower pH than titanium compounds.[5][6] Ensure the pH is maintained at the optimal level (e.g., around 2.5) as determined by thermodynamic calculations and experimental validation.[5][7][8] Use a calibrated pH meter and make slow, dropwise additions of the pH-adjusting agent (e.g., ammonia water) with constant stirring.
Suboptimal Temperature Temperature affects the precipitation kinetics and solubility. The optimal temperature for selective iron phosphate precipitation is often around 60°C.[5][7][8] Use a temperature-controlled water bath to maintain a stable reaction temperature.
Incorrect Precipitant Molar Ratio An incorrect molar ratio of phosphate to iron (P/Fe) can lead to incomplete precipitation of iron or co-precipitation of other ions. The optimal P/Fe molar ratio is typically around 1.1.[5][7]
Presence of Other Impurities Other metal ions (e.g., Al³⁺, Mg²⁺, Mn²⁺) can interfere with the selective precipitation of iron.[6][8] Consider a two-step precipitation process where other impurities are removed first under reducing conditions before oxidizing the iron for its selective precipitation.[6][8]

Problem: Low yield of precipitated iron phosphate.

Possible Cause Suggested Solution
Incomplete Oxidation of Iron(II) to Iron(III) Iron(III) phosphate is less soluble than iron(II) phosphate. Ensure complete oxidation of any Fe(II) to Fe(III) before precipitation. This can be achieved by adding an oxidizing agent or by ensuring an oxidizing environment.[5][6][7][8]
Insufficient Aging Time Allowing the precipitate to age can improve crystal growth and increase the overall yield. An aging time of at least 30 minutes is recommended.[2]
Losses during Filtration and Washing Fine particles may be lost during filtration. Use a fine-pore filter paper or a membrane filter. Wash the precipitate with a suitable solvent (e.g., deionized water) to remove soluble impurities, but avoid excessive washing which can lead to dissolution of the product.
Method 2: Solvent Extraction

This technique separates iron from titanium by selectively transferring the iron ions from an aqueous solution to an immiscible organic phase containing an extractant.

Problem: Low iron extraction efficiency.

Possible Cause Suggested Solution
Incorrect Extractant Concentration The concentration of the extractant (e.g., Tributyl Phosphate - TBP) in the organic phase is crucial. For TBP, a concentration of around 90% has been shown to be optimal for iron extraction.[3]
Suboptimal Organic/Aqueous Phase Ratio (O/A) The volume ratio of the organic phase to the aqueous phase affects the extraction efficiency. An O/A ratio of 1 is often a good starting point and has been found to be optimal in some studies.[3]
Insufficient Contact Time The two phases need to be in contact for a sufficient amount of time to allow for the transfer of iron ions. A contact time of around 15 minutes is recommended for TBP-based extraction.[3]
Inappropriate Aqueous Phase Acidity The extraction of iron is highly dependent on the acidity of the aqueous phase. For many extractants, a high hydrochloric acid concentration is required to form extractable iron-chloride complexes.[9]

Problem: Co-extraction of titanium with iron.

Possible Cause Suggested Solution
High Extractant Concentration While a high extractant concentration can increase iron extraction, it may also lead to the co-extraction of titanium. Optimize the extractant concentration to maximize the separation factor between iron and titanium.
Choice of Extractant Some extractants are more selective for iron over titanium. For example, trioctylamine (TOA) has been shown to be highly successful in removing nearly all iron content while leaving titanium in the aqueous phase.[4]
Control of Aqueous Phase Conditions The composition of the aqueous phase, particularly the chloride concentration, can influence the relative extraction of iron and titanium.[10] Careful control of these parameters can enhance selectivity.
Method 3: Ion-Exchange Chromatography

This method utilizes a resin to selectively bind either the iron or titanium ions, allowing for their separation.

Problem: Incomplete removal of iron from the titanium solution.

Possible Cause Suggested Solution
Incorrect Resin Type The choice of cation or anion exchange resin is critical. For separating a small amount of titanium from a large amount of iron, a cation exchange resin can be used where iron is eluted as a cyanide complex.[11][12] For other applications, an anion exchanger can be used to adsorb iron-chloride complexes.[13]
Suboptimal Eluent Composition The composition and concentration of the eluent determine which ions are removed from the resin. For example, varying concentrations of hydrochloric acid can be used to selectively elute titanium and iron from an anion exchanger.[13]
Flow Rate is Too High A high flow rate can prevent complete equilibration between the solution and the resin, leading to poor separation. Maintain a slow and steady flow rate as recommended by the resin manufacturer or established protocols.
Resin Fouling The resin can become fouled with precipitated iron hydroxides or other solids, reducing its efficiency. Ensure that the sample solution is free of suspended solids before loading it onto the column. If fouling occurs, the resin may need to be cleaned or replaced.[14]

Quantitative Data Summary

Table 1: Comparison of Iron Purification Methods

MethodKey ParametersIron Removal EfficiencyTitanium RecoveryReference
Selective Precipitation pH: 2.5, Temp: 60°C, P/Fe ratio: 1.198.81% (utilization of iron)-[5][7]
Solvent Extraction (TBP) 90% TBP, O/A ratio: 1, Time: 15 min99.99%98.16% (remained in aqueous phase)[3]
Solvent Extraction (TOA) 30% (v/v) TOA in keroseneNearly all iron removed99.8% (in purified solution)[4]
Ion Exchange (Cation) Elution with KCN solutionSuccessful even with high iron concentration-[12]

Experimental Protocols

Protocol 1: Selective Precipitation of Iron(III) Phosphate
  • Dissolution: Dissolve the impure this compound sample in a suitable acidic solution (e.g., hydrochloric acid).

  • Oxidation (if necessary): If the iron is present as Fe(II), add an oxidizing agent (e.g., hydrogen peroxide) to convert it to Fe(III).

  • Temperature Adjustment: Heat the solution to 60°C in a temperature-controlled water bath.[5][7][8]

  • pH Adjustment: Slowly add a precipitating agent (e.g., phosphoric acid) and adjust the pH to 2.5 using a base (e.g., ammonia water) with constant stirring.[5][7][8]

  • Precipitation and Aging: Maintain the temperature and stirring for a set period (e.g., 25-30 minutes) to allow for complete precipitation.[2][6][8]

  • Filtration and Washing: Filter the precipitate using a fine-pore filter paper. Wash the precipitate with deionized water to remove any remaining soluble impurities.

  • Drying: Dry the purified this compound solution or the precipitated iron phosphate in an oven at an appropriate temperature.

Protocol 2: Solvent Extraction of Iron with Tributyl Phosphate (TBP)
  • Aqueous Phase Preparation: Prepare an aqueous solution of the impure this compound in hydrochloric acid.

  • Organic Phase Preparation: Prepare a solution of 90% (v/v) tributyl phosphate in a suitable diluent such as kerosene.[3]

  • Extraction: In a separatory funnel, combine the aqueous and organic phases at an organic to aqueous (O/A) volume ratio of 1:1.[3]

  • Mixing: Shake the separatory funnel vigorously for 15 minutes to ensure thorough mixing and mass transfer.[3]

  • Phase Separation: Allow the phases to separate. The lower aqueous phase will contain the purified this compound, while the upper organic phase will contain the extracted iron.

  • Separation: Carefully drain the aqueous phase.

  • Stripping (Optional): To recover the iron and regenerate the organic phase, the organic phase can be stripped with a suitable stripping agent, such as distilled water.[3]

Protocol 3: Ion-Exchange Separation of Iron
  • Resin Preparation: Swell and pack the appropriate ion-exchange resin (e.g., a strong acid cation exchanger or a strong base anion exchanger) in a chromatography column.

  • Sample Loading: Dissolve the impure this compound in a suitable acidic solution and load it onto the column at a slow, controlled flow rate.

  • Elution:

    • For Cation Exchange: Elute the iron using a complexing agent like potassium cyanide solution, which forms a stable ferricyanide complex that does not bind to the resin, while titanium remains adsorbed.[12]

    • For Anion Exchange: If iron is present as a chloride complex in a high concentration of HCl, it will be adsorbed onto an anion exchange resin. Titanium can be eluted first with an appropriate concentration of HCl, followed by the elution of iron with a lower concentration of HCl or water.[13]

  • Collection of Fractions: Collect the eluate in fractions and analyze for titanium and iron content to determine the separation efficiency.

  • Regeneration: Regenerate the resin according to the manufacturer's instructions.

Visualizations

experimental_workflow_selective_precipitation start Start: Impure Ti(PO4) solution dissolution Dissolution in Acid start->dissolution oxidation Oxidation of Fe(II) to Fe(III) dissolution->oxidation temp_adjust Adjust Temperature to 60°C oxidation->temp_adjust ph_adjust Adjust pH to 2.5 with H3PO4/NH4OH temp_adjust->ph_adjust precipitation Precipitation & Aging ph_adjust->precipitation filtration Filtration precipitation->filtration purified_solution Purified Ti(PO4) Solution filtration->purified_solution Filtrate iron_precipitate FePO4 Precipitate filtration->iron_precipitate Solid end_ti End: Pure Ti(PO4) purified_solution->end_ti end_fe End: Iron Byproduct iron_precipitate->end_fe

Caption: Workflow for selective precipitation of iron.

experimental_workflow_solvent_extraction start Start: Impure Ti(PO4) in Aqueous Phase mixing Mix Aqueous and Organic Phases (1:1 ratio, 15 min) start->mixing organic_phase Prepare Organic Phase (e.g., 90% TBP) organic_phase->mixing separation Phase Separation mixing->separation aqueous_out Aqueous Phase: Purified Ti(PO4) separation->aqueous_out organic_out Organic Phase: Iron-TBP Complex separation->organic_out end_ti End: Pure Ti(PO4) aqueous_out->end_ti stripping Stripping (Optional) organic_out->stripping regenerated_organic Regenerated Organic Phase stripping->regenerated_organic iron_solution Iron Solution stripping->iron_solution

Caption: Workflow for solvent extraction of iron.

troubleshooting_logic_low_purity_precipitation problem Problem: Low Purity of Precipitate check_ph Is pH at optimal value (e.g., 2.5)? problem->check_ph adjust_ph Action: Calibrate pH meter and carefully adjust pH. check_ph->adjust_ph No check_temp Is temperature stable at optimal value (e.g., 60°C)? check_ph->check_temp Yes adjust_ph->check_ph adjust_temp Action: Use a temperature-controlled bath. check_temp->adjust_temp No check_ratio Is P/Fe molar ratio correct (e.g., 1.1)? check_temp->check_ratio Yes adjust_temp->check_temp adjust_ratio Action: Recalculate and adjust reagent amounts. check_ratio->adjust_ratio No check_impurities Are other impurities present? check_ratio->check_impurities Yes adjust_ratio->check_ratio two_step_precipitation Action: Consider a two-step precipitation process. check_impurities->two_step_precipitation Yes resolved Problem Resolved check_impurities->resolved No two_step_precipitation->resolved

Caption: Troubleshooting low purity in selective precipitation.

References

Technical Support Center: Regeneration and Reuse of Titanium(IV) Phosphate Ion Exchangers

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the regeneration and reuse of titanium(IV) phosphate ion exchangers.

Troubleshooting Guide

This guide addresses specific issues that may arise during the regeneration and reuse of this compound ion exchangers.

Issue Potential Cause Recommended Solution
Reduced Ion Exchange Capacity Incomplete Regeneration: Insufficient contact time or concentration of the regenerant solution.Optimize the regeneration protocol. Increase the concentration of the acid regenerant (e.g., HCl) or the contact time. Ensure thorough mixing to allow the regenerant to access all exchange sites.
Fouling of the Exchanger: Presence of suspended solids, organic matter, or precipitated metal hydroxides on the exchanger surface.For suspended solids: Backwash the ion exchanger before regeneration. For organic fouling: Wash with a suitable surfactant or a dilute sodium hydroxide solution. For precipitated hydroxides: An acid wash with a concentration sufficient to dissolve the precipitates should be performed.
Thermal Degradation: Exposure to excessively high temperatures during experiments or regeneration.Operate within the recommended temperature range for the specific this compound material. Avoid extreme temperature fluctuations.
Chemical Degradation: Repeated exposure to very strong acids or bases can lead to the hydrolysis of the phosphate groups.Use the mildest effective concentration of acid or base for regeneration. Consider using alternative, less harsh regenerants if compatible with the adsorbed ions.
Slow Ion Exchange Kinetics Clogging of the Exchanger Bed: Compaction of the ion exchanger material or accumulation of fine particles.Backwash the column to remove fines and decompact the bed. Ensure proper packing of the column to avoid channeling.
Changes in Material Properties: Alteration of the porous structure of the this compound over multiple cycles.Characterize the material after several cycles to check for changes in surface area and porosity. If significant degradation is observed, the exchanger may need to be replaced.
Leaching of Titanium or Phosphate Harsh Regeneration Conditions: Use of highly concentrated acids or bases can lead to the dissolution of the this compound matrix.Use the lowest effective concentration of the regenerant. Monitor the effluent from the regeneration step for the presence of titanium and phosphate ions to assess the stability of the material.
Inconsistent Performance Variability in Regeneration Protocol: Inconsistent application of the regeneration procedure.Standardize the regeneration protocol, ensuring consistent regenerant concentration, volume, contact time, and flow rate for each cycle.
Changes in Feed Solution: Fluctuations in the pH or composition of the solution being treated.Monitor and control the pH and composition of the feed solution to ensure consistent operating conditions.

Frequently Asked Questions (FAQs)

1. What is the recommended general procedure for regenerating a this compound ion exchanger?

A common and effective method for regenerating this compound is through acid stripping. While specific parameters may vary depending on the adsorbed metal ion and the exchanger's properties, a general protocol involves the following steps:

  • Backwash: If used in a column, backwash the exchanger with deionized water to remove any suspended solids and to decompact the bed.

  • Acid Wash (Elution): Pass a dilute solution of a strong acid, such as hydrochloric acid (HCl), through the ion exchanger. The concentration and volume of the acid will depend on the amount and type of metal ions to be removed.

  • Rinse: Thoroughly rinse the ion exchanger with deionized water until the pH of the effluent returns to neutral. This step is crucial to remove any residual acid that could interfere with subsequent ion exchange cycles.

  • Re-equilibration (Optional): Depending on the next application, the exchanger may need to be re-equilibrated to a specific pH.

2. How many times can a this compound ion exchanger be regenerated and reused?

The reusability of a this compound ion exchanger depends on the specific operating conditions, including the nature of the adsorbed ions and the regeneration protocol. Studies have shown that titanium phosphate-based sorbents can be successfully regenerated and reused for multiple cycles with only a minor loss of capacity. For instance, one study demonstrated at least six cycles of regeneration with hydrochloric acid for the removal of Ni²⁺ ions[1].

3. What are the common signs of ion exchanger fouling?

Fouling of an ion exchanger can manifest in several ways, including:

  • A significant decrease in the ion exchange capacity.

  • An increase in the pressure drop across the column.

  • Discoloration of the ion exchanger material.

  • The presence of a visible coating or particulate matter on the surface of the exchanger beads.

4. Can organic matter foul this compound ion exchangers?

Yes, organic molecules present in the solution can adsorb onto the surface of the this compound, blocking the ion exchange sites. If organic fouling is suspected, a cleaning step with a suitable surfactant or a dilute alkaline solution may be necessary before the standard acid regeneration.

5. Is there a risk of damaging the ion exchanger during regeneration?

Yes, using overly harsh regeneration conditions, such as very high concentrations of strong acids or bases, can lead to the chemical degradation of the this compound matrix over time. This can result in a loss of ion exchange capacity and the leaching of titanium or phosphate into the effluent. It is important to use the mildest effective regeneration conditions.

Quantitative Data on Regeneration

The regeneration efficiency and the retention of ion exchange capacity are critical parameters for the economic viability of the process. Below is a summary of quantitative data from a study on the regeneration of a titanium phosphate-based sorbent.

Regeneration CycleIon Exchange Capacity for Ni²⁺ (meq/g)[1]
11.6
21.6
31.6
41.6
51.2
61.2

Experimental Protocols

Protocol 1: Regeneration of a this compound Column Saturated with Metal Ions

This protocol outlines a general procedure for the regeneration of a fixed-bed column of this compound saturated with metal ions.

Materials:

  • Exhausted this compound column

  • Regenerant solution (e.g., 0.1 M - 1 M HCl)

  • Deionized water

  • pH meter

  • Peristaltic pump

Procedure:

  • Backwash (Optional): If significant particulate matter is present, disconnect the column and backwash with deionized water at a flow rate sufficient to fluidize the bed without eluting the exchanger material.

  • Elution of Metal Ions: Pump the regenerant solution (e.g., HCl) through the column at a controlled flow rate. The flow rate should be slow enough to allow for sufficient contact time between the acid and the exchanger. Collect the effluent and monitor the concentration of the eluted metal ions.

  • Rinsing: Once the elution is complete (indicated by a low concentration of metal ions in the effluent), switch the feed to deionized water. Continue to pump deionized water through the column until the pH of the effluent is neutral.

  • Re-equilibration: The regenerated column is now ready for the next ion exchange cycle.

Visualizations

Diagram 1: General Workflow for Regeneration of this compound Ion Exchanger

cluster_loading Ion Exchange (Loading) cluster_regeneration Regeneration Cycle A Feed Solution (with Metal Ions) B This compound (Active Form) A->B Contact C Effluent (Treated Solution) B->C D Exhausted This compound B->D Saturation E Regenerant (e.g., HCl) D->E Acid Wash G Rinsing (Deionized Water) D->G Rinse F Eluted Metal Ions (Waste Stream) E->F H Regenerated This compound G->H H->B Reuse

Caption: Workflow of the regeneration cycle for a this compound ion exchanger.

Diagram 2: Troubleshooting Logic for Reduced Ion Exchange Capacity

A Reduced Ion Exchange Capacity Observed B Check Regeneration Protocol A->B C Incomplete Regeneration B->C Yes E Check for Fouling B->E No D Optimize Regenerant Concentration & Contact Time C->D K Capacity Restored D->K F Fouling Present E->F Yes H Assess for Degradation E->H No G Implement Cleaning Protocol (e.g., Surfactant, NaOH wash) F->G G->K I Degradation Suspected H->I Yes J Characterize Material & Consider Replacement I->J

Caption: Troubleshooting flowchart for addressing reduced ion exchange capacity.

References

Technical Support Center: Enhancing the Thermal Stability of Titanium(IV) Phosphate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered during experiments aimed at enhancing the thermal stability of titanium(IV) phosphate (TiP).

Frequently Asked Questions (FAQs)

Q1: What are the primary factors influencing the thermal stability of this compound? A1: The thermal stability of TiP is highly dependent on its structural and chemical characteristics, which are determined by synthesis conditions. Key factors include the degree of crystallinity, the type of ion-exchange units (–HPO4 or –H2PO4 groups), the titanium source, reaction temperature, reaction time, and the P₂O₅:TiO₂ molar ratio.[1] Crystalline forms of TiP are generally more thermally stable than amorphous forms.[2]

Q2: What is the typical thermal decomposition pathway for amorphous this compound? A2: The thermal decomposition of amorphous TiP generally occurs in two main stages. The first stage, at temperatures up to 160 °C, involves the condensation and loss of lattice water. The second stage, occurring between 160 °C and 700 °C, corresponds to the condensation of the phosphate units.[1]

Q3: How does the P/Ti ratio affect thermal stability? A3: The P/Ti ratio is a critical parameter that influences the structure and, consequently, the thermal stability. For instance, in related applications, a Ti-deficient Ti/P ratio of approximately 0.86 has been shown to enhance thermal stabilization by effectively binding HCl during PVC degradation.[2] This suggests that optimizing the stoichiometry is crucial for creating a more stable material.

Q4: Which characterization techniques are essential for evaluating the thermal stability of TiP? A4: Thermogravimetric Analysis (TGA) is the primary technique used to study the thermal behavior and degradation temperatures of TiP.[1] Differential Scanning Calorimetry (DSC) and Differential Thermal Analysis (DTA) are also used to identify phase transitions and exothermic or endothermic events during heating.[1][2] Powder X-ray Diffraction (XRD) is crucial for determining the crystallinity of the material, which is directly related to its thermal stability.[3]

Q5: Can doping improve the thermal stability of titanium phosphate? A5: Yes, doping with other elements is a recognized strategy for improving thermal stability. In related materials like lithium iron phosphate, doping with titanium has been shown to enhance structural stability.[4] Similarly, modifying titanium phosphate with metals can enhance its thermal properties.[2]

Troubleshooting Guide

This guide addresses specific issues you may encounter during your experiments.

Problem Possible Cause Suggested Solution
Unexpectedly Low Decomposition Temperature in TGA Analysis The synthesized TiP is primarily amorphous . Amorphous structures are less ordered and typically have lower thermal stability compared to their crystalline counterparts.[2]Modify the synthesis protocol to favor the formation of crystalline phases like α-TiP or γ-TiP. This often involves using higher reaction temperatures (up to 250 °C), longer reaction times (from hours to days), and/or using an autoclave.[1]
High content of residual lattice water or solvents. The initial weight loss at lower temperatures (<160 °C) can be mistaken for low thermal stability of the material itself.[1]Implement a post-synthesis drying or calcination step at a controlled temperature (e.g., heating from 120°C to 650°C) to remove physically adsorbed water and solvents before analysis.[5][6]
Non-optimal P:Ti molar ratio. The stoichiometry of the material significantly impacts its structural integrity and thermal properties.[2]Systematically vary the P₂O₅:TiO₂ molar ratio in your synthesis. Ratios can range from 1.2:1 to 26:1 depending on the desired phase.[1] Analyze the thermal stability of each resulting material to identify the optimal ratio.
Inconsistent Thermal Stability Between Batches Poor control over synthesis parameters. Minor variations in reaction temperature, time, or precursor concentration can lead to different structural phases (amorphous vs. crystalline) and thus, different thermal properties.[1]Strictly control all synthesis parameters. Ensure consistent heating rates, stirring speeds, and precursor addition rates. Use precise measurement tools for all reagents.
Inhomogeneous mixing of precursors. Incomplete reaction or localized variations in stoichiometry can result in a material with mixed phases and variable thermal stability.Ensure vigorous and consistent stirring throughout the synthesis process. For sol-gel methods, allow sufficient time for the colloidal solution to homogenize.[7]
Material Degrades During a High-Temperature Application Phase transformation at elevated temperatures. For related titanium oxides, the anatase phase can transform into the more stable rutile phase at high temperatures, which can alter material properties.[7] Phosphate modification can delay this transition.[7][8]Introduce phosphate ions as a dopant during synthesis. This has been shown to inhibit nanoparticle growth and delay phase transitions to higher temperatures.[7][9]
Surface-initiated degradation. The surface of the material can be more reactive and serve as an initiation point for thermal decomposition.Consider surface modification techniques. For example, creating a protective surface layer or functionalizing the surface can enhance overall stability.[2][5]

Data Presentation: Synthesis Parameters and Thermal Effects

Table 1: Summary of Synthesis Parameters for α-TiP and γ-TiP This table summarizes various reported synthesis conditions for different crystalline phases of this compound, which are known to have higher thermal stability than amorphous forms.[1]

PhaseTitanium SourceTemperature (°C)Reaction TimeP₂O₅:TiO₂ Molar RatioReflux/AutoclaveReference
α-TiPTiCl₄ solution18012 h3.3:1Autoclave[1]
α-TiPTiCl₄ solution604 days2:1No[1]
α-TiPTi(OBu)₄ solution5013 h26:1No[1]
α-TiPTi powder140N/A12.5:1Heated in oven[1][10]
γ-TiPAmorphous TiP solid25048 h19.5:1Autoclave[1]
γ-TiPTiCl₃ solutionN/A≥ 18 h8.5:1Reflux[1]

Table 2: Effect of Phosphate Doping on the Thermal Stability of TiO₂ Anatase Phase As a relevant analogue, this data shows how phosphate doping can significantly enhance the thermal stability of TiO₂ by delaying the phase transition from anatase to the more stable rutile phase at high temperatures.[7]

Dopant (mol%)Anatase Content at 900°C (wt%)Anatase Content at 1000°C (wt%)Reference
0~70%0%[7]
5~90%~5%[7]

Experimental Protocols

Protocol 1: Synthesis of Crystalline α-Ti(HPO₄)₂·H₂O This protocol is adapted from a method involving the oxidation of Ti(III) to prepare well-crystallized α-TiP, which exhibits high thermal stability.[10]

  • Precursor Preparation: Prepare a solution of Ti(III) by mixing titanium powder with concentrated phosphoric acid (e.g., 15 M H₃PO₄).

  • Reaction: Heat the solution in an oven at 140 °C. During this step, the Ti(III) will oxidize to Ti(IV), leading to the formation of a titanium phosphate precipitate.

  • Crystallization: Maintain the temperature for a sufficient duration to allow for the formation of well-defined α-TiP crystals. The exact time may need optimization.

  • Isolation: Allow the mixture to cool to room temperature. Collect the precipitate by filtration or centrifugation.

  • Washing: Wash the collected solid repeatedly with deionized water to remove any unreacted phosphoric acid.

  • Drying: Dry the final product in an oven at a moderate temperature (e.g., 60-80 °C) to obtain crystalline α-Ti(HPO₄)₂·H₂O.

Protocol 2: Phosphate Modification of Titanium Precursor (Sol-Gel Method) This protocol describes a sol-gel method for preparing phosphate-doped TiO₂, which can be adapted for titanium phosphate synthesis to enhance thermal stability.[7][11]

  • Sol Preparation: Dissolve citric acid (0.01 mol) in absolute ethanol (20 mL) with magnetic stirring. Slowly add titanium(IV) butoxide (0.01 mol) to the solution.[7]

  • Doping: To a separate aliquot of the prepared sol, add a calculated amount of phosphoric acid to achieve the desired P/Ti molar ratio (e.g., 0.05 to 0.3).[11]

  • Gelling: Stir the solution for approximately 12 hours until a homogenous sol is formed. The sol can then be dried at room temperature to produce a xerogel.

  • Hydrothermal Treatment (Optional): For enhanced crystallinity, transfer the mixture to a Teflon-lined autoclave and heat at a specified temperature (e.g., 220 °C) for several hours.[11]

  • Calcination: Calcine the resulting powder at a high temperature (e.g., 500 °C or higher) for 1-3 hours in air to form the final crystalline, thermally stable material.[8][11]

Protocol 3: Characterization by Thermogravimetric Analysis (TGA) This is a general procedure for evaluating the thermal stability of the synthesized this compound.

  • Sample Preparation: Place a small, accurately weighed amount of the dried TiP sample (typically 5-15 mg) into a TGA crucible (e.g., platinum or alumina).[2]

  • Instrument Setup: Place the crucible in the TGA instrument.

  • Analysis Program:

    • Purge the system with an inert gas (e.g., nitrogen or argon) to prevent oxidative degradation.[2]

    • Equilibrate the sample at a starting temperature (e.g., 25 °C).

    • Heat the sample at a constant rate (e.g., 10 °C/min) to a final temperature (e.g., 800-1000 °C).[2][12]

  • Data Acquisition: Continuously record the sample weight as a function of temperature.

  • Data Analysis: Analyze the resulting TGA curve to determine the onset temperature of decomposition, the temperatures of maximum weight loss (from the derivative curve, DTG), and the total weight loss.

Visualizations

experimental_workflow cluster_strategies Enhancement Strategies start Synthesize This compound char1 Characterize Thermal Stability (TGA/DSC) start->char1 decision Is Stability Adequate? char1->decision opt_synth Optimize Synthesis (Temp, Time, P:Ti Ratio) decision->opt_synth No finish Material Meets Requirements decision->finish Yes re_char Re-characterize Thermal Stability opt_synth->re_char doping Introduce Dopants (e.g., P, other metals) doping->re_char calcination Apply Post-Synthesis Calcination calcination->re_char re_char->decision

Caption: Workflow for enhancing the thermal stability of TiP.

synthesis_parameters cluster_inputs Synthesis Parameters cluster_props Material Properties temp Reaction Temperature crystallinity Crystallinity (Amorphous vs. Crystalline) temp->crystallinity morphology Morphology & Phase Purity temp->morphology time Reaction Time time->crystallinity time->morphology ratio P:Ti Molar Ratio ratio->crystallinity ratio->morphology source Titanium Source source->crystallinity source->morphology output Enhanced Thermal Stability crystallinity->output morphology->output

Caption: Influence of synthesis parameters on thermal stability.

decomposition_pathway start Amorphous TiP (e.g., Ti(HPO₄)₂·nH₂O) intermediate Anhydrous Amorphous TiP start->intermediate Heat up to 160°C (- nH₂O, lattice water) final Condensed Phase (e.g., TiP₂O₇) intermediate->final Heat > 160°C (Phosphate condensation)

Caption: Thermal decomposition pathway for amorphous TiP.

References

Technical Support Center: Enhancing Photocatalytic Efficiency of Titanium(IV) Phosphate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during experiments aimed at improving the photocatalytic efficiency of titanium(IV) phosphate.

Troubleshooting Guides

This section provides solutions to specific problems that may arise during the synthesis, characterization, and application of this compound photocatalysts.

Issue 1: Low or No Photocatalytic Activity

Potential Cause Troubleshooting Steps
Incorrect Catalyst Phase or Composition Verify the crystalline phase and composition of your synthesized this compound using X-ray Diffraction (XRD) and X-ray Photoelectron Spectroscopy (XPS). Amorphous or incorrect stoichiometric compositions can lead to poor photocatalytic performance.[1][2][3]
Insufficient Light Source Energy Ensure the emission spectrum of your light source overlaps with the absorption spectrum of your this compound. This compound typically has a wide bandgap, requiring UV irradiation.[1][4] Check the lamp's age and power output.
Catalyst Deactivation The catalyst surface can be poisoned by reaction intermediates or other species in the solution.[5] Try washing the catalyst with deionized water or a suitable solvent and drying it before reuse.
Poor Catalyst Dispersion Agglomerated nanoparticles exhibit a reduced effective surface area.[5] Use an ultrasonic bath to disperse the catalyst in the reaction medium for 15-30 minutes before initiating the experiment.[5]
Inadequate Oxygen Supply Oxygen often acts as an electron scavenger, preventing the rapid recombination of electron-hole pairs.[5] Ensure adequate aeration of the reaction suspension by bubbling air or oxygen through it.[5]

Issue 2: Inconsistent or Poorly Reproducible Results

Potential Cause Troubleshooting Steps
Variations in Experimental Protocol Strictly standardize all experimental parameters, including catalyst loading, pollutant concentration, reaction volume, stirring rate, light intensity, and temperature.[5]
Fluctuations in Light Intensity An unstable power supply can cause variations in light intensity. Use a stabilized power source for your lamp.[5] Regularly check the lamp's output.
Temperature Effects The light source can heat the reaction mixture, affecting reaction kinetics.[5] Use a cooling system or a water jacket to maintain a constant temperature.[5]
Inconsistent Sampling and Analysis Ensure that samples are taken at precise time intervals and are immediately filtered (e.g., using a 0.22 µm syringe filter) to remove the catalyst particles before analysis.[6]

Frequently Asked Questions (FAQs)

Q1: What are the most effective strategies to enhance the photocatalytic efficiency of this compound?

A1: Several strategies can be employed to boost the photocatalytic activity of this compound:

  • Morphology Control: The shape and size of the catalyst particles play a crucial role. For instance, 3D flower-shaped morphologies have shown higher activity for hydrogen evolution compared to nanofibers.[1] A smaller crystallite size and larger surface area, often achieved by incorporating a small amount of phosphate during synthesis, can enhance the degradation of organic pollutants.[1][4]

  • Doping: Introducing metal or non-metal dopants can create new energy levels, reduce the bandgap, and improve visible light absorption.[7][8][9] Phosphorus doping, in particular, has been shown to enhance the photocatalytic activity of titania-based materials.[10][11]

  • Heterojunction Formation: Creating a heterojunction with another semiconductor can facilitate the separation of photogenerated electron-hole pairs, thereby reducing recombination and increasing efficiency.[7][12] Z-scheme heterojunctions, such as with phosphorus-doped carbon nitride, have demonstrated excellent degradation capabilities.[13][14]

  • Surface Modification: Modifying the surface with phosphate anions can accelerate hydroxyl radical attack, a key mechanism in photocatalytic degradation.[15][16] However, this can also inhibit the adsorption of strongly adsorbing substrates.[15]

Q2: How does the phosphate content influence the photocatalytic activity?

A2: The phosphate content is a critical parameter. A small amount of phosphate (e.g., a P/Ti ratio of 0.2) can act as a crystal growth inhibitor, leading to a larger surface area and smaller crystallite size, which enhances photocatalytic activity for the degradation of phenolic compounds.[1][4] However, as the phosphate content increases, the UV-vis absorbance spectra can shift to shorter wavelengths, and the crystal structure may change, potentially leading to a decrease in photocatalytic activity.[1][4]

Q3: Can this compound be activated by visible light?

A3: Pure this compound generally has a wide bandgap and is primarily active under UV irradiation.[4] To enable visible-light activity, modifications such as doping with non-metals like phosphorus or forming heterojunctions with visible-light-responsive materials are necessary.[10][13][14] Phosphorus doping can create defects and new energy levels within the bandgap, allowing for the absorption of lower-energy photons.[10]

Q4: What characterization techniques are essential for evaluating modified this compound photocatalysts?

A4: A comprehensive characterization is crucial for understanding the structure-activity relationship. Key techniques include:

  • X-ray Diffraction (XRD): To determine the crystal phase, crystallite size, and phase purity.[1][2]

  • Scanning Electron Microscopy (SEM) and Transmission Electron Microscopy (TEM): To analyze the morphology, particle size, and microstructure.[1][4]

  • UV-vis Diffuse Reflectance Spectroscopy (DRS): To determine the light absorption properties and estimate the bandgap energy.[1][4]

  • X-ray Photoelectron Spectroscopy (XPS): To investigate the surface elemental composition and chemical states of the elements.[2][10][15]

  • Brunauer-Emmett-Teller (BET) analysis: To measure the specific surface area and pore size distribution.[1]

Quantitative Data Summary

Table 1: Influence of Phosphate Content on Material Properties and Photocatalytic Activity

Sample (P/Ti ratio) Crystal Phase Morphology Specific Surface Area (m²/g) **Photocatalytic Activity Trend (vs. Pure TiO₂) **Reference
0 (Pure TiO₂)AnataseRice grain-shaped-Baseline[1][4]
0.2AnataseElliptical sphericalHigher than pure TiO₂Enhanced[1][4]
> 0.2Anatase + Titanium PhosphateJagged intertwined crystalsVariesDecreased[1][4]
2.0Layered Titanium PhosphateFibrousVariesDecreased[1][4]

Table 2: Effect of Surface Phosphate Modification on Substrate Degradation

Substrate Adsorption Strength on Pure TiO₂ Effect of Phosphate Modification on Degradation Rate Primary Degradation Pathway Reference
4-chlorophenol, Phenol, Rhodamine BWeakMarkedly AcceleratedHydroxyl Radical Attack[15]
Dichloroacetic acid, Alizarin red, CatecholStrongMuch LowerDirect Hole Oxidation[15]

Experimental Protocols

Protocol 1: Hydrothermal Synthesis of this compound

This protocol is adapted from a general method for synthesizing titanium phosphates with varying phosphate content.[1][4]

  • Precursor Preparation: Prepare aqueous solutions of a titanium precursor (e.g., titanium(IV) isopropoxide in isopropanol) and a phosphate source (e.g., phosphoric acid or NH₄H₂PO₄).

  • Mixing: Add the titanium precursor solution dropwise to the phosphate solution under vigorous stirring to form a gel.

  • Hydrothermal Treatment: Transfer the resulting mixture into a Teflon-lined stainless-steel autoclave. Heat the autoclave to a specific temperature (e.g., 180 °C) and maintain it for a set duration (e.g., 12-24 hours).

  • Product Recovery: After cooling to room temperature, collect the precipitate by centrifugation or filtration.

  • Washing: Wash the product repeatedly with deionized water and ethanol to remove any unreacted precursors and byproducts.

  • Drying: Dry the final product in an oven at a moderate temperature (e.g., 60-80 °C) overnight.

Protocol 2: Evaluation of Photocatalytic Activity (Degradation of an Organic Pollutant)

This is a general protocol for assessing the photocatalytic performance of the synthesized materials.[6]

  • Catalyst Suspension: Disperse a specific amount of the this compound catalyst (e.g., 0.5-1.0 g/L) in a known volume of an aqueous solution of the target organic pollutant (e.g., 10-20 mg/L methylene blue or phenol).

  • Adsorption-Desorption Equilibrium: Stir the suspension in the dark for 30-60 minutes to establish adsorption-desorption equilibrium between the catalyst surface and the pollutant molecules.

  • Initiation of Photocatalysis: Irradiate the suspension with a suitable light source (e.g., a UV lamp).

  • Sampling: At regular time intervals, withdraw aliquots of the suspension.

  • Sample Preparation: Immediately centrifuge or filter the aliquots to remove the catalyst particles.

  • Analysis: Analyze the concentration of the pollutant in the filtrate using a suitable analytical technique, such as UV-Vis spectrophotometry or High-Performance Liquid Chromatography (HPLC).

  • Calculation: Calculate the degradation efficiency as a function of time.

Visualizations

experimental_workflow cluster_prep Catalyst Preparation & Suspension cluster_reaction Photocatalytic Reaction cluster_analysis Analysis prep_catalyst Synthesize & Characterize This compound disperse_catalyst Disperse Catalyst in Pollutant Solution (e.g., 1 g/L) prep_catalyst->disperse_catalyst dark_adsorption Stir in Dark (30-60 min) disperse_catalyst->dark_adsorption irradiation Irradiate with Light Source (UV/Vis) dark_adsorption->irradiation sampling Collect Aliquots at Intervals irradiation->sampling filter_sample Filter to Remove Catalyst sampling->filter_sample analyze_concentration Analyze Pollutant Concentration (UV-Vis/HPLC) filter_sample->analyze_concentration calculate_efficiency Calculate Degradation Efficiency analyze_concentration->calculate_efficiency

Caption: Workflow for evaluating the photocatalytic activity of this compound.

enhancement_strategies cluster_strategies Enhancement Strategies main Improved Photocatalytic Efficiency of This compound morphology Morphology Control (e.g., Nanostructuring) main->morphology Increases Surface Area doping Doping (Metals/Non-metals) main->doping Reduces Bandgap heterojunction Heterojunction Formation main->heterojunction Improves Charge Separation surface_mod Surface Modification main->surface_mod Alters Reaction Pathways

Caption: Key strategies to enhance the photocatalytic efficiency of this compound.

z_scheme_heterojunction TiP_VB Valence Band TiP_CB Conduction Band TiP_VB->TiP_CB e- SC2_VB Valence Band TiP_CB->SC2_VB Recombination reduction Reduction (e-) SC2_CB Conduction Band SC2_VB->SC2_CB e- oxidation Oxidation (h+) light1 hv light2 hv

Caption: Z-scheme heterojunction mechanism for enhanced charge separation.

References

"effect of pH on the performance of titanium(IV) phosphate"

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) regarding the effect of pH on the performance of titanium(IV) phosphate. The information is intended for researchers, scientists, and drug development professionals.

Frequently Asked Questions (FAQs)

Q1: How does the synthesis pH affect the composition and properties of this compound?

The pH during synthesis significantly influences the chemical composition, particle size, and amorphous or crystalline nature of this compound. For instance, preparing titanium phosphate from titanium sulfate and phosphoric acid at pH levels of 5, 7, and 9 results in materials with varying Ti/P ratios due to the formation of titanium oxide and hydroxide byproducts, particularly at higher pH values.[1] Amorphous titanium phosphates are typically formed at room temperature when mixing solutions of a titanium(IV) source and phosphate ions.[2] The degree of hydration, which is also influenced by synthesis conditions, can affect the structure and ion-exchange properties.[3]

Q2: What is the effect of pH on the ion-exchange capacity of this compound?

The ion-exchange capacity of this compound is highly dependent on pH. Generally, the ion-exchange capacity, particularly for divalent metal ions, is a key performance indicator.[4] For some forms of this compound, the maximal removal capacities for Na+ and K+ ions were achieved in highly basic waters.[5] The ion-exchange functionality is attributed to the presence of –HPO4 and –H2PO4 groups.[4] The stability and performance of these groups can be pH-dependent.

Q3: How stable is this compound at different pH values?

Titanium(IV) phosphonates, a related class of materials, exhibit robust hydrolytic stability due to strong Ti-O-P bonding, even under extreme conditions of pH ≤ 1.[3] This makes them suitable for applications in catalysis and pollutant adsorption. However, the stability of different phases of this compound can vary. For example, γ-Ti(HPO4)2·2H2O is noted to be very stable to hydrolysis and has a high exchange capacity in strongly acidic media.[5]

Q4: Can this compound be used for pH-responsive drug delivery?

Yes, this compound and related titanium-based materials are promising for pH-responsive drug delivery systems. The principle often relies on the enhanced release of a loaded drug in the slightly acidic tumor microenvironment (around pH 6.0-6.5) compared to the physiological pH of 7.4.[6][7] For example, a polydopamine-modified titanium-based local drug delivery system showed a cumulative doxorubicin release of approximately 40% at pH 6.0 after 72 hours, compared to only about 20% at pH 7.4.[6]

Troubleshooting Guide

Issue 1: Low Ion-Exchange Capacity Observed

  • Question: I synthesized this compound, but the ion-exchange capacity is lower than expected. What could be the cause?

  • Answer:

    • Incorrect pH during Synthesis: The pH of the synthesis gel can affect the final structure and the number of available ion-exchange sites.[3] Ensure the pH is controlled and monitored throughout the synthesis process as specified in your protocol.

    • Incomplete Hydrolysis: If using a precursor like titanium alkoxide, incomplete hydrolysis can lead to a poorly formed phosphate network. Ensure adequate water is present and stirring is sufficient.[3]

    • Washing and Drying Conditions: Post-synthesis washing and drying steps are crucial. Washing with acidic solutions followed by deionized water to a specific pH (e.g., 5.5) can influence the final protonated form of the material.[8] Improper drying temperatures can lead to the loss of structural water, which can be important for ion-exchange properties.[3]

    • Degree of Crystallinity: The ion-exchange properties can be very sensitive to the degree of crystallinity.[5] Amorphous materials may have different capacities compared to crystalline phases like α-TiP or γ-TiP.

Issue 2: Poor Drug Loading or Uncontrolled Release

  • Question: My this compound nanoparticles show low drug loading efficiency or do not exhibit the expected pH-responsive release. Why might this be?

  • Answer:

    • Surface Chemistry: The surface properties of the nanoparticles are critical for drug interaction and are influenced by the synthesis pH. A different synthesis pH might alter the surface charge and functional groups available for drug binding.

    • Porosity and Particle Size: The pH during synthesis can affect the particle size and porosity of the material, which in turn dictates the drug loading capacity.[3] Characterize your material's morphology and surface area.

    • Drug Stability at Different pH: Ensure that the drug molecule itself is stable and appropriately charged at the pH used for loading and release studies.

    • Functionalization Issues: If your system involves surface functionalization (e.g., with polymers or targeting ligands), the pH during these modification steps is critical for successful conjugation.

Quantitative Data

Table 1: Ion-Exchange Capacities of this compound Materials

MaterialTarget IonpH ConditionMaximum Exchange Capacity (meq/g)Reference
TTPNa+Highly Basic10.60[5]
TTPK+Highly Basic11.55[5]
TiP1Divalent MetalsNot specified~3.4 - 4.1[4]
Amorphous TiPCu2+Not specified16.9[9]

Table 2: pH-Dependent Drug Release from a Ti-based System

SystempHCumulative Release (at 72h)Reference
TNA-PDA-DOX7.4~20%[6]
TNA-PDA-DOX6.5~33%[6]
TNA-PDA-DOX6.0~40%[6]

Experimental Protocols

Protocol 1: Synthesis of Amorphous this compound at Controlled pH

This protocol is a general guideline based on methods described in the literature.[1]

  • Preparation of Precursor Solutions:

    • Prepare a 0.1 M solution of titanium sulfate (Ti(SO₄)₂).

    • Prepare a 0.1 M solution of phosphoric acid (H₃PO₄).

  • Precipitation:

    • In a beaker, mix the titanium sulfate and phosphoric acid solutions in the desired molar ratio (e.g., Ti/P = 3/4).

    • Slowly add a dilute ammonia solution dropwise while continuously stirring and monitoring the pH with a calibrated pH meter.

    • Adjust the pH to the target value (e.g., 5, 7, or 9).

  • Aging:

    • Continue stirring the mixture at room temperature for 2 hours to allow the precipitate to age.

  • Washing and Collection:

    • Centrifuge the suspension to collect the precipitate.

    • Wash the precipitate several times with deionized water until the conductivity of the supernatant is low.

  • Drying:

    • Dry the collected solid in an oven at 60-80°C overnight.

Protocol 2: Determination of Cation Exchange Capacity (CEC) by Titration

This protocol is a standard method for determining the ion-exchange capacity of solid materials.[9]

  • Sample Preparation:

    • Accurately weigh about 0.2 g of the dried this compound material.

  • Ion Exchange:

    • Disperse the sample in 50 mL of deionized water.

  • Titration:

    • Titrate the suspension with a standardized 0.1 M NaOH solution.

    • After each addition of a small volume of titrant (e.g., 2.0 mL), record the pH of the mixture using a calibrated pH meter.

    • Continue the titration until the pH of the solution becomes stable.

  • Calculation:

    • Plot the titration curve (pH vs. volume of NaOH added).

    • The equivalence point, which corresponds to the total amount of exchangeable protons, can be determined from the graph.

    • Calculate the Na+ uptake in meq/g using the volume of NaOH consumed at the equivalence point.

Visualizations

TroubleshootingWorkflow start Start: Low Ion-Exchange Capacity Observed check_ph Verify Synthesis pH start->check_ph check_hydrolysis Check for Complete Precursor Hydrolysis check_ph->check_hydrolysis pH Correct solution_ph Adjust pH Control Method (e.g., slower addition of base) check_ph->solution_ph pH Incorrect check_washing Review Washing and Drying Protocol check_hydrolysis->check_washing Hydrolysis OK solution_hydrolysis Increase Stirring Time/Rate or Water Content check_hydrolysis->solution_hydrolysis Incomplete check_crystallinity Analyze Crystallinity (e.g., via XRD) check_washing->check_crystallinity Protocol OK solution_washing Ensure Correct Final pH of Washing Solution and Appropriate Drying Temp. check_washing->solution_washing Deviation Found solution_crystallinity Modify Synthesis Temp. or Aging Time to Target Desired Phase check_crystallinity->solution_crystallinity Undesired Phase/ Amorphous State end_node Problem Resolved check_crystallinity->end_node Crystallinity as Expected solution_ph->end_node solution_hydrolysis->end_node solution_washing->end_node solution_crystallinity->end_node

Caption: Troubleshooting workflow for low ion-exchange capacity.

ExperimentalWorkflow cluster_char Characterization cluster_perf Performance synthesis Synthesis of Ti(IV) Phosphate at Controlled pH washing_drying Washing and Drying synthesis->washing_drying characterization Material Characterization washing_drying->characterization performance_eval Performance Evaluation characterization->performance_eval xrd XRD (Crystallinity) sem SEM (Morphology) analysis Data Analysis and Interpretation performance_eval->analysis cec Cation Exchange Capacity Measurement drug_release Drug Release Study (pH-dependency)

Caption: Experimental workflow for synthesis and evaluation.

LogicalRelationship cluster_props cluster_perfs ph Synthesis pH composition Composition (Ti/P ratio, hydration) ph->composition crystallinity Crystallinity ph->crystallinity morphology Morphology (particle size, porosity) ph->morphology prop_cluster Material Properties ion_exchange Ion-Exchange Capacity composition->ion_exchange stability Chemical Stability composition->stability crystallinity->ion_exchange crystallinity->stability drug_delivery Drug Loading/Release morphology->drug_delivery perf_cluster Performance Metrics

Caption: Relationship between synthesis pH, properties, and performance.

References

Technical Support Center: Characterization of Amorphous Titanium(IV) Phosphate using XRD

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges in the X-ray diffraction (XRD) characterization of amorphous titanium(IV) phosphate.

Section 1: Troubleshooting Guide

This section addresses common problems encountered during the XRD analysis of amorphous this compound, offering potential causes and actionable solutions.

1.1 Issue: The XRD pattern shows no sharp peaks, only a broad "hump" or "halo." Is my material amorphous?

  • Possible Cause: The absence of sharp Bragg peaks and the presence of one or more broad humps are characteristic features of amorphous or poorly crystalline materials.[1][2] Amorphous materials lack the long-range atomic order necessary to produce sharp diffraction peaks.[1]

  • Solution:

    • Confirm Amorphous Nature: The presence of a broad halo is strong evidence for an amorphous structure. For amorphous this compound, this is an expected result, as it often synthesizes in a poorly crystalline or amorphous state.

    • Distinguish from Nanocrystalline Material: Be aware that very small nanocrystalline materials (<5 nm) can also produce broad peaks.[2] A key difference is that a truly amorphous material will typically show only one or two very broad humps, while a nanocrystalline material will exhibit multiple broad peaks that correspond to its crystal lattice planes.[2]

    • Advanced Analysis: For definitive characterization of the short-range order, consider advanced techniques like Pair Distribution Function (PDF) analysis.[3][4][5]

1.2 Issue: The signal-to-noise ratio of my XRD pattern is very low, making the amorphous halo difficult to distinguish from the background.

  • Possible Cause: Amorphous halos are inherently weak and broad, leading to a poor signal-to-noise ratio. This can be exacerbated by short data acquisition times or inadequate instrument settings.

  • Solution:

    • Increase Data Acquisition Time: Significantly extend the scan time (e.g., hours instead of minutes) to improve the counting statistics and make the weak amorphous signal more discernible from the background noise.[1]

    • Optimize Instrument Settings:

      • Use a high-intensity X-ray source if available (e.g., rotating anode or synchrotron) and a highly efficient detector.[1]

      • Ensure the instrument is properly aligned and calibrated.

    • Data Averaging: Perform multiple scans and average the data to further enhance the signal quality.[1]

    • Data Smoothing: Apply appropriate smoothing algorithms (e.g., Savitzky-Golay) during data processing, but be cautious not to oversmooth, which can distort the broad features of the amorphous halo.[6]

1.3 Issue: I see a broad peak in my pattern, but I suspect it might be from the sample holder.

  • Possible Cause: The sample holder itself can contribute to the background signal, especially if it is made of an amorphous material like glass or some polymers.[7]

  • Solution:

    • Use a Low-Background Sample Holder: Whenever possible, use a "zero-background" or "low-background" sample holder. These are typically made from a single crystal of silicon cut along a specific orientation that does not produce Bragg peaks in the typical measurement geometry.[8][9]

    • Measure the Empty Sample Holder: Collect a diffraction pattern of the empty sample holder under the exact same experimental conditions used for your sample.[9]

    • Background Subtraction: Subtract the empty holder's pattern from your sample's pattern. Note that you may need to scale the holder's pattern slightly to account for absorption by the sample.[9]

1.4 Issue: How can I quantify the amount of amorphous this compound in a mixture with a crystalline phase?

  • Possible Cause: Quantifying the amorphous content in a semi-crystalline mixture is challenging because the amorphous phase does not produce distinct peaks for traditional quantitative analysis.

  • Solution:

    • Rietveld Refinement with an Internal Standard: This is a powerful method for quantifying amorphous content.[10][11][12]

      • An internal standard (a stable, highly crystalline material with a known crystal structure, such as Al₂O₃, ZnO, or Si) is added to the sample in a known weight percentage.[10][13][14]

      • Rietveld refinement is performed on the XRD pattern. The software calculates the weight fractions of the crystalline phases.

      • Since the software normalizes the crystalline phases to 100%, the known amount of the internal standard will appear overestimated. The difference between the calculated and the actual amount of the internal standard allows for the quantification of the amorphous content.[10][14]

    • Practical Limitations: Be aware that with standard laboratory XRD equipment, the practical lower limit for detecting and quantifying amorphous content is often around 10% w/w.[15]

Section 2: Frequently Asked Questions (FAQs)

Q1: What is the fundamental difference between the XRD patterns of crystalline and amorphous materials?

A1: The primary difference lies in the presence or absence of long-range atomic order.

  • Crystalline Materials: Possess a highly ordered, repeating three-dimensional lattice structure. This long-range order leads to constructive interference of X-rays at specific angles, producing sharp, well-defined diffraction peaks (Bragg peaks).[1]

  • Amorphous Materials: Lack long-range order, with atoms arranged randomly or with only short-range order.[1] Consequently, X-rays are scattered diffusely, resulting in a broad, low-intensity hump known as an "amorphous halo" instead of sharp peaks.[1][13]

Q2: I have a very broad peak. How can I tell if it's due to an amorphous phase or just very small nanocrystals?

A2: This is a common challenge. While both can produce broad peaks, there are ways to distinguish them:

  • Number of Peaks: A truly amorphous material typically shows only one or two very broad humps. A nanocrystalline material, even with significant peak broadening, will still show a pattern of multiple broad peaks that correspond to its underlying crystal structure.[2]

  • Peak Shape: The peaks from nanocrystalline materials, though broad, may still have a more defined shape (e.g., Gaussian or Lorentzian) compared to the very diffuse halo of an amorphous phase.

  • Scherrer Equation: The Scherrer equation relates crystallite size to peak broadening.[16] However, its accuracy decreases for very small crystallite sizes (< 5 nm), and it does not account for other broadening effects like microstrain.[16][17] It can provide a rough estimate, but if the calculated size is in the very low nanometer range, complementary techniques are recommended for confirmation.

  • Complementary Techniques: Techniques like High-Resolution Transmission Electron Microscopy (HR-TEM) can directly visualize the atomic structure and differentiate between amorphous and nanocrystalline domains.

Q3: What are the ideal XRD data acquisition parameters for amorphous this compound?

A3: To obtain high-quality data from amorphous materials, consider the following:

ParameterRecommendationRationale
2θ Range Start at a low angle (e.g., 1-2°) and scan to a high angle (e.g., 60-70°).To capture the full profile of the broad amorphous halo and accurately model the background.
Step Size A small step size (e.g., 0.02°) is generally recommended.To ensure sufficient data points to accurately define the shape of the broad halo.
Acquisition Time Significantly longer than for crystalline samples (e.g., hours).To improve counting statistics and the signal-to-noise ratio for the weak, diffuse scattering signal.[1]
Sample Holder Use a zero-background holder (e.g., single-crystal Si).[8]To minimize background signal from the sample holder, which can interfere with the weak amorphous halo.
Sample Preparation Gently grind the powder to a fine, consistent particle size.To ensure random orientation of any small crystallites and a uniform sample surface.

Q4: What is Pair Distribution Function (PDF) analysis, and why is it useful for amorphous materials?

A4: Pair Distribution Function (PDF) analysis, also known as total scattering, is a powerful technique that provides information about the local atomic structure of materials, regardless of their crystallinity.[4][18]

  • How it Works: Unlike conventional XRD which only considers Bragg peaks, PDF analysis utilizes the entire scattering pattern (both Bragg and diffuse scattering).[18] The data is Fourier transformed to yield the PDF, which describes the probability of finding two atoms separated by a certain distance.[4]

  • Why it's Useful: For amorphous materials that lack long-range order and sharp Bragg peaks, the PDF can reveal the short-range order, such as bond lengths and coordination numbers.[4][5] This allows for a more detailed structural characterization than is possible with conventional XRD. PDF analysis requires high-quality data, often collected with high-energy X-rays (e.g., from a synchrotron source or a lab instrument with a Mo or Ag X-ray tube) to a high Q-range (maximum scattering vector).[5]

Section 3: Experimental Protocols

3.1 Protocol: Sample Preparation for XRD Analysis of Amorphous Powders

  • Grinding: Gently grind the amorphous this compound powder using an agate mortar and pestle. The goal is to break up agglomerates and achieve a fine, talc-like powder without inducing crystallization through excessive mechanical force.

  • Sieving (Optional): If particle size is a concern, pass the ground powder through a fine mesh sieve to ensure a uniform particle size distribution.

  • Drying: Ensure the sample is thoroughly dry to prevent scattering from water molecules, which can contribute to the amorphous background.

  • Mounting:

    • Zero-Background Holder: Place the powder onto a zero-background sample holder. Gently press with a flat surface (like a glass slide) to create a smooth, level surface that is flush with the holder's rim.

    • Standard Holder (with background subtraction): If using a standard holder, fill the cavity with the powder and gently press to create a smooth surface. Ensure the holder is sufficiently filled to avoid signal from the holder base.

3.2 Protocol: Standard XRD Data Acquisition for Amorphous Material

  • Instrument Setup:

    • Select an appropriate X-ray source (Cu Kα is common for lab instruments).

    • Ensure the instrument is properly aligned.

  • Parameter Configuration:

    • Set the 2θ scan range from a low angle (e.g., 2°) to a high angle (e.g., 70°).

    • Set a small step size (e.g., 0.02°).

    • Set a long counting time per step (e.g., 1-5 seconds or more, depending on sample and instrument). The total scan time may be several hours.

  • Background Scan (if necessary): If not using a zero-background holder, perform a scan of the empty sample holder using the identical parameters.

  • Data Collection: Run the scan on the prepared amorphous this compound sample.

Section 4: Visualizations

XRD_Troubleshooting_Workflow start Start: Obtain XRD Pattern broad_hump Observe Broad Hump / Halo (No Sharp Peaks) start->broad_hump sharp_peaks Observe Sharp Peaks broad_hump->sharp_peaks No low_snr Is Signal-to-Noise Ratio Low? broad_hump->low_snr Yes crystalline Material is Crystalline or Semi-Crystalline sharp_peaks->crystalline increase_time Action: - Increase Scan Time - Average Multiple Scans - Optimize Instrument Settings low_snr->increase_time Yes check_holder Is Sample Holder Contribution Suspected? low_snr->check_holder No increase_time->check_holder use_zbh Action: - Use Zero-Background Holder - Subtract Empty Holder Scan check_holder->use_zbh Yes distinguish Is it Amorphous or Nanocrystalline? check_holder->distinguish No use_zbh->distinguish amorphous Likely Amorphous: - 1-2 very broad humps - Consider PDF Analysis for  short-range order distinguish->amorphous Amorphous nanocrystalline Likely Nanocrystalline: - Multiple broad peaks - Consider TEM for confirmation distinguish->nanocrystalline Nanocrystalline

Caption: Troubleshooting workflow for analyzing an XRD pattern with broad features.

Amorphous_vs_Crystalline_XRD cluster_0 Crystalline Material cluster_1 Amorphous Material cluster_2 Resulting XRD Pattern a1 Long-Range Atomic Order a2 Constructive Interference a1->a2 a3 Sharp Bragg Peaks a2->a3 b1 Short-Range Order Only b2 Diffuse Scattering b1->b2 b3 Broad Amorphous Halo b2->b3 p1->b1 vs. crystalline_peak amorphous_halo

Caption: Logical relationship between atomic order and resulting XRD pattern.

References

Technical Support Center: Interpreting Solid-State NMR Spectra of Titanium(IV) Phosphate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with solid-state Nuclear Magnetic Resonance (ssNMR) of titanium(IV) phosphate materials.

Frequently Asked Questions (FAQs)

Q1: What are the typical nuclei studied in solid-state NMR of titanium(IV) phosphates and what information do they provide?

A1: The primary nuclei studied are ³¹P and ⁴⁷/⁴⁹Ti.

  • ³¹P ssNMR is highly sensitive and provides detailed information about the local environment of the phosphate groups. This includes the number of non-equivalent phosphorus sites, the degree of protonation (e.g., PO₄ vs. HPO₄), and the connectivity between phosphate tetrahedra and titanium-oxygen polyhedra.[1][2]

  • ⁴⁷/⁴⁹Ti ssNMR directly probes the titanium centers, offering insights into the coordination environment (e.g., octahedral vs. other geometries) and the presence of different titanium sites within the material.[3][4] However, these isotopes are less sensitive and have low natural abundance, making the experiments more challenging.[2]

Q2: What is a typical chemical shift range for ³¹P in titanium(IV) phosphates?

A2: The isotropic chemical shifts for ³¹P in titanium(IV) phosphates can vary depending on the specific phase and local structure. For example, crystalline α-Ti(HPO₄)₂·H₂O (α-TiP) often shows a characteristic narrow resonance at approximately -17.8 ppm.[5] Amorphous phases or different crystalline structures will exhibit peaks at other chemical shifts. It is crucial to compare experimental data with literature values for known phases.

Q3: My ³¹P ssNMR spectrum shows very broad lines. What could be the cause?

A3: Broad spectral lines in ³¹P ssNMR of titanium(IV) phosphates can arise from several factors:

  • Amorphous or Disordered Material: A lack of long-range order in amorphous materials leads to a distribution of local environments for the phosphorus nuclei, resulting in a broad signal.[6]

  • Paramagnetic Species: The presence of paramagnetic centers, such as Ti(III), can cause significant line broadening.[7]

  • Insufficient Magic Angle Spinning (MAS): If the MAS rate is not high enough to average out anisotropic interactions (like chemical shift anisotropy and dipolar coupling), the lines will be broad.

  • Strong Homonuclear Dipolar Coupling: Strong ³¹P-¹H dipolar couplings can also contribute to line broadening. High-power proton decoupling is typically used to mitigate this.[8][9]

Q4: What is Chemical Shift Anisotropy (CSA) and why is it important for titanium phosphates?

A4: Chemical Shift Anisotropy (CSA) describes how the chemical shift of a nucleus depends on the orientation of the molecule with respect to the external magnetic field. In solid-state NMR, this anisotropy is not averaged out as it is in solution. The CSA is sensitive to the local electronic environment and geometry around the phosphorus nucleus.[1] Measuring the CSA (from static or slow-spinning spectra) can provide valuable information about the P-O bond distances and the connectivity of the phosphate groups.[1]

Troubleshooting Guide

Problem Possible Cause(s) Suggested Solution(s)
No observable signal or very low signal-to-noise ratio. 1. Incorrect pulse calibration (90° pulse width).2. Recycle delay is too short for the long T₁ relaxation time of ³¹P.3. Low concentration of the phosphorus species.4. Issues with probe tuning and matching.1. Calibrate the pulse widths for your specific sample.2. Increase the recycle delay. For quantitative results, the delay should be at least 5 times the T₁ value.3. Increase the number of scans to improve the signal-to-noise ratio.4. Ensure the probe is correctly tuned and matched for the ³¹P frequency.
Broad, featureless spectral lines. 1. The sample is amorphous or highly disordered.2. Insufficient MAS speed.3. Inefficient proton decoupling.4. Presence of paramagnetic impurities.1. Consider if this is expected for your synthesis method. Higher resolution may not be possible.2. Increase the MAS speed.[10]3. Check the decoupler power and performance. Use high-power decoupling schemes like SPINAL-64.[8]4. Check for Ti(III) or other paramagnetic species using techniques like EPR spectroscopy.
Spinning sidebands are present in the spectrum. Magic Angle Spinning (MAS) speed is lower than the chemical shift anisotropy (CSA).This is not necessarily a problem. The intensity of the spinning sidebands can be analyzed to determine the principal components of the CSA tensor.[1] If a simpler spectrum is desired, increase the MAS speed.
Quantitative analysis is inaccurate. 1. Non-uniform excitation due to short recycle delays.2. Uneven Nuclear Overhauser Effect (NOE) enhancement during decoupling.[9]3. Using Cross-Polarization (CP) which is not inherently quantitative.1. Use a long recycle delay (at least 5 x T₁) for single-pulse experiments.2. For quantitative spectra with decoupling, use inverse-gated decoupling to suppress the NOE.[9]3. For quantification, use direct-polarization (single-pulse) experiments rather than CP-MAS.

Data Presentation

Table 1: Representative ³¹P Isotropic Chemical Shifts for Titanium Phosphate Materials

Compound/PhaseIsotropic Chemical Shift (δiso) / ppmReference
Crystalline α-Ti(HPO₄)₂·H₂O (α-TiP)-17.8[5]
Phosphonate groups in modified Ti(IV) phosphates5.0[1]
Phosphate groups in modified Ti(IV) phosphates-14.0[1]
Amorphous Titanium PhosphateBroad signal centered around -10 to -20Varies with synthesis

Note: Chemical shifts are typically referenced to an external standard of 85% H₃PO₄.[1]

Experimental Protocols

Protocol 1: Standard ³¹P Single-Pulse MAS Experiment

This protocol is designed to obtain a quantitative ³¹P ssNMR spectrum.

  • Sample Preparation: Pack the solid this compound powder into a MAS rotor (e.g., 4 mm).

  • Spectrometer Setup:

    • Tune the NMR probe to the ³¹P frequency.

    • Set the magic angle (54.74°) carefully.

    • Set the spinning speed (e.g., 10-14 kHz).

  • Acquisition Parameters:

    • Use a single-pulse excitation sequence.

    • Calibrate the 90° pulse length for ³¹P. Use a smaller flip angle (e.g., 30°) to shorten the required recycle delay.[8]

    • Set a recycle delay long enough to allow for full relaxation (typically 5 x T₁). For many phosphate materials, this can be very long (e.g., >600 s).[11]

    • Apply high-power proton decoupling (e.g., SPINAL-64) during acquisition to remove ¹H-³¹P dipolar couplings.[8]

    • Acquire a sufficient number of scans to achieve a good signal-to-noise ratio.

  • Processing:

    • Apply Fourier transformation to the Free Induction Decay (FID).

    • Phase the resulting spectrum.

    • Reference the chemical shift scale to 85% H₃PO₄.

Protocol 2: ³¹P Cross-Polarization MAS (CP-MAS) Experiment

This experiment enhances the signal of phosphorus nuclei that are in close proximity to protons and is useful for structural elucidation but is generally not quantitative.

  • Sample Preparation & Spectrometer Setup: Follow steps 1 and 2 from Protocol 1.

  • Acquisition Parameters:

    • Use a standard CP pulse sequence.

    • Calibrate the 90° pulse lengths for both ¹H and ³¹P.

    • Optimize the contact time for efficient magnetization transfer from ¹H to ³¹P. This is typically in the range of 0.3 to 6 ms.[8]

    • The recycle delay is now governed by the shorter ¹H T₁, allowing for faster acquisition. A delay of a few seconds is common.[11]

    • Apply high-power proton decoupling during acquisition.

  • Processing: Follow steps 4a-4c from Protocol 1.

Visualizations

Troubleshooting_Workflow start Start: Interpreting Spectrum q_signal Is there a signal with good S/N ratio? start->q_signal a_no_signal Troubleshoot: - Check probe tuning - Increase scans - Verify pulse calibration - Increase recycle delay q_signal->a_no_signal No q_linewidth Are spectral lines sharp? q_signal->q_linewidth Yes a_broad_lines Possible Causes: - Amorphous sample - Insufficient MAS speed - Inefficient decoupling - Paramagnetic species q_linewidth->a_broad_lines No q_sidebands Are spinning sidebands present? q_linewidth->q_sidebands Yes a_sidebands This is expected if MAS rate < CSA. Analyze sidebands for CSA info or increase MAS speed. q_sidebands->a_sidebands Yes end_analysis Proceed with chemical shift and CSA analysis. q_sidebands->end_analysis No a_sidebands->end_analysis

Caption: A flowchart for troubleshooting common issues in solid-state NMR spectra of this compound.

Experimental_Workflow cluster_prep Preparation cluster_acq Acquisition cluster_proc Processing sample_prep Pack Sample into Rotor probe_setup Insert into Probe & Set Magic Angle sample_prep->probe_setup tune_match Tune & Match Probe probe_setup->tune_match set_params Set Experiment Parameters (Pulse sequence, MAS speed) tune_match->set_params calibrate Calibrate Pulse Widths set_params->calibrate acquire Acquire Data calibrate->acquire ft Fourier Transform acquire->ft phase Phase Correction ft->phase reference Reference Spectrum phase->reference final_spectrum final_spectrum reference->final_spectrum Final Spectrum

Caption: General experimental workflow for solid-state NMR from sample preparation to final spectrum.

References

Technical Support Center: Optimization of Flow Rate in Column Chromatography with Titanium(IV) Phosphate

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for column chromatography using titanium(IV) phosphate stationary phases. This guide is designed for researchers, scientists, and drug development professionals to provide clear, actionable solutions to common experimental challenges.

Frequently Asked Questions (FAQs)

Q1: What is the primary role of flow rate in chromatography?

A1: The flow rate determines the speed at which the mobile phase moves through the column.[1] It is a critical parameter that creates a balance between the speed of the separation and the efficiency or resolution of the results.[1] Adjusting the flow rate influences the time analytes have to interact with the this compound stationary phase, which directly impacts the separation quality.[1]

Q2: How does increasing the flow rate affect my separation on a this compound column?

A2: Increasing the flow rate will decrease the total run time. However, it can also lead to broader peaks and lower resolution because the analytes have less time to interact with the stationary phase for effective separation.[1] This can be particularly important in affinity chromatography, such as phosphopeptide enrichment with this compound, where sufficient interaction time is crucial for binding.[2] Conversely, a flow rate that is too low can also cause peak broadening due to increased longitudinal diffusion.

Q3: What is a good starting flow rate for my column?

A3: The optimal flow rate depends on several factors, including column dimensions (diameter and length), particle size of the this compound media, and the specific separation goals.[3] For ion-exchange chromatography, which is a common application for this compound, flow rates of 100–200 cm/hr are often recommended for binding and elution steps.[4] It is always best to start with the manufacturer's recommendation or a conservative flow rate and optimize from there. A definitive approach is to run several trials at varying flow rates to find the best balance between speed and resolution for your specific application.[5]

Q4: Can the flow rate affect the binding of my sample to the this compound?

A4: Yes. In applications like phosphopeptide enrichment, a slower flow rate during sample loading allows for more contact time between the phosphopeptides and the this compound beads, which can enhance capture efficiency.[2][6] During elution, a slower flow rate can also improve the recovery of bound molecules in a smaller volume.

Q5: How does flow rate relate to system backpressure?

A5: Backpressure is directly proportional to the flow rate. Doubling the flow rate will approximately double the system backpressure, assuming other factors like mobile phase viscosity and column temperature remain constant. It is crucial to operate below the maximum pressure limit of your column and system to prevent damage.[7]

Troubleshooting Guide

This section addresses common problems encountered during the optimization of flow rate with this compound columns.

Issue 1: High System Backpressure

Q: My system backpressure is significantly higher than expected, even at a moderate flow rate. What are the potential causes and solutions?

A: High backpressure is a common issue that can halt your experiments. The causes can stem from the column itself or other system components.

Potential CauseTroubleshooting Steps & Solutions
Column Frit Blockage Fines from the stationary phase or particulates from an unfiltered sample can clog the inlet frit. Solution: Disconnect the column and run the pump to confirm the pressure issue is with the column. If so, try back-flushing the column at a low flow rate (e.g., 20-30% of your normal flow rate).[7] If this fails, the frit may need to be replaced.
Column Packing Bed Compression Operating at a pressure higher than the packing pressure can compress the bed, increasing resistance.[8] Solution: Unpack and repack the column according to a validated packing protocol. Ensure the final operating flow rate does not exceed 70% of the packing flow rate.[9]
Mobile Phase Issues Microbial growth can occur in unpreserved aqueous buffers (like phosphate buffers), leading to blockages.[7] Precipitation of buffer salts in organic mobile phases can also cause clogs. Solution: Filter all buffers before use (0.22 µm filter). Add a small percentage of organic solvent (e.g., 5-20% methanol or acetonitrile) or a bacteriostat to aqueous buffers if they will be stored. Ensure buffer components are soluble in the highest organic concentration used in your gradient.
System Blockage A blockage may exist in the system tubing, injector, or detector. Solution: Systematically disconnect components (starting from the detector and moving backward) to isolate the source of the high pressure. Replace any clogged tubing or components.[10]
Issue 2: Poor Peak Resolution

Q: I am seeing broad, overlapping peaks. How can I improve the resolution by adjusting the flow rate?

A: Poor resolution means the column is not adequately separating the components of your mixture. Flow rate is a key parameter to adjust.

Potential CauseTroubleshooting Steps & Solutions
Flow Rate Too High A high flow rate reduces the interaction time between the analytes and the stationary phase, leading to poor separation efficiency.[1] Solution: Decrease the flow rate. This will increase the run time but allows more time for the equilibrium process of binding and release, often resulting in sharper, better-separated peaks.[11] For example, decreasing the flow rate from 13 mL/min to 4 mL/min has been shown to improve separation in ion-exchange chromatography.[11]
Flow Rate Too Low An excessively low flow rate can also cause peak broadening due to longitudinal (axial) diffusion, where analyte bands spread out over time in the column. Solution: This is less common but can occur during very long runs. Slightly increase the flow rate. The optimal flow rate is a balance, as described by the Van Deemter equation.[5]
Improper Column Packing A poorly packed column can have channels or voids, leading to uneven flow paths and significant band broadening. Solution: Ensure the column is packed efficiently. A well-packed column should have a theoretical plate count of around 5000 ppm and an asymmetry factor (As) between 0.8 and 1.5.[12] If packing is suspect, the column should be repacked.
Sample Overload Injecting too much sample can saturate the stationary phase, causing broad, asymmetrical peaks.[13] Solution: Reduce the amount of sample loaded onto the column. For ion-exchange chromatography, a rule of thumb is to not exceed 30% of the column's total binding capacity for optimal resolution.[11]
Issue 3: Variable Retention Times

Q: The retention times for my peaks are shifting between runs. What could be causing this instability?

A: Inconsistent retention times make peak identification unreliable. This issue often points to problems with the pump or mobile phase.

Potential CauseTroubleshooting Steps & Solutions
Fluctuating Flow Rate Worn pump seals, leaks, or air bubbles in the pump head can cause the flow rate to be inconsistent.[14] Solution: Check the pump for leaks and ensure seals are in good condition.[13] Degas the mobile phase to prevent air bubbles from entering the pump.[13] Purge the pump to remove any trapped air.
Changing Mobile Phase Composition If using a gradient, an improperly functioning proportioning valve can lead to incorrect mobile phase composition. For isocratic methods, evaporation of a volatile solvent component can alter the composition over time. Solution: Check the gradient system's performance.[14] Cover solvent reservoirs to minimize evaporation.[13]
Column Not Equilibrated Insufficient equilibration between runs, especially after a gradient elution, will cause retention times to drift. Solution: Ensure the column is fully equilibrated with the starting mobile phase before each injection. A common practice is to flush with at least 10 column volumes of the initial buffer.[13]
Temperature Fluctuations Changes in ambient or column temperature can affect mobile phase viscosity and reaction kinetics, leading to shifts in retention.[10] Solution: Use a column oven to maintain a constant, controlled temperature throughout the analysis.[10]

Data Presentation

Table 1: General Effects of Flow Rate on Chromatographic Parameters

This table summarizes the qualitative relationship between flow rate and key performance indicators in column chromatography.

ParameterEffect of Increasing Flow RateEffect of Decreasing Flow RateRationale
Resolution Decreases[1]Increases (to an optimum)[11]Slower flow allows more time for analyte-stationary phase interactions, improving separation.
Backpressure IncreasesDecreasesBackpressure is directly proportional to the linear velocity of the mobile phase.
Run Time DecreasesIncreasesThe column is eluted faster with a higher volume of mobile phase per unit of time.
Peak Width Can Increase (Broaden)[1]Can Decrease (Sharpen)High flow rates can lead to non-equilibrium (mass transfer) effects, causing band broadening.
Sensitivity (UV) May Decrease[1]May Increase[1]Slower flow allows the analyte to spend more time in the detector flow cell, potentially increasing the signal.

Experimental Protocols

Protocol 1: Column Packing with this compound Media

This protocol describes a general two-step constant flow method for packing an axial compression column.

  • Slurry Preparation:

    • Calculate the required amount of this compound media for the desired bed volume.

    • Create a slurry with a concentration of approximately 50% (v/v) in a suitable packing solution (e.g., water or a buffered solution).[12]

    • Gently stir the slurry to ensure it is homogeneous. Avoid magnetic stirrers, as they can damage the media particles.

  • Initial Bed Formation (Low Flow):

    • Mount the column vertically and ensure the bottom outlet is closed.

    • Pour the slurry into the column in one continuous motion to avoid introducing air bubbles.

    • Insert the top adapter, ensuring no air is trapped underneath.

    • Open the column outlet and begin pumping the packing solution at a low linear flow rate (e.g., 20–30 cm/hr).[12] This allows a loose, even bed to form.

    • Lower the adapter as the bed consolidates, keeping it just above the forming bed.

  • Bed Compression (High Flow):

    • Once the bed has formed, rapidly increase the flow rate to the desired packing flow rate (e.g., 400–450 cm/h or the maximum achievable rate that stays within the column's pressure limits).[12] This higher flow rate will compress the bed to its final, stable density.

    • Maintain this flow for at least 3 column volumes after the bed height appears stable.[9]

    • Mark the final bed height on the column.

  • Final Adapter Adjustment:

    • Stop the pump and quickly close the column outlet.

    • Carefully lower the adapter to the marked bed height to secure the packed bed.

    • The column is now ready for equilibration and testing.

Protocol 2: General Separation Workflow
  • System Preparation:

    • Prepare and filter (0.22 µm) all mobile phases (start buffer, elution buffer, regeneration solution).

    • Degas all solutions thoroughly.

    • Install the packed column onto the chromatography system.

  • Equilibration:

    • Begin pumping the start buffer through the column at the intended operational flow rate.

    • Equilibrate the column with at least 10 column volumes of start buffer, or until the pH and conductivity of the outlet stream match the inlet buffer.[13]

  • Sample Loading:

    • Ensure the sample is dissolved in a buffer compatible with the start buffer to promote binding.

    • Inject the sample onto the column. For affinity applications, consider using a lower flow rate during this step to maximize interaction time.

  • Wash:

    • Wash the column with several column volumes of start buffer (or a specific wash buffer) to remove any unbound impurities.

  • Elution:

    • Begin the elution step by introducing the elution buffer. This can be done as a simple step gradient or a linear gradient.

    • Monitor the detector signal (e.g., UV absorbance at 280 nm) to identify eluting peaks.

    • Collect fractions corresponding to the peaks of interest.

  • Regeneration and Storage:

    • Wash the column with a high-salt or high-pH regeneration solution as recommended for this compound to strip any remaining bound material.

    • Re-equilibrate the column with start buffer if it will be used again shortly.

    • For long-term storage, flush the column with a solution containing a bacteriostat (e.g., 20% ethanol) and store according to the manufacturer's instructions.

Visualizations

Experimental Workflow Diagram

experimental_workflow cluster_prep Preparation cluster_run Chromatography Run cluster_post Post-Run slurry 1. Slurry Preparation pack 2. Column Packing equilibrate 3. System & Column Equilibration load 4. Sample Loading equilibrate->load wash 5. Wash Unbound Components elute 6. Elution of Target Molecules collect 7. Fraction Collection regenerate 8. Column Regeneration collect->regenerate analyze 9. Data Analysis

Caption: General workflow for column chromatography from preparation to analysis.

Troubleshooting Decision Tree for High Backpressure

troubleshooting_flow start Problem: High Backpressure q1 Is pressure high with column removed? start->q1 sys_issue Cause: System Blockage (Tubing, Injector) q1->sys_issue Yes col_issue Issue is with the column. q1->col_issue No sys_sol Solution: Isolate and replace clogged component. sys_issue->sys_sol q2 Does back-flushing at low flow help? col_issue->q2 frit_issue Cause: Clogged Inlet Frit q2->frit_issue Yes bed_issue Cause: Compacted Bed or Contaminated Media q2->bed_issue No frit_sol Solution: Replace frit or clean if possible. frit_issue->frit_sol bed_sol Solution: Unpack and repack the column. bed_issue->bed_sol

Caption: Decision tree for troubleshooting high backpressure issues.

References

Technical Support Center: Reducing Titanium Leaching from Titanium(IV) Phosphate Catalysts

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and address frequently asked questions regarding the leaching of titanium from titanium(IV) phosphate catalysts.

Frequently Asked Questions (FAQs)

Q1: What are the primary causes of titanium leaching from this compound catalysts?

A1: Titanium leaching from this compound catalysts can be attributed to several factors:

  • Reaction Medium pH: The pH of the reaction medium plays a critical role. Highly acidic or basic conditions can lead to the dissolution of the catalyst support or the active titanium species.[1][2]

  • Reaction Temperature: Elevated temperatures can accelerate the degradation of the catalyst structure, leading to increased leaching.[3] However, in some cases, high-temperature calcination can lead to the formation of more stable crystalline phases like titanium pyrophosphate (TiP₂O₇), which can enhance thermal stability.[4]

  • Solvent Effects: The choice of solvent can influence catalyst stability. Polar solvents may facilitate the dissolution of titanium species.

  • Mechanical Agitation: Vigorous stirring or mechanical stress can cause physical attrition of the catalyst particles, leading to the release of titanium into the reaction mixture.

  • Incomplete Catalyst Synthesis: Improper synthesis or incomplete formation of the stable titanium phosphate structure can leave more leachable titanium species in the catalyst.[5]

Q2: How can I determine if my this compound catalyst is leaching?

A2: Several methods can be employed to detect and quantify catalyst leaching:

  • Hot Filtration Test: This is a common and effective method. The reaction is stopped midway, and the solid catalyst is filtered out while the reaction mixture is still hot. The filtrate is then allowed to continue reacting under the same conditions. If the reaction proceeds, it indicates that active catalytic species have leached into the solution.[6][7][8]

  • Inductively Coupled Plasma (ICP) Analysis: For quantitative analysis, the reaction filtrate can be analyzed using Inductively Coupled Plasma-Optical Emission Spectrometry (ICP-OES) or Inductively Coupled Plasma-Mass Spectrometry (ICP-MS) to determine the concentration of leached titanium.[6][9][10][11] ICP-MS offers very low detection limits for accurate measurements.[9]

  • Catalyst Reuse Studies: A decrease in catalytic activity over consecutive reaction cycles can be an indicator of active site leaching.

Q3: What strategies can I employ to minimize titanium leaching?

A3: Several strategies can be implemented to enhance the stability of this compound catalysts and reduce leaching:

  • Surface Modification: Modifying the surface with phosphate or phosphonic acids can improve the thermal stability of the catalyst.[12][13]

  • Use of Stable Supports: Grafting the titanium phosphate onto a stable, high-surface-area support like mesoporous silica (e.g., SBA-15) can significantly improve stability and prevent agglomeration.[14][15][16] The formation of a stable Ti₂O₃(H₂PO₄)₂·2H₂O phase on the support has been shown to exhibit good hydrothermal stability.[14]

  • Controlled Synthesis and Calcination: Careful control of synthesis parameters such as precursor ratios, pH, and aging time is crucial for forming a stable and robust catalyst structure.[17][18] Post-synthesis calcination at optimal temperatures can lead to the formation of more stable crystalline phases.[4]

  • Optimization of Reaction Conditions: Operating at the lowest effective temperature and maintaining an optimal pH range can significantly reduce leaching.

Troubleshooting Guide

Problem Potential Cause Troubleshooting Steps
Gradual loss of catalytic activity over multiple runs. Titanium leaching from the catalyst surface.1. Perform a hot filtration test to confirm leaching.[6] 2. Analyze the reaction filtrate for titanium content using ICP-OES or ICP-MS.[9] 3. If leaching is confirmed, consider re-synthesizing the catalyst with a stabilizing support like SBA-15.[14]
Inconsistent reaction rates or product yields. Fluctuations in the amount of leached (and active) titanium in the solution.1. Ensure homogenous mixing of the catalyst in the reaction vessel. 2. Control the reaction temperature and pH precisely. 3. Verify the structural integrity of the catalyst before and after the reaction using techniques like XRD or SEM.
Discoloration of the reaction mixture. Leaching of titanium species that form colored complexes with reactants or products.1. Visually inspect the filtrate after catalyst removal. 2. Use UV-Vis spectroscopy to analyze the filtrate for any new absorption bands.
Difficulty in separating the catalyst after the reaction. Catalyst particle size reduction due to attrition or degradation.1. Reduce the stirring speed to the minimum required for adequate mixing. 2. Consider using a catalyst with a more robust physical structure, such as a supported catalyst.

Data Presentation

Table 1: Comparison of Titanium Leaching for Different Catalyst Preparations

CatalystSupportSynthesis MethodReaction CyclesTi Leaching (ppm)Reference
Ti(HPO₄)₂·H₂ONonePrecipitation15.2Hypothetical Data
Ti(HPO₄)₂·H₂ONonePrecipitation312.8Hypothetical Data
P-3Ti/SBA-15SBA-15Grafting and Phosphation1< 0.5[14]
P-3Ti/SBA-15SBA-15Grafting and Phosphation3< 1.0[14]

Experimental Protocols

Protocol 1: Hot Filtration Test for Catalyst Leaching
  • Set up the reaction as per your standard procedure.

  • Allow the reaction to proceed to approximately 50% conversion.

  • At this point, quickly filter the solid catalyst from the hot reaction mixture using a pre-heated funnel and filter paper to prevent premature cooling and precipitation.

  • Collect the hot filtrate in a new reaction vessel.

  • Continue to heat and stir the filtrate under the identical reaction conditions.

  • Monitor the reaction progress in the filtrate by taking samples at regular intervals and analyzing them using your standard analytical method (e.g., GC, HPLC).

  • Interpretation: If the reaction continues to proceed in the filtrate, it is a strong indication that catalytically active titanium species have leached from the solid catalyst.[6] If the reaction stops, it suggests that the catalysis is truly heterogeneous.

Protocol 2: Synthesis of SBA-15 Supported Titanium Phosphate Catalyst (P-Ti/SBA-15)

This protocol is adapted from the literature for preparing a hydrothermally stable catalyst with reduced leaching.[14][15][16]

Materials:

  • Mesoporous SBA-15 silica

  • Titanium(IV) isopropoxide (Ti(OPrⁱ)₄)

  • Anhydrous toluene

  • Phosphoric acid (H₃PO₄)

  • Ethanol

Procedure:

  • Grafting of Titania on SBA-15:

    • Degas SBA-15 under vacuum at 120°C for 4 hours.

    • Suspend the dried SBA-15 in anhydrous toluene.

    • Add a solution of Ti(OPrⁱ)₄ in anhydrous toluene dropwise to the SBA-15 suspension under an inert atmosphere (e.g., nitrogen).

    • Stir the mixture at room temperature for 24 hours.

    • Filter the solid, wash with anhydrous toluene and then ethanol, and dry under vacuum. This material is denoted as 1Ti/SBA-15.

    • For higher titania loading, the grafting cycle can be repeated.

  • Phosphation of Titania-grafted SBA-15:

    • Suspend the Ti/SBA-15 material in ethanol.

    • Add a solution of phosphoric acid in ethanol dropwise while stirring.

    • Stir the mixture at room temperature for 12 hours.

    • Filter the solid, wash thoroughly with ethanol, and dry at 80°C overnight. The resulting catalyst is P-Ti/SBA-15.

Mandatory Visualization

Troubleshooting_Leaching start Start: Reduced Catalyst Performance check_leaching Is Titanium Leaching Occurring? start->check_leaching hot_filtration Perform Hot Filtration Test check_leaching->hot_filtration Qualitative icp_analysis Analyze Filtrate with ICP-MS/OES check_leaching->icp_analysis Quantitative no_leaching Leaching Not Significant check_leaching->no_leaching No leaching_confirmed Leaching Confirmed hot_filtration->leaching_confirmed icp_analysis->leaching_confirmed modify_catalyst Modify Catalyst Synthesis leaching_confirmed->modify_catalyst Yes optimize_conditions Optimize Reaction Conditions leaching_confirmed->optimize_conditions Yes other_issues Investigate Other Deactivation Pathways (e.g., Fouling) no_leaching->other_issues use_support Use Stable Support (e.g., SBA-15) modify_catalyst->use_support control_synthesis Control Synthesis Parameters (pH, Temp) modify_catalyst->control_synthesis adjust_temp Lower Reaction Temperature optimize_conditions->adjust_temp adjust_ph Adjust Reaction pH optimize_conditions->adjust_ph end End: Improved Catalyst Stability use_support->end control_synthesis->end adjust_temp->end adjust_ph->end

Caption: Troubleshooting workflow for identifying and mitigating titanium leaching.

Experimental_Workflow start Start: Catalyst Synthesis synthesis Synthesize Ti(IV) Phosphate Catalyst (e.g., on SBA-15 support) start->synthesis characterization Characterize Catalyst (XRD, SEM, BET) synthesis->characterization catalytic_run Perform Catalytic Reaction characterization->catalytic_run leaching_test Conduct Leaching Test (Hot Filtration / ICP) catalytic_run->leaching_test leaching_detected Leaching Detected leaching_test->leaching_detected Yes no_leaching Leaching Minimal leaching_test->no_leaching No unstable_catalyst Unstable Catalyst (Return to Synthesis) leaching_detected->unstable_catalyst reuse_test Perform Catalyst Reuse Test no_leaching->reuse_test stable_catalyst Stable Catalyst Performance reuse_test->stable_catalyst Good Recyclability reuse_test->unstable_catalyst Poor Recyclability

Caption: Experimental workflow for catalyst synthesis, testing, and stability assessment.

References

Technical Support Center: Post-Synthesis Treatment of Titanium(IV) Phosphate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working with titanium(IV) phosphate (TiP). The following information addresses common issues encountered during post-synthesis treatments aimed at improving material performance for applications such as ion exchange, photocatalysis, and as solid electrolytes.[1]

Frequently Asked Questions (FAQs)

Q1: What are the primary goals of post-synthesis treatments for this compound?

Post-synthesis treatments are performed to modify and enhance the physicochemical properties of TiP. The main objectives include:

  • Improving Crystallinity: Transforming amorphous TiP into a more ordered, crystalline structure.[1][2]

  • Increasing Specific Surface Area: Creating a more porous structure to enhance catalytic activity and ion-exchange capacity.[1][2]

  • Controlling Porous Structure: Tailoring pore size and volume for specific applications.[1]

  • Enhancing Ion-Exchange Capacity: Modifying surface functional groups to improve the uptake of specific ions.[3][4]

  • Boosting Photocatalytic Activity: Altering the material's morphology and electronic properties to improve its efficiency in degrading pollutants under light irradiation.[5][6][7]

Q2: What are the most common post-synthesis treatment methods?

The most common methods involve thermal, chemical, and mechanical treatments.

  • Thermal Treatment: Includes hydrothermal processing and calcination (annealing). Hydrothermal treatment can produce crystalline, monodispersed samples with a larger specific surface area.[1][2]

  • Chemical Treatment: Often involves washing with acids (e.g., HCl) or bases. Acid washing is used to protonate phosphate groups into uniform –H2PO4 units, which is crucial for consistent ion-exchange performance.[3][8]

  • Mechanochemical Treatment: This method uses mechanical force, such as ball milling, to modify the material's structure. However, it can sometimes lead to particle aggregation and a decrease in surface area.[1][2]

Q3: How does acid washing affect the ion-exchange properties of TiP?

Amorphous TiP often contains a mixture of –HPO4 and –H2PO4 active groups.[4] Post-synthesis washing with acids like hydrochloric acid can convert these groups into solely –H2PO4 units.[8][9] This results in a more uniform material with predictable and often higher ion-exchange capacities.[3][4][9] For instance, amorphous TiP composed entirely of –H2PO4 units has demonstrated a high maximum exchange capacity of approximately 6.4 meq/g (for sodium uptake).[3]

Q4: Can post-synthesis treatment improve the photocatalytic activity of TiP?

Yes. Modifying TiP with phosphate after the crystallization of TiO2 can significantly affect both the rates and pathways of photocatalytic reactions.[5] For example, hydrothermal treatment can create TiP with a larger surface area and smaller crystallite size, which enhances photocatalytic properties compared to pure TiO2 for the degradation of organic pollutants.[7] However, increasing the phosphate content excessively can shift the UV-vis absorbance to shorter wavelengths, potentially decreasing photocatalytic activity.[7]

Troubleshooting Guides

Problem 1: Low Specific Surface Area and Particle Aggregation
  • Symptoms: The final TiP product shows a low Brunauer-Emmett-Teller (BET) specific surface area, which limits its performance in catalysis and ion exchange. Electron microscopy reveals large, aggregated particles.

  • Possible Cause: Mechanochemical treatment (milling) can sometimes cause aggregation of TiP particles.[1][2] Improper drying or calcination can also lead to the collapse of the porous structure.

  • Troubleshooting Steps:

    • Opt for Hydrothermal Treatment: Instead of mechanochemical milling, consider a hydrothermal treatment of the TiP xerogel. This method has been shown to yield monodispersed samples with a larger specific surface area compared to the initial material.[1][2]

    • Control Drying Conditions: After synthesis or treatment, dry the material under controlled conditions (e.g., at 80°C for 48 hours) to prevent rapid solvent removal that can cause structural collapse.[2]

    • Optimize Calcination: If calcination is necessary, carefully control the temperature. High temperatures can lead to sintering and a loss of surface area.

Problem 2: Inconsistent Ion-Exchange Capacity
  • Symptoms: Batch-to-batch variation in ion-exchange performance is observed. Titration curves may be irregular, suggesting a mixture of active sites.

  • Possible Cause: The presence of mixed ion-exchange units (–HPO4 and –H2PO4) in the amorphous TiP material leads to non-uniform sorption characteristics.[3][4]

  • Troubleshooting Steps:

    • Implement Acid Washing Protocol: Introduce a post-synthesis washing step using hydrochloric acid or other inorganic/organic acids. This protonates the phosphate groups, leading to a more uniform material with consistent ion-exchange properties.[3][8][9]

    • Verify Functional Groups: Use solid-state 31P MAS NMR spectroscopy to characterize the phosphate groups in your material before and after treatment to confirm the conversion to the desired –H2PO4 units.[3][10]

    • Standardize Synthesis: Ensure that synthesis parameters (temperature, reaction time, Ti/P ratio) are strictly controlled, as these also heavily influence the structural characteristics and the type of ion-exchange units present.[3]

Problem 3: Poor or No Crystallinity in the Final Product
  • Symptoms: X-ray diffraction (XRD) analysis shows broad, diffuse peaks, indicating an amorphous structure when a crystalline phase is desired.

  • Possible Cause: The synthesis conditions were not suitable for crystallization, or a necessary thermal post-treatment step was omitted or performed incorrectly.

  • Troubleshooting Steps:

    • Apply Hydrothermal Treatment: A hydrothermal treatment of the synthesized TiP xerogel at temperatures between 873 K and 1073 K can effectively induce crystallization, leading to a product composed of crystalline phases like titanium oxide phosphate hydrate.[1][2]

    • Reflux in Phosphoric Acid: For some preparations, refluxing the material in phosphoric acid can be an additional step to promote crystallinity.[3]

    • Control Ti:P Ratio: During synthesis, a P2O5:TiO2 molar ratio greater than 1:1 can favor the formation of crystalline α-TiP under mild conditions.[4]

Quantitative Data on Post-Synthesis Treatments

Table 1: Effect of Treatment Method on TiP Properties

Treatment Method Starting Material Key Finding Resulting Specific Surface Area (m²/g) Reference
Mechanochemical (Milling) TiP Xerogel Leads to particle aggregation and decreased surface area. Decrease [1][2]
Hydrothermal TiP Xerogel Produces monodispersed, crystalline product. Increase [1][2]

| Acid Washing (HCl) | Amorphous TiP | Creates uniform –H2PO4 ion-exchange units. | Not specified |[3][8] |

Table 2: Ion-Exchange Capacities of Treated Titanium Phosphate

Material Active Group Target Ion Maximum Exchange Capacity Reference
Amorphous TiP1 –H2PO4 Na⁺ ~6.4 meq/g [3]
Amorphous TiP1 –H2PO4 Divalent Metal Ions 3.4 - 4.1 meq/g [3]
Various TiP1 Sorbents –H2PO4 Na⁺ up to 7.2 meq/g [4][9]

| Various TiP1 Sorbents | –H2PO4 | Divalent Ions | up to 3.8 meq/g |[4][9] |

Experimental Protocols

Protocol 1: Hydrothermal Treatment of TiP Xerogel

This protocol is designed to increase the crystallinity and specific surface area of amorphous this compound.[1][2]

  • Preparation: Place 5 g of the synthesized TiP xerogel into a Teflon-lined stainless steel autoclave (45 mL volume).

  • Add Medium: Add 10 mL of deionized water to the autoclave.

  • Sealing: Securely seal the autoclave.

  • Heating: Heat the autoclave to the desired temperature (e.g., 200°C or 300°C) and maintain this temperature for 5 hours under autogenous pressure.

  • Cooling: Allow the autoclave to cool down to room temperature naturally.

  • Recovery: Open the autoclave, collect the solid product, and wash it thoroughly with deionized water.

  • Drying: Dry the final product in an oven at 80°C for 48 hours.

Protocol 2: Post-Synthesis Acid Washing for Uniform Ion-Exchanger

This protocol aims to convert mixed phosphate groups into uniform –H2PO4 groups to enhance ion-exchange performance.[3][8]

  • Preparation: Take the as-synthesized crude TiP product.

  • Acid Wash: Wash the product repeatedly with a hydrochloric acid solution (concentration may vary, e.g., 0.1 M to 1 M, depending on the starting material). The washing can be done by suspension and centrifugation/filtration.

  • Water Wash: After the acid treatment, wash the material repeatedly with deionized water until the pH of the filtrate is stable (e.g., pH 3.0-3.5).[8]

  • Drying: Dry the washed material at a moderate temperature (e.g., 60°C) to obtain the final product, designated as TiP1-H (TiO(OH)(H2PO4)·H2O).[8]

Visualizations

PostSynthesisWorkflow cluster_start Initial Synthesis cluster_treatments Post-Synthesis Treatment Options cluster_results Modified Material & Improved Performance start As-Synthesized Amorphous TiP thermal Thermal Treatment (Hydrothermal/Calcination) start->thermal chemical Chemical Treatment (Acid Washing) start->chemical mechanical Mechanical Treatment (Milling) start->mechanical res_thermal Increased Crystallinity & Surface Area thermal->res_thermal res_chemical Uniform Ion-Exchange Sites (-H2PO4) chemical->res_chemical res_mechanical Modified Particle Size (Potential Aggregation) mechanical->res_mechanical perf_photo Enhanced Photocatalysis res_thermal->perf_photo perf_ion Improved & Consistent Ion Exchange res_chemical->perf_ion warn_mech Decreased Surface Area res_mechanical->warn_mech

Caption: Workflow of post-synthesis treatments for amorphous this compound.

LogicDiagram cluster_cause Cause cluster_effect Effect on Properties cluster_outcome Performance Outcome treatment Hydrothermal Treatment prop1 Increased Crystallinity treatment->prop1 leads to prop2 Increased Specific Surface Area treatment->prop2 leads to prop3 Smaller Crystallite Size treatment->prop3 leads to outcome Enhanced Photocatalytic Activity prop1->outcome results in prop2->outcome results in prop3->outcome results in

Caption: Logic diagram showing how hydrothermal treatment improves photocatalytic performance.

References

Validation & Comparative

Validating the Synthesis of α-Titanium Phosphate: A Comparative Guide for Drug Delivery Applications

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The successful synthesis of α-titanium phosphate (α-TiP) is a critical first step in its application as a drug delivery vehicle. This guide provides a comparative overview of key validation techniques, offering insights into the material's properties alongside alternative carriers such as hydroxyapatite (HAp) and mesoporous silica nanoparticles (MSNs). Experimental data is presented to facilitate an objective comparison of their performance in drug delivery contexts.

Characterization and Validation of α-Titanium Phosphate

The verification of the successful synthesis of the alpha phase of titanium phosphate, α-Ti(HPO₄)₂·H₂O, relies on a suite of analytical techniques that probe its structural and physicochemical properties.

Key Validation Techniques

A multi-technique approach is essential for the unambiguous confirmation of the α-TiP structure and purity. The primary methods include:

  • Powder X-ray Diffraction (PXRD): This is the cornerstone technique for identifying the crystalline phase of the synthesized material. The diffraction pattern of α-TiP is unique and can be compared to standard reference patterns to confirm the layered α-structure.

  • ³¹P Magic Angle Spinning Nuclear Magnetic Resonance (MAS NMR): Solid-state NMR spectroscopy provides detailed information about the local environment of the phosphorus atoms. For α-TiP, a characteristic chemical shift is observed, which helps to distinguish it from other titanium phosphate phases (e.g., β, γ, or amorphous forms).

  • Fourier-Transform Infrared Spectroscopy (FTIR): FTIR is used to identify the characteristic vibrational modes of the phosphate and hydroxyl groups within the α-TiP structure.

  • Thermogravimetric Analysis (TGA): TGA helps to determine the thermal stability and the water content of the synthesized α-TiP, which is crucial for understanding its hydration state.

  • Scanning Electron Microscopy (SEM) and Transmission Electron Microscopy (TEM): These imaging techniques are used to visualize the morphology and particle size of the synthesized α-TiP crystals.

Comparative Performance in Drug Delivery

The selection of a suitable carrier is paramount for effective drug delivery. Here, we compare the drug loading and release characteristics of α-TiP with two other widely studied materials: hydroxyapatite and mesoporous silica nanoparticles.

Data Presentation: Drug Loading and Release Kinetics

The following tables summarize the quantitative data for the loading of the anticancer drug Doxorubicin and the release of the anti-inflammatory drug Ibuprofen from these carriers. It is important to note that the experimental conditions in the cited literature may vary, affecting direct comparability.

Table 1: Doxorubicin Loading Capacity Comparison

Carrier MaterialDrug Loading Capacity (%)Drug Loading Efficiency (%)Reference
α-Titanium PhosphateHigh (qualitative)High (qualitative)[1]
Hydroxyapatite (nanorods)Not specified~95%[2]
Hydroxyapatite (mesoporous)Not specified~78%[2]
Mesoporous Hydroxyapatite coated Fe₃O₄Not specified~93%[3]
Mesoporous Silica (MSN-HAP)~15%Not specified[4]

Table 2: Ibuprofen Release Kinetics Comparison

Carrier MaterialRelease ProfileRelease ConditionsReference
α-Titanium PhosphateData not available--
Mesoporous Silica NanoparticlesSustained release (>80% in 24h)Not specified[5]
Mesoporous Silica NanoparticlesAnomalous diffusionPhosphate buffer (pH 7.6)[6]
ZIF-8/Fe₃O₄ Nanohybrid>95% release in 2hPhosphate buffer (pH 7.4)[7]

Experimental Protocols

Detailed methodologies for the key validation experiments are provided below.

Powder X-ray Diffraction (PXRD)

Objective: To identify the crystalline phase of the synthesized titanium phosphate.

Instrumentation: A standard powder X-ray diffractometer with a Cu Kα radiation source.

Procedure:

  • A small amount of the dried, powdered sample is placed onto a sample holder (e.g., a zero-background silicon wafer or a standard aluminum holder).[8]

  • The sample surface is flattened to ensure a smooth and even surface for analysis.[9]

  • The sample holder is placed into the diffractometer.

  • The X-ray generator is set to the desired voltage and current (e.g., 40 kV and 40 mA).

  • Data is collected over a 2θ range of 5° to 70° with a step size of 0.02° and a scan speed of 2°/min.[10]

  • The resulting diffraction pattern is then compared with the standard pattern for α-Ti(HPO₄)₂·H₂O (JCPDS card no. 33-1383) for phase identification.

³¹P Magic Angle Spinning (MAS) NMR

Objective: To determine the local phosphorus environment and confirm the formation of the α-phase.

Instrumentation: A solid-state NMR spectrometer operating at a specific magnetic field strength (e.g., 11.7 T).

Procedure:

  • The powdered sample is packed into a zirconia rotor (e.g., 4 mm diameter).[11]

  • The rotor is placed in the MAS probe.

  • The sample is spun at a high speed (e.g., 15 kHz) at the magic angle (54.7°) to average out anisotropic interactions.[12]

  • A single-pulse excitation or a cross-polarization (CP) pulse sequence is used to acquire the ³¹P NMR spectrum.[13]

  • Key acquisition parameters include a recycle delay of 300 s to ensure full relaxation.[11]

  • The chemical shifts are referenced externally to 85% H₃PO₄.[12] The characteristic signal for α-TiP is expected at a specific chemical shift.

Visualizing Workflows and Relationships

The following diagrams, generated using the DOT language, illustrate the key processes in the synthesis, validation, and application of α-titanium phosphate.

Synthesis_Validation_Workflow cluster_synthesis Synthesis of α-TiP cluster_validation Validation cluster_application Drug Delivery Application start Reactants (TiCl4 + H3PO4) reaction Hydrothermal/ Reflux Reaction start->reaction washing Washing & Centrifugation reaction->washing drying Drying washing->drying product α-TiP Powder drying->product pxrd PXRD product->pxrd nmr 31P MAS NMR product->nmr ftir FTIR product->ftir tem_sem TEM/SEM product->tem_sem drug_loading Drug Loading pxrd->drug_loading nmr->drug_loading ftir->drug_loading tem_sem->drug_loading release_study In Vitro Release Study drug_loading->release_study

Caption: Workflow for the synthesis and validation of α-titanium phosphate.

Drug_Delivery_Mechanism cluster_carrier α-TiP Nanoparticle cluster_environment Physiological Environment (e.g., Tumor Microenvironment) carrier α-TiP (Drug Carrier) loaded_carrier Drug-Loaded α-TiP drug Drug Molecules drug->loaded_carrier Loading release Drug Release (pH-responsive/Ion-exchange) loaded_carrier->release Introduction to body target Target Cell release->target Drug Action

Caption: Conceptual diagram of drug delivery from an α-TiP carrier.

References

A Researcher's Guide to Confirming Titanium(IV) Phosphate Structure: A Comparative Analysis of Characterization Techniques

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, precise characterization of material structure is paramount. This guide provides a comparative analysis of key techniques used to confirm the structure of titanium(IV) phosphate, a material of growing interest for various applications. This guide also draws comparisons with its well-known structural analogue, zirconium phosphate, offering a broader context for its characterization.

Unveiling the Structure: A Multi-Technique Approach

Confirming the intricate structure of this compound requires a multi-faceted analytical approach. No single technique provides a complete picture; instead, the combination of data from several methods leads to a comprehensive understanding of its crystalline phase, morphology, elemental composition, and thermal stability. The most common techniques employed are X-ray Diffraction (XRD), Fourier-Transform Infrared Spectroscopy (FTIR), Scanning Electron Microscopy (SEM) with Energy Dispersive X-ray Spectroscopy (EDX), Transmission Electron Microscopy (TEM), and Thermal Analysis (TGA/DTA).

Comparative Analysis of Characterization Techniques

The following table summarizes the key quantitative data obtained from these techniques for different phases of this compound and provides a comparison with α-zirconium phosphate.

TechniqueParameterα-Titanium(IV) Phosphate (α-TiP)γ-Titanium(IV) Phosphate (γ-TiP)α-Zirconium Phosphate (α-ZrP)
XRD Crystal SystemMonoclinicMonoclinicMonoclinic
Space GroupP2₁/cP2₁P2₁/n
Lattice Parameters (Å)a = 8.630, b = 5.006, c = 16.189, β = 110.20°a = 5.181, b = 6.347, c = 11.881, β = 102.59°a = 9.060, b = 5.297, c = 15.414, β = 101.71°
FTIR Key Bands (cm⁻¹)~1055 (Ti-O-P), ~980 (P-OH), ~640 (O-P-O)~1128 (P-OH), ~989 (P-OH), ~747 (Ti-O), ~571, ~463 (P-O deformation)Similar bands to α-TiP with slight shifts due to the different metal center.
Thermal Analysis Decomposition EventsLoss of intercalated water, followed by condensation of P-OH groups to form pyrophosphate at higher temperatures.Similar decomposition pathway to α-TiP, though the temperature of water loss may differ due to different hydration states.Shows a similar pattern of water loss and condensation to pyrophosphate, but the decomposition temperatures can be higher, indicating greater thermal stability.
EDX Elemental Ratio (Ti:P)Theoretically 1:2Theoretically 1:2Theoretically (Zr:P) 1:2

Experimental Protocols

Detailed methodologies are crucial for reproducible results. The following sections provide standardized protocols for the key characterization techniques.

X-ray Diffraction (XRD)

Objective: To determine the crystalline phase and lattice parameters of this compound.

Protocol:

  • Sample Preparation: The this compound powder is finely ground using an agate mortar and pestle to ensure random crystal orientation. The powder is then mounted onto a zero-background sample holder.

  • Instrumentation: A powder X-ray diffractometer equipped with a Cu Kα radiation source (λ = 1.5406 Å) is typically used.

  • Data Collection:

    • Set the 2θ angular range from 5° to 80°.

    • Use a step size of 0.02° and a scan speed of 2°/minute.

    • The generator voltage and current are set to 40 kV and 40 mA, respectively.

  • Data Analysis: The resulting diffraction pattern is analyzed using crystallographic software to identify the crystalline phases by comparing the peak positions and intensities to standard diffraction patterns (e.g., from the ICDD database). Lattice parameters are refined using Rietveld analysis.

Fourier-Transform Infrared Spectroscopy (FTIR)

Objective: To identify the functional groups present in the this compound structure.

Protocol:

  • Sample Preparation: The KBr pellet method is commonly used. A small amount of the dried this compound sample (1-2 mg) is mixed with approximately 200 mg of dry KBr powder and finely ground. The mixture is then pressed into a thin, transparent pellet using a hydraulic press.

  • Instrumentation: A Fourier-transform infrared spectrometer.

  • Data Collection:

    • Record the spectrum in the mid-infrared range, typically from 4000 to 400 cm⁻¹.

    • A resolution of 4 cm⁻¹ is generally sufficient.

    • An average of 32 scans is typically performed to improve the signal-to-noise ratio.

  • Data Analysis: The positions and shapes of the absorption bands are analyzed to identify characteristic vibrations of P-O, Ti-O, Ti-O-P, P-OH, and water molecules.

Scanning Electron Microscopy (SEM) and Energy Dispersive X-ray Spectroscopy (EDX)

Objective: To visualize the surface morphology and determine the elemental composition of this compound.

Protocol:

  • Sample Preparation:

    • A small amount of the this compound powder is dispersed onto a carbon adhesive tab mounted on an aluminum SEM stub.

    • To prevent charging of the sample by the electron beam, a thin conductive layer of gold or carbon is sputtered onto the sample surface.

  • Instrumentation: A scanning electron microscope equipped with an EDX detector.

  • SEM Imaging:

    • The sample is introduced into the SEM chamber and a high vacuum is applied.

    • An accelerating voltage of 10-20 kV is typically used for imaging.

    • Images are captured at various magnifications to observe the particle size, shape, and surface texture.

  • EDX Analysis:

    • The electron beam is focused on a specific area of interest on the sample.

    • The emitted X-rays are collected by the EDX detector to generate a spectrum.

    • The spectrum is analyzed to identify the elements present and their relative atomic or weight percentages.

Transmission Electron Microscopy (TEM)

Objective: To obtain high-resolution images of the internal structure and morphology of this compound nanoparticles.

Protocol:

  • Sample Preparation:

    • A small amount of the this compound powder is dispersed in a suitable solvent (e.g., ethanol or isopropanol) and sonicated for several minutes to break up agglomerates.

    • A drop of the dispersion is then placed onto a carbon-coated copper TEM grid.

    • The solvent is allowed to evaporate completely, leaving the nanoparticles dispersed on the grid.

  • Instrumentation: A transmission electron microscope.

  • Imaging:

    • The TEM grid is loaded into the microscope.

    • An accelerating voltage of 100-200 kV is typically used.

    • Images are recorded at different magnifications to observe the size, shape, and lattice fringes of the nanoparticles.

Thermal Analysis (TGA/DTA)

Objective: To evaluate the thermal stability and decomposition behavior of this compound.

Protocol:

  • Sample Preparation: A small, accurately weighed amount of the this compound sample (typically 5-10 mg) is placed in an alumina or platinum crucible.

  • Instrumentation: A simultaneous thermal analyzer (TGA/DTA).

  • Data Collection:

    • The sample is heated from room temperature to approximately 1000 °C at a constant heating rate (e.g., 10 °C/min).

    • The analysis is typically performed under a controlled atmosphere, such as nitrogen or air, with a constant flow rate.

  • Data Analysis: The TGA curve shows the mass loss of the sample as a function of temperature, indicating dehydration and decomposition events. The DTA curve shows the temperature difference between the sample and a reference, indicating endothermic or exothermic transitions.

Visualization of the Characterization Workflow

The following diagram illustrates the logical workflow for the comprehensive characterization of this compound.

Characterization_Workflow cluster_synthesis Sample Preparation cluster_characterization Structural & Morphological Characterization cluster_properties Property Analysis cluster_conclusion Structural Confirmation Synthesis Synthesis of this compound Grinding Grinding & Homogenization Synthesis->Grinding XRD XRD (Phase ID, Lattice Parameters) Grinding->XRD FTIR FTIR (Functional Groups) Grinding->FTIR SEM_EDX SEM-EDX (Morphology, Elemental Composition) Grinding->SEM_EDX TEM TEM (Nanostructure, Particle Size) Grinding->TEM Thermal_Analysis Thermal Analysis (TGA/DTA) (Stability, Decomposition) Grinding->Thermal_Analysis Conclusion Confirmed Structure of This compound XRD->Conclusion FTIR->Conclusion SEM_EDX->Conclusion TEM->Conclusion Thermal_Analysis->Conclusion

A Comparative Analysis of Titanium(IV) Phosphate and Zirconium(IV) Phosphate for Research and Pharmaceutical Applications

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive comparison between titanium(IV) phosphate (TiP) and zirconium(IV) phosphate (ZrP) reveals two materials with significant potential across various scientific domains, including ion-exchange, catalysis, and notably, drug delivery. While structurally similar as tetravalent metal phosphates, their distinct physicochemical properties lead to different performance characteristics and application suitabilities. This guide provides an objective, data-driven comparison of TiP and ZrP for researchers, scientists, and drug development professionals.

Synthesis and Structural Overview

Both titanium(IV) and zirconium(IV) phosphates are inorganic ion-exchangers known for their high thermal stability and insolubility.[1] They can be synthesized in various forms, including amorphous and crystalline layered structures, such as the well-studied α and γ phases.[2] The synthetic routes for layered α-Ti(HPO₄)₂·H₂O are very similar to those for its zirconium counterpart, α-Zr(HPO₄)₂·H₂O.[3][4] Common synthesis techniques include direct precipitation, hydrothermal methods, and sol-gel processes.[3][4][5]

The choice of synthesis method significantly impacts the material's morphology and properties. For instance, hydrothermal synthesis can produce nanofibrous titanium phosphates, a morphology not typically seen in zirconium phosphates.[2][3] Conversely, methods to create mesoporous zirconium phosphate with high specific surface areas are well-established.[3][4]

G General Synthesis Workflow for TiP and ZrP cluster_0 Precursor Preparation cluster_1 Reaction cluster_2 Processing cluster_3 Final Product P1 Metal(IV) Precursor (e.g., TiCl₄, ZrOCl₂) R1 Mixing & Precipitation (Room Temperature) P1->R1 R2 Hydrothermal Treatment (Elevated Temp. & Pressure) P1->R2 R3 Sol-Gel Process (Alkoxide Precursors) P1->R3 P2 Phosphate Source (e.g., H₃PO₄) P2->R1 P2->R2 P2->R3 PR1 Aging / Refluxing R1->PR1 R2->PR1 R3->PR1 PR2 Washing & Filtration PR1->PR2 PR3 Drying / Calcination PR2->PR3 FP Ti(IV) or Zr(IV) Phosphate PR3->FP

Caption: General synthesis workflows for Ti(IV) and Zr(IV) phosphates.

Physicochemical Properties: A Comparative Table

The performance of TiP and ZrP is rooted in their fundamental physicochemical properties. While both are acidic solids, differences in their structure, surface area, and reactivity are critical.[6][7] Zirconium phosphate's passive film is generally more stable and protective than that of titanium phosphate.[8]

PropertyThis compound (TiP)Zirconium(IV) Phosphate (ZrP)Key Differences & Insights
Common Formula α-Ti(HPO₄)₂·H₂O, γ-Ti(PO₄)(H₂PO₄)·2H₂Oα-Zr(HPO₄)₂·H₂O, γ-Zr(PO₄)(H₂PO₄)·2H₂OBoth form isostructural α and γ phases.[2][3] The γ-phases have a larger interlayer spacing.[2]
Ion-Exchange Capacity High, up to 16.9 meq/g (for Na⁺).[5]Moderate, up to 8.8 meq/g (for Na⁺).[5]Amorphous TiP generally shows a higher ion-exchange capacity than amorphous ZrP.[5][9]
Thermal Stability High, stable up to 500-800°C depending on structure.[10]High, with reversible reactions observed around 500°C in some solid solutions.[11]Both materials are thermally robust, making them suitable for high-temperature applications.[1][10]
Surface Acidity Possesses both Brønsted (P-OH) and Lewis (Ti⁴⁺) acid sites.[6][7]Possesses both Brønsted (P-OH) and Lewis (Zr⁴⁺) acid sites.[12]The distribution and strength of acid sites can be tuned by synthesis conditions, affecting catalytic performance.[6][12]
Surface Area Can be synthesized with high surface area (~400 m²/g for silica-supported forms).[6][12]Mesoporous forms can be synthesized with high specific surface areas.[3][4]High surface area is crucial for applications in catalysis and as drug carriers.
Biocompatibility Considered for biomedical applications.[3]Excellent biocompatibility, extensively studied for drug delivery.[3]ZrP is more widely documented for its biocompatibility and hemocompatibility (low hemolytic activity).[3]

Performance in Key Applications

Both materials are effective inorganic ion-exchangers, a property stemming from the mobile protons of their hydrogen phosphate groups.[1][13] These protons can be exchanged for other cations, making them useful for removing heavy metal ions from aqueous solutions.[5][13]

Experimental data consistently shows that amorphous titanium phosphate has a higher ion-exchange capacity than zirconium phosphate.[5][9] For example, one study reported a maximum sodium ion capacity of 16.9 meq/g for a TiP sorbent, compared to 8.8 meq/g for the best-performing ZrP sorbent under the same conditions.[5] TiP is also noted for its high stability to hydrolysis and high exchange capacity in strongly acidic media.[1][14] The selectivity for different metal ions can also vary; for instance, α-TiP and α-SnP show a selectivity order of Cu²⁺ > Co²⁺ > Ni²⁺, while for α-ZrP it is Cu²⁺ > Ni²⁺ > Co²⁺.[9]

Caption: Cation (Cⁿ⁺) exchange with protons (H⁺) in M(IV) phosphates.

The surface acidity of TiP and ZrP makes them effective solid acid catalysts.[6][7] They possess both Brønsted acid sites (from P-OH groups) and Lewis acid sites (from the metal ions, Ti⁴⁺ or Zr⁴⁺).[6][12] This dual acidity is beneficial for various organic transformations. The versatility of these materials as acid catalysts is significant for biorefinery processes.[6][7] For example, zirconium phosphate catalysts with a high proportion of Zr favor the formation of Lewis acid sites, which are active in catalytic transfer hydrogenation.[12]

Zirconium phosphate has been extensively investigated as a nanocarrier for drugs, particularly in cancer therapy.[3][15] Its layered structure allows for the intercalation of drug molecules, such as doxorubicin (DOX) and cisplatin, via ion exchange.[3][16] The drug-loaded ZrP nanoparticles have demonstrated high hemocompatibility and can effectively deliver their payload to cancer cells.[3][16] The release of the intercalated drug can be triggered by pH changes, as the lower pH typical of tumor environments can facilitate drug release, minimizing side effects on healthy tissue.[3]

While less studied, titanium phosphate is also emerging as a promising candidate for drug delivery.[3] Recent work has shown that modified TiP nanoparticles can enhance the delivery and therapeutic efficacy of hydrophobic drugs.[17][18] For instance, PEG and peptide-modified TiP nanoparticles effectively loaded a hydrophobic bioactive component, leading to significantly lower cancer cell viability compared to the free drug.[17]

G Drug Delivery Pathway using Layered Phosphates N1 Drug Molecule + ZrP/TiP Nanoplatelet N2 Intercalation (Ion Exchange) N1->N2 N3 Drug-Loaded Nanocarrier (Drug@ZrP/TiP) N2->N3 N4 Cellular Uptake (Endocytosis) N3->N4 N5 Drug Release in Low-pH Endosome N4->N5 N6 Therapeutic Action N5->N6

Caption: Drug intercalation into and release from ZrP/TiP nanocarriers.

Experimental Protocols

This protocol is adapted from methods described for synthesizing metal(IV) phosphates under mild conditions.[5]

  • Precursor Preparation: Prepare aqueous solutions of the metal(IV) precursor (e.g., titanium(IV) chloride or zirconium(IV) oxychloride) and phosphoric acid (H₃PO₄). The P:Metal molar ratio in the reaction mixture can be varied (e.g., from 0.5 to 10) to optimize properties like ion-exchange capacity.[5]

  • Precipitation: Add the phosphoric acid solution to the vigorously stirred metal(IV) precursor solution at room temperature and atmospheric pressure. A precipitate will form immediately.

  • Aging: Continue stirring the suspension for a defined period (e.g., 24 hours) to allow the precipitate to age.

  • Washing: Separate the solid product by filtration or centrifugation. Wash the precipitate repeatedly with deionized water until the washings are free of chloride ions (tested with AgNO₃ solution) and have a neutral pH.

  • Drying: Dry the final product in an oven at a moderate temperature (e.g., 60-80°C) until a constant weight is achieved.

This protocol outlines the determination of IEC by pH titration.[5]

  • Sample Preparation: Accurately weigh a small amount of the dried phosphate material (e.g., 0.1 g).

  • Equilibration: Suspend the sample in a known volume (e.g., 50 mL) of a standardized solution of NaOH (e.g., 0.1 M) containing a background electrolyte like NaCl (e.g., 1 M).

  • Titration: Allow the suspension to equilibrate for a set time (e.g., 24 hours) with continuous stirring.

  • Analysis: After equilibration, filter the suspension. Titrate an aliquot of the clear supernatant with a standardized HCl solution (e.g., 0.1 M) using a suitable indicator or a pH meter to determine the amount of unreacted NaOH.

  • Calculation: The total ion-exchange capacity (in meq/g) is calculated based on the amount of NaOH consumed by the phosphate material.

  • X-Ray Diffraction (XRD): Analyze the dried powder to determine its crystallinity (amorphous or crystalline) and identify specific crystalline phases (e.g., α-ZrP, γ-TiP).[5]

  • Scanning Electron Microscopy with Energy Dispersive X-ray Spectroscopy (SEM-EDS): Examine the morphology (e.g., platelets, rods, amorphous aggregates) and determine the elemental composition (P:Metal ratio) of the synthesized material.[5]

  • Fourier-Transform Infrared Spectroscopy (FTIR): Identify the functional groups present in the material, such as P-O, P-OH, and M-O-P bonds.[6]

  • N₂ Adsorption-Desorption (BET Analysis): Determine the specific surface area, pore volume, and pore size distribution of the material, which are critical for catalytic and adsorption applications.[6][7]

Conclusion

Both this compound and zirconium(IV) phosphate are highly versatile inorganic materials with significant, albeit distinct, advantages.

  • This compound (TiP) stands out for its superior ion-exchange capacity, making it a strong candidate for applications in water purification and the removal of heavy metals.[5][9] While its potential in drug delivery is still emerging, initial results are promising.[3][17]

  • Zirconium(IV) Phosphate (ZrP) is the more extensively studied and better-characterized material, especially in the field of drug delivery.[3] Its excellent biocompatibility, well-understood intercalation chemistry, and proven efficacy as a nanocarrier for anticancer drugs make it a leading choice for pharmaceutical development.[15][16]

The optimal choice between TiP and ZrP will depend on the specific requirements of the application. For tasks demanding maximum ion-exchange performance, TiP may be preferred. For biomedical applications, particularly drug delivery, the extensive body of research and established biocompatibility of ZrP currently make it the more reliable option. Future research will likely continue to uncover new applications and further delineate the unique strengths of each of these valuable materials.

References

A Comparative Guide to Titanium(IV) Phosphate and Cerium(IV) Phosphate for Ion Exchange Applications

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The selection of an appropriate ion exchange material is a critical decision in various scientific and industrial processes, including purification, separation, and drug delivery. Among the inorganic ion exchangers, titanium(IV) phosphate and cerium(IV) phosphate have emerged as materials of significant interest due to their unique properties. This guide provides an objective comparison of their performance, supported by experimental data, to aid in the selection process for specific research and development applications.

Performance Comparison: A Quantitative Overview

The ion exchange performance of this compound and cerium(IV) phosphate is influenced by their synthesis conditions, which determine their composition, degree of crystallinity, and ultimately, their ion exchange capacity and selectivity. The following tables summarize key quantitative data from comparative studies.

PropertyThis compoundCerium(IV) PhosphateReference
Maximum Ion Exchange Capacity (Na⁺) 16.9 meq/g7.0 meq/g[1][2]
Ion Exchange Capacity (divalent metals) ~3.4 - 4.1 meq/gNot explicitly stated in direct comparison[3]
Typical Synthesis Method Precipitation, Sol-gelPrecipitation, Sol-gel[1][4][5][6]
Key Synthesis Parameters P:Ti molar ratio, temperature, reaction timeP:Ce molar ratio, pH, temperature[1][3]
Reported Selectivity High selectivity towards transition metal ions and heavy metals.[3] Also shows affinity for alkali metal ions.[7][8]Selective for heavy metal ions like Hg(II) and Pb(II).[4]

Table 1: Comparison of Ion Exchange Properties

MaterialP:Metal Molar Ratio (in synthesis)Resulting P:Metal Molar Ratio (in material)Ion Exchange Capacity (Na⁺, meq/g)
This compound (TiP)>10.90 - 1.2012.3 - 16.9
Cerium(IV) Phosphate (CeP)>11.26 - 1.403.8 - 7.5

Table 2: Influence of P:Metal Ratio on Composition and Ion Exchange Capacity [1]

Experimental Protocols

Detailed and reproducible experimental protocols are crucial for the objective evaluation of ion exchange materials. Below are representative methodologies for the synthesis and characterization of this compound and cerium(IV) phosphate.

Synthesis of Titanium(IV) and Cerium(IV) Phosphates by Precipitation

This protocol describes a general method for synthesizing amorphous metal(IV) phosphates under mild conditions.

Materials:

  • Titanium(IV) source (e.g., titanium(IV) oxysulfate, titanium(IV) chloride)[3][9]

  • Cerium(IV) source (e.g., cerium(IV) sulfate, cerium(IV) ammonium nitrate)[4][10][11]

  • Phosphoric acid (H₃PO₄)

  • Deionized water

Procedure:

  • Prepare aqueous solutions of the metal(IV) salt and phosphoric acid at desired concentrations.

  • Add the phosphoric acid solution to the metal(IV) salt solution dropwise with constant stirring at room temperature. The P:Metal molar ratio in the reaction mixture is a critical parameter to control the properties of the final product.[1]

  • Continue stirring for a specified period (e.g., 2-24 hours) to allow for the formation of the precipitate.

  • Filter the precipitate and wash it thoroughly with deionized water to remove any unreacted precursors and by-products.

  • Dry the resulting material at a controlled temperature (e.g., 60-100 °C) to obtain the solid ion exchanger.

Determination of Ion Exchange Capacity (IEC)

The total ion exchange capacity is a fundamental parameter for an ion exchanger and can be determined by potentiometric titration.

Materials:

  • Synthesized ion exchanger (e.g., this compound or cerium(IV) phosphate)

  • 0.1 M Sodium hydroxide (NaOH) solution

  • Deionized water

  • pH meter

Procedure:

  • Accurately weigh a specific amount of the dry ion exchanger (e.g., 0.2 g) and place it in a beaker.[2]

  • Add a known volume of deionized water (e.g., 50 mL).[2]

  • Titrate the suspension with a standardized 0.1 M NaOH solution, adding the titrant in small increments.[2]

  • Record the pH of the solution after each addition of the titrant.

  • Continue the titration until the pH of the solution remains constant.[2]

  • Plot the titration curve (pH vs. volume of NaOH added) to determine the equivalence point.

  • Calculate the ion exchange capacity in milliequivalents per gram (meq/g) based on the volume of NaOH consumed.

Experimental Workflow and Logical Relationships

The following diagrams illustrate the general workflow for synthesizing and evaluating the ion exchange performance of titanium(IV) and cerium(IV) phosphates.

G cluster_synthesis Synthesis of Ion Exchangers cluster_characterization Material Characterization cluster_performance Performance Evaluation Ti_source Titanium(IV) Precursor Precipitation Precipitation/ Sol-Gel Ti_source->Precipitation Ce_source Cerium(IV) Precursor Ce_source->Precipitation H3PO4 Phosphoric Acid H3PO4->Precipitation Washing_Drying Washing & Drying Precipitation->Washing_Drying TiP This compound Washing_Drying->TiP CeP Cerium(IV) Phosphate Washing_Drying->CeP XRD XRD TiP->XRD FTIR FTIR TiP->FTIR SEM SEM-EDS TiP->SEM TGA TGA TiP->TGA IEC_Titration Ion Exchange Capacity (Titration) TiP->IEC_Titration Batch_Sorption Batch Sorption (Selectivity, Kinetics) TiP->Batch_Sorption Column_Studies Column Studies (Breakthrough Capacity) TiP->Column_Studies Regeneration Regeneration Efficiency TiP->Regeneration CeP->XRD CeP->FTIR CeP->SEM CeP->TGA CeP->IEC_Titration CeP->Batch_Sorption CeP->Column_Studies CeP->Regeneration Crystallinity Crystallinity XRD->Crystallinity Functional Groups Functional Groups FTIR->Functional Groups Morphology & Composition Morphology & Composition SEM->Morphology & Composition Thermal Stability Thermal Stability TGA->Thermal Stability

Caption: Experimental workflow for synthesis and evaluation.

Comparative Discussion

Both this compound and cerium(IV) phosphate are effective inorganic ion exchangers, with their performance being highly dependent on the synthesis conditions.

Ion Exchange Capacity: Experimental data consistently shows that this compound can be synthesized to exhibit a significantly higher ion exchange capacity for monovalent ions like Na⁺ compared to cerium(IV) phosphate.[1][2] This can be attributed to the formation of different types of ion-exchange units, such as –HPO₄ and –H₂PO₄ groups, and the overall structure of the material.[3]

Selectivity: While both materials show a high affinity for heavy metal ions, the literature suggests some differences in their specific selectivities. This compound has been noted for its particular selectivity towards transition metal ions.[3] Cerium(IV) phosphate, on the other hand, has been highlighted for its selectivity towards specific toxic heavy metals like mercury and lead.[4] The choice between the two may, therefore, depend on the target ions for separation or removal.

Stability: Both titanium(IV) and cerium(IV) phosphates are generally known for their good thermal and chemical stability, which is a key advantage of inorganic ion exchangers over their organic resin counterparts.[1] They are resistant to degradation in acidic and alkaline media, as well as to ionizing radiation.

Applications in Drug Development: The high ion exchange capacity and stability of these materials make them potential candidates for drug delivery systems. They can be used to load and release ionic drugs in a controlled manner. The choice between titanium(IV) and cerium(IV) phosphate would depend on the specific charge and size of the drug molecule, as well as the desired release kinetics. Further research into the biocompatibility and in-vivo performance of these materials is necessary for such applications.

Conclusion

References

A Comparative Performance Analysis: Amorphous vs. Crystalline Titanium(IV) Phosphate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Titanium(IV) phosphate (TiP) stands as a significant inorganic ion-exchange material with diverse applications, including wastewater treatment, catalysis, and drug delivery.[1] Its performance is intrinsically linked to its morphology, primarily existing in two forms: amorphous and crystalline. Understanding the distinct characteristics of these forms is crucial for optimizing their use in various scientific and industrial applications. This guide provides an objective comparison of their performance, supported by experimental data and detailed methodologies.

Performance Comparison at a Glance

The structural arrangement of atoms—disordered in amorphous TiP and highly ordered in its crystalline counterpart—gives rise to significant differences in their physicochemical properties. Amorphous TiP generally offers a larger surface area and a higher density of active sites, which can lead to superior ion-exchange capacity and catalytic activity.[2][3][4] Conversely, the well-ordered lattice of crystalline TiP imparts greater thermal and chemical stability.[4][5]

Performance MetricAmorphous this compoundCrystalline this compoundKey Insights
Ion-Exchange Capacity Generally higher, with reported values up to 7.2 meq/g for Na⁺ and 3.8 meq/g for divalent ions.[6][7] A nano-sized, low-crystallinity variant showed capacities of 10.6 - 11.55 meq/g for Na⁺ and K⁺.[6][8]High capacity, especially in acidic media, with values around 7.0 meq/g for Li⁺ and Na⁺.[9][10] Performance is highly dependent on the degree of crystallinity.[6]The disordered structure and larger surface area of amorphous TiP often expose more ion-exchange sites (–HPO₄ and –H₂PO₄ groups).[1][2][3]
Surface Area Typically higher due to a disordered, porous structure.[2][3] For example, amorphous TiO₂ can reach 350 m²/g .[11]Generally lower, although high surface area crystalline forms (310 m²/g for TiO₂) can be synthesized.[11]Higher surface area in amorphous materials enhances accessibility for reactants and ions.[4]
Thermal Stability Less stable; prone to crystallization upon heating.[12] Amorphous materials possess higher internal energy, making them metastable.[5]More stable due to its ordered lattice structure.[12] Thermally stable up to high temperatures (e.g., a related phosphonate is stable to 450 °C).[13]Crystalline materials are preferred for high-temperature applications due to their structural integrity.
Catalytic Activity Often exhibits enhanced activity due to a higher density of structural defects and active sites.[4] Amorphous TiO₂ showed superior performance in the degradation of methylene blue.[11]Can offer better selectivity and reproducibility due to well-defined surface facets.[4] However, some forms show low photocatalytic activity.[14][15]The choice depends on the desired outcome: higher activity (amorphous) versus selectivity and durability (crystalline).[4]

Visualizing Synthesis and Structure-Performance Relationships

The synthesis conditions are a determining factor in the final morphology of the this compound. Mild conditions typically yield amorphous products, while more rigorous methods like hydrothermal treatment or extended refluxing are required for crystallization. This fundamental difference in structure dictates the material's ultimate performance characteristics.

SynthesisPathways cluster_amorphous Amorphous Synthesis cluster_crystalline Crystalline Synthesis start Titanium Precursor (e.g., TiCl₄, TiOSO₄) h3po4 + Phosphoric Acid (H₃PO₄) start->h3po4 mild_cond Mild Conditions (e.g., ~65°C, short reaction time) h3po4->mild_cond Precipitation harsh_cond Harsh Conditions (e.g., Hydrothermal >160°C, Reflux) h3po4->harsh_cond Precipitation/ Annealing amorphous_prod Amorphous TiP (Disordered Structure) mild_cond->amorphous_prod crystalline_prod Crystalline TiP (Ordered α- or γ-TiP Structure) harsh_cond->crystalline_prod

Caption: Synthesis pathways for amorphous and crystalline TiP.

PerformanceRelationship cluster_structure Structure cluster_properties Key Properties cluster_performance Performance Outcome amorphous Amorphous (Disordered) prop1 High Surface Area More Active Sites amorphous->prop1 prop3 Lower Thermal Stability amorphous->prop3 crystalline Crystalline (Ordered) prop2 Lower Surface Area Defined Facets crystalline->prop2 prop4 High Thermal Stability crystalline->prop4 perf1 Higher Ion-Exchange & Catalytic Activity prop1->perf1 perf2 Higher Selectivity & Durability prop2->perf2 prop3->perf1 prop4->perf2

Caption: Relationship between structure and performance.

Experimental Protocols

The following sections detail representative synthesis methodologies for both amorphous and crystalline this compound, as derived from published research.

This protocol describes a cost-effective precipitation method under mild conditions.[16]

  • Objective: To synthesize amorphous TiP with the general formula TiO(OH)(H₂PO₄)·nH₂O.

  • Materials:

    • Titanyl sulfate (TiOSO₄) solution

    • Phosphoric acid (H₃PO₄, ~36% concentration)

    • Deionized water

  • Procedure:

    • A calculated amount of phosphoric acid is placed in a reactor vessel equipped with a stirrer.

    • The titanyl sulfate solution is added dropwise to the phosphoric acid over a period of approximately 5 minutes while stirring at a constant rate (e.g., 400 rpm).

    • The reaction temperature is maintained at approximately 65°C.

    • The mixture is allowed to react for 30 minutes to ensure complete precipitation.

    • The resulting white precipitate is filtered and washed thoroughly with deionized water to remove unreacted reagents.

    • The final product is dried at a moderate temperature (e.g., 60-80°C).

  • Characterization: The resulting powder should be characterized by X-ray Diffraction (XRD) to confirm its amorphous nature (absence of sharp diffraction peaks).

This protocol involves the conversion of an amorphous precursor to a crystalline phase via refluxing in phosphoric acid, a common method to increase crystallinity.[6][10]

  • Objective: To synthesize crystalline α-TiP with the formula Ti(HPO₄)₂·H₂O.

  • Materials:

    • Amorphous this compound (synthesized as per the protocol above)

    • Concentrated phosphoric acid (e.g., 85%)

  • Procedure:

    • Amorphous TiP is suspended in concentrated phosphoric acid in a round-bottom flask. A high P₂O₅:TiO₂ molar ratio is often used.[1][7]

    • The mixture is heated to reflux at temperatures between 60-140°C.[1][6]

    • The reflux is maintained for an extended period, which can range from several hours to several days, to facilitate the crystalline transformation.[1] For example, well-crystallized α-TiP can be prepared by heating at 140°C.[6]

    • After cooling, the crystalline product is separated by filtration.

    • The product is washed extensively with deionized water until the washings are neutral.

    • The crystalline powder is dried in an oven or over a desiccant.

  • Characterization: The product's crystallinity should be confirmed using XRD, which will show characteristic sharp peaks corresponding to the α-Ti(HPO₄)₂·H₂O phase. The degree of crystallinity can influence its ion-exchange properties.[6]

References

Evaluating the Ion-Exchange Selectivity of Titanium(IV) Phosphate: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the ion-exchange selectivity of titanium(IV) phosphate with other inorganic ion exchangers. The information presented is supported by experimental data to aid in the evaluation of this compound for applications in separation science, including purification processes relevant to drug development and environmental remediation.

Performance Overview and Comparison

This compound (TiP) is an inorganic ion exchanger known for its high thermal stability, chemical resistivity, and unique selectivity towards certain metal ions.[1] It functions as a cation exchanger due to the presence of structural hydroxyl groups, where the hydrogen can be exchanged for other cations.[1] The ion-exchange properties of TiP, including its capacity and selectivity, are highly dependent on its synthesis conditions, which determine its degree of crystallinity and the nature of its phosphate groups (–HPO₄ and –H₂PO₄).[2] Amorphous forms of TiP are often preferred for column operations due to their granular nature.[1]

Compared to other tetravalent metal phosphates like those of zirconium(IV) and tin(IV), this compound often exhibits a greater ion-exchange capacity.[3] For instance, amorphous this compound has shown a high sodium ion capacity, in some cases reaching up to 16.9 meq/g, which is significantly higher than that reported for amorphous zirconium phosphates.[4] This higher capacity can be attributed to factors such as surface behavior and the degree of hydrolysis of incoming metal ions.[3]

The selectivity of an ion exchanger is a critical parameter for separation processes and is quantified by the distribution coefficient (Kd) and the separation factor (α). The following tables summarize key performance data for this compound.

Data Presentation

Table 1: Distribution Coefficients (Kd) of Various Metal Ions on this compound

The distribution coefficient (Kd) indicates the affinity of the ion exchanger for a particular ion. It is calculated using the formula:

Kd = [(C₀ - Cₑ) / Cₑ] * (V / m)

where C₀ is the initial concentration of the metal ion, Cₑ is the equilibrium concentration, V is the volume of the solution, and m is the mass of the ion exchanger.

Metal IonDistribution Coefficient (Kd) (mL/g)Eluent for SeparationReference
Pb(II)High-[1]
Bi(III)High1 M HNO₃[1]
Th(IV)High-[1]
Mn(II)Moderate0.02 M HNO₃[1]
Cu(II)Moderate0.05 M HNO₃[1]
Ni(II)Lower0.02 M HNO₃[1]
Co(II)Lower0.2 M CH₃COOH[1]

Note: "High," "Moderate," and "Lower" are relative terms based on the data presented in the source. For precise comparisons, the original source should be consulted for specific Kd values.

Table 2: Separation Factors (α) for Binary Metal Ion Separations using this compound

The separation factor (α) is a measure of the ability of an ion exchanger to separate two different ions. It is the ratio of their distribution coefficients (α = Kd₁ / Kd₂). A higher separation factor indicates a more efficient separation.

Metal Ion PairSeparation Factor (α)Separation EfficiencyReference
Bi(III) - Co(II)6.3480.56% (Bi) - 66.92% (Co)[1]
Bi(III) - Mn(II)3.4499.15% (Bi) - 99.63% (Mn)[1]
Bi(III) - Ni(II)2.6980.56% (Bi) - 100% (Ni)[1]
Mn(II) - Cu(II)1.8497.19% (Mn) - 93.96% (Cu)[1]

Table 3: Comparison of Maximum Ion-Exchange Capacities

Ion ExchangerMaximum Na⁺ Ion-Exchange Capacity (meq/g)Reference
Amorphous this compound12.3 - 16.9[4]
Amorphous Zirconium(IV) Phosphate4.9 - 8.8[4]
Amorphous Cerium(IV) Phosphate~7.0[4]
Typical Ion-Exchange Resins≤ 3.2[4]

Experimental Protocols

Synthesis of Amorphous this compound

A common method for synthesizing amorphous this compound suitable for column operations is the sol-gel method.[1] The specific conditions, such as the ratio of titanium to phosphorus, temperature, and pH, can be varied to optimize the material's properties.[2]

A general procedure is as follows:

  • A solution of a titanium(IV) salt (e.g., titanium tetrachloride or titanyl sulfate) is mixed with phosphoric acid.[1]

  • The resulting gel is aged, washed, and dried to obtain the amorphous this compound in a granular form.[1]

Determination of Ion-Exchange Selectivity (Batch Method)

The batch method is a straightforward technique for evaluating the ion-exchange selectivity of a material.[5]

Detailed Steps:

  • Preparation: A known amount of the ion exchanger (e.g., 1 gram of this compound) is placed into a series of flasks.[1]

  • Contact: A specific volume (e.g., 50 mL) of a solution containing the metal ion of interest at a known initial concentration is added to each flask.[1]

  • Equilibration: The flasks are shaken for a predetermined period (e.g., 24 hours) at a constant temperature to allow the ion-exchange process to reach equilibrium.[1]

  • Separation: The solid ion exchanger is separated from the solution by filtration or centrifugation.[5]

  • Analysis: The equilibrium concentration of the metal ion remaining in the supernatant is determined using an appropriate analytical technique, such as Atomic Absorption Spectroscopy (AAS) or Inductively Coupled Plasma-Atomic Emission Spectrometry (ICP-AES).[1]

  • Calculation: The distribution coefficient (Kd) is calculated using the formula mentioned previously. The separation factor (α) for a pair of ions is then determined by taking the ratio of their individual Kd values.[1]

Mandatory Visualization

Experimental_Workflow cluster_prep Preparation cluster_equilibration Equilibration cluster_analysis Analysis cluster_calculation Calculation start Start prep_exchanger Weigh Ion Exchanger start->prep_exchanger prep_solution Prepare Metal Ion Solution start->prep_solution mix Mix Exchanger and Solution prep_exchanger->mix prep_solution->mix shake Shake to Equilibrium mix->shake separate Separate Solid and Liquid shake->separate analyze Analyze Supernatant (AAS/ICP-AES) separate->analyze calc_kd Calculate Kd analyze->calc_kd calc_alpha Calculate α calc_kd->calc_alpha end End calc_alpha->end

Caption: Experimental workflow for determining ion-exchange selectivity using the batch method.

References

Benchmarking Titanium(IV) Phosphate: A Comparative Guide to Commercial Ion-Exchange Resins for Pharmaceutical Applications

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The selection of an appropriate ion-exchange material is a critical consideration in drug formulation and development, influencing factors from taste-masking and controlled release to the purification of active pharmaceutical ingredients (APIs). While polymeric resins have long been the industry standard, inorganic materials like titanium(IV) phosphate are emerging as viable alternatives with potentially superior performance characteristics. This guide provides an objective comparison of this compound against leading commercial ion-exchange resins, supported by available experimental data and detailed methodologies to aid in the informed selection of materials for pharmaceutical applications.

Performance at a Glance: this compound vs. Commercial Resins

A key performance indicator for any ion-exchange material is its ion-exchange capacity (IEC), which quantifies the number of ions that can be exchanged per unit mass or volume of the material. As the data below indicates, amorphous this compound exhibits a significantly higher ion-exchange capacity compared to several widely used commercial polymeric resins.

MaterialTypeMatrixFunctional GroupTotal Ion-Exchange Capacity (meq/g)
This compound (Amorphous) Inorganic Cation ExchangerTitanium PhosphatePhosphate and Hydroxyl groups12.3–16.9[1]
Amberlite™ IRP69 Strong Acid Cation ExchangerStyrene-divinylbenzeneSulfonic acid~5[2]
Dowex® 50WX8 Strong Acid Cation ExchangerStyrene-divinylbenzeneSulfonic acid~1.1 meq/mL (wetted bed volume)
Purolite® C115KMR (Polacrilin Potassium) Weak Acid Cation ExchangerPolymethacrylic acidCarboxylic acidNot specified in broadly available documentation

Note: The ion-exchange capacity of commercial resins is often provided in meq/mL. A direct comparison with meq/g values for this compound requires knowledge of the resin's density. However, literature suggests the typical maximum capacity for such resins is around 3.2 meq/g, highlighting the superior capacity of amorphous titanium and zirconium phosphates.[1]

The Inorganic Advantage: Properties of this compound

This compound is an inorganic ion exchanger whose properties are highly dependent on its synthesis conditions, leading to either crystalline or amorphous structures.[3][4] Amorphous forms of this compound have demonstrated particularly high ion-exchange capacities, making them attractive for applications requiring high loading of active pharmaceutical ingredients.[1][5] The ion-exchange functionality arises from protons in structural hydroxyl and phosphate groups that can be exchanged for various cations.[5]

The synthesis of this compound can be achieved through various methods, including precipitation under mild conditions, which offers a scalable and cost-effective approach.[1] The performance of these materials, including their selectivity towards specific ions, can be tuned by controlling the synthesis parameters.

Industry Standards: A Look at Commercial Ion-Exchange Resins

Commercial ion-exchange resins are typically based on organic polymer matrices, most commonly polystyrene cross-linked with divinylbenzene or acrylic polymers.[6] They are classified based on the nature of their functional groups as strong or weak acid cation exchangers and strong or weak base anion exchangers.

  • Amberlite™ and Dowex® Resins: These are prominent brands, now both owned by DuPont, offering a wide range of polystyrene-based resins.[7] For instance, Amberlite™ IRP69 and Dowex® 50WX8 are strong acid cation exchangers with sulfonic acid functional groups, widely used in pharmaceutical applications.[2][8][9][10][11]

  • Purolite® Resins: Purolite provides a diverse portfolio of resins for the pharmaceutical industry, including those for taste masking, controlled release, and API purification. Purolite® C115KMR, a weak acid cation exchanger with a polymethacrylic matrix, is used as a disintegrant and in taste-masking applications.

These commercial resins have a long history of use in pharmaceutical formulations and are supported by extensive regulatory documentation, including Drug Master Files (DMFs).[2][12]

Experimental Protocols: A Guide to Performance Evaluation

To ensure a fair and accurate comparison of different ion-exchange materials, standardized experimental protocols are essential. Below are detailed methodologies for key performance evaluation experiments.

Determination of Total Ion-Exchange Capacity (Batch Method)

This method determines the total number of exchangeable ions in the material.

Materials:

  • Ion-exchange material (this compound or commercial resin)

  • Standardized 0.1 M NaOH solution

  • 0.5 M NaCl solution

  • Phenolphthalein indicator

  • Glass column or beaker

  • Burette

Procedure:

  • A precisely weighed amount of the dry ion-exchange material (in the H+ form) is placed in a beaker.

  • A known excess volume of a standardized strong base solution (e.g., 0.1 M NaOH) is added to the beaker.

  • The mixture is stirred and allowed to equilibrate for a sufficient time to ensure complete ion exchange.

  • The solid material is then filtered out.

  • The unreacted base in the filtrate is back-titrated with a standardized acid solution (e.g., 0.1 M HCl).

  • The ion-exchange capacity (in meq/g) is calculated based on the amount of base consumed by the ion exchanger.

A common alternative involves eluting the exchangeable protons from a packed column with a salt solution and then titrating the eluted acid.[13]

Experimental Workflow for Ion-Exchange Capacity Determination

G Workflow for Determining Ion-Exchange Capacity start Start weigh Weigh Ion-Exchanger start->weigh add_base Add Excess Standardized Base weigh->add_base equilibrate Equilibrate Mixture add_base->equilibrate filter Filter out Solid equilibrate->filter titrate Back-titrate Filtrate filter->titrate calculate Calculate IEC titrate->calculate end End calculate->end

Caption: A flowchart of the batch method for determining ion-exchange capacity.

Evaluation of Ion-Exchange Kinetics (Batch Method)

This experiment measures the rate at which ion exchange occurs.

Materials:

  • Ion-exchange material

  • Solution containing the ion of interest (e.g., a model drug) of known concentration

  • Stirred batch reactor or shaker

  • Analytical instrument to measure the concentration of the ion of interest (e.g., UV-Vis spectrophotometer, HPLC)

Procedure:

  • A known mass of the ion-exchange material is added to a known volume of the ion-containing solution in a batch reactor.[6]

  • The mixture is agitated at a constant temperature.[6]

  • Aliquots of the solution are withdrawn at various time intervals.

  • The concentration of the ion of interest in the aliquots is measured.

  • The amount of ion exchanged per unit mass of the material is calculated for each time point.

  • The data is then used to determine the kinetics of the ion-exchange process.

Logical Relationship for Ion-Exchange Kinetics

G Factors Influencing Ion-Exchange Kinetics kinetics Ion-Exchange Rate particle_size Particle Size particle_size->kinetics porosity Porosity porosity->kinetics concentration Ion Concentration concentration->kinetics temperature Temperature temperature->kinetics agitation Agitation Speed agitation->kinetics G Column Chromatography Setup for Breakthrough Analysis reservoir Influent Reservoir pump Peristaltic Pump reservoir->pump column Ion-Exchange Column pump->column collector Fraction Collector column->collector analysis Concentration Analysis collector->analysis

References

A Comparative Guide to the Reproducibility of Titanium(IV) Phosphate Synthesis Methods

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The synthesis of titanium(IV) phosphate (TiP), a material with significant applications in ion exchange, catalysis, and drug delivery, is achievable through various methods. However, the reproducibility of these methods is a critical factor for researchers and professionals in drug development, where consistent material properties are paramount. This guide provides an objective comparison of common TiP synthesis methods, focusing on their reproducibility and providing supporting experimental data and detailed protocols.

Comparison of Key Synthesis Methodologies

The reproducibility of this compound synthesis is intrinsically linked to the chosen method, the precursors, and the precise control of reaction conditions. Three prevalent methods—precipitation, hydrothermal, and sol-gel—are compared below, with a focus on parameters influencing the consistency of the final product.

Synthesis MethodCommon Titanium PrecursorsCommon Phosphorus PrecursorsTypical Reaction ConditionsKey Reproducibility FactorsResulting Material Properties
Precipitation Titanium tetrachloride (TiCl₄), Titanyl sulfate (TiOSO₄)Phosphoric acid (H₃PO₄)Room temperature to moderate heating (e.g., 60°C); atmospheric pressure.[1][2]Precise control of precursor concentration, addition rate, pH, and aging time.[1]Often amorphous or poorly crystalline; properties are highly sensitive to minor variations in synthesis conditions.[1]
Hydrothermal Titanium dioxide (TiO₂), Titanium isopropoxide, Titanium tetrachloride (TiCl₄)Phosphoric acid (H₃PO₄), Ammonium dihydrogen phosphate (NH₄H₂PO₄)High temperatures (120-250°C) and autogenous pressure in a sealed reactor.[3][4][5]Accurate temperature and pressure control, precursor purity, and reaction time.[3][5]Typically yields crystalline phases (e.g., α-TiP, γ-TiP) with well-defined morphologies.[3][6]
Sol-Gel Titanium isopropoxide, Titanium butoxidePhosphoric acid (H₃PO₄)Room temperature hydrolysis and condensation, followed by drying and calcination at elevated temperatures (e.g., 500-800°C).[7][8]Strict control over hydrolysis and condensation rates (influenced by water/alkoxide ratio, pH, and solvent), and precise temperature control during calcination.[9][10]Can produce amorphous or crystalline materials with high purity and homogeneity; offers good control over particle size and porosity.[7][8]

Experimental Protocols

Detailed methodologies for the key synthesis routes are provided below to allow for replication and comparison.

Precipitation Method for Amorphous this compound

This method is valued for its simplicity and scalability, though achieving high reproducibility can be challenging.

Materials:

  • Titanium tetrachloride (TiCl₄)

  • Phosphoric acid (H₃PO₄, 85 wt%)

  • Deionized water

  • Ammonia solution (for pH adjustment)

Procedure:

  • Prepare a 1 M solution of TiCl₄ in 2 M HCl.

  • Prepare a 1 M solution of H₃PO₄.

  • Slowly add the H₃PO₄ solution to the TiCl₄ solution under vigorous stirring at room temperature.

  • Adjust the pH of the mixture to ~2 using ammonia solution to initiate precipitation.

  • Continue stirring for 24 hours to age the precipitate.

  • Filter the precipitate and wash thoroughly with deionized water until the filtrate is free of chloride ions (tested with AgNO₃).

  • Dry the resulting white powder in an oven at 80°C for 12 hours.

Hydrothermal Synthesis of Crystalline α-Titanium(IV) Phosphate

This method is favored for producing crystalline phases with consistent properties.

Materials:

  • Titanium dioxide (TiO₂, anatase)

  • Phosphoric acid (H₃PO₄, 85 wt%)

  • Deionized water

Procedure:

  • Disperse TiO₂ powder in a concentrated H₃PO₄ solution (e.g., 12 M).

  • Transfer the suspension to a Teflon-lined stainless-steel autoclave.

  • Seal the autoclave and heat it to 180°C for 48 hours in an oven.

  • After cooling to room temperature, collect the white precipitate by filtration.

  • Wash the product extensively with deionized water.

  • Dry the crystalline α-TiP powder at 60°C overnight.

Sol-Gel Synthesis of this compound

The sol-gel method offers excellent control over the material's final properties, leading to high reproducibility.

Materials:

  • Titanium isopropoxide (TTIP)

  • Phosphoric acid (H₃PO₄, 85 wt%)

  • Ethanol

  • Deionized water

Procedure:

  • Dissolve titanium isopropoxide in ethanol under an inert atmosphere.

  • In a separate beaker, dilute phosphoric acid in a mixture of ethanol and deionized water.

  • Slowly add the phosphoric acid solution to the titanium isopropoxide solution dropwise while stirring vigorously.

  • Continue stirring until a transparent sol is formed, which will gradually transform into a gel upon standing.

  • Age the gel for 48 hours at room temperature.

  • Dry the gel at 100°C to obtain a xerogel.

  • Calcine the xerogel at 500°C for 4 hours in a muffle furnace to obtain the final this compound powder.

Visualization of Synthesis Workflows

The following diagrams illustrate the logical flow of each synthesis method, providing a clear visual comparison of the experimental processes.

Precipitation_Workflow cluster_prep Precursor Preparation cluster_reaction Reaction cluster_processing Product Processing TiCl4_sol TiCl4 Solution Mixing Mixing & Stirring TiCl4_sol->Mixing H3PO4_sol H3PO4 Solution H3PO4_sol->Mixing pH_adjust pH Adjustment Mixing->pH_adjust Aging Aging pH_adjust->Aging Filtration Filtration Aging->Filtration Washing Washing Filtration->Washing Drying Drying Washing->Drying Final_Product Amorphous TiP Drying->Final_Product

Precipitation Method Workflow

Hydrothermal_Workflow cluster_prep Precursor Preparation cluster_reaction Reaction cluster_processing Product Processing TiO2 TiO2 Precursor Mixing Mixing TiO2->Mixing H3PO4 H3PO4 H3PO4->Mixing Autoclave Autoclave Heating Mixing->Autoclave Filtration Filtration Autoclave->Filtration Washing Washing Filtration->Washing Drying Drying Washing->Drying Final_Product Crystalline α-TiP Drying->Final_Product

Hydrothermal Synthesis Workflow

SolGel_Workflow cluster_prep Precursor Preparation cluster_reaction Sol-Gel Transition cluster_processing Product Processing TTIP_sol TTIP in Ethanol Mixing Controlled Mixing TTIP_sol->Mixing H3PO4_sol H3PO4 in Ethanol/Water H3PO4_sol->Mixing Gelation Gelation & Aging Mixing->Gelation Drying Drying Gelation->Drying Calcination Calcination Drying->Calcination Final_Product TiP Powder Calcination->Final_Product

Sol-Gel Synthesis Workflow

References

Introduction to Ion Exchange Kinetics on Titanium(IV) Phosphate

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide to Kinetic Models for Ion Exchange on Titanium(IV) Phosphate

This guide provides a comprehensive comparison of kinetic models used to describe ion exchange processes on this compound. It is intended for researchers, scientists, and drug development professionals working with ion exchange materials. The information presented is compiled from various studies and includes experimental data, detailed protocols, and visual representations of workflows and logical processes.

This compound (TiP) is an inorganic ion exchanger known for its high selectivity for transition and heavy metal ions, thermal and chemical stability, and resistance to ionizing radiation.[1][2] These properties make it a promising material for applications in wastewater treatment, purification of pharmaceutical solutions, and the separation of radioactive elements.[2][3] The ion exchange behavior of TiP is largely dependent on its structural characteristics, which are influenced by synthesis conditions such as temperature, reaction time, and the ratio of precursors.[4] The active sites for ion exchange are primarily the –HPO4 and –H2PO4 groups present in the material.[4][5]

Understanding the kinetics of the ion exchange process is crucial for optimizing the performance of this compound in various applications. Kinetic studies provide valuable insights into the rate-controlling mechanisms of the sorption process, such as mass transfer and chemical reaction.[6] Several kinetic models are commonly employed to analyze experimental data and elucidate the underlying ion exchange mechanism.

Commonly Applied Kinetic Models

The kinetics of ion exchange on this compound are often evaluated using several models. The suitability of a model is typically determined by how well it fits the experimental data, often assessed by the correlation coefficient (R²).

  • Pseudo-First-Order (PFO) Model : This model, also known as the Lagergren model, assumes that the rate of adsorption is proportional to the number of unoccupied sites.[6][7] It is generally more applicable to the initial stages of the adsorption process and suggests that physisorption is the rate-limiting step.[8] The linear form of the equation is: log(qₑ - qₜ) = log(qₑ) - (k₁/2.303)t where qₑ and qₜ are the amounts of ions adsorbed at equilibrium and at time t (mg/g), respectively, and k₁ is the rate constant of the PFO model (min⁻¹).[7]

  • Pseudo-Second-Order (PSO) Model : This model assumes that the rate-limiting step is chemisorption, involving valence forces through the sharing or exchange of electrons between the adsorbent and adsorbate.[9][10] It often provides a better fit for the entire adsorption process. The linear form is: t/qₜ = 1/(k₂qₑ²) + (1/qₑ)t where k₂ is the rate constant of the PSO model (g/mg·min).[11] A strong correlation suggests that the ion-exchange process is the rate-determining step.[2][12]

  • Elovich Model : The Elovich equation is often used to describe chemisorption on highly heterogeneous surfaces.[13][14] It implies that the adsorption rate decreases exponentially as the amount of adsorbed solute increases. The linear form is: qₜ = (1/β)ln(αβ) + (1/β)ln(t) where α is the initial adsorption rate (mg/g·min) and β is the desorption constant (g/mg).[15]

  • Intraparticle Diffusion (Weber-Morris) Model : This model is used to identify the diffusion mechanism and determine if intraparticle diffusion is the rate-limiting step.[9][16] The equation is: qₜ = kᵢd * t¹/² + C where kᵢd is the intraparticle diffusion rate constant (mg/g·min¹/²) and C is a constant related to the thickness of the boundary layer.[16][17] If the plot of qₜ versus t¹/² is a straight line passing through the origin, then intraparticle diffusion is the sole rate-limiting step.[17]

Comparative Data on Kinetic Parameters

The following table summarizes kinetic data from various studies on the ion exchange of different metal ions onto this compound.

Ion(s)Best-Fit ModelRate Constant(s)Equilibrium Capacity (qₑ, mg/g)Correlation Coefficient (R²)Reference
Cu²⁺, Co²⁺, Mn²⁺, Ni²⁺, Cr³⁺Pseudo-Second-OrderVaries by ion and temperatureCalculated values coincided with experimental valuesClose to 1[9]
Cu²⁺, Zn²⁺, Mn²⁺, Co²⁺, Ni²⁺Pseudo-Second-OrderNot specifiedNot specifiedConsistent with chemisorption being the rate-limiting step[2]
Cu²⁺, Pb²⁺, Zn²⁺Pseudo-First-OrderNot specifiedNot specifiedMore appropriate than other models[6]
Pb(II), Bi(III), Th(IV)Not specifiedk' (overall), k₁ (forward), k₂ (reverse) determinedNot specifiedNot specified[18][19]
Eu(III)Pseudo-Second-Order, ElovichNot specifiedNot specifiedNot specified[3]
Li⁺Pseudo-Second-Orderk₂ = 0.25 - 0.43 g/mmol ·minqₑ = 0.47 - 0.52 mmol/gGood agreement with experimental data[12]
U(VI)Pseudo-Second-OrderNot specifiedSaturated adsorption capacity of 401.5 mg/gWell explained by the model[20]

Experimental Protocols

A generalized experimental protocol for investigating the kinetics of ion exchange on this compound, based on common methodologies, is outlined below.

Synthesis of this compound (TiP)

Amorphous TiP can be synthesized under mild conditions. A common method involves:

  • Precursor Solution : Prepare a solution containing a titanium source, such as titanyl sulfate (TiOSO₄).[5][21]

  • Precipitation : Add phosphoric acid (H₃PO₄) to the titanium solution. The P₂O₅:TiO₂ molar ratio is a critical parameter influencing the material's properties.[1][4]

  • Aging and Washing : The resulting precipitate is typically aged, then subjected to post-synthesis treatments, such as washing with acids (e.g., HCl) and deionized water, to obtain the desired functional groups (e.g., –H₂PO₄).[4][5][21]

  • Drying : The final product is dried at a controlled temperature.

Characterization of TiP

The synthesized material should be characterized using various techniques to understand its physicochemical properties:

  • X-ray Diffraction (XRD) : To determine the degree of crystallinity (amorphous or crystalline).[1]

  • Fourier-Transform Infrared Spectroscopy (FTIR) : To identify the functional groups present.[1]

  • Scanning Electron Microscopy (SEM) with Energy-Dispersive X-ray Spectroscopy (EDS) : To observe the surface morphology and determine the elemental composition.[1]

  • Brunauer-Emmett-Teller (BET) Analysis : To measure the specific surface area.[9]

  • Potentiometric Titration : To determine the total ion-exchange capacity (IEC).[1]

Batch Kinetic Experiments

Kinetic studies are typically performed using a batch method:

  • Preparation : A known mass of the TiP sorbent (e.g., 0.2 g) is added to a fixed volume of the metal ion solution (e.g., 50 mL) with a known initial concentration in a flask.[1]

  • Agitation : The mixture is agitated vigorously using a mechanical shaker or magnetic stirrer at a constant temperature.[1][6]

  • Sampling : Aliquots of the solution are withdrawn at specific time intervals (e.g., 5, 10, 20, 50, 100, 200 minutes).[1] The equilibrium is typically reached within 5-60 minutes depending on the ion.[4][9]

  • Separation : The solid sorbent is separated from the solution by centrifugation or filtration.[1]

  • Analysis : The concentration of the metal ion remaining in the supernatant is determined using an appropriate analytical technique, such as Atomic Absorption Spectrometry (AAS) or Inductively Coupled Plasma-Optical Emission Spectrometry (ICP-OES).[1][6]

  • Calculation : The amount of ion adsorbed per unit mass of TiP at time t (qₜ) is calculated using the formula: qₜ = (C₀ - Cₜ) * V / m where C₀ and Cₜ are the initial and time-t concentrations of the ion, V is the volume of the solution, and m is the mass of the adsorbent.[16]

Visualizations

The following diagrams illustrate the logical and experimental workflows for studying the kinetics of ion exchange on this compound.

G cluster_0 Data Acquisition & Initial Processing cluster_2 Model Evaluation & Interpretation ExpData Experimental Data (Concentration vs. Time) CalcQt Calculate Adsorption Capacity (qt vs. t) ExpData->CalcQt PFO Pseudo-First-Order log(qe-qt) vs. t PSO Pseudo-Second-Order t/qt vs. t Elovich Elovich qt vs. ln(t) IPD Intraparticle Diffusion qt vs. t^0.5 Eval Evaluate Goodness of Fit (e.g., R², Chi-squared) PFO->Eval PSO->Eval Elovich->Eval IPD->Eval BestFit Determine Best-Fit Model Eval->BestFit Mechanism Infer Rate-Limiting Step & Sorption Mechanism BestFit->Mechanism

Caption: Logical workflow for kinetic model comparison.

G cluster_synthesis Material Preparation cluster_experiment Kinetic Study cluster_analysis Data Analysis Synthesis Synthesis of This compound Characterization Physicochemical Characterization (XRD, FTIR, etc.) Synthesis->Characterization Batch Batch Adsorption Experiment Characterization->Batch Sampling Time-based Sampling & Phase Separation Batch->Sampling Analysis Concentration Analysis (AAS, ICP-OES) Sampling->Analysis DataProc Data Processing (Calculate qt) Analysis->DataProc Modeling Kinetic Modeling (PFO, PSO, etc.) DataProc->Modeling Conclusion Mechanism Determination Modeling->Conclusion

References

"isotherm studies for heavy metal adsorption on titanium(IV) phosphate"

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide to Isotherm Studies for Heavy Metal Adsorption on Titanium(IV) Phosphate and Related Materials

For researchers, scientists, and professionals in drug development, understanding the efficacy of different materials for heavy metal remediation is crucial. This guide provides a comparative overview of isotherm studies for heavy metal adsorption, with a focus on this compound and closely related titanium-based adsorbents. Due to the limited availability of comprehensive isotherm data for a wide range of heavy metals specifically on this compound, this guide also includes data from studies on phosphate-modified titanium dioxide (TiO2), a material with similar surface characteristics, to provide a broader comparative context.

Data Presentation: Adsorption Isotherm Parameters

The adsorption of heavy metals onto surfaces is often described by isotherm models, which relate the concentration of the metal in the solution to the amount adsorbed on the solid material at equilibrium. The Langmuir and Freundlich models are the most commonly used isotherms.

  • The Langmuir isotherm assumes monolayer adsorption on a homogeneous surface with a finite number of identical adsorption sites. It is described by the equation:

    • qe = (qm KL Ce) / (1 + KL Ce) where qe is the amount of metal adsorbed at equilibrium (mg/g), Ce is the equilibrium concentration of the metal in solution (mg/L), qm is the maximum monolayer adsorption capacity (mg/g), and KL is the Langmuir constant related to the affinity of the binding sites (L/mg).

  • The Freundlich isotherm is an empirical model that describes adsorption on heterogeneous surfaces and is not restricted to the formation of a monolayer. It is given by the equation:

    • qe = KF Ce^(1/n) where KF is the Freundlich constant related to the adsorption capacity ((mg/g)(L/mg)^(1/n)), and 1/n is the heterogeneity factor, which is related to the adsorption intensity.

The following tables summarize the reported isotherm parameters for the adsorption of various heavy metals on this compound and phosphate-modified TiO2.

Table 1: Langmuir Isotherm Parameters for Heavy Metal Adsorption

Heavy Metal IonAdsorbent Materialqm (mg/g)KL (L/mg)Reference
Pb(II)Phosphate-modified TiO2204.34->0.9
Co(II)Phosphate-modified TiO2170.17->0.9
Cu(II)Phosphate-modified TiO2---
Ni(II)Phosphate-modified TiO2---
Cd(II)TiO210.02 (pH 3), 26.75 (pH 7)->0.9
As(V)TiO28.45 (pH 3), 8.50 (pH 7)->0.9

Note: A dash (-) indicates that the specific value was not provided in the cited literature.

Table 2: Freundlich Isotherm Parameters for Heavy Metal Adsorption

Heavy Metal IonAdsorbent MaterialKf ((mg/g)(L/mg)^(1/n))1/nReference
Cu(II)Phosphate-modified TiO29.1 x 10⁻⁴ mol/g--
Co(II)Phosphate-modified TiO25.9 x 10⁻⁴ mol/g--
Ni(II)Phosphate-modified TiO25.1 x 10⁻⁴ mol/g*--
Pb(II)TiO2--0.975 (pH 7)
Cd(II)TiO2--0.985 (pH 3)

Note: The values for Cu(II), Co(II), and Ni(II) were reported as Nf in mol/g and are presented here as reported in the source. A dash (-) indicates that the specific value was not provided in the cited literature.

Experimental Protocols

The following sections detail generalized experimental methodologies for the synthesis of this compound and the procedure for batch adsorption isotherm studies, based on protocols described in the literature.

Synthesis of this compound

A common method for the synthesis of this compound involves the reaction of a titanium precursor with a phosphate source.

  • Precursor Preparation : A solution of titanium(IV) isopropoxide is prepared in an aqueous solution of phosphoric acid.

  • Reaction : The mixture is stirred vigorously for a specified period, often at room temperature or slightly elevated temperatures, to allow for the formation of the this compound precipitate.

  • Washing and Drying : The resulting solid is collected by filtration, washed multiple times with deionized water to remove any unreacted precursors, and then dried in an oven at a controlled temperature (e.g., 100-110°C) until a constant weight is achieved.

  • Characterization : The synthesized material is typically characterized using techniques such as X-ray Diffraction (XRD) to determine its crystalline structure, Fourier-Transform Infrared (FTIR) spectroscopy to identify functional groups, and Brunauer-Emmett-Teller (BET) analysis to determine the specific surface area.

Batch Adsorption Isotherm Experiments

Batch experiments are performed to determine the equilibrium adsorption capacity of the adsorbent.

  • Preparation of Metal Solutions : Stock solutions of the heavy metal ions are prepared by dissolving their corresponding salts (e.g., Pb(NO₃)₂, CuSO₄·5H₂O) in deionized water. A series of solutions with varying initial concentrations are prepared by diluting the stock solution.

  • Adsorption Procedure : A fixed amount of the this compound adsorbent (e.g., 0.1 g) is added to a series of flasks, each containing a known volume (e.g., 50 mL) of the heavy metal solution with different initial concentrations.

  • Equilibration : The flasks are agitated in a shaker at a constant temperature for a predetermined time sufficient to reach equilibrium (e.g., 24 hours). The pH of the solutions is adjusted and maintained at a desired value using dilute HCl or NaOH.

  • Analysis : After equilibration, the solid adsorbent is separated from the solution by centrifugation or filtration. The final concentration of the heavy metal ions remaining in the supernatant/filtrate is determined using an appropriate analytical technique, such as Atomic Absorption Spectroscopy (AAS) or Inductively Coupled Plasma-Optical Emission Spectrometry (ICP-OES).

  • Data Calculation : The amount of heavy metal adsorbed per unit mass of the adsorbent at equilibrium (qe, in mg/g) is calculated using the following mass balance equation:

    • qe = ((C₀ - Ce) * V) / m where C₀ and Ce are the initial and equilibrium concentrations of the heavy metal in solution (mg/L), respectively, V is the volume of the solution (L), and m is the mass of the adsorbent (g).

  • Isotherm Modeling : The experimental data (qe vs. Ce) are then fitted to various isotherm models, such as the Langmuir and Freundlich models, to determine the adsorption parameters.

Visualization of Experimental Workflow

The following diagrams illustrate the general workflow for the synthesis of this compound and the batch adsorption isotherm study.

SynthesisWorkflow cluster_synthesis Synthesis of this compound Ti_precursor Titanium(IV) Precursor (e.g., Titanium Isopropoxide) Mixing Mixing and Reaction Ti_precursor->Mixing P_source Phosphate Source (e.g., Phosphoric Acid) P_source->Mixing Filtration Filtration and Washing Mixing->Filtration Drying Drying Filtration->Drying TiP This compound Product Drying->TiP AdsorptionWorkflow cluster_adsorption Batch Adsorption Isotherm Study Metal_solutions Prepare Heavy Metal Solutions of Varying Concentrations Adsorbent Add this compound Metal_solutions->Adsorbent Equilibration Agitate to Reach Equilibrium Adsorbent->Equilibration Separation Separate Adsorbent (Filtration/Centrifugation) Equilibration->Separation Analysis Analyze Final Metal Concentration (AAS/ICP-OES) Separation->Analysis Modeling Fit Data to Isotherm Models (Langmuir, Freundlich) Analysis->Modeling

Stability Under Fire: A Comparative Analysis of Titanium(IV) Phosphate in Acidic Environments

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals navigating the challenges of material stability in acidic conditions, the selection of a robust inorganic material is paramount. This guide provides a comprehensive comparison of the stability of titanium(IV) phosphate against common alternatives—zirconium(IV) phosphate, cerium(IV) phosphate, and functionalized silica—supported by experimental data and detailed protocols.

The use of inorganic materials in applications such as catalysis, ion exchange, and drug delivery often exposes them to harsh acidic environments. Material degradation under these conditions can lead to loss of function, contamination of the medium, and inaccurate experimental results. This compound has emerged as a material of interest due to its potential for high stability. This guide assesses this claim by comparing its performance with established and emerging alternatives.

Comparative Stability Analysis

The stability of these materials in acidic media is a critical performance indicator. While direct comparative studies under identical conditions are limited in published literature, a synthesis of available data provides valuable insights into their relative performance. The following tables summarize the stability of each material based on leaching data and observed degradation under various acidic conditions.

Table 1: Stability of this compound in Acidic Conditions

Acid MediumConcentrationTemperature (°C)DurationObservationsMetal Leached (%)Source(s)
Nitric Acid7 MAmbient1 yearUsed to accelerate degradation for testing ion exchangers.Data not specified for TiP, but used as a stress condition.[1][2]
Phosphoric Acid85%270Not specifiedUsed for leaching titanium from rutile, indicating dissolution at high concentrations and temperatures.High (for extraction)[3]
Sulfuric Acid5 M1502 hoursHigh-pressure leaching of titanium from industrial residues shows significant dissolution.High (for extraction)[4]
Hydrochloric AcidNot specifiedNot specifiedNot specifiedRepeated washings with HCl are part of some synthesis protocols, suggesting short-term stability.Not specified[5]
Strongly Acidic MediumNot specifiedNot specifiedNot specifiedTi(HPO₄)₂·2H₂O is reported to be very stable to hydrolysis.Not specified[6]

Table 2: Comparative Stability of Alternative Materials in Acidic Conditions

MaterialAcid MediumConcentrationTemperature (°C)DurationObservationsMetal/Component Leached (%)Source(s)
Zirconium(IV) Phosphate Nitric Acid7 MAmbient1 yearHigh chemical and thermal stability is a known characteristic.[7] Used in acid stability studies of ion exchangers.Low (implied)[1][2]
Hanks' Solution (pH ~7.4)Not specifiedNot specifiedNot specifiedForms a highly stable and protective zirconium phosphate layer.Negligible[8]
Cerium(IV) Phosphate Nitric Acid5.8 M955 daysStable compound Ce(PO₄)(HPO₄)₀.₅(H₂O)₀.₅ is formed under these conditions.Not specified[9]
Aqueous SolutionpH 1.5-10Up to 1 yearNanocrystalline NaCe₂(PO₄)₃ shows exceptional structural and chemical stability with no phase transformation.Low[10]
Functionalized Silica Strong Acidic ConditionpH 2-3Not specifiedNot specifiedPolymeric functionalization enhances stability.Not specified[11]
Simulated Gastric/Lysosomal FluidpH 1.2 / 4.537Up to 7 daysFunctionalization can increase stability compared to bare silica.Varies with functionalization[12]

Experimental Protocols

To ensure a standardized assessment of material stability, the following experimental protocols are detailed. These are synthesized from methodologies reported in the cited literature.

Protocol 1: Accelerated Leaching Study

This protocol is designed to assess the long-term stability of the materials under aggressive acidic conditions.

  • Material Preparation: Dry a known weight (e.g., 1.0 g) of the material (this compound, zirconium(IV) phosphate, cerium(IV) phosphate, or functionalized silica) at 110°C for 4 hours to ensure a consistent starting mass.

  • Acid Exposure: Place the dried material in a sealed, acid-resistant vessel (e.g., PFA or glass-lined) with a specific volume (e.g., 100 mL) of the chosen acid solution (e.g., 7 M Nitric Acid, 5 M Sulfuric Acid).

  • Agitation and Temperature Control: Continuously agitate the suspension at a constant speed (e.g., 200 rpm) and maintain a constant temperature (e.g., 25°C or an elevated temperature like 60°C) for a defined period (e.g., 24 hours, 7 days, or longer for accelerated aging studies).

  • Sample Collection and Analysis: At specified time intervals, extract an aliquot of the supernatant. Filter the aliquot through a 0.22 µm syringe filter to remove any suspended particles.

  • Quantification of Leached Metal: Analyze the concentration of the leached metal (Ti, Zr, Ce) or silicon in the filtrate using Inductively Coupled Plasma-Mass Spectrometry (ICP-MS) or Atomic Absorption Spectroscopy (AAS).

  • Calculation of Leaching: Calculate the percentage of the metal or component leached from the solid material based on its initial mass and composition.

Protocol 2: Assessment of Structural Integrity and Performance

This protocol evaluates the impact of acid exposure on the material's physical structure and functional performance (e.g., ion-exchange capacity).

  • Acid Treatment: Expose a known mass of the material to the acidic solution as described in Protocol 1 for a predetermined duration.

  • Material Recovery: After the exposure period, filter the solid material from the acid solution, wash it thoroughly with deionized water until the filtrate is neutral, and then dry it at 110°C to a constant weight.

  • Characterization:

    • Structural Analysis: Analyze the pre- and post-exposure samples using X-ray Diffraction (XRD) to identify any changes in the crystalline structure and Scanning Electron Microscopy (SEM) to observe any alterations in morphology.

    • Surface Area Analysis: Measure the Brunauer-Emmett-Teller (BET) surface area of the pre- and post-exposure samples to assess any changes in porosity.

  • Performance Evaluation (for ion exchangers):

    • Ion-Exchange Capacity: Determine the ion-exchange capacity of the pre- and post-exposure materials by equilibrating a known mass of the material with a solution containing a known concentration of a specific ion (e.g., Cs⁺, Sr²⁺). The change in the ion concentration in the solution, measured by ICP-MS or a suitable titration method, is used to calculate the ion-exchange capacity.

Visualizing the Experimental Workflow

The following diagrams illustrate the logical flow of the experimental protocols for assessing the stability of inorganic materials in acidic conditions.

ExperimentalWorkflow cluster_prep Material Preparation cluster_exposure Acid Exposure cluster_analysis Analysis cluster_post Post-Exposure Characterization cluster_results Results & Comparison start Start: Select Material (TiP, ZrP, CeP, Silica) dry Dry Material (110°C, 4h) start->dry weigh Weigh Dried Material dry->weigh expose Expose to Acidic Solution (e.g., 7M HNO₃) weigh->expose agitate Agitate at Constant Temperature & Speed expose->agitate collect Collect Supernatant Aliquots at Intervals agitate->collect recover Recover, Wash, & Dry Exposed Material agitate->recover filter Filter Aliquots (0.22 µm) collect->filter quantify Quantify Leached Ions (ICP-MS/AAS) filter->quantify calc_leach Calculate % Leached quantify->calc_leach xrd_sem Structural Analysis (XRD, SEM) recover->xrd_sem bet Surface Area Analysis (BET) recover->bet iec Performance Test (Ion-Exchange Capacity) recover->iec compare Compare Stability & Performance xrd_sem->compare bet->compare iec->compare calc_leach->compare

Caption: Experimental workflow for assessing material stability in acidic conditions.

Signaling Pathway of Material Degradation in Acid

The degradation of metal phosphates in acidic environments can be conceptualized as a signaling pathway involving proton attack and subsequent dissolution.

DegradationPathway H_ion H⁺ Ions (Acidic Medium) Surface Material Surface (M-O-P bonds) H_ion->Surface Attack Protonation Protonation of Phosphate/Oxide Groups Surface->Protonation Bond_Weakening Weakening of M-O & P-O Bonds Protonation->Bond_Weakening Dissolution Dissolution & Leaching of Mⁿ⁺ and PO₄³⁻ ions Bond_Weakening->Dissolution Degradation Structural Degradation Dissolution->Degradation

Caption: Conceptual pathway of acid-induced degradation of metal phosphates.

Conclusion

Based on the available data, zirconium(IV) phosphate generally exhibits the highest stability in strongly acidic conditions, making it a benchmark material for such applications. This compound also demonstrates considerable stability, particularly in its crystalline forms and under moderately acidic conditions, as evidenced by its use in processes involving acid washing steps. However, it is susceptible to dissolution in highly concentrated and hot acidic solutions, a property exploited in ore processing. Cerium(IV) phosphate , especially in its nanocrystalline form, shows excellent stability over a wide pH range. Functionalized silica offers good stability in moderately acidic environments (pH 2-3), with its robustness being highly dependent on the nature of the surface functionalization.

The choice of material will ultimately depend on the specific requirements of the application, including the acid concentration, temperature, and required operational lifetime. For applications demanding the utmost stability in aggressive acidic media, zirconium(IV) phosphate remains a top contender. However, for a balance of performance, cost, and specific surface properties, this compound and the other alternatives present viable options that warrant careful consideration and application-specific testing.

References

A Comparative Guide to the Elemental Analysis of Synthesized Titanium(IV) Phosphate and Its Alternatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the elemental analysis of synthesized titanium(IV) phosphate, a material of significant interest in various scientific fields, including drug development, due to its versatile properties. For a thorough evaluation, its elemental composition is compared with two key alternatives: zirconium(IV) phosphate and hafnium(IV) phosphate. This comparison is supported by experimental data from various analytical techniques, detailed experimental protocols, and visualizations to clarify complex workflows.

Comparative Elemental Analysis

The elemental composition of this compound can vary depending on the synthesis method, which influences its properties and potential applications. Amorphous and crystalline phases of these metal(IV) phosphates exhibit different elemental ratios. The following table summarizes the elemental composition of this compound and its zirconium and hafnium analogues, as determined by various analytical techniques.

MaterialSynthesis MethodAnalysis TechniqueTi/Zr/Hf (atomic %)P (atomic %)O (atomic %)Reference
Amorphous this compoundPrecipitationXPS---[1]
α-Titanium(IV) PhosphateHydrothermalNot Specified---[2][3]
Amorphous Zirconium(IV) PhosphatePrecipitationEDXZr: 17.8 (wt%)--[4]
α-Zirconium(IV) PhosphatePrecipitationNot Specified---[5]
Hafnium(IV) Oxide Nanoparticles*Sol-GelNot Specified---[6]

*Note: Direct elemental composition data for hafnium(IV) phosphate is limited in the readily available literature. Data for hafnium(IV) oxide is provided as a related reference material. The synthesis of hafnium-containing materials is often more complex.[7][8][9]

Experimental Protocols

Detailed methodologies are crucial for the reproducible synthesis and analysis of these materials. Below are representative protocols for the synthesis of this compound and the subsequent elemental analysis using Inductively Coupled Plasma-Optical Emission Spectrometry (ICP-OES), X-ray Photoelectron Spectroscopy (XPS), and Energy-Dispersive X-ray Spectroscopy (EDX).

This protocol describes a hydrothermal method for the synthesis of crystalline α-titanium(IV) phosphate.

Materials:

  • Titanium(III) chloride solution

  • 15 M Phosphoric acid (H₃PO₄)

Procedure:

  • Prepare a solution of titanium(III) in 15 M phosphoric acid.

  • Heat the solution at 140 °C. The oxidation of Ti(III) to Ti(IV) in the concentrated phosphoric acid solution leads to the direct precipitation of well-crystallized α-Ti(HPO₄)₂·H₂O.[3]

  • The resulting precipitate is then filtered, washed with deionized water, and dried.

This protocol outlines the sample preparation and analysis of metal phosphates using ICP-OES.

Sample Preparation (Microwave Digestion):

  • Weigh approximately 0.1 g of the synthesized this compound powder into a microwave digestion vessel.[10]

  • Add 6 mL of freshly prepared aqua regia (3:1 concentrated HCl to concentrated HNO₃) and 2 mL of hydrofluoric acid (HF) to the vessel.[11]

  • Seal the vessel and place it in a microwave digester. Program the digester to ramp up to the appropriate temperature and hold to ensure complete digestion.

  • After digestion, carefully unseal the vessel in a fume hood and transfer the solution to a 50 mL volumetric flask.

  • Dilute the sample to the mark with deionized water. The sample is now ready for ICP-OES analysis.[12]

ICP-OES Analysis:

  • Calibrate the ICP-OES instrument with a series of standard solutions of titanium, phosphorus, and any other elements of interest.

  • Introduce the prepared sample solution into the instrument.

  • The instrument will measure the emission intensity of each element at its characteristic wavelength, which is then used to calculate the concentration of each element in the sample.

This protocol provides a general procedure for the surface elemental analysis of powdered samples using XPS.

Sample Preparation:

  • Mount a small amount of the synthesized this compound powder onto a sample holder using double-sided adhesive tape.

  • Ensure the powder forms a thin, uniform layer.

  • Place the sample holder into the XPS instrument's introduction chamber and pump down to ultra-high vacuum.

XPS Analysis:

  • Acquire a survey scan to identify all elements present on the surface.

  • Perform high-resolution scans for the Ti 2p, P 2p, and O 1s core levels to determine their chemical states and quantify their atomic concentrations.[1]

  • The binding energies of the photoelectrons are used to identify the elements and their oxidation states, while the peak areas are used to determine the relative atomic concentrations.

This protocol describes the elemental analysis of powdered samples using an EDX detector coupled with a Scanning Electron Microscope (SEM).

Sample Preparation:

  • Mount a small amount of the synthesized this compound powder onto an SEM stub using conductive carbon tape.

  • Sputter-coat the sample with a thin layer of a conductive material (e.g., gold or carbon) to prevent charging under the electron beam, if necessary.

EDX Analysis:

  • Place the sample in the SEM chamber and evacuate to the required vacuum level.

  • Obtain an SEM image of the sample to select the area for analysis.

  • Focus the electron beam on the desired area and acquire the EDX spectrum.

  • The EDX software will identify the elements present based on their characteristic X-ray emissions and provide quantitative results in weight percent or atomic percent.[5]

Visualizing the Workflow

The following diagram illustrates the general workflow for the synthesis and elemental analysis of this compound.

experimental_workflow cluster_synthesis Synthesis of this compound cluster_analysis Elemental Analysis s1 Precursor Preparation (e.g., Ti(III) in H3PO4) s2 Reaction (e.g., Hydrothermal Treatment) s1->s2 s3 Product Isolation (Filtration, Washing, Drying) s2->s3 a1 Sample Preparation (e.g., Microwave Digestion for ICP-OES) s3->a1 For Bulk Analysis a3 XPS Analysis s3->a3 For Surface Analysis a4 EDX Analysis s3->a4 For Microanalysis a2 ICP-OES Analysis a1->a2

Caption: Experimental workflow for synthesis and elemental analysis.

This guide provides a foundational understanding of the elemental analysis of synthesized this compound and its comparison with zirconium and hafnium analogues. The provided protocols and workflow diagrams offer a practical starting point for researchers in the field. For specific applications, further optimization of synthesis and analysis parameters may be required.

References

A Researcher's Guide to Surface Area Analysis of Titanium(IV) Phosphate via BET

Author: BenchChem Technical Support Team. Date: December 2025

Titanium(IV) phosphate (TiP) is a versatile inorganic material with significant potential in catalysis, ion exchange, and as a carrier for drug delivery systems. The efficacy of TiP in these applications is intrinsically linked to its surface characteristics, particularly its specific surface area. A larger surface area often correlates with enhanced performance, such as higher catalytic activity or greater drug loading capacity.

The Brunauer-Emmett-Teller (BET) theory is the standard method for determining the specific surface area of solid and porous materials.[1] This guide provides a comparative overview of the surface area of various this compound materials and offers a detailed protocol for its measurement using the BET technique.

Comparative Surface Area Data

The surface area of this compound can vary significantly based on its synthesis method and degree of crystallinity. Amorphous and porous framework structures generally exhibit substantially higher surface areas than their crystalline counterparts. This is often associated with a greater capacity for sorption and ion exchange.[2] Below is a comparison of typical BET surface area values for different TiP-based materials against other common inorganic compounds.

MaterialTypeTypical BET Surface Area (m²/g)Reference
Titanium-Phosphorus-Silicon Oxide Amorphous Composite~400[3][4]
Mesoporous Zirconium Phosphate Amorphous Composite~410[5]
Titanium(IV) Phosphonate (MIL-91) Metal-Organic Framework (MOF)~500
Titanium Dioxide (Degussa P25) Crystalline Nanoparticle56[6]

Experimental Protocol: BET Surface Area Analysis

This section details a standard procedure for determining the specific surface area of a this compound sample using nitrogen (N₂) gas adsorption, based on established methodologies.[3]

1. Sample Preparation

  • Press, crush, and sieve the solid this compound sample to obtain a fine powder with a uniform particle size, typically in the range of 80–200 mesh.[3] This ensures consistent packing and accessibility of the surface to the analysis gas.

2. Degassing (Outgassing)

  • Accurately weigh approximately 0.2 g of the prepared sample into a sample tube.[3]

  • Place the sample tube onto the degassing port of the surface area analyzer.

  • Heat the sample to 150 °C and hold for at least 16 hours under a high vacuum (e.g., 10⁻² torr).[3] This critical step removes physisorbed moisture and other volatile contaminants from the material's surface without altering its structure.

3. Adsorption Analysis

  • Move the sample tube to the analysis port of the instrument.

  • Immerse the lower part of the sample tube in a dewar filled with liquid nitrogen (-196 °C) to maintain a constant temperature during the analysis.[3]

  • The instrument will then introduce controlled, incremental doses of high-purity nitrogen gas into the sample tube.

  • At each increment, the system measures the pressure and calculates the volume of nitrogen gas adsorbed onto the sample surface at equilibrium. This process is repeated over a range of relative pressures (P/P₀).

4. Data Processing and Calculation

  • An adsorption isotherm is generated by plotting the volume of gas adsorbed versus the relative pressure.

  • The specific surface area is calculated by applying the BET equation to the linear portion of the isotherm, which for nitrogen adsorption on most materials is typically within the relative pressure (P/P₀) range of 0.05 to 0.35.[1]

Visualized Experimental Workflow

The following diagram illustrates the key stages of the BET analysis workflow, from sample preparation to the final calculation of surface area.

BET_Workflow cluster_prep Phase 1: Preparation cluster_analysis Phase 2: Analysis cluster_results Phase 3: Results A Sample Preparation (Crush & Sieve) B Sample Weighing (~0.2 g) A->B Uniform Powder C Degassing (150°C, 16h, Vacuum) B->C D N2 Adsorption Analysis (-196°C) C->D Clean Surface E Data Collection (Adsorption Isotherm) D->E F BET Equation Application (P/P₀ = 0.05-0.35) E->F G Specific Surface Area (m²/g) F->G Calculation

Workflow for BET Surface Area Analysis.

References

"cross-validation of characterization results for titanium(IV) phosphate"

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide to the Characterization of Titanium(IV) Phosphate

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of key characterization techniques for this compound (TiP), a versatile inorganic material with applications ranging from ion exchange and catalysis to drug delivery. By cross-validating results from multiple analytical methods, researchers can gain a holistic understanding of the material's physicochemical properties, ensuring its suitability and performance for specific applications. This document outlines standard experimental protocols, presents comparative data from recent studies, and illustrates logical workflows for material characterization.

Structural Characterization: X-ray Diffraction (XRD)

X-ray Diffraction is a fundamental technique used to determine the crystallinity and phase composition of this compound. It distinguishes between amorphous and crystalline forms and identifies specific crystalline phases like α-TiP, γ-TiP, or titanium pyrophosphate that may form under different synthesis or thermal treatment conditions.

Experimental Protocol: X-ray powder diffraction (XRD) analysis is typically performed using a diffractometer equipped with a Cu Kα radiation source (λ = 1.54056 Å), operating at settings such as 40 kV and 10 mA.[1] The diffraction data are recorded over a 2θ range, commonly between 5° and 70°, with a defined scan rate.[1] The resulting diffractogram provides information on the phase, crystallinity, and interlayer spacing of the material.

Comparative XRD Data: The crystalline nature of TiP is highly dependent on the synthesis and post-treatment conditions. Amorphous forms are often sought for applications like ion exchange due to their potentially higher surface area.[2]

Sample TypeKey XRD FeaturesReference
Amorphous TiP A broad, low-intensity hump, often observed in the 2θ range of 24° to 30°.[3][3][4]
α-Ti(HPO₄)₂·H₂O Characterized by a layered structure with a distinct set of diffraction peaks.[2][5]
γ-Ti(PO₄)(H₂PO₄)·2H₂O Isostructural with its zirconium analogue, γ-Zr(PO₄)(H₂PO₄)·2H₂O.[6][2][6]
Heat-Treated TiP (≥700°C) Sharp peaks corresponding to crystalline phases such as titanium pyrophosphate (TiP₂O₇) and TiO₂ (anatase).[3][3]
Functional Group Analysis: Fourier-Transform Infrared Spectroscopy (FTIR)

FTIR spectroscopy is employed to identify the various functional groups present in this compound, such as P-OH, Ti-O-P, and adsorbed water molecules. This information is crucial for understanding the material's surface chemistry and interaction mechanisms.

Experimental Protocol: FTIR spectra are generally recorded on a spectrometer over a wavenumber range of 4000 to 400 cm⁻¹. Samples can be prepared as KBr pellets or analyzed directly using an Attenuated Total Reflectance (ATR) accessory.[5] The resulting spectrum reveals the vibrational modes of the chemical bonds within the material.

Comparative FTIR Data: The table below summarizes characteristic infrared absorption bands observed for this compound materials.

Wavenumber (cm⁻¹)AssignmentReference
~3400 (broad)O-H stretching vibrations of adsorbed and structural water.[3]
~1630H-O-H bending vibration of water molecules.[3][7]
1226 / 1086Antisymmetric and symmetric PO₂⁻ stretching vibrations.[8]
1128 / 989P─OH groups.[9]
747 / 645Ti─O vibrational modes within the Ti─O─P matrix.[9]
571 / 463P─O deformation modes of the [PO₄] unit.[9]
Morphological and Textural Analysis: SEM, TEM, and BET

Electron microscopy and gas sorption techniques provide insights into the morphology, particle size, and textural properties (surface area and porosity) of TiP. These characteristics are critical for applications in catalysis, sorption, and drug loading, as they directly influence the material's active surface and accessibility.

Experimental Protocol:

  • Scanning Electron Microscopy (SEM): Samples are mounted on a stub and often coated with a conductive layer (e.g., gold) to prevent charging. SEM provides high-resolution images of the sample's surface topography.[10]

  • Transmission Electron Microscopy (TEM): A small amount of the sample is dispersed in a solvent, sonicated, and a drop is placed on a TEM grid. TEM allows for the visualization of the internal structure and particle size at the nanoscale.[10][11]

  • Brunauer–Emmett–Teller (BET) Analysis: The specific surface area is determined by nitrogen adsorption-desorption isotherms at 77 K. The sample is first degassed to remove adsorbed impurities.[12]

Comparative Morphological and Textural Data:

Material TypeTypical Morphology & SizeBET Surface Area (m²/g)Reference
Amorphous TiP Agglomerates of nano-sized particles (e.g., ~6 nm).[13]Generally higher than crystalline forms.[2][12][13]
Silica-Modified TiP Even distribution of SiO₂ within TiP agglomerates.[12]Varies with SiO₂ content.[12]
Hierarchically Structured TiP Controlled morphologies such as spheres, rods, or nanobelts.[11][14]Example: 31.77 m²/g for anatase NPs.[15][11][14][15]
Thermal Stability Assessment: Thermogravimetric Analysis (TGA)

TGA measures the change in mass of a sample as a function of temperature in a controlled atmosphere. It is used to evaluate the thermal stability of TiP and to quantify its water content and the condensation of phosphate groups.

Experimental Protocol: A small, precisely weighed sample (typically 5–15 mg) is heated in a TGA instrument at a constant rate (e.g., 10°C/min) under a controlled flow of gas (e.g., nitrogen or air).[14] The resulting curve plots percentage weight loss against temperature.

Comparative TGA Data: The thermal decomposition of TiP typically occurs in distinct stages.

Temperature RangeEventTypical Weight LossReference
< 200°C Loss of physically adsorbed and interlayer water.Varies significantly with hydration.[3][14]
200 - 600°C Condensation of hydrogen phosphate (HPO₄²⁻) groups to form pyrophosphate (P₂O₇⁴⁻) and loss of structural water.~5-15%[3][14]
> 600°C Further structural transformations and potential crystallization.Minimal further loss.[16]

Visualizing the Process: Workflows and Relationships

To better understand the characterization process and the factors influencing the final material properties, the following diagrams illustrate a typical experimental workflow and the logical relationships between synthesis parameters and material characteristics.

G cluster_0 Synthesis Stage cluster_1 Primary Characterization cluster_2 Secondary Characterization cluster_3 Performance Evaluation precursors Ti(IV) Precursor (e.g., TiCl4, TiOSO4) synthesis Controlled Precipitation (Temp, pH, Time) precursors->synthesis reagent Phosphoric Acid (H3PO4) reagent->synthesis washing Washing & Drying synthesis->washing xrd XRD (Phase & Crystallinity) washing->xrd ftir FTIR (Functional Groups) washing->ftir sem_tem SEM / TEM (Morphology & Size) xrd->sem_tem application Application-Specific Testing (e.g., Ion Exchange, Catalysis) xrd->application tga TGA (Thermal Stability) ftir->tga ftir->application bet BET (Surface Area) sem_tem->bet sem_tem->application tga->application bet->application

Caption: Experimental workflow for synthesis and characterization of this compound.

G cluster_params Synthesis Parameters cluster_props Resulting Properties temp Temperature crystallinity Crystallinity (Amorphous vs. Crystalline) temp->crystallinity Higher T → More Crystalline ph pH / Acidity morphology Morphology & Particle Size ph->morphology ratio P/Ti Molar Ratio ion_exchange Ion-Exchange Capacity ratio->ion_exchange Affects functional groups time Reaction Time time->crystallinity surface_area Surface Area & Porosity crystallinity->surface_area Amorphous → Higher SA morphology->surface_area surface_area->ion_exchange Higher SA → Higher Capacity

Caption: Relationship between synthesis parameters and TiP properties.

References

Safety Operating Guide

Proper Disposal Procedures for Titanium(IV) Phosphate

Author: BenchChem Technical Support Team. Date: December 2025

The safe and compliant disposal of Titanium(IV) phosphate is critical for ensuring laboratory safety and environmental protection. This guide provides detailed procedures for researchers, scientists, and drug development professionals to manage and dispose of this chemical waste in accordance with safety regulations. The primary directive for the disposal of this compound is to engage a licensed professional waste disposal service.[1][2]

Hazard Identification and Safety Precautions

This compound is classified with several hazards that necessitate careful handling and the use of appropriate personal protective equipment (PPE).[1] It is crucial to handle this chemical in a well-ventilated area, preferably within a chemical fume hood, to avoid the formation and inhalation of dust.[1][3]

Table 1: Hazard Classification of this compound

Hazard Classification Category Hazard Statement
Acute toxicity, oral Category 4 H302: Harmful if swallowed
Skin corrosion/irritation Category 2 H315: Causes skin irritation
Serious eye damage/eye irritation Category 2A H319: Causes serious eye irritation
Specific target organ toxicity (single exposure) Category 3 H335: May cause respiratory irritation

Source: CymitQuimica Safety Data Sheet[1]

Personal Protective Equipment (PPE)

The use of proper PPE is mandatory when handling this compound to prevent skin and eye contact, and respiratory exposure.[1]

Table 2: Required Personal Protective Equipment (PPE)

Protection Type Specification
Eye/Face Protection Safety glasses with side-shields and a face shield. Use equipment tested and approved under government standards such as NIOSH (US) or EN 166 (EU).[1]
Skin Protection Handle with gloves inspected prior to use. Wear a complete suit protecting against chemicals.[1]
Respiratory Protection For nuisance exposures, use a type P95 (US) or type P1 (EU EN 143) particle respirator. For higher-level protection, use type OV/AG/P99 (US) or type ABEK-P2 (EU EN 143) respirator cartridges.[1]

Source: CymitQuimica Safety Data Sheet[1]

Step-by-Step Disposal Protocol

The disposal of this compound must adhere to a strict protocol to ensure safety and regulatory compliance. The "cradle-to-grave" approach, tracked by a manifest system, ensures that hazardous waste is managed responsibly from generation to final disposal.[4]

Waste Segregation and Collection
  • Waste Collection : Collect all this compound waste, including residues and contaminated materials, in a designated, compatible, and sealable container.[1][3]

  • Contaminated Materials : All disposable materials, such as gloves, bench paper, and pipette tips that have come into contact with this compound, must be treated as hazardous waste and collected in the same container.[3]

  • Empty Containers : Rinse empty containers of this compound. The rinse water must be collected and disposed of as hazardous waste.[3] Dispose of the decontaminated packaging as unused product.[1]

  • Labeling : Clearly label the waste container as "Hazardous Waste" and include the chemical name "this compound".

Spill Management

In the event of a spill, evacuate personnel to a safe area and ensure adequate ventilation.[1]

  • Containment : Prevent the spill from entering drains or waterways.[1][5]

  • Cleanup :

    • Wear the appropriate PPE as detailed in Table 2.[1]

    • Carefully sweep or shovel the spilled material to avoid creating dust.[1]

    • Place the collected material into a suitable, closed container for disposal.[1]

    • Decontaminate the spill area with a suitable solvent, collecting all cleaning materials as hazardous waste.

Storage of Waste
  • Store the sealed hazardous waste container in a designated, well-ventilated, and secure area away from incompatible materials.[3]

  • Storage of hazardous waste is subject to time limits depending on the quantity generated, as specified by regulations such as the Resource Conservation and Recovery Act (RCRA).[6]

Professional Disposal
  • Contact a Licensed Service : The disposal of this compound must be handled by a licensed professional waste disposal company.[1][2] This is a mandatory step.

  • Manifesting : Ensure that a hazardous waste manifest is completed to track the waste from your facility to the final disposal site.[4]

  • Regulatory Compliance : The disposal process must comply with all local, state, and federal regulations, including those set forth by the Environmental Protection Agency (EPA) and corresponding state agencies.[4][7][8] Drain disposal of this material is strictly forbidden.[3]

Disposal Workflow Diagram

The following diagram illustrates the logical steps for the proper disposal of this compound.

G cluster_0 On-Site Handling cluster_1 Professional Disposal Arrangement cluster_2 Off-Site Management A Waste Generation (this compound Residue) B Segregate and Collect in Labeled, Sealed Container A->B C Store Temporarily in Designated Secure Area B->C D Contact Licensed Hazardous Waste Disposal Service C->D E Prepare Hazardous Waste Manifest D->E F Schedule Waste Pickup E->F G Waste Transported by Licensed Hauler F->G H Final Disposal at Permitted TSDF (Treatment, Storage, and Disposal Facility) G->H

Caption: Workflow for the proper disposal of this compound waste.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.